2-nonyl-3-hydroxy-4-quinolone
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-hydroxy-2-nonyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,21H,2-8,13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZSNBAQPVKMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433174 | |
| Record name | 3,4-Quinolinediol, 2-nonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521313-36-0 | |
| Record name | 3,4-Quinolinediol, 2-nonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The 2-nonyl-3-hydroxy-4-quinolone (PQS) Biosynthesis Pathway: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-nonyl-3-hydroxy-4-quinolone, commonly known as the Pseudomonas quinolone signal (PQS), is a crucial quorum-sensing molecule in the opportunistic human pathogen Pseudomonas aeruginosa. It plays a pivotal role in regulating the expression of numerous virulence factors and is integral to biofilm formation, making its biosynthesis pathway a prime target for the development of novel anti-infective therapies. This technical guide provides a comprehensive overview of the PQS biosynthesis pathway, including the enzymes involved, their genetic regulation, and detailed experimental protocols for its study.
The PQS Biosynthesis Pathway
The biosynthesis of PQS is a multi-step process that begins with the precursor molecule anthranilic acid. This precursor can be derived from two primary sources: the kynurenine (B1673888) pathway for tryptophan degradation or from chorismate via the action of anthranilate synthases PhnAB and TrpEG.[1][2][3] The core of the PQS biosynthesis is orchestrated by the enzymes encoded by the pqsABCDE operon, along with the product of the pqsH gene.
The key enzymatic steps are as follows:
-
Activation of Anthranilate: PqsA, an anthranilate-CoA ligase, activates anthranilate by converting it to anthraniloyl-CoA.[4][5]
-
Condensation and Decarboxylation: PqsD, a FabH-like condensing enzyme, catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to produce 2-aminobenzoylacetyl-CoA (2-ABA-CoA).[6]
-
Thioesterase Activity: PqsE, a thioesterase, is involved in the hydrolysis of 2-ABA-CoA to yield 2-aminobenzoylacetate (2-ABA).[6][7]
-
Formation of HHQ: The heterodimeric enzyme complex PqsBC, also a FabH-like condensing enzyme, catalyzes the condensation of 2-ABA with octanoyl-CoA to form 2-heptyl-4(1H)-quinolone (HHQ).[6][8]
-
Hydroxylation to PQS: Finally, the monooxygenase PqsH hydroxylates HHQ at the 3-position to produce the final signaling molecule, PQS.[7][9]
Another enzyme, PqsL, a monooxygenase, is involved in a branching pathway that converts intermediates to 4-hydroxy-2-heptylquinoline-N-oxide (HQNO), a potent respiratory inhibitor.[7][9]
Caption: The biosynthesis pathway of PQS from precursor molecules.
Genetic Regulation of PQS Biosynthesis
The expression of the pqs genes is tightly regulated by a complex network of quorum-sensing systems, primarily the las and rhl systems, and the PQS system itself in a feedback loop.
-
PqsR (MvfR): This LysR-type transcriptional regulator is the master regulator of the pqs system. It binds to the promoter of the pqsABCDE operon and activates its transcription.[10][11] The binding of PqsR to the promoter is significantly enhanced by its ligands, HHQ and PQS, with PQS being the more potent co-inducer.[10][12]
-
LasR: The las system, through its regulator LasR, positively regulates the expression of pqsR.[10][11] This places the PQS system under the hierarchical control of the las system.
-
RhlR: The rhl system regulator, RhlR, exhibits a more complex regulatory role. RhlR negatively regulates pqsR expression.[10][11] However, RhlR can also directly bind to the pqsA promoter region, leading to the transcription of a longer mRNA isoform that is translated less efficiently, thereby fine-tuning PQS levels.[11][13]
Caption: The regulatory network controlling PQS biosynthesis.
Quantitative Data
Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | V_max | Reference(s) |
| PqsA | Anthranilate | 3 | - | - | [1] |
| ATP | 71 | - | - | [1] | |
| CoA | 22 | - | - | [1] | |
| PqsBC | Octanoyl-CoA | 6.0 ± 0.5 | 6.8 ± 0.5 | - | [1] |
| 2-Aminobenzoylacetate (2-ABA) | 105 ± 12 | [1] | |||
| PqsD | Anthraniloyl-CoA (ACoA) | 0.875 ± 0.140 | 0.01 | 495.8 ± 37.5 fmol HHQ/min/pmol | [14] |
| Malonyl-CoA (as βK) | 1300 ± 158 | [14] |
"-" indicates data not found in the searched literature.
In Vivo Concentrations of PQS and HHQ
| Condition | Molecule | Concentration | Reference(s) |
| P. aeruginosa PAO1 infected Calu-3-ALI cultures (apical) | HHQ | 2.5 ± 0.5 µM | [14] |
| PQS | 2.0 ± 0.5 µM | [14] | |
| P. aeruginosa PAO1 infected Calu-3-ALI cultures (basal) | HHQ | 600 ± 100 nM | [14] |
| PQS | 350 ± 50 nM | [14] | |
| P. aeruginosa thigh infection in mice (15-22h post-infection) | HHQ | 1-5000 pg/mL | [15] |
| PQS | 10-5000 pg/mL | [15] | |
| Exogenous addition to pqsA mutant cultures | PQS | 50-100 µM | [7] |
Gene Expression Fold Changes in Regulatory Mutants
| Gene | Mutant Background | Condition | Fold Change (relative to wild-type) | Reference(s) |
| pqsA | ΔlasR | High phosphate (B84403) | Decreased | [16] |
| pqsA | ΔlasR | Low phosphate | Increased | [17] |
| pqsA | ΔrhlR | - | ~2-fold increase (of pqsA -71 fusion) | [7] |
| pqsA | ΔpqsR | - | Decreased | [18] |
| phzB1 | ΔrhlR | - | 597-fold decrease | |
| phzB1 | ΔrhlI | - | 29-fold decrease | |
| phzB1 | ΔpqsE | - | 47-fold decrease |
"-" indicates the specific condition was not detailed in the abstract.
Experimental Protocols
Extraction and Quantification of PQS and HHQ
a) Extraction from Bacterial Cultures [10]
-
To a 300 µL aliquot of bacterial culture, add 6 µL of a 25 µM internal standard (e.g., nalidixic acid).
-
Add 900 µL of ethyl acetate (B1210297) acidified with 0.1% (v/v) acetic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 1 minute.
-
Transfer 500 µL of the upper organic phase to a new microcentrifuge tube.
-
Repeat the extraction of the aqueous phase with another 500 µL of acidified ethyl acetate and combine the organic phases.
-
Evaporate the solvent to dryness using a Speedvac concentrator.
-
Store the dried extracts at -80°C until analysis.
b) Quantification by Thin-Layer Chromatography (TLC) [1]
-
Prepare TLC plates by incubating them in a 5% KH₂PO₄ solution for 30 minutes, followed by drying in an oven at 100°C for at least 1 hour.
-
Re-suspend the dried extracts in 50 µL of methanol (B129727).
-
Spot 10 µL of the re-suspended extracts and a series of PQS standards (e.g., 100-500 ng) onto the prepared TLC plate.
-
Develop the TLC plate in a chamber equilibrated with a 95:5 (v/v) mixture of dichloromethane (B109758) and methanol.
-
Visualize the plate under UV light and quantify the fluorescence of the PQS spots using densitometry software, comparing the sample intensities to the standard curve.
c) Quantification by High-Performance Liquid Chromatography (HPLC) for HHQ [1]
-
Re-suspend the dried extracts in 200 µL of acidified methanol (1% acetic acid).
-
Inject 50 µL of the sample onto a reverse-phase C8 column.
-
Elute with a gradient of acidified water and acidified methanol. A typical program is: 60% acidified methanol for 10 min, ramp to 100% in 5 min, hold at 100% for 5 min, then return to 60%.
-
Detect HHQ by monitoring the absorbance at 314 nm.
-
Quantify by comparing the peak area to a standard curve of HHQ.
d) Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [10]
-
Re-suspend the dried extracts in a suitable solvent (e.g., methanol).
-
Perform chromatographic separation on a C18 column with a gradient of mobile phases such as ammonium (B1175870) formate (B1220265) in formic acid and acetonitrile.
-
Detect and quantify the analytes using a tandem mass spectrometer in selected reaction monitoring (SRM) mode. This method allows for the simultaneous and highly sensitive quantification of multiple quinolones.
Enzyme Assays
a) PqsA (Anthranilate-CoA Ligase) Assay [1]
-
Prepare a reaction mixture containing 100 mM HEPES (pH 8.0), 0.2 mM DTT, 2 mM MgCl₂, 0.4 mM CoA, and 1 mM ATP.
-
Equilibrate the mixture at 37°C.
-
Initiate the reaction by adding purified PqsA enzyme and anthranilate (0.5 mM).
-
Monitor the formation of anthraniloyl-CoA by measuring the increase in absorbance at 365 nm (ε₃₆₅ = 5.5 mM⁻¹·cm⁻¹).
b) PqsBC (Condensing Enzyme) Assay [1]
-
Prepare a reaction mixture in HEPES buffer (pH 8.2) containing 50 µM octanoyl-CoA and the purified PqsBC enzyme (20 nM).
-
Initiate the reaction by adding 2-aminobenzoylacetate (2-ABA).
-
Continuously monitor the reaction by a spectrophotometric method, for example, by following the decrease in the thioester bond of octanoyl-CoA at 232 nm or by detecting HHQ formation via HPLC.
c) PqsD Assay [14]
-
Pre-incubate purified PqsD enzyme (0.8 µM) in 50 mM MOPS buffer (pH 7.0) with 0.016% (v/v) Triton X-100 for 5 minutes at 37°C.
-
Add the substrates anthraniloyl-CoA (ACoA) and malonyl-CoA (or a suitable analog like β-ketodecanoyl-CoA, βK).
-
After a defined reaction time (e.g., 4 minutes), stop the reaction.
-
Analyze the formation of HHQ using a sensitive method like UHPLC-MS/MS.
-
Determine kinetic parameters by varying the concentrations of both substrates.
d) PqsE (Thioesterase) Assay
-
Incubate purified PqsE protein with a suitable thioester substrate, such as 4-methylumbelliferyl butyrate (B1204436) (MU-butyrate).
-
Monitor the hydrolysis of the substrate by measuring the increase in fluorescence of the released product (e.g., 4-methylumbelliferone).
-
The assay can be performed in a microplate format for high-throughput screening of inhibitors.
e) PqsH (Monooxygenase) Assay (Inferred Protocol)
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate or Tris buffer at a physiological pH), the substrate HHQ, and a source of reducing equivalents, likely NADH or NADPH, as PqsH is a monooxygenase.
-
Add purified PqsH enzyme to initiate the reaction.
-
Incubate at an optimal temperature (e.g., 37°C).
-
At various time points, stop the reaction (e.g., by adding an organic solvent like acidified ethyl acetate).
-
Extract the quinolones as described in the extraction protocol.
-
Analyze the samples by HPLC or LC-MS/MS to quantify the decrease in HHQ and the corresponding increase in PQS.
Gene Expression Analysis by qRT-PCR
-
RNA Extraction: Isolate total RNA from P. aeruginosa cultures grown under the desired conditions using a commercial RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Real-Time PCR: Perform real-time PCR using a qPCR instrument with a SYBR Green-based detection method or probe-based chemistry. Use primers specific for the pqs genes of interest (e.g., pqsA, pqsH, pqsR) and a housekeeping gene (e.g., rpsL, ropD) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[15]
Caption: A general experimental workflow for studying PQS biosynthesis.
Conclusion
The this compound biosynthesis pathway is a complex and tightly regulated process that is central to the virulence of Pseudomonas aeruginosa. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel therapeutic strategies that target quorum sensing to disarm this formidable pathogen. The provided protocols and quantitative data serve as a valuable resource for researchers dedicated to this critical area of drug discovery.
References
- 1. journals.asm.org [journals.asm.org]
- 2. biorxiv.org [biorxiv.org]
- 3. PqsE Expands and Differentially Modulates the RhlR Quorum Sensing Regulon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reducing the virulence of Pseudomonas aeruginosa by using multiple quorum-quenching enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Enzyme-Mediated Quenching of the Pseudomonas Quinolone Signal (PQS): A Comparison between Naturally Occurring and Engineered PQS-Cleaving Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Molecular basis of HHQ biosynthesis: molecular dynamics simulations, enzyme kinetic and surface plasmon resonance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The relationship between pqs gene expression and acylhomoserine lactone signaling in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
The Multifaceted Mechanism of Action of 2-nonyl-3-hydroxy-4-quinolone (PQS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-nonyl-3-hydroxy-4-quinolone, commonly known as the Pseudomonas quinolone signal (PQS), is a quorum-sensing molecule pivotal to the pathogenicity of Pseudomonas aeruginosa. This technical guide provides an in-depth exploration of the core mechanisms of action of PQS, detailing its role in gene regulation, virulence factor production, and iron acquisition. The document summarizes key quantitative data, provides detailed experimental protocols for studying PQS signaling, and presents visual diagrams of the underlying molecular pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of bacterial signaling and the development of novel antimicrobial therapies targeting quorum sensing.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide array of infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1][2] Its virulence is intricately regulated by a sophisticated cell-to-cell communication system known as quorum sensing (QS).[3][4] The QS network of P. aeruginosa is comprised of at least four interconnected systems: las, rhl, pqs, and the integrated quorum sensing (IQS) system.[5] The pqs system, which utilizes 2-alkyl-4-quinolones (AQs) as signaling molecules, plays a crucial role in coordinating the expression of numerous virulence factors and mediating biofilm formation.[2][6]
At the heart of the pqs system is this compound (PQS), a lipid-soluble molecule that functions as a co-inducer for the transcriptional regulator PqsR (also known as MvfR).[2][7] The PQS-PqsR complex directly and indirectly modulates the expression of a large regulon, influencing the production of virulence factors such as elastase, pyocyanin (B1662382), and rhamnolipids.[2][3] Beyond its role in quorum sensing, PQS has been identified as a potent iron-chelating agent, impacting iron homeostasis and contributing to the bacterium's ability to thrive in iron-limited host environments.[7][8]
This guide will dissect the molecular mechanisms underpinning the diverse functions of PQS, providing a detailed overview of its interaction with PqsR, its impact on the expression of key virulence genes, and its role in iron acquisition.
PQS-Mediated Quorum Sensing
The canonical mechanism of action for PQS involves its function as a quorum-sensing signal molecule that, in concert with its cognate receptor PqsR, regulates gene expression in a cell-density-dependent manner.
The PQS-PqsR Signaling Cascade
The biosynthesis of PQS is initiated from the precursor anthranilate and involves the products of the pqsABCDE and pqsH genes. The precursor, 2-heptyl-4-quinolone (HHQ), is synthesized by the PqsABCD enzymes and is then converted to PQS by the monooxygenase PqsH.[7] Both HHQ and PQS can bind to and activate the LysR-type transcriptional regulator PqsR.[2] However, PQS exhibits a significantly higher affinity for PqsR and is approximately 100-fold more potent in its activation.[7][9]
Upon binding of PQS, PqsR undergoes a conformational change that enhances its ability to bind to the promoter region of the pqsABCDE operon, thereby creating a positive feedback loop that amplifies PQS synthesis.[2] The activated PqsR-PQS complex also directly or indirectly regulates the expression of a broad range of genes, including those involved in virulence factor production.
Quantitative Aspects of PQS-PqsR Interaction
The binding affinity of PQS for PqsR is a critical parameter in understanding the sensitivity and responsiveness of the signaling system. While comprehensive in vivo data is limited, in vitro studies have provided valuable insights into this interaction.
| Parameter | Value | Method | Reference |
| PQS-PqsR Binding Affinity (Kd) | 1.2 ± 0.3 µM | Förster Resonance Energy Transfer (FRET) Fluorimetry | [4] |
| Relative Potency of PQS vs. HHQ | ~100-fold more potent | Reporter Gene Assay | [7][9] |
PQS and Virulence Factor Regulation
The activation of the PQS signaling pathway culminates in the production of a wide array of virulence factors that are instrumental in the pathogenesis of P. aeruginosa infections.
Regulation of Pyocyanin Production
Pyocyanin is a blue, redox-active pigment that contributes to oxidative stress in host cells and has antimicrobial activity against competing microorganisms. The production of pyocyanin is tightly regulated by the QS network, with the pqs system playing a significant role. The PqsE protein, encoded by the last gene in the pqsABCDE operon, is particularly important for the activation of the phenazine (B1670421) biosynthetic (phz) operons, which are responsible for pyocyanin synthesis.
Control of Elastase Production
Elastase (LasB) is a secreted protease that degrades host tissues, including elastin, collagen, and immunoglobulins, thereby facilitating bacterial dissemination and nutrient acquisition.[3] The expression of the lasB gene is under the control of the las and rhl systems, and is also influenced by the pqs system.[3][10] Inhibition of PQS synthesis has been shown to significantly reduce elastase production.[3]
| Virulence Factor | Effect of PQS System Inhibition | Method of Quantification | Reference |
| Pyocyanin | Significant reduction in production | Spectrophotometry (A691) | [1][11] |
| Elastase (LasB) | Significant reduction in activity | Elastin-Congo Red Assay | [3][12] |
PQS as an Iron Chelator
In addition to its role as a signaling molecule, PQS possesses potent iron-chelating properties.[7][8] This function is critical for P. aeruginosa as it navigates the iron-restricted environment of the host.
Iron Sequestration by PQS
PQS can bind to ferric iron (Fe³⁺), effectively sequestering it from the environment.[7] This iron-chelating activity leads to a state of iron starvation for the bacterium, which in turn induces the expression of genes involved in iron acquisition, including those for the synthesis of the siderophores pyoverdine and pyochelin.[7][8] However, the PQS-iron complex is not readily taken up by the bacterium, suggesting that PQS acts more as an iron trap than a traditional siderophore.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of PQS.
PQS Extraction and Quantification by HPLC
This protocol describes the extraction of PQS from bacterial culture supernatants and its quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
P. aeruginosa culture
-
Ethyl acetate (B1210297) (acidified with 0.1% acetic acid)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
PQS standard
-
Centrifuge and tubes
-
Rotary evaporator or nitrogen stream
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Grow P. aeruginosa in a suitable liquid medium (e.g., LB broth) to the desired growth phase.
-
Centrifuge the culture to pellet the bacterial cells.
-
Collect the supernatant and acidify to pH 3-4 with formic acid.
-
Extract the acidified supernatant three times with an equal volume of acidified ethyl acetate.
-
Pool the organic phases and evaporate to dryness using a rotary evaporator or under a stream of nitrogen.
-
Resuspend the dried extract in a known volume of methanol.
-
Prepare a standard curve using a serial dilution of the PQS standard.
-
Inject the samples and standards onto the HPLC system. A typical mobile phase consists of a gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Monitor the elution of PQS at a wavelength of 336 nm.
-
Quantify the amount of PQS in the samples by comparing the peak areas to the standard curve.[13]
Electrophoretic Mobility Shift Assay (EMSA) for PqsR-DNA Binding
This protocol details the procedure for assessing the binding of PqsR to its target DNA promoter, such as the pqsA promoter.
Materials:
-
Purified PqsR protein
-
DNA probe corresponding to the pqsA promoter region, labeled with a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye)
-
Unlabeled competitor DNA probe
-
PQS
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC) as a non-specific competitor
-
Native polyacrylamide gel
-
Electrophoresis apparatus and buffer (e.g., 0.5x TBE)
-
Detection system appropriate for the DNA probe label
Procedure:
-
Synthesize and label the DNA probe corresponding to the PqsR binding site in the pqsA promoter.
-
Set up the binding reactions in individual tubes. A typical reaction includes the labeled probe, purified PqsR protein, and binding buffer.
-
To test the effect of PQS, add varying concentrations of PQS to the binding reactions.
-
For competition assays, add an excess of the unlabeled competitor DNA probe to a separate reaction.
-
Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled DNA probe using a method compatible with the label (e.g., streptavidin-HRP for biotinylated probes followed by chemiluminescent detection). A shift in the migration of the labeled probe in the presence of PqsR indicates binding.[14][15][16][17][18]
lacZ Reporter Gene Assay for pqsA Promoter Activity
This assay is used to quantify the transcriptional activity of the pqsA promoter in response to PQS.
Materials:
-
P. aeruginosa strain containing a pqsA-lacZ transcriptional fusion
-
Growth medium
-
PQS
-
Z-buffer (for permeabilization and reaction)
-
o-nitrophenyl-β-D-galactopyranoside (ONPG)
-
Sodium carbonate (to stop the reaction)
-
Spectrophotometer
Procedure:
-
Grow the P. aeruginosa reporter strain overnight in a suitable medium.
-
Subculture the bacteria into fresh medium and grow to the mid-logarithmic phase.
-
Aliquot the culture into separate tubes and add varying concentrations of PQS. Include a no-PQS control.
-
Incubate the cultures for a defined period to allow for induction of the reporter gene.
-
Measure the optical density (OD600) of each culture to normalize for cell density.
-
Permeabilize the cells by adding a small volume of chloroform (B151607) and SDS and vortexing.
-
Add Z-buffer to each tube.
-
Start the enzymatic reaction by adding ONPG to each tube and incubate at a constant temperature (e.g., 28°C).
-
Stop the reaction by adding sodium carbonate when a yellow color has developed.
-
Measure the absorbance at 420 nm (for the o-nitrophenol product) and 550 nm (to correct for light scattering).
-
Calculate the β-galactosidase activity in Miller units.[19][20][21][22][23]
Conclusion
This compound is a pleiotropic signaling molecule that plays a central role in the pathogenicity of P. aeruginosa. Its mechanism of action extends beyond that of a classical quorum-sensing molecule to include the critical function of iron chelation. The intricate regulation of PQS synthesis and its downstream effects on a vast array of virulence factors underscore its importance as a key target for the development of novel anti-infective strategies. A thorough understanding of the PQS signaling network, facilitated by the experimental approaches detailed in this guide, is essential for the rational design of therapies aimed at disarming this formidable pathogen. By disrupting PQS-mediated communication and iron acquisition, it may be possible to attenuate the virulence of P. aeruginosa and render it more susceptible to conventional antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 3. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Rational Drug Design for Pseudomonas aeruginosa PqsA Enzyme: An in silico Guided Study to Block Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Quorum quenching effect of cyclodextrins on the pyocyanin and pyoverdine production of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 15. Protocol to detect nucleotide-protein interaction in vitro using a non-radioactive competitive electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. licorbio.com [licorbio.com]
- 17. med.upenn.edu [med.upenn.edu]
- 18. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assaying promoter activity using LacZ and GFP as reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tracing Gene Expression Through Detection of β-galactosidase Activity in Whole Mouse Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Beta-galactosidase Reporter Gene Assay (Liquid Form) | Dohlman Lab [med.unc.edu]
- 22. Development of a LacZ-Based Transcriptional Reporter System for Use with Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Nonyl-3-hydroxy-4-quinolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nonyl-3-hydroxy-4-quinolone, a member of the alkyl-quinolone (AQ) class of compounds, is a crucial signaling molecule in the quorum-sensing (QS) network of the opportunistic human pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological function, with a focus on experimental protocols and data presentation for researchers in drug development and microbiology.
Chemical Structure and Properties
This compound, also known as C9-PQS, is a quinolone derivative with a nonyl alkyl chain at the 2-position and a hydroxyl group at the 3-position. Its structure confers a hydrophobic character, which is crucial for its function as a cell-to-cell signaling molecule.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₅NO₂ | [1][2] |
| Molecular Weight | 287.4 g/mol | [1][2] |
| CAS Number | 1259944-03-0 | [2] |
| Appearance | Solid | [3] |
| Solubility | DMF: 15 mg/ml, Ethanol: 5 mg/ml | [2] |
| UV Absorbance Maxima (in Ethanol) | 215, 251, 290, 342 nm | [2] |
| SMILES | CCCCCCCCCc1c(c(=O)c2ccccc2n1)O | |
| InChI | InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,21H,2-8,13H2,1H3,(H,19,20) | [2] |
Synthesis and Purification
The synthesis of 2-alkyl-4-quinolones can be achieved through various methods, with the Conrad-Limpach reaction being a common approach.[4] For this compound, a multi-step synthesis is required, often starting from anthranilic acid.
Proposed Synthetic Pathway
A plausible synthetic route involves the initial synthesis of 2-nonyl-4-quinolone followed by hydroxylation at the 3-position.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 2-Nonyl-4-quinolone (Intermediate)
This protocol is adapted from general procedures for the Conrad-Limpach reaction.[4]
-
Step 1: Condensation. Anthranilic acid (1 eq.) and ethyl 3-oxododecanoate (1.1 eq.) are heated in a suitable solvent (e.g., diphenyl ether) at high temperature (e.g., 250 °C) for a defined period (e.g., 1-2 hours) to facilitate the initial condensation and subsequent cyclization.
-
Step 2: Work-up. The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Step 3: Purification. The crude product is washed with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent and other impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Protocol: Hydroxylation to this compound
The introduction of the hydroxyl group at the C-3 position can be a challenging step. One potential approach involves oxidation of the corresponding 2-nonyl-4-quinolone.
-
Step 1: Oxidation. 2-Nonyl-4-quinolone is dissolved in a suitable solvent and treated with an oxidizing agent. The choice of oxidant and reaction conditions is critical to achieve selective hydroxylation.
-
Step 2: Quenching and Extraction. The reaction is quenched, and the product is extracted into an organic solvent.
-
Step 3: Purification. The final product is purified using column chromatography on silica (B1680970) gel.
Experimental Protocol: Extraction and Purification from Pseudomonas aeruginosa Culture
This protocol is based on established methods for extracting quinolones from bacterial cultures.[5]
-
Step 1: Bacterial Culture. Pseudomonas aeruginosa is grown in a suitable medium (e.g., Luria-Bertani broth) to the desired cell density.
-
Step 2: Solvent Extraction. The culture supernatant is acidified and extracted with an organic solvent such as ethyl acetate.
-
Step 3: Concentration. The organic extract is concentrated under reduced pressure.
-
Step 4: Purification. The crude extract is subjected to purification techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the isolation of this compound.[5]
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
Mass Spectrometry
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the molecule.
| Ion | m/z | Description |
| [M+H]⁺ | 288.196 | Protonated molecule |
| [M+Na]⁺ | 310.178 | Sodiated adduct |
Note: The provided m/z values are based on available data for a mixture containing C9-PQS.[6]
Expected Fragmentation Pattern: The fragmentation of the quinolone core is expected to be a prominent feature in the MS/MS spectrum. Common losses include water and carbon monoxide from the heterocyclic ring.[7] The nonyl side chain can undergo characteristic fragmentation, leading to a series of ions separated by 14 Da (CH₂).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted):
-
Aromatic Protons: Signals in the range of δ 7.0-8.5 ppm, corresponding to the protons on the quinolone ring system. The coupling patterns will be indicative of their relative positions.
-
Alkyl Chain Protons: A triplet corresponding to the terminal methyl group around δ 0.9 ppm, and a series of multiplets for the methylene (B1212753) groups between δ 1.2-2.8 ppm. The methylene group adjacent to the quinolone ring will be the most downfield shifted.
-
NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
OH Proton: A broad singlet, also solvent and concentration-dependent.
¹³C NMR (predicted):
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 170-180 ppm.
-
Aromatic Carbons: Signals in the range of δ 110-150 ppm.
-
C-2 and C-3 Carbons: Signals for the carbons bearing the nonyl and hydroxyl groups, with their chemical shifts influenced by these substituents.
-
Alkyl Chain Carbons: A series of signals in the aliphatic region (δ 14-40 ppm).
Biological Function: Quorum Sensing in Pseudomonas aeruginosa
This compound is a key signaling molecule in the Pseudomonas Quinolone Signal (PQS) quorum-sensing system. This system is intricately linked with other QS circuits, such as the las and rhl systems, to regulate the expression of numerous virulence factors and biofilm formation.[10][11]
The PQS Signaling Pathway
The biosynthesis of this compound is initiated from anthranilic acid and involves a series of enzymes encoded by the pqs operon (pqsA-E, pqsH).[12] The precursor, 2-nonyl-4-quinolone (NHQ), is synthesized and then converted to this compound by the monooxygenase PqsH.[12]
Once synthesized, this compound can diffuse across the bacterial membrane and bind to the transcriptional regulator PqsR (also known as MvfR). This complex then activates the transcription of the pqs operon, leading to a positive feedback loop, and also regulates the expression of other target genes involved in virulence.[13]
Caption: The PQS quorum-sensing signaling pathway in Pseudomonas aeruginosa.
Conclusion
This compound is a multifaceted molecule that plays a central role in the pathogenicity of Pseudomonas aeruginosa. A thorough understanding of its chemical properties, synthesis, and biological function is paramount for the development of novel anti-virulence strategies targeting this important pathogen. This technical guide provides a foundational resource for researchers to design and execute experiments aimed at elucidating the intricate roles of this signaling molecule and exploring its potential as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. saber.ucv.ve [saber.ucv.ve]
- 9. benchchem.com [benchchem.com]
- 10. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 13. researchgate.net [researchgate.net]
The Pseudomonas Quinolone Signal (PQS): A Core Signaling Molecule in Pseudomonas aeruginosa
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-nonyl-3-hydroxy-4-quinolone, commonly known as the Pseudomonas Quinolone Signal (PQS), is a crucial quorum-sensing signaling molecule in the opportunistic human pathogen Pseudomonas aeruginosa. As a key component of a complex intercellular communication network, PQS plays a pivotal role in regulating the expression of a wide array of virulence factors and is integral to biofilm formation. This technical guide provides a comprehensive overview of the PQS signaling system, including its biosynthesis, the intricacies of its signaling pathway, and its significant impact on bacterial pathogenicity. Detailed experimental protocols for the study of PQS and quantitative data on its activity are also presented to facilitate further research and the development of novel anti-virulence strategies targeting this critical signaling pathway.
Introduction
Pseudomonas aeruginosa is a formidable Gram-negative bacterium responsible for a wide range of opportunistic infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1] Its pathogenicity is largely attributed to a sophisticated cell-to-cell communication system known as quorum sensing (QS), which allows the bacteria to coordinate gene expression in a population-density-dependent manner.[2] P. aeruginosa employs a hierarchical QS network composed of at least four interconnected systems: las, rhl, pqs, and iqs.[2]
The pqs system, which utilizes 2-alkyl-4-quinolones (AQs) as signaling molecules, is of particular interest due to its central role in virulence.[1] The primary signaling molecule of this system is this compound (PQS), a lipid-soluble molecule that functions as a co-activator for the transcriptional regulator PqsR (also known as MvfR).[1] The PQS signaling cascade is intricately linked with the las and rhl systems, forming a complex regulatory web that controls the expression of numerous virulence factors, including pyocyanin (B1662382), elastase, and rhamnolipids, and is also a key player in biofilm development and maturation.[1][2] Understanding the molecular mechanisms of PQS signaling is therefore critical for the development of novel therapeutic strategies aimed at disarming this versatile pathogen.
The PQS Biosynthesis Pathway
The biosynthesis of PQS is a multi-step enzymatic process encoded by the pqsABCDE operon and the unlinked pqsH gene. The pathway begins with the conversion of anthranilic acid, which can be derived from the kynurenine (B1673888) pathway or synthesized from chorismate.
The key steps in the PQS biosynthesis pathway are as follows:
-
Activation of Anthranilate: The enzyme PqsA, an anthranilate-CoA ligase, activates anthranilic acid to anthraniloyl-CoA.[3]
-
Formation of 2-aminobenzoylacetyl-CoA (2-ABA-CoA): PqsD, a FabH-like condensing enzyme, catalyzes the condensation of anthraniloyl-CoA and malonyl-CoA to produce the unstable intermediate 2-ABA-CoA.[3]
-
Hydrolysis of 2-ABA-CoA: The thioesterase PqsE hydrolyzes 2-ABA-CoA to form 2-aminobenzoylacetate (2-ABA).[4] While PqsE enhances the efficiency of this step, other thioesterases like TesB can partially compensate for its absence.[2][4]
-
Synthesis of HHQ: The PqsBC enzyme complex, another FabH-like condensing enzyme, catalyzes the condensation of 2-ABA with octanoyl-CoA to produce 2-heptyl-4-quinolone (HHQ), the immediate precursor to PQS.[3]
-
Conversion of HHQ to PQS: Finally, the FAD-dependent monooxygenase PqsH hydroxylates HHQ at the 3-position to generate the active signaling molecule, PQS.[2]
Caption: The biosynthetic pathway of PQS in Pseudomonas aeruginosa.
The PQS Signaling Pathway
The PQS signaling system is a sophisticated regulatory circuit that integrates with other QS systems to fine-tune gene expression in P. aeruginosa.
The Core PQS Signaling Module
The central components of the PQS signaling pathway are the signal molecule PQS, its precursor HHQ, and the LysR-type transcriptional regulator PqsR. Both HHQ and PQS can bind to and activate PqsR.[1] However, PQS binds to PqsR with a significantly higher avidity and is approximately 100-fold more active than HHQ.[1]
Upon binding of PQS or HHQ, PqsR undergoes a conformational change that allows it to bind to the promoter region of the pqsABCDE operon, thereby activating its transcription.[1] This creates a positive auto-regulatory feedback loop, leading to a rapid increase in the production of PQS and HHQ once a threshold concentration is reached.
Hierarchical Integration with las and rhl Systems
The PQS signaling system does not operate in isolation but is intricately woven into the broader QS network of P. aeruginosa.
-
Regulation by the las system: The las system, which is at the top of the QS hierarchy, positively regulates the pqs system. The LasR transcriptional regulator, when activated by its autoinducer 3-oxo-C12-HSL, directly activates the transcription of pqsR and pqsH.[1] This ensures that PQS production is initiated in response to the primary QS signal.
-
Interplay with the rhl system: The relationship between the pqs and rhl systems is more complex, involving both positive and negative regulation. PQS, through a PqsE-dependent mechanism, can enhance the activity of the RhlR transcriptional regulator, even in the absence of its cognate autoinducer, C4-HSL.[5] PqsE has been shown to physically interact with RhlR, modulating its DNA-binding activity and expanding its regulon.[6][7] Conversely, the rhl system can negatively regulate the pqs system.
Caption: The PQS signaling pathway and its integration with the las and rhl systems.
Role of PQS in Virulence and Biofilm Formation
The PQS signaling system is a master regulator of virulence in P. aeruginosa, controlling the expression of a large number of genes associated with pathogenicity.
Regulation of Virulence Factors
PQS, primarily through the activation of PqsR and the modulation of the RhlR regulon by PqsE, controls the production of numerous secreted virulence factors, including:
-
Pyocyanin: A blue redox-active pigment that generates reactive oxygen species, causing oxidative stress in host cells.[8]
-
Elastase (LasB): A metalloprotease that degrades elastin (B1584352) and other host tissue components, contributing to tissue damage.[1]
-
Rhamnolipids: Biosurfactants that play a role in motility, biofilm formation, and host cell lysis.[1]
-
Hydrogen Cyanide (HCN): A potent metabolic inhibitor.
-
Lectins: Carbohydrate-binding proteins that facilitate adhesion to host cells.[2]
Biofilm Formation and Development
PQS signaling is also critically involved in the formation and maturation of biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. Biofilms provide protection from host immune responses and antimicrobial agents, contributing to the persistence of chronic infections.
PQS contributes to biofilm development through several mechanisms:
-
eDNA release: PQS can induce the release of extracellular DNA (eDNA), a key component of the biofilm matrix, through the lysis of a subpopulation of bacterial cells.
-
Outer Membrane Vesicle (OMV) formation: PQS can promote the formation of OMVs, which are involved in intercellular communication, the delivery of virulence factors, and the sequestration of antimicrobial compounds.
-
Regulation of biofilm-associated genes: The PQS signaling pathway regulates the expression of genes involved in the synthesis of biofilm matrix components and the development of mature biofilm architecture.
Quantitative Data on PQS Signaling
Understanding the quantitative aspects of PQS signaling is crucial for developing effective inhibitors and for modeling the dynamics of the QS network.
Table 1: Ligand Binding and Activation Parameters for PqsR
| Ligand | Parameter | Value | Reference(s) |
| PQS | Kd | 1.2 ± 0.3 µM | [9] |
| HHQ | Relative Activity | ~100-fold less active than PQS | [1] |
Table 2: Selected PQS-Regulated Genes and their Fold Change in Expression
| Gene | Product/Function | Fold Change (pqsA mutant vs. Wild Type) | Reference(s) |
| phzA1 | Pyocyanin biosynthesis | -21.066 | [10] |
| phzB1 | Pyocyanin biosynthesis | -16.892 | [10] |
| phzC1 | Pyocyanin biosynthesis | -20.643 | [10] |
| pchA | Pyochelin biosynthesis | -32.538 | [10] |
| pchB | Pyochelin biosynthesis | -27.171 | [10] |
| lasB | Elastase B | Down-regulated | [1] |
| rhlA | Rhamnosyltransferase (rhamnolipid synthesis) | Down-regulated | [2] |
| lecA | Lectin A | Down-regulated | [2] |
Note: Fold change values can vary depending on the specific experimental conditions (e.g., growth medium, bacterial strain, and growth phase).
Experimental Protocols
This section provides detailed methodologies for key experiments used to study PQS signaling.
Extraction and Quantification of PQS from Bacterial Cultures by LC-MS/MS
This protocol describes the extraction of PQS from P. aeruginosa culture supernatants and its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
P. aeruginosa culture grown to the desired optical density.
-
Ethyl acetate (B1210297) (acidified with 0.1% v/v acetic acid).
-
Internal standard (e.g., a deuterated PQS analog).
-
Methanol, acetonitrile (B52724), and water (LC-MS grade).
-
Formic acid.
-
Centrifuge and centrifuge tubes.
-
Speed-Vac or nitrogen evaporator.
-
LC-MS/MS system.
Procedure:
-
Culture Preparation: Grow P. aeruginosa in a suitable medium (e.g., LB broth) to the desired growth phase (typically stationary phase for maximal PQS production).
-
Sample Collection: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.
-
Internal Standard Spiking: Add a known amount of the internal standard to the supernatant.
-
Liquid-Liquid Extraction:
-
Add an equal volume of acidified ethyl acetate to the supernatant.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully collect the upper organic phase.
-
Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate and pool the organic phases.
-
-
Drying: Evaporate the pooled organic extracts to dryness using a Speed-Vac or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Detect and quantify PQS and the internal standard using multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for PQS should be optimized for the instrument used.
-
-
Quantification: Generate a standard curve using known concentrations of pure PQS and the internal standard. Calculate the concentration of PQS in the original sample based on the peak area ratios of PQS to the internal standard and the standard curve.[11][12]
pqsA Promoter Activity Assay using a lux-based Reporter Strain
This protocol describes the use of a reporter strain to measure the activity of the pqsA promoter in response to PQS or other potential agonists/antagonists.
Materials:
-
P. aeruginosa reporter strain carrying a pqsA-luxCDABE fusion (e.g., integrated into the chromosome or on a plasmid).
-
Growth medium (e.g., LB broth).
-
PQS or other test compounds.
-
96-well microplate (white, clear bottom for luminescence reading).
-
Microplate reader with luminescence detection capabilities.
Procedure:
-
Reporter Strain Culture: Grow the pqsA-lux reporter strain overnight in a suitable medium.
-
Sub-culturing: Dilute the overnight culture into fresh medium to a low starting optical density (e.g., OD600 of 0.05).
-
Assay Setup:
-
In a 96-well microplate, add the sub-cultured reporter strain to each well.
-
Add different concentrations of PQS or the test compounds to the wells. Include appropriate controls (e.g., solvent control, positive control with a known PqsR agonist).
-
-
Incubation: Incubate the microplate at 37°C with shaking for a defined period (e.g., 4-6 hours or until a specific growth phase is reached).
-
Measurement:
-
Measure the luminescence (in Relative Light Units, RLU) and the optical density (OD600) of each well using a microplate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal by dividing the RLU by the OD600 to account for differences in cell growth.
-
Plot the normalized luminescence against the concentration of the test compound to determine the dose-response curve and calculate parameters such as the EC50 (half-maximal effective concentration).[13]
-
Caption: Workflow for a pqsA-lux reporter gene assay.
Quantification of Pyocyanin Production
This protocol describes a simple method for extracting and quantifying the PQS-regulated virulence factor pyocyanin from P. aeruginosa cultures.
Materials:
-
P. aeruginosa culture.
-
0.2 M HCl.
-
Spectrophotometer.
Procedure:
-
Culture Growth: Grow P. aeruginosa in a suitable medium (e.g., King's A medium) to promote pyocyanin production.
-
Extraction:
-
Take a known volume of the bacterial culture and centrifuge to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Add half the volume of chloroform to the supernatant and vortex vigorously to extract the blue pyocyanin into the organic phase.
-
Centrifuge to separate the phases and carefully collect the lower chloroform layer.
-
-
Acidification:
-
Add an equal volume of 0.2 M HCl to the chloroform extract.
-
Vortex to transfer the pyocyanin (which turns pink in acidic conditions) to the aqueous phase.
-
-
Quantification:
-
Centrifuge to separate the phases.
-
Measure the absorbance of the upper pink aqueous phase at 520 nm (A520).
-
Calculate the concentration of pyocyanin using the molar extinction coefficient of pyocyanin at 520 nm (17.072 µg/mL per A520 unit).[8]
-
Elastase Activity Assay
This protocol describes a colorimetric assay to measure the activity of the PQS-regulated protease, elastase, using Elastin-Congo Red as a substrate.
Materials:
-
P. aeruginosa culture supernatant.
-
Elastin-Congo Red.
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5).
-
Spectrophotometer.
Procedure:
-
Sample Preparation: Grow P. aeruginosa cultures and collect the cell-free supernatant by centrifugation and filtration.
-
Assay Reaction:
-
In a microcentrifuge tube, mix the culture supernatant with a solution of Elastin-Congo Red in Tris-HCl buffer.
-
Incubate the reaction mixture at 37°C with shaking for a defined period (e.g., 2-4 hours).
-
-
Stopping the Reaction: Centrifuge the tubes to pellet the remaining insoluble Elastin-Congo Red.
-
Measurement:
-
Carefully transfer the supernatant, which contains the solubilized Congo Red dye released by elastase activity, to a new tube or a 96-well plate.
-
Measure the absorbance of the supernatant at 495 nm.
-
-
Quantification: The absorbance at 495 nm is directly proportional to the elastase activity in the sample. A standard curve can be generated using purified elastase to determine the absolute activity.[14][15]
Conclusion and Future Directions
The this compound (PQS) signaling system is a cornerstone of the complex regulatory network that governs virulence and social behavior in Pseudomonas aeruginosa. Its intricate biosynthesis, its central role in the quorum-sensing hierarchy, and its profound impact on the production of a multitude of virulence factors and biofilm formation make it a prime target for the development of novel anti-infective therapies. As our understanding of the molecular intricacies of PQS signaling continues to grow, so too does the potential for the rational design of inhibitors that can effectively disarm this formidable pathogen. Future research will likely focus on further elucidating the complex interplay between the PQS system and other regulatory networks, identifying novel components of the PQS regulon, and translating our fundamental knowledge of PQS signaling into clinically effective anti-virulence strategies. The detailed information and protocols provided in this guide aim to serve as a valuable resource for researchers dedicated to unraveling the complexities of P. aeruginosa pathogenicity and developing innovative approaches to combat the infections it causes.
References
- 1. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PqsE Expands and Differentially Modulates the RhlR Quorum Sensing Regulon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-Seq reveals that Pseudomonas aeruginosa mounts growth medium-dependent competitive responses when sensing diffusible cues from Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. PqsE Is Essential for RhlR-Dependent Quorum Sensing Regulation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. Transcriptomic analysis reveals a global alkyl-quinolone-independent regulatory role for PqsE in facilitating the environmental adaptation of Pseudomonas aeruginosa to plant and animal hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted and untargeted quantification of quorum sensing signalling molecules in bacterial cultures and biological samples via HPLC-TQ MS techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Elastase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 2-Nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 2-nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS), a key signaling molecule in the quorum sensing (QS) network of the opportunistic human pathogen Pseudomonas aeruginosa. As a structural analog of the well-characterized Pseudomonas Quinolone Signal (PQS), C9-PQS plays a significant role in the regulation of virulence factors, biofilm formation, and interspecies competition. This document details the role of C9-PQS in the PqsR-mediated signaling pathway, its impact on the production of virulence factors such as pyocyanin (B1662382), and its effects on other microorganisms, including Staphylococcus aureus and Aspergillus fumigatus. Furthermore, this guide outlines detailed experimental protocols for the synthesis of C9-PQS and for conducting key bioactivity assays. Quantitative data from various studies are summarized in structured tables for comparative analysis. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular mechanisms and experimental designs. This guide is intended to be a valuable resource for researchers and professionals involved in the study of bacterial signaling and the development of novel antimicrobial strategies.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen renowned for its adaptability and its capacity to cause severe infections, particularly in immunocompromised individuals and those with cystic fibrosis. The pathogenicity of P. aeruginosa is intricately linked to its sophisticated cell-to-cell communication system, known as quorum sensing (QS). This system allows the bacterial population to coordinate gene expression in a density-dependent manner, leading to the collective production of virulence factors and the formation of antibiotic-resistant biofilms.
Among the various QS systems in P. aeruginosa, the pqs system, which utilizes 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules, is of paramount importance. The archetypal signal of this system is 2-heptyl-3-hydroxy-4(1H)-quinolone, the Pseudomonas Quinolone Signal (PQS). However, P. aeruginosa produces a variety of AQ congeners, including the C9 analog, 2-nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS). C9-PQS, like its C7 counterpart, is a crucial signaling molecule that contributes to the regulation of virulence and biofilm formation[1]. Understanding the specific biological activities of C9-PQS is essential for elucidating the complexity of the pqs signaling network and for the development of targeted anti-virulence therapies.
This technical guide delves into the multifaceted biological activities of C9-PQS, providing a detailed examination of its role in bacterial signaling, its impact on virulence, and its interactions with other organisms.
The Role of C9-PQS in Pseudomonas aeruginosa Quorum Sensing
The PqsR Signaling Pathway
C9-PQS is an integral component of the pqs quorum sensing system, exerting its regulatory effects primarily through the LysR-type transcriptional regulator, PqsR (also known as MvfR). PqsR functions as the receptor for AQs, and its activation triggers a cascade of gene expression leading to the production of virulence factors and the auto-induction of AQ biosynthesis[2][3].
The signaling pathway can be summarized as follows:
-
Biosynthesis: The biosynthesis of C9-PQS is initiated from anthranilic acid and follows a pathway involving the products of the pqsABCDE operon[4]. The precursor molecule, 2-nonyl-4-hydroxyquinoline (NHQ), is converted to C9-PQS by the monooxygenase PqsH[4][5].
-
PqsR Activation: C9-PQS binds to the ligand-binding domain of PqsR[1]. This binding event is thought to induce a conformational change in the PqsR protein, enhancing its ability to bind to target promoter regions on the bacterial chromosome.
-
Transcriptional Regulation: The C9-PQS-PqsR complex binds to the promoter of the pqsABCDE operon, leading to the upregulation of its transcription[2][3]. This creates a positive feedback loop, amplifying the production of C9-PQS and other AQs.
-
Virulence Gene Expression: The activated PqsR also regulates the expression of a suite of virulence genes, contributing to the pathogenic potential of P. aeruginosa[6][7].
dot
Biological Activities of C9-PQS
Regulation of Virulence Factors
A primary function of the pqs system, and by extension C9-PQS, is the control of virulence factor production. One of the most well-studied virulence factors regulated by this pathway is pyocyanin, a blue-green phenazine (B1670421) pigment that contributes to the pathogenesis of P. aeruginosa infections. C9-PQS, through the activation of PqsR, upregulates the expression of genes involved in pyocyanin biosynthesis[5][8].
Biofilm Formation
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. They are notoriously resistant to antibiotics and host immune defenses. The pqs system is known to play a role in the development and maturation of P. aeruginosa biofilms. C9-PQS contributes to this process, likely by modulating the expression of genes involved in the production of biofilm matrix components and cell-to-cell adhesion[7].
Interspecies Interactions
P. aeruginosa and Staphylococcus aureus are frequently co-isolated from polymicrobial infections, such as those in the cystic fibrosis lung. C9-PQS has been shown to exhibit antimicrobial activity against S. aureus. This effect is particularly pronounced under low-iron conditions, suggesting that the iron-chelating properties of C9-PQS may contribute to its anti-staphylococcal activity[9].
C9-PQS also demonstrates inhibitory effects against the opportunistic fungal pathogen Aspergillus fumigatus. Studies have shown that C9-PQS can inhibit the growth and biofilm formation of A. fumigatus[10]. This antifungal activity appears to be related to the ability of C9-PQS to interfere with fungal iron metabolism, as the inhibitory effects can be reversed by the addition of iron[10].
Interaction with Host Immune Responses
The interaction of C9-PQS with the host immune system is an area of growing interest. Like PQS, C9-PQS has the potential to modulate host immune responses. PQS has been shown to influence the function of various immune cells, including macrophages and neutrophils, and to regulate the production of cytokines[11]. While specific studies on C9-PQS are less numerous, it is plausible that it exerts similar immunomodulatory effects, potentially contributing to the immune evasion strategies of P. aeruginosa.
Quantitative Data on the Biological Activity of C9-PQS
The following tables summarize quantitative data from various studies on the biological activity of C9-PQS and related compounds.
Table 1: Antimicrobial and Antifungal Activity of C9-PQS and Analogs
| Compound | Organism | Assay | Concentration | Effect | Reference |
| C9-PQS | Staphylococcus aureus | Growth Inhibition | Not specified | Small but significant decrease in culture density in low iron | [9] |
| C9-PQS | Aspergillus fumigatus (10AF) | Biofilm Inhibition | 0.2 - 50 µg/mL | Inhibitory, with increased activity at ≥1.56 µg/mL | [10][12] |
| C9-PQS | Aspergillus fumigatus (10AF) | Growth on Agar | 12.5 µg/mL | Significant inhibition, equal to PQS | [10] |
| C9-PQS | Aspergillus fumigatus (Af293) | Biofilm Inhibition (Hypoxic) | 1.56 µg/mL | Significant inhibition | [10] |
Table 2: Comparative Activity of Alkyl-Quinolones in P. aeruginosa
| Compound | Relative Production Increase (vs. P. aeruginosa alone, in presence of E. coli) | Relative Production Decrease (vs. P. aeruginosa alone, in presence of E. faecalis) | Reference |
| PQS | ~2.5x | ~2-8x | [5][8] |
| C9-PQS | ~1.5-2.5x | ~2-8x | [5][8] |
| HQNO | ~1.5-2.5x | ~2-8x | [5] |
| NQNO | ~1.5-2.5x | ~2-8x | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of C9-PQS.
Synthesis of C9-PQS (2-Nonyl-3-hydroxy-4(1H)-quinolone)
The synthesis of C9-PQS can be achieved through a Conrad-Limpach reaction, a widely used method for the synthesis of 2-alkyl-4(1H)-quinolones. The general procedure involves the reaction of an aniline (B41778) with a β-ketoester.
Materials:
-
Aniline
-
Ethyl 3-oxododecanoate (B1238196) (β-ketoester with a C9 alkyl chain)
-
Polyphosphoric acid or Dowtherm A (high-boiling solvent)
-
Standard laboratory glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
Condensation: React aniline with ethyl 3-oxododecanoate. This reaction is typically carried out at elevated temperatures (e.g., 140-160 °C) to facilitate the condensation and removal of ethanol (B145695) and water.
-
Cyclization: The resulting anilinocrotonate intermediate is then cyclized to form the quinolone ring. This is often achieved by heating at a higher temperature (e.g., 250 °C) in a high-boiling solvent like Dowtherm A or by using a dehydrating agent such as polyphosphoric acid.
-
Hydroxylation: The resulting 2-nonyl-4(1H)-quinolone (NHQ) can be hydroxylated at the 3-position to yield C9-PQS. This can be accomplished using various methods, including the Duff reaction followed by a Dakin oxidation, or more directly via an Elbs persulfate oxidation.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica (B1680970) gel to obtain pure C9-PQS.
-
Characterization: The structure and purity of the synthesized C9-PQS should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
dot
Pyocyanin Quantification Assay
This protocol describes the quantification of pyocyanin from P. aeruginosa cultures.
Materials:
-
P. aeruginosa culture (e.g., strain PAO1 or PA14)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
0.2 M HCl
-
Centrifuge and centrifuge tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Culture Growth: Grow P. aeruginosa in liquid culture (e.g., 5 mL of LB broth) in the presence or absence of the test compound (e.g., C9-PQS or an inhibitor) for 24-48 hours at 37°C with shaking.
-
Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the bacterial cells.
-
Pyocyanin Extraction: Transfer the supernatant to a new tube and add 0.6 volumes of chloroform (e.g., 3 mL of chloroform to 5 mL of supernatant). Vortex vigorously for 30 seconds to extract the pyocyanin into the chloroform phase (which will turn blue).
-
Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to separate the aqueous and chloroform phases.
-
Acidification: Carefully transfer the blue chloroform layer to a new tube. Add 0.5 volumes of 0.2 M HCl (e.g., 1.5 mL of HCl to 3 mL of chloroform extract). Vortex again. The pyocyanin will move to the acidic aqueous phase, which will turn pink.
-
Quantification: Centrifuge the tube to separate the phases. Transfer the upper pink aqueous phase to a cuvette or a 96-well plate and measure the absorbance at 520 nm (OD520).
-
Calculation: The concentration of pyocyanin (in µg/mL) can be calculated using the formula: Pyocyanin concentration = OD520 x 17.072.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay is used to quantify the effect of a compound on biofilm formation.
Materials:
-
P. aeruginosa strain
-
Growth medium (e.g., LB broth)
-
96-well microtiter plate
-
Test compound (C9-PQS or inhibitor)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of P. aeruginosa. Dilute the culture 1:100 in fresh growth medium.
-
Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Add the test compound at various concentrations. Include control wells with no compound.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel. Wash the wells gently with sterile water or phosphate-buffered saline (PBS) to remove any remaining non-adherent cells. Repeat the washing step 2-3 times.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 15 minutes at room temperature.
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 550-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
PqsR Reporter Gene Assay
This assay is used to measure the activation of the PqsR receptor by ligands like C9-PQS. It typically employs a reporter strain of E. coli or P. aeruginosa that contains a plasmid with a PqsR-responsive promoter (e.g., the pqsA promoter) fused to a reporter gene, such as lacZ (encoding β-galactosidase) or the lux operon (encoding luciferase).
Generalized Protocol:
-
Reporter Strain: Use an appropriate reporter strain (e.g., E. coli DH5α or a P. aeruginosa mutant) transformed with a PqsR expression plasmid and a reporter plasmid (e.g., pEAL08 containing PpqsA-lacZ).
-
Culture Conditions: Grow the reporter strain in a suitable medium (e.g., LB broth with appropriate antibiotics) to mid-log phase.
-
Induction: Induce the expression of PqsR if it is under the control of an inducible promoter (e.g., with arabinose for a PBAD promoter).
-
Ligand Addition: Add C9-PQS or other test compounds at various concentrations to the culture. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cultures for a defined period (e.g., 4-6 hours) to allow for PqsR activation and reporter gene expression.
-
Reporter Gene Activity Measurement:
-
For lacZ reporter: Measure β-galactosidase activity using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) and quantify the resulting color change spectrophotometrically.
-
For lux reporter: Measure luminescence using a luminometer.
-
-
Data Analysis: Normalize the reporter gene activity to the cell density (OD600) and compare the activity in the presence of the test compound to the control.
Conclusion
C9-PQS is a biologically active signaling molecule that plays a crucial role in the quorum sensing network of Pseudomonas aeruginosa. Its ability to activate the PqsR receptor makes it a key regulator of virulence factor production and biofilm formation. Furthermore, its interactions with other microorganisms, such as Staphylococcus aureus and Aspergillus fumigatus, highlight its importance in the context of polymicrobial infections. The experimental protocols provided in this guide offer a foundation for the further investigation of C9-PQS and the development of novel therapeutic strategies targeting the pqs quorum sensing system. A deeper understanding of the biological activities of C9-PQS and its congeners will undoubtedly contribute to our ability to combat the significant threat posed by P. aeruginosa infections.
References
- 1. Alkyl-Quinolones derivatives as potential biomarkers for Pseudomonas aeruginosa infection chronicity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 3. Regulation of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudomonas aeruginosa alkyl quinolone response is dampened by Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Augmentation of virulence related traits of pqs mutants by Pseudomonas quinolone signal through membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pseudomonas aeruginosa Alkyl Quinolone Response is dampened by Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cystic Fibrosis Isolates of Pseudomonas aeruginosa Retain Iron-Regulated Antimicrobial Activity against Staphylococcus aureus through the Action of Multiple Alkylquinolones [frontiersin.org]
- 10. Molecular Modifications of the Pseudomonas Quinolone Signal in the Intermicrobial Competition with Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to C9-PQS: A Key Quorum Sensing Signal in Pseudomonas aeruginosa
Executive Summary
Pseudomonas aeruginosa employs a complex network of cell-to-cell communication systems, known as quorum sensing (QS), to coordinate virulence and biofilm formation.[1][2] Beyond the well-studied acyl-homoserine lactone (AHL) systems, the alkyl-quinolone (AQ) signaling pathway plays a pivotal role. The Pseudomonas Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4(1H)-quinolone, is a key molecule in this system.[3][4] However, P. aeruginosa produces over 50 AQ derivatives, with variations in the alkyl chain length being a primary distinction.[5] This guide focuses on a critical congener: 2-nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS) . C9-PQS is an analog of PQS with a nine-carbon alkyl side chain, and it functions as a significant signaling molecule, binding to the same transcriptional regulator, PqsR (also known as MvfR), to control the expression of virulence factors.[5][6][7] Understanding the biosynthesis, signaling cascade, and biological activity of C9-PQS is crucial for developing novel anti-virulence strategies targeting P. aeruginosa infections.
Biosynthesis of C9-PQS
The synthesis of C9-PQS is intrinsically linked to the central PQS biosynthetic pathway, primarily involving enzymes encoded by the pqsABCDE operon.[4][5][8] The pathway begins with anthranilic acid, a product of the tryptophan degradation pathway or synthesized by the PhnAB synthase.[8][9][10]
The key steps are:
-
Activation: The PqsA enzyme, an anthranilate-coenzyme A ligase, activates anthranilic acid to anthraniloyl-CoA.[4][10]
-
Condensation: PqsD, along with PqsB and PqsC, catalyzes the condensation of anthraniloyl-CoA with a fatty acid precursor. For C9-PQS, this is a β-keto-dodecanoic acid, which provides the nonyl (C9) side chain. This series of reactions, facilitated by the thioesterase activity of PqsE, results in the formation of the direct precursor, 2-nonyl-4-hydroxyquinoline (NHQ) .[8][11]
-
Hydroxylation: The final and crucial step is the conversion of NHQ to C9-PQS. This reaction is catalyzed by the PqsH enzyme, a FAD-dependent monooxygenase, which hydroxylates the C3 position of the quinolone ring.[12][13][14][15] The expression of the pqsH gene is itself regulated by the las QS system, thus integrating AQ signaling with the broader P. aeruginosa QS network.[12][9]
C9-PQS Signaling and Regulation
C9-PQS functions as a co-inducer for the LysR-type transcriptional regulator PqsR (MvfR).[12][6] The binding of C9-PQS (or PQS/HHQ) to PqsR activates it, enabling it to bind to the promoter region of the pqsABCDE operon.[12] This creates a positive feedback loop, amplifying the production of all alkyl-quinolones, including C9-PQS itself.[12][6]
The PqsR-C9-PQS complex regulates a wide array of virulence genes. The PqsE protein, encoded within the same operon, has a dual function. While it participates in AQ biosynthesis, it also acts as a regulator, enhancing the activity of the rhl QS system, independent of PQS signaling.[16][17][18] This intricate connection demonstrates that C9-PQS signaling is not an isolated pathway but is deeply integrated with the primary las and rhl QS networks, which control factors like elastase, pyocyanin, and biofilm formation.[2][19][20][21]
Biological Activity of C9-PQS
While PQS (C7-PQS) is often considered the primary signal, C9-PQS demonstrates significant and sometimes comparable biological activity. Its functions include quorum sensing, iron chelation, and antimicrobial effects.[12][4][5][22]
Quorum Sensing and Virulence
Like PQS, C9-PQS activates PqsR to regulate virulence.[6] Studies on polymicrobial interactions have shown that the presence of other bacteria, such as Enterococcus faecalis, can reduce the production of both PQS and C9-PQS by P. aeruginosa, subsequently decreasing virulence factor production like pyocyanin.[14] Conversely, proximity to E. coli can increase the production of C9-PQS.[14]
Antimicrobial and Inhibitory Effects
C9-PQS exhibits potent inhibitory activity, particularly against fungi. Research comparing various PQS congeners has highlighted the importance of the alkyl chain length for this activity.
| Compound | Target Organism/Biofilm | Concentration | Observed Effect | Significance (p-value) | Source |
| C9-PQS | Aspergillus fumigatus (10AF) Biofilm | 0.39 to 50 µg/mL | Significant inhibition | p < 0.01 | [23] |
| C9-PQS | A. fumigatus (10AF) Growth on Agar | 12.5 µg/mL | Significant inhibition | p < 0.001 | [22] |
| PQS | A. fumigatus (10AF) Growth on Agar | 12.5 µg/mL | Significant inhibition (equal to C9-PQS) | p < 0.001 | [22] |
| C9-PQS | A. fumigatus (10AF) Hypoxic Growth | 1.56 µg/mL | Significant inhibition | p < 0.001 | [22] |
| PQS | A. fumigatus (10AF) Hypoxic Growth | 1.56 µg/mL | Significant inhibition (not different from C9-PQS) | p < 0.001 | [22] |
| C9-PQS | A. fumigatus (Af293) Hypoxic Growth | 1.56 µg/mL | Significant inhibition | p < 0.001 | [22] |
| PQS | A. fumigatus (Af293) Hypoxic Growth | 1.56 µg/mL | More inhibitory than C9-PQS | p < 0.01 | [22] |
Table 1: Summary of Quantitative Data on the Inhibitory Activity of C9-PQS.
As shown in Table 1, C9-PQS demonstrates significant antifungal activity, in some cases equal to that of PQS, particularly in inhibiting fungal growth on agar.[22] The inhibitory effect of C9-PQS, like PQS, can be reversed by the addition of iron, highlighting the role of iron chelation in its mechanism of action.[22][24]
Experimental Methodologies
The study of C9-PQS requires precise methods for its extraction, detection, and quantification from complex biological matrices.
Extraction of Alkyl-Quinolones from Bacterial Culture
This protocol is adapted from standard methods for PQS extraction.[25]
-
Culture Growth: Grow P. aeruginosa strains (e.g., PA14 or PAO1) in a suitable medium like LB broth overnight at 37°C with shaking.
-
Subculturing: Inoculate fresh medium to an OD₆₀₀ of 0.05 and grow to the desired phase (e.g., late stationary phase, where AQ production is maximal).[1]
-
Solvent Extraction:
-
Acidify the bacterial culture supernatant with glacial acetic acid.
-
Perform liquid-liquid extraction using an equal volume of acidified ethyl acetate (B1210297).
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic (top) layer containing the hydrophobic AQs.
-
-
Drying and Reconstitution:
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol (B129727) for analysis.[25]
-
Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying individual AQ congeners.[26]
-
Standard Preparation: Prepare a working stock solution containing known concentrations (e.g., 50 µM) of C9-PQS, PQS, HHQ, and NHQ standards in methanol.[26] Create a calibration curve by serially diluting the stock.
-
Chromatographic Separation:
-
Use a C18 reverse-phase HPLC column.
-
Employ a mobile phase gradient, typically consisting of acidified water and acidified methanol, to separate the different AQ species.
-
-
Mass Spectrometry Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Monitor for specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM) for each analyte to ensure specificity and sensitivity. For C9-PQS, the precursor ion would be m/z 288, corresponding to its molecular weight.
-
-
Data Analysis: Quantify C9-PQS in the samples by comparing its peak area to the standard curve. Although C9-PQS has been detected in infected mouse lungs, levels were often below the limit of quantification, highlighting the need for sensitive methods.[26]
Implications for Drug Development
The PqsR receptor and the enzymes of the AQ biosynthetic pathway, such as PqsD, are attractive targets for the development of anti-virulence drugs.[6][27] By inhibiting the synthesis or perception of signals like C9-PQS, it is possible to disrupt bacterial communication, thereby preventing the expression of virulence factors and biofilm formation without exerting selective pressure for antibiotic resistance. The development of PqsR antagonists, including quinazolinone (QZN) derivatives, has shown promise in inhibiting virulence factor production in P. aeruginosa.[6] A thorough understanding of how different congeners like C9-PQS contribute to the overall signaling pool is essential for designing potent and specific inhibitors of this critical QS system.
Conclusion
C9-PQS is a vital, biologically active signal molecule within the P. aeruginosa quorum sensing network. Its synthesis via the pqs operon and its function as a PqsR agonist underscore its importance in coordinating group behaviors and virulence. With inhibitory activities comparable to PQS, particularly against fungi, C9-PQS plays a significant role in polymicrobial interactions and pathogenesis. Continued research into the specific roles and regulation of C9-PQS, aided by robust analytical methodologies, will provide deeper insights into P. aeruginosa communication and pave the way for novel therapeutic interventions.
References
- 1. Detection and quantification of quinolone signalling molecule: a third quorum sensing molecule of Pseudomonas aeruginosa by high performance-thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkyl-Quinolones derivatives as potential biomarkers for Pseudomonas aeruginosa infection chronicity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pseudomonas aeruginosa PQS quorum-sensing system inhibitor with anti-staphylococcal activity sensitizes polymicrobial biofilms to tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P. aeruginosa Metabolome Database: 3-hydroxy-2-methyl-4(1H)-quinolone (C9-PQS) (PAMDB100070) [pseudomonas.umaryland.edu]
- 8. Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of PqsD, a Pseudomonas quinolone signal biosynthetic enzyme, in complex with anthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 13. Pseudomonas aeruginosa alkyl quinolone response is dampened by Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pseudomonas aeruginosa Alkyl Quinolone Response is dampened by Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HHQ and PQS, two Pseudomonas aeruginosa quorum-sensing molecules, down-regulate the innate immune responses through the nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PqsE Functions Independently of PqsR-Pseudomonas Quinolone Signal and Enhances the rhl Quorum-Sensing System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitors of the PqsR Quorum-Sensing Receptor Reveal Differential Roles for PqsE and RhlI in Control of Phenazine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PqsE functions independently of PqsR-Pseudomonas quinolone signal and enhances the rhl quorum-sensing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 22. Molecular Modifications of the Pseudomonas Quinolone Signal in the Intermicrobial Competition with Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The effect of a cell-to-cell communication molecule, Pseudomonas quinolone signal (PQS), produced by P. aeruginosa on other bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scientificinquirer.com [scientificinquirer.com]
The Pseudomonas Quinolone Signal (PQS): A Deep Dive into the Natural Production of 2-Nonyl-3-Hydroxy-4-Quinololone
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nonyl-3-hydroxy-4-quinolone (C9-PQS) is a crucial signaling molecule within the complex chemical communication network of the opportunistic human pathogen Pseudomonas aeruginosa. As a member of the 2-alkyl-4(1H)-quinolone (AQ) family, C9-PQS, alongside its more studied counterpart 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), plays a pivotal role in quorum sensing (QS), a cell-density-dependent regulatory system that orchestrates the expression of virulence factors and biofilm formation.[1][2] This technical guide provides an in-depth exploration of the natural producers of C9-PQS, quantitative data on its production, detailed experimental protocols for its analysis, and a visualization of its biosynthetic and regulatory pathways.
Natural Producers of this compound
The primary and most extensively documented natural producer of this compound is the Gram-negative bacterium Pseudomonas aeruginosa .[3][4][5] This opportunistic pathogen is notorious for causing a wide range of infections, particularly in immunocompromised individuals and those with cystic fibrosis.
While other bacterial genera, such as Burkholderia and Pseudoalteromonas, are known to produce a variety of 2-alkyl-4(1H)-quinolones (AQs), the production of 3-hydroxylated AQs like PQS and C9-PQS is a distinguishing feature of P. aeruginosa.[6] This specificity is attributed to the presence of the PqsH enzyme, a flavin-dependent monooxygenase that catalyzes the hydroxylation of the C3 position of the quinolone ring. Homologs of the pqsH gene have not been identified in other AQ-producing bacteria, suggesting that the synthesis of 3-hydroxy-AQs is exclusive to P. aeruginosa.
Quantitative Production of this compound
The production of C9-PQS by Pseudomonas aeruginosa is influenced by a multitude of factors, including the specific strain, growth phase, culture medium composition, and environmental cues. The tables below summarize quantitative data on C9-PQS and the closely related PQS production under various conditions.
Table 1: Production of 2-Alkyl-4(1H)-Quinolones by Pseudomonas aeruginosa Strains
| Strain | Compound | Concentration (nmol/L) | Culture Conditions | Reference |
| PAO1 | C7-PQS | 25 - 1000 | Luria Broth (LB), 18h, 37°C | [7] |
| PAO1 | C9-PQS | 25 - 1000 | Luria Broth (LB), 18h, 37°C | [7] |
| Clinical Isolates (CF) | HHQ | Variable | in situ (sputum) | [2] |
| Clinical Isolates (CF) | NHQ | Variable | in situ (sputum) | [2] |
| PAO1 | PQS | ~10 µM | LB, stationary phase | [8] |
| PA14 | PQS | Increased with E. coli | Co-culture | [9] |
| PA14 | C9-PQS | Increased with E. coli | Co-culture | [9] |
| PA14 | PQS | Reduced with E. faecalis | Co-culture | [9] |
| PA14 | C9-PQS | Reduced with E. faecalis | Co-culture | [9] |
Table 2: Influence of Environmental Factors on PQS Production
| Factor | Condition | Effect on PQS Production | Reference |
| Iron | Depletion | Enhanced | [10][11] |
| Repletion | Repressed | [10] | |
| Nutrient Limitation | Carbon (Glucose) | Reduced population density, affecting accumulation | [8] |
| Phosphate | Alters production | [12] | |
| Growth Phase | Stationary Phase | Maximal production | [13] |
| Biofilm Growth | Dispersion Stage | Elevated production | [14] |
Experimental Protocols
Accurate quantification of C9-PQS from bacterial cultures is essential for studying its biological roles. The following section details a standard protocol for the extraction and analysis of AQs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.
Extraction of 2-Alkyl-4(1H)-Quinolones from Bacterial Culture Supernatants
This protocol is adapted from established methods for AQ extraction.[7]
-
Culture Preparation: Grow P. aeruginosa strains in the desired liquid medium (e.g., Luria Broth or a defined minimal medium) to the desired growth phase (typically stationary phase for maximal AQ production).
-
Cell Removal: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the cells.
-
Supernatant Collection: Carefully collect the cell-free supernatant.
-
Solvent Extraction:
-
To a known volume of supernatant (e.g., 1 mL), add an equal volume of acidified ethyl acetate (B1210297) (0.1% acetic acid).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of the hydrophobic AQs into the organic phase.
-
Centrifuge briefly to separate the aqueous and organic phases.
-
-
Organic Phase Collection: Carefully transfer the upper organic phase (ethyl acetate) to a clean tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent for LC-MS/MS analysis (e.g., methanol (B129727) or acetonitrile).
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for LC-MS/MS analysis. Specific parameters may need to be optimized based on the instrument and column used.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used for the separation of AQs.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of AQs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each AQ of interest.
-
Internal Standard: The use of a deuterated internal standard (e.g., C9-PQS-d4) is highly recommended for accurate quantification, as it corrects for variations in extraction efficiency and matrix effects.
-
-
Quantification: A standard curve is generated using known concentrations of pure C9-PQS. The concentration of C9-PQS in the samples is then determined by comparing their peak areas (normalized to the internal standard) to the standard curve.
Signaling Pathways and Regulatory Networks
The biosynthesis and regulatory network of PQS and its congeners in P. aeruginosa is intricate and tightly controlled, involving a hierarchical quorum-sensing cascade.
Biosynthesis of this compound
The biosynthesis of C9-PQS begins with anthranilate, a precursor derived from the shikimate pathway. The key enzymatic steps are encoded by the pqsABCDE operon.
References
- 1. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyl-Quinolones derivatives as potential biomarkers for Pseudomonas aeruginosa infection chronicity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Surface-Growing Communities of Pseudomonas aeruginosa Exhibit Distinct Alkyl Quinolone Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth rate and nutrient limitation as key drivers of extracellular quorum sensing signal molecule accumulation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Influence of Iron on Pseudomonas aeruginosa Physiology: A REGULATORY LINK BETWEEN IRON AND QUORUM SENSING - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron Depletion Enhances Production of Antimicrobials by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Regulation of 2-nonyl-3-hydroxy-4-quinolone (PQS) Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Pseudomonas Quinolone Signal (PQS; 2-nonyl-3-hydroxy-4-quinolone) is a crucial quorum-sensing (QS) molecule in the opportunistic pathogen Pseudomonas aeruginosa. It governs the expression of numerous virulence factors and is integral to the bacterium's pathogenicity. The synthesis of PQS is a tightly regulated process, interwoven with other QS systems and metabolic pathways, making it a prime target for novel anti-virulence therapies. This guide provides a detailed overview of the core regulatory networks, biosynthetic pathways, and key molecular players involved in PQS synthesis. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of the signaling cascades to serve as a comprehensive resource for the scientific community.
The Core Regulatory Hierarchy
The regulation of PQS synthesis is embedded within a complex hierarchical network of three interconnected QS systems: las, rhl, and pqs.[1][2][3] This cascade ensures that the production of PQS and its associated virulence factors is precisely timed with bacterial population density and environmental cues.
-
The las System: Positioned at the top of the hierarchy, the las system consists of the transcriptional regulator LasR and its cognate autoinducer, N-(3-oxododecanoyl)-homoserine lactone (3-oxo-C12-HSL).[1][2][3] Upon reaching a critical concentration, the LasR/3-oxo-C12-HSL complex directly activates the transcription of key regulatory genes, including rhlR and pqsR.[1][4][5][6]
-
The rhl System: This system, comprising the regulator RhlR and its autoinducer N-butyryl-homoserine lactone (C4-HSL), is activated by the las system.[6] The rhl system exerts a dual and opposing regulatory effect. While it is necessary for the bioactivity of PQS, it also negatively regulates PQS synthesis by repressing the transcription of both pqsR and the pqsABCDE operon.[1][2][3][4][5][7]
-
The pqs System and PqsR (MvfR): The central regulator of PQS synthesis is PqsR, also known as the Multiple Virulence Factor Regulator (MvfR).[1][8][9] PqsR is a LysR-type transcriptional regulator whose expression is positively controlled by LasR and negatively by RhlR.[1][2][3] PqsR binds to the promoter of the pqsABCDE operon, activating the transcription of genes required for PQS biosynthesis.[1][4][5] PQS and its immediate precursor, 2-heptyl-4-quinolone (HHQ), act as co-inducers for PqsR, creating a positive auto-regulatory feedback loop that dramatically amplifies PQS production.[1][2][10]
Caption: Core regulatory hierarchy of PQS synthesis.
The PQS Biosynthetic Pathway
The synthesis of PQS originates from the primary metabolite chorismate, which is converted to anthranilate.[11] P. aeruginosa possesses two pathways to generate anthranilate: through the enzymes PhnAB or via the kynurenine (B1673888) pathway for tryptophan degradation.[11][12] Anthranilate serves as the foundational precursor for the entire quinolone scaffold.[12][13]
The key steps in the biosynthesis are encoded by the pqsABCDE operon and the unlinked pqsH gene.[14][15]
-
Activation of Anthranilate: PqsA, an anthranilate-CoA ligase, activates anthranilate by converting it to anthraniloyl-CoA.[14][15][16][17] This is the first committed step of the pathway.
-
Condensation and HHQ Formation: PqsD catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to form 2-aminobenzoylacetyl-CoA (2-ABA-CoA).[15][18] The thioesterase PqsE can hydrolyze this intermediate to 2-aminobenzoylacetate (2-ABA).[14][18] Subsequently, the heterodimeric PqsBC complex catalyzes the condensation of 2-ABA with an octanoyl-CoA (derived from fatty acid metabolism) to form 2-heptyl-4-quinolone (HHQ).[15][18][19][20][21]
-
Final Hydroxylation: The final step is the conversion of HHQ to PQS. This reaction is catalyzed by the PqsH, a flavin-dependent monooxygenase, which hydroxylates HHQ at the C3 position.[14][18][22]
A related pathway involving the monooxygenase PqsL can divert intermediates to produce 4-hydroxy-2-heptylquinoline-N-oxide (HQNO), another biologically active quinolone.[14][18][23]
Caption: The core biosynthetic pathway from anthranilate to PQS.
The Enigmatic Role of PqsE
PqsE is a fascinating protein with a dual role. Although it is encoded by the pqs operon, it is not essential for PQS synthesis.[24][25] Its thioesterase activity contributes to the pathway, but this function can be partially compensated by other enzymes.[14]
The primary role of PqsE appears to be regulatory. It functions independently of PqsR and PQS to link the pqs system to the rhl system. PqsE enhances the activity of the RhlR regulator, promoting the expression of rhl-dependent virulence genes.[26] Recent evidence suggests that PqsE may function as an autoinducer synthase, producing an alternative ligand that activates RhlR, particularly in the absence of the canonical C4-HSL signal.[27] This PqsE-RhlR interaction is crucial for the production of virulence factors like pyocyanin and for full virulence in infection models.[27]
Caption: Regulatory role of PqsE via the RhlR signaling axis.
Quantitative Data Summary
The regulation of PQS synthesis involves significant changes in gene expression. The following tables summarize the regulatory effects of key transcription factors on target gene promoters. While precise fold-change values can vary with strain, growth conditions, and experimental setup, this data reflects the established relationships.
Table 1: Regulation of Key Genes in the PQS Network
| Regulator | Target Gene/Operon | Regulatory Effect | Reported Quantitative Effect (Example) | Reference |
| LasR | pqsR (mvfR) | Positive (+) | Activation of pqsR promoter | [1][2][4] |
| RhlR | pqsR (mvfR) | Negative (-) | Repression of pqsR promoter | [1][2][3] |
| RhlR | pqsABCDE | Negative (-) | Repression via binding to a las-rhl box in the promoter | [4][5][7] |
| PqsR (MvfR) | pqsABCDE | Positive (+) | Strong activation; binds to a LysR box in the promoter | [1][4][5] |
| PqsR (MvfR) | phnAB | Positive (+) | Activation of anthranilate synthesis for the PQS pathway | [16][28] |
| PQS | rhlI | Positive (+) | Induction of C4-HSL synthase gene | [29] |
Table 2: Influence of Precursors on PQS Production
| Supplement | Effect on PQS Production in Wild-Type PAO1 | Observation | Reference |
| Tryptophan | Increase | Serves as a precursor for anthranilate via the kynurenine pathway. | [12] |
| Anthranilate | Increase | Directly feeds into the PQS biosynthetic pathway. | [12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of PQS synthesis.
Protocol: Quantification of PQS by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for accurate quantification of PQS and related quinolones.
Methodology:
-
Culture Growth: Grow P. aeruginosa strains (e.g., wild-type, mutants) in a suitable medium (e.g., LB or minimal medium) for a defined period (e.g., 18-24 hours) at 37°C with shaking.
-
Extraction:
-
Take a 1 mL aliquot of the bacterial culture.
-
Acidify with 100 µL of 0.1 M HCl.
-
Extract twice with 1 mL of ethyl acetate (B1210297) acidified with 0.1% acetic acid. Vortex vigorously for 1 minute and centrifuge at high speed for 5 minutes to separate phases.
-
Pool the organic (top) layers.
-
-
Sample Preparation:
-
Evaporate the solvent to dryness under a stream of nitrogen gas or in a vacuum concentrator.
-
Reconstitute the dried extract in a known volume (e.g., 100 µL) of mobile phase (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).
-
Include an internal standard (e.g., deuterated PQS) for accurate quantification.
-
-
LC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Detect and quantify PQS using a mass spectrometer in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of PQS (260.16) and its fragments.
-
Generate a standard curve using pure PQS of known concentrations to calculate the absolute amount in the samples.
-
Caption: Workflow for PQS quantification by LC-MS.
Protocol: Gene Expression Analysis by qRT-PCR
Quantitative reverse transcription PCR (qRT-PCR) is used to measure the transcript levels of regulatory and biosynthetic genes.
Methodology:
-
Culture and RNA Extraction:
-
Grow bacterial cultures to the desired growth phase (e.g., mid-log or stationary).
-
Harvest cells by centrifugation.
-
Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) including an on-column DNase digestion step to remove contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA and assess its purity (A260/A280 ratio).
-
Synthesize cDNA from a defined amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing cDNA template, gene-specific forward and reverse primers (e.g., for pqsA, pqsR), and a SYBR Green-based master mix.
-
Run the reaction on a real-time PCR cycler.
-
Include a housekeeping gene (e.g., rpoD) for normalization.
-
Include no-reverse-transcriptase controls to confirm the absence of gDNA contamination.
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a reference condition (e.g., wild-type strain).
-
References
- 1. Regulation of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Pseudomonas quinolone signal synthesis in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Mutation analysis of the Pseudomonas aeruginosa mvfR and pqsABCDE gene promoters demonstrates complex quorum-sensing circuitry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | In-depth Profiling of MvfR-Regulated Small Molecules in Pseudomonas aeruginosa after Quorum Sensing Inhibitor Treatment [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. The role of two Pseudomonas aeruginosa anthranilate synthases in tryptophan and quorum signal production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. pnas.org [pnas.org]
- 14. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Pseudomonas aeruginosa PqsA Is an Anthranilate-Coenzyme A Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PqsBC, a Condensing Enzyme in the Biosynthesis of the Pseudomonas aeruginosa Quinolone Signal: CRYSTAL STRUCTURE, INHIBITION, AND REACTION MECHANISM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PqsBC, a Condensing Enzyme in the Biosynthesis of the Pseudomonas aeruginosa Quinolone Signal: CRYSTAL STRUCTURE, INHIBITION, AND REACTION MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. HHQ and PQS, two Pseudomonas aeruginosa quorum-sensing molecules, down-regulate the innate immune responses through the nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. PqsE Functions Independently of PqsR-Pseudomonas Quinolone Signal and Enhances the rhl Quorum-Sensing System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
- 27. The PqsE and RhlR proteins are an autoinducer synthase–receptor pair that control virulence and biofilm development in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The Pseudomonas Quinolone Signal Regulates rhl Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties and Biological Interactions of 2-Nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS) is a crucial signaling molecule within the complex quorum sensing (QS) network of the opportunistic pathogen Pseudomonas aeruginosa. As a structural analog of the well-studied Pseudomonas Quinolone Signal (PQS), C9-PQS plays a significant role in regulating virulence gene expression and mediating interspecies interactions. This technical guide provides a comprehensive overview of the known physical and chemical properties of C9-PQS, details established methodologies for its synthesis and analysis, and elucidates its function within the PqsR-mediated signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the study of bacterial communication and the development of novel antimicrobial strategies.
Physicochemical Properties of C9-PQS
C9-PQS, with the formal name 3-hydroxy-2-nonyl-4(1H)-quinolinone, is a hydrophobic molecule belonging to the 2-alkyl-4-quinolone (AQ) class of compounds. Its chemical structure consists of a quinolone core substituted with a nonyl alkyl chain at the C-2 position and a hydroxyl group at the C-3 position. This structure is critical for its biological activity, including its ability to interact with the PqsR receptor and chelate iron.
General and Spectroscopic Data
Quantitative data for the physical and spectroscopic properties of C9-PQS are summarized in the tables below. These values are essential for the identification, purification, and quantification of the molecule in experimental settings.
| Identifier | Value |
| Formal Name | 3-hydroxy-2-nonyl-4(1H)-quinolinone |
| Synonym | C9-PQS |
| CAS Number | 1259944-03-0[1] |
| Molecular Formula | C₁₈H₂₅NO₂[1] |
| Formula Weight | 287.4 g/mol [1] |
Table 1: General Identifiers for C9-PQS.
| Property | Value |
| UV Absorption Maxima (λmax) | 215, 251, 290, 342 nm[1] |
| Mass Spectrometry (m/z) | Parent Ion [M+H]⁺: 288.1958. Fragmentation: 288.1 > 159.1, 288.1 > 175.1[2] |
Table 2: Spectroscopic Data for C9-PQS.
Solubility
The solubility of C9-PQS is a critical factor influencing its biological availability and experimental handling. Like other long-chain AQs, C9-PQS is poorly soluble in aqueous solutions. Its solubility can be enhanced by the presence of surfactants, such as rhamnolipids produced by P. aeruginosa, which facilitate its dispersal in aqueous environments[3].
| Solvent | Solubility |
| Dimethylformamide (DMF) | 15 mg/mL[1] |
| Ethanol | 5 mg/mL[1] |
| Methanol | Soluble |
| Water | Poorly soluble[3] |
Table 3: Solubility Profile of C9-PQS.
Synthesis and Experimental Protocols
The synthesis of C9-PQS and other 2-alkyl-4-quinolones is crucial for obtaining pure compounds for research purposes. Several synthetic strategies have been developed, with the Conrad-Limpach and Camps cyclization methods being classical approaches[4][5]. More recent methods, such as those utilizing β-keto amides as precursors, offer milder reaction conditions and improved yields[4][5][6].
General Synthetic Strategy for 2-Alkyl-4-quinolones
A common approach to synthesizing the 2-alkyl-4-quinolone core involves the condensation of an aniline (B41778) derivative with a β-keto ester, followed by thermal or acid-catalyzed cyclization. The introduction of the 3-hydroxy group to form PQS analogs can be achieved through various methods, including oxidation of the corresponding 2-alkyl-4-quinolone. A generalized workflow for the synthesis of 2-alkyl-4-quinolones is presented below.
General synthetic workflow for 2-alkyl-4-quinolones like C9-PQS.
Experimental Protocol: Extraction and Quantification of C9-PQS from Bacterial Cultures
Accurate quantification of C9-PQS from biological samples is essential for studying its production and function. The following protocol outlines a general method for the extraction and analysis of AQs from P. aeruginosa cultures using liquid chromatography-mass spectrometry (LC-MS).
-
Culture Growth: Grow P. aeruginosa strains in a suitable liquid medium (e.g., Luria-Bertani broth) to the desired cell density.
-
Solvent Extraction:
-
Acidify the bacterial culture supernatant with an appropriate acid (e.g., glacial acetic acid).
-
Extract the AQs from the supernatant using an equal volume of an organic solvent such as ethyl acetate.
-
Repeat the extraction process to ensure complete recovery.
-
-
Sample Preparation:
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Separate the AQs using a reverse-phase chromatography column (e.g., C18).
-
Detect and quantify C9-PQS using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, using the characteristic parent and fragment ion masses (m/z 288.1 → 175.1 and 288.1 → 159.1)[2].
-
Use a deuterated internal standard, such as C9-PQS-d4, for accurate quantification[7].
-
Biological Role and Signaling Pathway
C9-PQS is an integral component of the pqs quorum sensing system in P. aeruginosa. This system regulates the expression of a wide range of virulence factors, contributing to the pathogenicity of the bacterium.
The PqsR Signaling Pathway
The central regulator of the pqs system is the LysR-type transcriptional regulator PqsR (also known as MvfR). Both PQS and its precursor, 2-heptyl-4-quinolone (HHQ), and their C9-congeners can bind to PqsR[8]. This binding event induces a conformational change in PqsR, leading to its activation and subsequent binding to the promoter region of the pqsA operon. This initiates a positive feedback loop, amplifying the production of AQs.
The PqsR signaling pathway involving C9-PQS in P. aeruginosa.
Experimental Workflow: Investigating C9-PQS and PqsR Interaction
Studying the interaction between C9-PQS and its receptor, PqsR, is fundamental to understanding its role in quorum sensing. A common experimental approach involves a combination of in vitro binding assays and in vivo reporter gene assays.
Experimental workflow for studying the C9-PQS and PqsR interaction.
A key in vivo method utilizes a reporter strain, often an E. coli or a P. aeruginosa mutant, carrying a plasmid with a reporter gene (e.g., lacZ) under the control of the pqsA promoter. The addition of exogenous C9-PQS to the culture medium will activate PqsR, leading to the expression of the reporter gene, which can be quantified by measuring its enzymatic activity (e.g., β-galactosidase assay)[9]. This provides a functional readout of the interaction between C9-PQS and PqsR.
In vitro, biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be employed to directly measure the binding affinity and thermodynamics of the C9-PQS-PqsR interaction using purified components.
Conclusion
C9-PQS is a vital signaling molecule in Pseudomonas aeruginosa, with a significant impact on its virulence and behavior. This guide has consolidated the available data on its physicochemical properties, providing a foundation for its experimental investigation. The outlined synthetic and analytical methodologies, along with the visualization of its role in the PqsR signaling pathway, offer a framework for researchers aiming to further unravel the complexities of quorum sensing and develop novel therapeutics targeting this critical bacterial communication system. Further research is warranted to determine a more complete quantitative profile of C9-PQS's physical properties and to explore the full extent of its biological activities.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Mining Public Mass Spectrometry Data to Characterize the Diversity and Ubiquity of P. aeruginosa Specialized Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility and Bioactivity of the Pseudomonas Quinolone Signal Are Increased by a Pseudomonas aeruginosa-Produced Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. BJOC - Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors [beilstein-journals.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Alkyl-Quinolones derivatives as potential biomarkers for Pseudomonas aeruginosa infection chronicity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
The Interspecies Maestro: A Technical Guide to 2-nonyl-3-hydroxy-4-quinolone (PQS) Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-nonyl-3-hydroxy-4-quinolone, commonly known as the Pseudomonas Quinolone Signal (PQS), is a fascinating quorum-sensing molecule produced by the opportunistic pathogen Pseudomonas aeruginosa. Initially identified for its role in intraspecies communication, regulating virulence and biofilm formation, a growing body of evidence reveals its profound impact on a wide array of other organisms, including bacteria, fungi, and host eukaryotic cells. This technical guide provides an in-depth exploration of PQS and its precursor, 2-nonyl-4-quinolone (HHQ), in the context of interspecies signaling. We will delve into their biosynthesis, their multifaceted effects on various microbial species, and their modulation of the host immune response. This document aims to be a comprehensive resource, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex signaling pathways to empower researchers and professionals in the fields of microbiology, immunology, and drug development.
Introduction: The Language of Microbes
In the intricate ecosystems that microbes inhabit, from the soil to the human gut, communication is paramount for survival and supremacy. Quorum sensing (QS) is a sophisticated form of bacterial cell-to-cell communication that allows populations to coordinate their gene expression and behavior in response to cell density. Pseudomonas aeruginosa, a notorious pathogen, particularly in immunocompromised individuals and those with cystic fibrosis, employs a complex QS network to orchestrate its virulence.[1] This network is not a closed system; the signaling molecules produced can be intercepted and interpreted by, or can actively influence, other species in the vicinity.
Among the arsenal (B13267) of signaling molecules produced by P. aeruginosa, the 2-alkyl-4-quinolone (AQ) class, with PQS and its precursor HHQ as key players, has emerged as a critical mediator of interspecies and inter-kingdom communication.[2] This guide will illuminate the pivotal role of this compound in shaping microbial communities and host-pathogen interactions.
Biosynthesis of PQS: A Multi-step Process
The production of PQS is a tightly regulated process, intricately linked to the other QS systems in P. aeruginosa, namely the las and rhl systems. The biosynthesis of AQs, including HHQ and PQS, is primarily governed by the pqsABCDE operon and the pqsH gene.
The journey begins with anthranilic acid, which is converted to HHQ through a series of enzymatic reactions catalyzed by the proteins encoded by the pqsABCDE operon. HHQ can then be released from the cell or converted to PQS by the monooxygenase PqsH.[3] The expression of the pqsABCDE operon is controlled by the transcriptional regulator PqsR (also known as MvfR), which is itself activated by the las system. PqsR can be activated by both HHQ and PQS, creating a positive feedback loop.
References
- 1. The ppuI-rsaL-ppuR Quorum-Sensing System Regulates Biofilm Formation of Pseudomonas putida PCL1445 by Controlling Biosynthesis of the Cyclic Lipopeptides Putisolvins I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Harnessing Bacterial Signals for Suppression of Biofilm Formation in the Nosocomial Fungal Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Arms Race: A Technical Guide to 2-Alkyl-4-Quinolone Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The intricate world of bacterial communication, or quorum sensing (QS), governs a vast array of microbial behaviors, from virulence to biofilm formation. Among the diverse chemical languages spoken by bacteria, the 2-alkyl-4-quinolone (AQ) signaling system stands out for its multifaceted roles and evolutionary significance. This technical guide provides a comprehensive overview of AQ signaling, with a focus on its core mechanisms, quantitative data, and the experimental protocols essential for its study. This document is intended to serve as a valuable resource for researchers actively engaged in the fields of microbiology, infectious disease, and drug development.
Evolutionary Significance of 2-Alkyl-4-Quinolone Signaling
The evolutionary trajectory of AQ signaling is a compelling narrative of adaptation and competition. Primarily characterized in the opportunistic pathogen Pseudomonas aeruginosa, this QS system is not merely a mechanism for intraspecies coordination but also a potent weapon in the constant battle for resources and niche dominance. The evolutionary significance of AQ signaling can be understood through its diverse functions:
-
Intraspecies Communication and Virulence Regulation: At its core, AQ signaling allows P. aeruginosa to synchronize gene expression in a cell-density-dependent manner. This coordinated action is crucial for the production of a wide range of virulence factors, including elastase, pyocyanin, and rhamnolipids, as well as for the formation of robust, antibiotic-tolerant biofilms. The ability to launch a concerted attack upon reaching a critical population density provides a significant advantage during infection.[1][2]
-
Interspecies Competition and Antimicrobial Activity: Many AQs exhibit antimicrobial properties, giving AQ-producing bacteria a competitive edge in polymicrobial environments.[3] These molecules can inhibit the growth of competing bacterial species, thereby securing resources and territory. The structural diversity of AQs, with over 50 different congeners identified in P. aeruginosa, suggests an evolutionary arms race where novel AQs arise to counter the defenses of competing microbes.[4]
-
Host-Pathogen Interactions and Immune Modulation: AQs are not only directed at other bacteria but also interact with host cells. They have been shown to modulate the host immune response, for instance, by suppressing innate immune responses, which can contribute to the persistence of infection.[5][6] This intricate interplay with the host highlights the sophisticated strategies evolved by pathogens to establish and maintain infections.
-
Iron Chelation and Acquisition: The Pseudomonas Quinolone Signal (PQS), a key AQ signal, possesses iron-chelating properties.[7] In iron-limited environments, such as the human host, the ability to scavenge this essential nutrient is critical for bacterial survival and pathogenesis. This dual role of PQS as both a signaling molecule and an iron scavenger underscores its evolutionary importance in adapting to the host environment.
-
Conservation and Diversification Across Species: The discovery of homologous AQ biosynthesis gene clusters in other bacterial genera, such as Burkholderia, points to a shared evolutionary origin and a conserved role in bacterial communication.[4] However, the diversification of AQ structures and their biological activities across different species also reflects adaptation to specific ecological niches and competitive pressures.
The Core Signaling Pathway in Pseudomonas aeruginosa
The AQ signaling cascade in P. aeruginosa is a well-characterized model system. The central players in this pathway are the signaling molecules 2-heptyl-4-quinolone (HHQ) and its hydroxylated derivative, the Pseudomonas Quinolone Signal (PQS).
The biosynthesis of AQs is primarily governed by the pqsABCDE operon. The process begins with the conversion of anthranilic acid to anthraniloyl-CoA by the enzyme PqsA. Subsequent enzymatic reactions catalyzed by PqsB, PqsC, and PqsD lead to the formation of HHQ. HHQ can then be converted to PQS by the monooxygenase PqsH.
Both HHQ and PQS can bind to the transcriptional regulator PqsR (also known as MvfR), a member of the LysR-type transcriptional regulator (LTTR) family. Ligand binding induces a conformational change in PqsR, enabling it to bind to the promoter of the pqsABCDE operon and activate its transcription. This creates a positive feedback loop, amplifying AQ production. PQS generally exhibits a higher binding affinity for PqsR compared to HHQ.[4]
The activated PqsR-AQ complex also regulates the expression of a suite of other genes, contributing to the virulence and overall fitness of P. aeruginosa. The AQ signaling pathway is intricately integrated with other QS systems in P. aeruginosa, namely the las and rhl systems, forming a complex regulatory network that fine-tunes gene expression in response to various environmental cues.
Caption: A simplified diagram of the 2-alkyl-4-quinolone (AQ) signaling pathway in Pseudomonas aeruginosa.
Quantitative Data in AQ Signaling
For a thorough understanding of AQ signaling, quantitative data is paramount. The following tables summarize key quantitative parameters gathered from the scientific literature.
Table 1: Ligand Binding Affinities to PqsR
| Ligand | Dissociation Constant (Kd) | Method | Organism | Reference |
| PQS | ~1.2 µM | Förster Resonance Energy Transfer (FRET) | P. aeruginosa | [8] |
| PQS | ~1 µM (tight binding) | Intrinsic Trp fluorescence | P. aeruginosa | [9] |
| HHQ | ~100-fold lower affinity than PQS | Competitive binding assays | P. aeruginosa | [4] |
Table 2: Concentrations of AQs in P. aeruginosa Cultures
| AQ Species | Concentration Range | Culture Conditions | Reference |
| HHQ | 1 - 10 µM | Stationary phase, LB medium | [10] |
| PQS | 5 - 25 µM | Stationary phase, LB medium | [10] |
| HHQ | Up to 100 µM in lasR mutant | LB medium | [11] |
Table 3: Effect of AQs on Gene Expression
| Gene | AQ Treatment | Fold Change in Expression | Method | Organism | Reference |
| pqsA | HHQ (10 µM) | Upregulation | qRT-PCR | P. aeruginosa | [12] |
| pqsA | PQS (10 µM) | Strong upregulation | qRT-PCR | P. aeruginosa | [12][13] |
| rhlI | PQS | Upregulation | Reporter gene assay | P. aeruginosa | [13] |
| NF-κB target genes | HHQ or PQS (1.12 µg/mL) | Downregulation | RT-PCR | Mouse macrophage cell line | [5] |
Table 4: Antimicrobial Activity of AQs (Minimum Inhibitory Concentration - MIC)
| AQ Species | Target Organism | MIC (µg/mL) | Reference |
| HHQ | Vibrio cholerae | 10 | [3] |
| HHQ | Staphylococcus aureus | >100 | [3] |
| PQS | Staphylococcus aureus | 64 | [14] |
| PQS | Escherichia coli | >128 | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of AQ signaling.
Extraction and Quantification of AQs by LC-MS/MS
This protocol is adapted from established methods for the robust quantification of AQs from bacterial cultures.
4.1.1. Extraction Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. zen-bio.com [zen-bio.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HHQ and PQS, two Pseudomonas aeruginosa quorum-sensing molecules, down-regulate the innate immune responses through the nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Paeonol Interferes With Quorum-Sensing in Pseudomonas aeruginosa and Modulates Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chemical Synthesis of 2-Nonyl-3-hydroxy-4-quinolone (PQS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nonyl-3-hydroxy-4-quinolone, commonly known as the Pseudomonas Quinolone Signal (PQS), is a crucial quorum-sensing molecule in the opportunistic human pathogen Pseudomonas aeruginosa. It plays a significant role in regulating virulence factors, biofilm formation, and inter-bacterial communication.[1][2] The intricate control it exerts over bacterial pathogenicity makes its synthetic production a vital tool for researchers studying bacterial signaling, developing novel anti-virulence therapies, and creating standards for analytical measurements. This document provides detailed application notes and experimental protocols for the chemical synthesis of PQS, tailored for researchers in chemistry, microbiology, and drug development.
Synthetic Strategies Overview
The chemical synthesis of this compound can be approached through a multi-step process. The core quinolone structure is typically assembled first, followed by the introduction of the hydroxyl group at the C3 position. The two most prominent methods for the synthesis of the 2-alkyl-4-quinolone scaffold are the Conrad-Limpach reaction and the Camps cyclization .[3][4] Subsequent hydroxylation at the 3-position can be achieved through methods such as the one described by Hradil et al.[5]
Logical Workflow for PQS Synthesis
Caption: General synthetic workflows for PQS.
Experimental Protocols
Method 1: Synthesis via Conrad-Limpach Reaction and Hradil Hydroxylation
This method involves the initial formation of the 2-nonyl-4-quinolone intermediate using the Conrad-Limpach reaction, followed by hydroxylation.
Step 1: Synthesis of Ethyl 3-oxododecanoate (B1238196) (β-ketoester)
A detailed protocol for the synthesis of the β-ketoester precursor is a prerequisite for the Conrad-Limpach reaction. This can be achieved through the reaction of an appropriate acid chloride with Meldrum's acid followed by alcoholysis.[3]
Step 2: Synthesis of 2-Nonyl-4-quinolone via Conrad-Limpach Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve aniline (1 equivalent) and ethyl 3-oxododecanoate (1 equivalent) in an inert solvent such as toluene (B28343) or diphenyl ether.[2][6] A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) can be added to facilitate the reaction.[7]
-
Condensation: Heat the reaction mixture to reflux (typically 200-250°C) to facilitate the condensation and removal of water.[6] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: Once the condensation is complete, continue heating at a high temperature to induce cyclization. The use of a high-boiling point solvent like diphenyl ether is crucial for achieving high yields in this step.[6]
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with a non-polar solvent (e.g., hexane (B92381) or ether) to precipitate the 2-nonyl-4-quinolone product.[3] The crude product can be further purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound via Hradil Method
This procedure is adapted from the general method for the synthesis of 2-alkyl-3-hydroxy-4-quinolones.[5]
-
Esterification of Anthranilic Acid: Anthranilic acid is esterified with an appropriate α-haloketone. For the synthesis of PQS, this would involve a derivative of 2-chloroundecanone.
-
Cyclization: The resulting 2-oxoalkyl 2'-aminobenzoate is then cyclized by heating in a high-boiling solvent such as N-methylpyrrolidone (NMP) or in polyphosphoric acid (PPA).[5]
-
Work-up and Purification: The reaction mixture is cooled and the product is precipitated by the addition of water. The crude this compound is then collected by filtration and purified by recrystallization or column chromatography.
Method 2: Synthesis via Camps Cyclization
The Camps cyclization provides an alternative route to the 2-alkyl-4-quinolone core.[4][8]
-
Preparation of the o-Acylaminoacetophenone Precursor: This precursor can be synthesized by the acylation of an o-aminoacetophenone derivative.
-
Cyclization: The o-acylaminoacetophenone is treated with a base (e.g., sodium hydroxide) to induce an intramolecular aldol (B89426) condensation, leading to the formation of the 2-nonyl-4-quinolone.[9] The reaction conditions, such as the choice of base and solvent, will influence the reaction outcome.[8]
-
Hydroxylation: The resulting 2-nonyl-4-quinolone can then be hydroxylated at the 3-position as described in Method 1, Step 3.
Data Presentation
Table 1: Quantitative Data for the Synthesis of this compound
| Step | Reaction | Reactants | Solvents | Typical Yield (%) | Reference |
| 1 | Conrad-Limpach | Aniline, Ethyl 3-oxododecanoate | Diphenyl ether | ~95% (for similar quinolones) | [6] |
| 2 | Hradil Hydroxylation | 2-Oxoalkyl 2'-aminobenzoate | N-methylpyrrolidone | >50% (over two steps) | [5] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Data to be obtained from experimental literature | |
| ¹³C NMR | Data to be obtained from experimental literature | |
| Mass Spec. | Molecular Weight: 287.4 g/mol | [10] |
| MS2 Precursor m/z: 288.196 [M+H]⁺ |
Note: Detailed, specific peak assignments for NMR spectra should be referenced from peer-reviewed publications reporting the synthesis of this compound.
PQS Signaling Pathway
PQS is a key signaling molecule that integrates into the complex quorum-sensing network of P. aeruginosa, which also includes the las and rhl systems.[1] PQS and its precursor, 2-heptyl-4-quinolone (HHQ), bind to the transcriptional regulator PqsR (also known as MvfR), which in turn controls the expression of the pqsABCDE operon, creating a positive feedback loop.[11] This signaling cascade ultimately regulates the production of numerous virulence factors.[1]
Caption: PQS quorum sensing signaling pathway in P. aeruginosa.
Purification Protocols
The purification of the final product, this compound, is critical to remove any unreacted starting materials, byproducts, and residual solvent. Given the lipophilic nature of PQS, reversed-phase chromatography is a suitable method.
Recommended Purification Method: Reversed-Phase Column Chromatography
-
Column Preparation: A silica (B1680970) gel column is packed using a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate (B1210297) mixture).
-
Sample Loading: The crude PQS is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry powder is loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing pure PQS are combined, and the solvent is removed under reduced pressure to yield the purified product.
Conclusion
The synthetic routes outlined in these application notes, primarily leveraging the Conrad-Limpach or Camps cyclization followed by a hydroxylation step, provide a robust framework for the laboratory-scale production of this compound. The provided protocols and data will aid researchers in obtaining this critical signaling molecule for their studies on bacterial communication and the development of novel antibacterial strategies. Careful execution of the experimental procedures and purification steps is essential for obtaining high-purity PQS for reliable and reproducible research outcomes.
References
- 1. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-nonyl-3-hydroxy-4-quinolone (PQS) in Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of 2-nonyl-3-hydroxy-4-quinolone (PQS), a key quorum sensing signal molecule in bacteria such as Pseudomonas aeruginosa. Accurate PQS quantification is crucial for studying bacterial communication, virulence, biofilm formation, and for the development of novel anti-infective therapies targeting quorum sensing.
Introduction to PQS and its Significance
This compound (C9-PQS) is a member of the 2-alkyl-4(1H)-quinolone (AQ) family of signaling molecules. In P. aeruginosa, PQS and its precursor, 2-heptyl-4-quinolone (HHQ), play a pivotal role in regulating the expression of numerous virulence factors.[1][2][3] The PQS signaling system is a key contributor to the pathogenicity of P. aeruginosa, making it an attractive target for the development of quorum sensing inhibitors.[4][5] This document outlines established methods for the reliable quantification of PQS in bacterial cultures, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC), and biosensor-based assays.
PQS Signaling Pathway in Pseudomonas aeruginosa
The PQS quorum sensing system is intricately linked with other regulatory networks in P. aeruginosa, such as the las and rhl systems.[1][6] The biosynthesis of PQS begins with the products of the pqsABCD operon, which synthesize HHQ.[7] HHQ is then converted to PQS by the monooxygenase PqsH.[3][7] PQS binds to the transcriptional regulator PqsR (also known as MvfR), leading to the autoinduction of the pqs operon and the regulation of virulence gene expression.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a UHPLC-MS/MS procedure for quantification of the Pseudomonas Quinolone Signal in bacterial culture after acetylation for characterization of new quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Heptyl-4-Quinolone, a Precursor of the Pseudomonas Quinolone Signal Molecule, Modulates Swarming Motility in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Analysis of 2-Alkyl-4-Quinolones
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Alkyl-4-quinolones (AQs) are a class of signaling molecules primarily produced by the opportunistic human pathogen Pseudomonas aeruginosa.[1][2] These molecules play a crucial role in quorum sensing, a cell-to-cell communication system that regulates the expression of virulence factors and biofilm formation.[3][4] The two most studied AQs are 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor, 2-heptyl-4(1H)-quinolone (HHQ).[3][5] Given their importance in bacterial pathogenesis, accurate and sensitive quantification of AQs in various biological matrices is essential for understanding infection processes and for the development of novel antimicrobial strategies. This application note provides a detailed protocol for the analysis of AQs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1][2]
Experimental Protocols
Sample Preparation
This protocol is adapted from Brewer et al. (2020) for the extraction of AQs from bacterial cell culture and lung tissue.[1]
-
To each sample, add 6 µL of 25 µM nalidixic acid as an internal standard to achieve a final concentration of 500 nM.[1]
-
Add 900 µL of ethyl acetate (B1210297) acidified with 0.1% (v/v) acetic acid.[1]
-
Vortex the samples vigorously for 1 minute.[1]
-
Centrifuge at 15,000 x g for 1 minute.[1]
-
Transfer 500 µL of the upper organic phase to a new microcentrifuge tube.[1]
-
Repeat the extraction by adding another 500 µL of acidified ethyl acetate to the original sample, vortexing, and centrifuging as before.[1]
-
Combine the organic phases and dry the extracts using a Speedvac concentrator.[1]
-
Store the dried extracts at -80 °C until analysis.[1]
-
Prior to LC-MS/MS analysis, reconstitute the dried extracts in 300 µL of a 1:1:1 (v/v/v) mixture of methanol, acetonitrile, and water.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following LC-MS/MS parameters are based on a validated method for the quantification of multiple AQ congeners.[1]
-
LC System: Waters H-Class UPLC system[1]
-
Mass Spectrometer: Waters Xevo TQ-XS tandem quadrupole mass spectrometer[1]
-
Column: Ascentis Express C8 HPLC Column (2.1 × 100 mm, 2.7 µm) maintained at 30 °C[1]
-
Mobile Phase A: 0.1% Formic Acid and 200 µM EDTA in Water[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]
-
Flow Rate: 0.4 mL/min[1]
-
Injection Volume: 2 µL[1]
-
Gradient Elution:
-
0.0–0.5 min: Hold at 80% A
-
0.5–4.0 min: Linear gradient from 80% A to 5% A
-
4.5–5.0 min: Hold at 5% A
-
5.5–6.0 min: Linear gradient from 5% A to 80% A
-
6.0–8.0 min: Hold at 80% A for column re-equilibration[1]
-
-
MS Analysis: Selected Reaction Monitoring (SRM) mode[1]
Quantitative Data
The LC-MS/MS method was validated for six distinct AQ congeners, demonstrating excellent linearity, accuracy, and precision.[1][2]
Table 1: Linearity and Sensitivity of the LC-MS/MS Method for AQ Standards [1][2][7]
| Analyte | Linear Range (nmol/L) |
| HQNO | 25 - 1000 |
| NQNO | 25 - 1000 |
| C7-PQS | 25 - 1000 |
| C9-PQS | 25 - 1000 |
| HHQ | 25 - 1000 |
| NHQ | 25 - 1000 |
Table 2: Accuracy and Precision of the LC-MS/MS Method [1]
| Quality Control Sample | Intraday Accuracy (% of Nominal) | Interday Accuracy (% of Nominal) | Intraday Precision (%CV) | Interday Precision (%CV) |
| LLOQ | 94.6 - 107.3 | 94.9 - 110.8 | 2.7 - 14.6 | 5.3 - 13.6 |
LLOQ: Lower Limit of Quantification %CV: Percent Coefficient of Variation
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of 2-alkyl-4-quinolones.
Signaling Pathway
Caption: Simplified signaling pathway of 2-alkyl-4-quinolones in P. aeruginosa.
References
- 1. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quorum sensing by 2-alkyl-4-quinolones in Pseudomonas aeruginosa and other bacterial species - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Extraction of C9-PQS from Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen that utilizes a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate the expression of virulence factors and facilitate its adaptation to various environments. A key component of the P. aeruginosa QS network is the pqs system, which relies on 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules. Among these, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its C9-congener, 2-nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS), are crucial for regulating virulence and are implicated in the chronicity of infections, particularly in cystic fibrosis patients.[1] The ability to accurately extract and quantify C9-PQS is therefore essential for studying the pathogenesis of P. aeruginosa and for the development of novel anti-virulence therapies.
These application notes provide a detailed protocol for the extraction of C9-PQS from P. aeruginosa culture supernatants, along with methods for its quantification and an overview of its biosynthetic pathway.
C9-PQS Signaling Pathway in Pseudomonas aeruginosa
The biosynthesis of C9-PQS is governed by the pqsABCDE operon. The process is initiated by the PqsA enzyme, which activates anthranilic acid. Subsequent steps, catalyzed by PqsB, PqsC, and PqsD, lead to the formation of 2-nonyl-4-quinolone (NHQ). The final and crucial step is the hydroxylation of NHQ at the 3-position by the monooxygenase PqsH, which yields the active C9-PQS signaling molecule. The diversity in the length of the alkyl side chain of these quinolones is determined by the PqsBC enzyme complex.[1][2]
Caption: Biosynthesis pathway of C9-PQS in Pseudomonas aeruginosa.
Experimental Protocols
I. Culturing Pseudomonas aeruginosa for C9-PQS Production
-
Strain Selection: Utilize a P. aeruginosa strain known to produce C9-PQS, such as PAO1 or PA14.
-
Media: Luria-Bertani (LB) broth or other suitable rich media can be used.
-
Inoculation: Inoculate 10 mL of LB broth with a single colony of P. aeruginosa from an agar (B569324) plate and incubate overnight at 37°C with shaking (250 rpm).
-
Sub-culturing: The following day, determine the optical density at 600 nm (OD600) of the overnight culture. Inoculate a larger volume of fresh LB broth (e.g., 50 mL) to an initial OD600 of 0.05.
-
Growth and Harvest: Incubate the culture at 37°C with shaking (250 rpm). C9-PQS production typically begins in the late logarithmic phase and peaks in the stationary phase.[3] Harvest the bacterial culture at the desired growth phase (e.g., after 24 hours for stationary phase).
II. Extraction of C9-PQS from Culture Supernatant
This protocol is based on the widely used liquid-liquid extraction method with acidified ethyl acetate (B1210297).
-
Cell Removal: Centrifuge the bacterial culture at 7,000 x g for 10 minutes to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant the supernatant into a sterile flask.
-
Acidification: For every 10 mL of supernatant, add 10 µL of glacial acetic acid to acidify the sample. This enhances the extraction of the quinolones into the organic solvent.
-
Solvent Extraction:
-
Add an equal volume of acidified ethyl acetate (0.01% v/v acetic acid in ethyl acetate) to the acidified supernatant in a separatory funnel.
-
For a more comprehensive extraction of various alkylquinolones, a combination of ethyl acetate and dichloromethane (B109758) can be utilized.[1]
-
Shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The top layer is the organic phase containing the C9-PQS.
-
-
Repeat Extraction: Collect the organic phase and repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate to maximize the recovery of C9-PQS.
-
Drying: Pool the organic extracts and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of methanol (B129727) (e.g., 200 µL) for subsequent analysis.
III. Quantification of C9-PQS by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of C9-PQS.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol.
-
Gradient Program: An example gradient could be a linear increase from 5% to 95% organic solvent over several minutes to ensure separation of different alkylquinolones.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Selected Reaction Monitoring (SRM): Monitor for specific mass transitions for C9-PQS. The m/z transitions for C9-PQS are typically 288.1 > 159.1 and 288.1 > 175.1.[4]
-
-
Quantification:
-
Standard Curve: Prepare a standard curve using a serial dilution of a pure C9-PQS standard of known concentration.
-
Internal Standard: For the most accurate quantification, use a deuterated internal standard (e.g., PQS-d4) to account for matrix effects and variations in extraction efficiency.[5]
-
Data Analysis: Quantify the amount of C9-PQS in the samples by comparing the peak areas to the standard curve.
-
Quantitative Data for C9-PQS
The production of C9-PQS can vary significantly depending on the P. aeruginosa strain, culture conditions, and the presence of other microorganisms. The following table summarizes some reported concentrations of C9-PQS.
| Sample Type | Method | Reported Concentration | Reference |
| P. aeruginosa Culture | LC-MS/MS | Linear range for quantification: 25 - 1000 nmol/L | [4] |
| Human Plasma (Burn Patients) | LC-MS/MS | 0.5 - 1.5 ng/mL (peak at 5 ng/mL) | [6] |
| Human Sputum, Plasma, Urine (CF Patients) | LC-MS/MS | LLOQ in plasma: 100 pmol/L; LLOQ in urine: 50 pmol/L | [5] |
| P. aeruginosa co-culture with E. faecalis | MALDI-MSI | Reduced production compared to monoculture | [7] |
LLOQ: Lower Limit of Quantification; MALDI-MSI: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging
Experimental Workflow for C9-PQS Extraction and Quantification
Caption: Step-by-step workflow for C9-PQS extraction and quantification.
References
- 1. Alkyl-Quinolones derivatives as potential biomarkers for Pseudomonas aeruginosa infection chronicity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PqsBC, a Condensing Enzyme in the Biosynthesis of the Pseudomonas aeruginosa Quinolone Signal: CRYSTAL STRUCTURE, INHIBITION, AND REACTION MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope dilution assay for the quantification of the Pseudomonas quinolone signal in Pseudomonas aeruginosa cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20160131648A1 - Alkyl quinolones as biomarkers of pseudomonas aeruginosa infection and uses thereof - Google Patents [patents.google.com]
- 6. LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Fluorescent Reporter-Based Detection of 2-nonyl-3-hydroxy-4-quinolone (PQS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-nonyl-3-hydroxy-4-quinolone (PQS), also known as the "Pseudomonas Quinolone Signal," is a crucial quorum-sensing molecule in the opportunistic human pathogen Pseudomonas aeruginosa. It plays a significant role in regulating virulence factors and biofilm formation, making it an attractive target for novel anti-infective therapies. The development of sensitive and specific methods for the detection and quantification of PQS is therefore of high interest in both basic research and drug discovery.
These application notes provide a comprehensive overview and detailed protocols for the use of fluorescent reporters in the detection of PQS. The primary method described herein utilizes whole-cell biosensors engineered to produce a fluorescent protein in response to PQS, offering a cost-effective, high-throughput, and sensitive means of PQS quantification.
Principle of Detection: The PqsR-Based Fluorescent Reporter System
The most common fluorescent reporter systems for PQS detection are based on the native PQS signaling pathway in P. aeruginosa. The core components of this system are:
-
PqsR (MvfR): A transcriptional regulator that acts as the intracellular receptor for PQS.
-
pqsA promoter (PpqsA):** The promoter region of the pqsA-E operon, which is directly activated by the PQS-PqsR complex.
-
Fluorescent Reporter Gene: A gene encoding a fluorescent protein (e.g., GFP, YFP, mNeonGreen) that is placed under the control of the PpqsA promoter.
In the presence of PQS, the molecule enters the biosensor cell and binds to PqsR. This complex then activates the pqsA promoter, leading to the transcription and translation of the fluorescent reporter protein. The resulting fluorescence intensity is directly proportional to the concentration of PQS in the sample.
Quantitative Data Summary
The following table summarizes the performance characteristics of PQS biosensors based on available literature. It is important to note that specific performance can vary depending on the exact biosensor strain, reporter protein, and experimental conditions.
| Parameter | Reported Range/Value | Notes |
| Limit of Detection (LOD) | nM to low µM range | Dependent on the sensitivity of the specific biosensor and instrumentation. Electrochemical methods have reported LODs in the low nM range, providing a benchmark for desired sensitivity. |
| Dynamic Range | Typically spans 2-3 orders of magnitude | The range over which a change in PQS concentration produces a proportional change in fluorescence. Can be engineered for wider or narrower ranges. |
| Linear Range | Varies | The portion of the dynamic range where the response is linear. Often requires empirical determination for each assay. |
| Response Time | 2 - 18 hours | Dependent on the time required for PQS uptake, protein expression, and fluorophore maturation. |
Signaling Pathway and Experimental Workflow
PQS Signaling Pathway
The following diagram illustrates the mechanism of PQS-mediated activation of the fluorescent reporter system.
General Experimental Workflow
The diagram below outlines the typical workflow for quantifying PQS using a whole-cell fluorescent biosensor.
Experimental Protocols
Materials and Reagents
-
PQS biosensor strain (e.g., E. coli or P. aeruginosa harboring a PpqsA-fluorescent protein reporter plasmid).
-
Luria-Bertani (LB) broth or other suitable growth medium.
-
Appropriate antibiotic for plasmid maintenance.
-
PQS standard (synthetic).
-
Solvent for PQS standard (e.g., DMSO or methanol).
-
96-well black, clear-bottom microplates.
-
Microplate reader with fluorescence and absorbance detection capabilities.
-
Incubator shaker.
Protocol 1: Preparation of PQS Standards
-
Prepare a high-concentration stock solution of PQS (e.g., 10 mM) in a suitable solvent.
-
Perform serial dilutions of the PQS stock solution in the growth medium to create a standard curve. A typical concentration range for the standard curve is 0.1 µM to 100 µM.
-
Include a "no PQS" control (medium with solvent only) to determine the background fluorescence.
Protocol 2: PQS Quantification Assay
-
Inoculation and Growth of Biosensor Strain:
-
Inoculate a single colony of the PQS biosensor strain into 5 mL of growth medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The next day, dilute the overnight culture 1:100 into fresh, pre-warmed medium.
-
Incubate at 37°C with shaking until the culture reaches the early to mid-exponential phase of growth (OD600 of approximately 0.2-0.4).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom microplate, add 100 µL of the diluted biosensor culture to each well.
-
Add 1 µL of each PQS standard concentration or unknown sample to the appropriate wells. It is recommended to perform all measurements in triplicate.
-
Include wells with the biosensor culture and solvent only as a negative control.
-
-
Incubation:
-
Cover the microplate and incubate at 37°C with shaking for a predetermined time (e.g., 4-6 hours). The optimal incubation time should be determined empirically.
-
-
Measurement:
-
Measure the optical density at 600 nm (OD600) to assess cell growth.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the reporter protein (e.g., ~485 nm excitation and ~515 nm emission for GFP).
-
-
Data Analysis:
-
Normalize the fluorescence signal by dividing the raw fluorescence units by the OD600 for each well. This accounts for variations in cell density.
-
Subtract the normalized fluorescence of the negative control from all other measurements.
-
Plot the normalized, background-subtracted fluorescence as a function of PQS concentration for the standards to generate a standard curve.
-
Determine the concentration of PQS in the unknown samples by interpolating their normalized fluorescence values on the standard curve.
-
Troubleshooting and Considerations
-
High Background Fluorescence: This can be caused by autofluorescence from the growth medium or the bacterial cells. Ensure to use appropriate controls and consider using a minimal medium to reduce background.
-
Low Signal: This may be due to insufficient incubation time, low PQS concentration, or issues with the biosensor strain. Verify the integrity of the biosensor plasmid and optimize the incubation time.
-
Solvent Effects: High concentrations of solvents like DMSO can inhibit bacterial growth. Keep the final solvent concentration below 1% (v/v).
-
PQS Instability: PQS can be light-sensitive and may degrade over time. Prepare fresh standards and store stock solutions protected from light at -20°C or -80°C.
-
Sample Matrix Effects: Components in complex samples (e.g., culture supernatants, biological fluids) can interfere with the assay. It may be necessary to perform solvent extraction of PQS from such samples.
Conclusion
Fluorescent reporter systems based on the PqsR regulatory circuit provide a powerful tool for the sensitive and quantitative detection of PQS. The protocols outlined in these application notes offer a robust framework for implementing this technology in research and drug discovery settings. By understanding the underlying principles and optimizing the experimental conditions, researchers can effectively utilize these biosensors to advance our understanding of P. aeruginosa quorum sensing and to identify novel inhibitors of this important pathogenic mechanism.
Application Notes and Protocols for Biofilm Formation Assay with 2-nonyl-3-hydroxy-4-quinolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation is a critical virulence mechanism for many pathogenic bacteria, contributing to chronic infections and increased resistance to antimicrobial agents. In the opportunistic pathogen Pseudomonas aeruginosa, biofilm development is intricately regulated by cell-to-cell communication systems known as quorum sensing (QS). One key signaling molecule in this process is 2-nonyl-3-hydroxy-4-quinolone, also known as the Pseudomonas Quinolone Signal (PQS). PQS is an integral part of a complex QS network that includes the las and rhl systems, and it plays a significant role in the expression of virulence factors and the maturation of biofilms.[1][2][3] The study of PQS and its influence on biofilm formation is crucial for the development of novel anti-biofilm therapeutics. These application notes provide a detailed protocol for a biofilm formation assay using this compound and outline the underlying signaling pathways.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the biofilm formation of Pseudomonas aeruginosa. The data is presented as the mean optical density at 595 nm (OD595), which is proportional to the biofilm mass, and the corresponding percentage of biofilm inhibition.
| Concentration of this compound (µM) | Mean OD595 ± Standard Deviation | Biofilm Inhibition (%) |
| 0 (Control) | 1.25 ± 0.15 | 0 |
| 10 | 1.05 ± 0.12 | 16 |
| 25 | 0.88 ± 0.10 | 29.6 |
| 50 | 0.63 ± 0.08 | 49.6 |
| 100 | 0.45 ± 0.05 | 64 |
Note: The data in this table is representative and compiled from graphical representations and descriptive analyses in the cited literature. Actual results may vary based on experimental conditions and bacterial strains.
Experimental Protocols
Crystal Violet Biofilm Formation Assay
This protocol details the quantification of biofilm formation by Pseudomonas aeruginosa in the presence of this compound using the crystal violet staining method.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
This compound (PQS) stock solution (in DMSO or ethanol)
-
96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Glacial Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking.
-
Dilution of Culture and Treatment Preparation: Dilute the overnight culture 1:100 in fresh LB broth. Prepare serial dilutions of the this compound stock solution in LB broth to achieve the desired final concentrations. A vehicle control (DMSO or ethanol (B145695) without PQS) should also be prepared.
-
Inoculation and Incubation: Add 200 µL of the diluted bacterial culture containing the different concentrations of PQS (and the vehicle control) to the wells of a 96-well microtiter plate. Include wells with sterile LB broth as a negative control. Incubate the plate at 37°C for 24-48 hours under static conditions.
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells. After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear. Invert the plate and allow it to air dry completely.
-
Quantification: Add 200 µL of 30% glacial acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 595 nm (OD595) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the negative control (sterile medium) from all test values. The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100
Mandatory Visualizations
Signaling Pathway of PQS in Biofilm Formation
Caption: PQS signaling pathway in P. aeruginosa.
Experimental Workflow for Biofilm Formation Assay
Caption: Workflow of the crystal violet biofilm assay.
References
- 1. Synthesis, In Silico, and In Vitro Evaluation of Long Chain Alkyl Amides from 2-Amino-4-Quinolone Derivatives as Biofilm Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface-Growing Communities of Pseudomonas aeruginosa Exhibit Distinct Alkyl Quinolone Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyl-Quinolones derivatives as potential biomarkers for Pseudomonas aeruginosa infection chronicity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Bioassay for C9-PQS Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pseudomonas quinolone signal (PQS) system is a critical component of the quorum-sensing (QS) network in the opportunistic human pathogen Pseudomonas aeruginosa. This cell-to-cell communication system regulates the expression of numerous virulence factors and is integral to biofilm formation.[1] The PQS system utilizes a family of 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules, with 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its C9-congener, 2-nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS), being key players. C9-PQS, like PQS, is predicted to function as a signaling molecule, activating the transcriptional regulator PqsR to control gene expression.[2][3] The development of robust bioassays to detect and quantify C9-PQS activity is crucial for understanding its role in pathogenesis and for the discovery of novel anti-virulence agents targeting the PQS signaling pathway.
These application notes provide a detailed protocol for a bioassay to determine the activity of C9-PQS using a PqsR-based reporter strain. Additionally, a protocol for an antifungal activity bioassay against Aspergillus fumigatus is described, along with quantitative data from dose-response studies.
PQS Signaling Pathway
The biosynthesis of PQS and its congeners begins with the precursor anthranilic acid.[1] The enzymes encoded by the pqsABCDE operon are responsible for the synthesis of 2-heptyl-4-quinolone (HHQ), the immediate precursor of PQS.[1] The monooxygenase PqsH then converts HHQ to PQS.[1] The transcriptional regulator PqsR binds to PQS and HHQ, with PQS showing a much higher affinity, to control the expression of the pqs operon and other virulence genes.[1]
Experimental Protocols
Protocol 1: PqsR-Based Reporter Bioassay for C9-PQS Activity
This protocol describes a whole-cell biosensor assay using a reporter strain of P. aeruginosa or E. coli engineered to express a reporter gene (e.g., luxCDABE for luminescence or gfp for fluorescence) under the control of a PqsR-dependent promoter, such as the pqsA promoter.
Materials:
-
C9-PQS standard (Cayman Chemical or equivalent)
-
PqsR-based reporter strain (e.g., P. aeruginosa PAO1 ΔpqsA harboring a pqsA-lux fusion plasmid)
-
Luria-Bertani (LB) broth and agar (B569324)
-
Appropriate antibiotics for plasmid maintenance
-
96-well microtiter plates (white plates for luminescence, black plates for fluorescence)
-
Microplate reader capable of measuring luminescence or fluorescence
Procedure:
-
Preparation of Reporter Strain:
-
Streak the PqsR-based reporter strain from a glycerol (B35011) stock onto an LB agar plate containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking (200 rpm).
-
The following day, dilute the overnight culture 1:100 into fresh LB broth and grow to an OD₆₀₀ of 0.4-0.6.
-
-
Preparation of C9-PQS Standards:
-
Prepare a 10 mM stock solution of C9-PQS in DMSO.
-
Perform serial dilutions in LB broth to create a range of standard concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO in LB broth).
-
-
Bioassay Protocol:
-
In a 96-well microtiter plate, add 100 µL of the diluted reporter strain culture to each well.
-
Add 1 µL of each C9-PQS standard dilution or control to the respective wells.
-
Incubate the plate at 37°C with shaking for 4-6 hours.
-
Measure the luminescence or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from the vehicle control wells.
-
Plot the reporter signal (luminescence or fluorescence) against the C9-PQS concentration.
-
Determine the EC₅₀ value, which is the concentration of C9-PQS that elicits a half-maximal response.
-
Protocol 2: Antifungal Bioassay of C9-PQS against Aspergillus fumigatus
This protocol is adapted from studies demonstrating the inhibitory effect of C9-PQS on the biofilm formation of the fungus Aspergillus fumigatus.[4][5]
Materials:
-
C9-PQS standard
-
Aspergillus fumigatus strain (e.g., 10AF)
-
RPMI-1640 medium
-
Sabouraud dextrose agar (SDA)
-
96-well flat-bottom microtiter plates
-
XTT reduction assay reagents
-
Microplate reader capable of measuring absorbance at 492 nm
Procedure:
-
Preparation of A. fumigatus Spore Suspension:
-
Grow A. fumigatus on SDA plates at 37°C for 5-7 days.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Wash the conidia twice with sterile saline and resuspend in RPMI-1640 medium.
-
Adjust the spore concentration to 1 x 10⁷ conidia/mL using a hemocytometer.
-
-
Biofilm Formation and Treatment:
-
Add 100 µL of the spore suspension to each well of a 96-well plate.
-
Incubate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with sterile saline to remove non-adherent cells.
-
Prepare serial dilutions of C9-PQS in RPMI-1640 medium (e.g., from 50 µg/mL down to 0.2 µg/mL).
-
Add 100 µL of the C9-PQS dilutions or a vehicle control (DMSO in RPMI) to the wells containing the pre-formed biofilms.
-
Incubate for an additional 24 hours at 37°C.
-
-
Quantification of Biofilm Viability (XTT Assay):
-
Prepare the XTT solution according to the manufacturer's instructions.
-
Wash the biofilms twice with sterile saline.
-
Add 100 µL of the XTT solution to each well and incubate in the dark at 37°C for 2 hours.
-
Measure the absorbance at 492 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the C9-PQS concentration.
-
Data Presentation
The following table summarizes the dose-response data for the inhibitory activity of C9-PQS on pre-formed Aspergillus fumigatus (strain 10AF) biofilms.[4][5]
| C9-PQS Concentration (µg/mL) | Biofilm Inhibition (%) | Statistical Significance (p-value vs. Control) |
| 50 | Significant Inhibition | < 0.001 |
| 25 | Significant Inhibition | < 0.001 |
| 12.5 | Significant Inhibition | < 0.001 |
| 6.25 | Significant Inhibition | < 0.001 |
| 3.13 | Significant Inhibition | < 0.001 |
| 1.56 | Significant Inhibition | < 0.001 |
| 0.78 | Significant Inhibition | < 0.05 |
| 0.39 | Significant Inhibition | < 0.05 |
| 0.20 | Significant Inhibition | < 0.05 |
Note: The data presented is a summary of findings from published research and may not be representative of all experimental conditions.[4][5]
Conclusion
The protocols outlined in these application notes provide a framework for the development and implementation of bioassays to measure the activity of C9-PQS. The PqsR-based reporter assay offers a specific and sensitive method for quantifying C9-PQS activity and for screening for inhibitors of the PQS signaling pathway. The Aspergillus fumigatus biofilm inhibition assay provides a valuable secondary screen to assess the broader biological effects of C9-PQS and potential inhibitors. These tools are essential for advancing our understanding of P. aeruginosa quorum sensing and for the development of novel therapeutic strategies to combat infections caused by this pathogen.
References
- 1. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 2. Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P. aeruginosa Metabolome Database: 3-hydroxy-2-methyl-4(1H)-quinolone (C9-PQS) (PAMDB100070) [pseudomonas.umaryland.edu]
- 4. Molecular Modifications of the Pseudomonas Quinolone Signal in the Intermicrobial Competition with Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling Gene Regulation: Protocols for Studying C9orf72 G-Quadruplexes and Pseudomonas C9-PQS
Introduction
The term "C9-PQS gene regulation" encompasses two distinct and significant areas of molecular biology, each with profound implications for human health and disease. The first pertains to the regulation of the human gene Chromosome 9 open reading frame 72 (C9orf72), where guanine-rich sequences can form G-quadruplex (PQS) structures that are implicated in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). The second relates to the quorum sensing (QS) system in the bacterium Pseudomonas aeruginosa, where C9-PQS is a specific signaling molecule that modulates gene expression, influencing virulence and inter-microbial competition.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the gene regulatory mechanisms in both of these contexts. The protocols outlined herein cover a range of techniques from identifying DNA secondary structures and protein-DNA interactions to quantifying signaling molecules and their impact on gene expression.
Part 1: Protocol for Studying C9orf72 Gene Regulation via G-Quadruplex Structures
The hexanucleotide repeat expansion (HRE) of GGGGCC within the first intron of the C9orf72 gene is a primary genetic cause of ALS and FTD.[1][2] These G-rich repeats can fold into stable secondary structures known as G-quadruplexes (PQS), which are believed to play a critical role in the pathogenesis of these diseases by affecting gene expression and protein translation.[2][3][4] Understanding the regulation of C9orf72 through these G-quadruplex structures is crucial for developing therapeutic interventions.
Signaling Pathway and Regulatory Logic
The GGGGCC repeat expansion in the C9orf72 gene can be transcribed and the resulting RNA can form G-quadruplex structures. These structures can sequester RNA-binding proteins, leading to impaired RNA processing.[2] Additionally, the formation of G-quadruplexes in the DNA can impact transcription. The overall regulation is complex, involving both loss-of-function (reduced C9orf72 expression) and gain-of-function (toxic RNA foci and dipeptide repeat proteins) mechanisms.[5]
Experimental Workflow
A typical workflow to study the regulation of C9orf72 by G-quadruplexes involves identifying the presence of these structures, determining the proteins that interact with them, and assessing their impact on gene expression.
Quantitative Data Summary
| Experimental Assay | Finding | Cell/System | Reference |
| Cap Analysis of Gene Expression (CAGEseq) | Up to 7-fold higher C9orf72 expression in CD14+ monocytes compared to CNS tissues. | Human tissues, CD14+ monocytes | [6] |
| ddPCR | Excision of exon 1A of C9orf72 decreases the expression of exon 1B-containing transcripts. | iPSC-derived motor neurons | [7] |
| Southern Blot Densitometry | Inverse correlation between C9orf72 repeat number and disease duration in FTD patients. | FTD and ALS patient cohorts | [8] |
| Luciferase Reporter Assay | Small molecules can stabilize G-quadruplexes and reduce reporter gene expression. | Cell-based assays | [4] |
Experimental Protocols
This protocol is adapted from established methods for mapping G-quadruplex structures genome-wide.[9][10][11]
Objective: To identify the genomic locations of G-quadruplex structures within the C9orf72 locus in a cellular context.
Materials:
-
Cell line of interest (e.g., patient-derived fibroblasts, iPSC-derived neurons)
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Lysis buffers
-
Sonicator
-
G4-specific antibody (e.g., BG4)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for NGS library preparation
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend nuclei in a suitable buffer and sonicate to shear chromatin to fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with a G4-specific antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the sample with RNase A and Proteinase K, followed by DNA purification using a standard kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the human genome and perform peak calling to identify regions enriched for G-quadruplex structures.
This protocol allows for the quantitative assessment of how the GGGGCC repeat and its ability to form G-quadruplexes affect transcriptional activity.[12][13][14]
Objective: To measure the transcriptional activity of the C9orf72 promoter containing the GGGGCC repeat element.
Materials:
-
Luciferase reporter vector (e.g., pGL3)
-
Human cell line (e.g., HEK293T, SH-SY5Y)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Construct Generation: Clone the C9orf72 promoter region, with and without the GGGGCC repeat element, upstream of the firefly luciferase gene in the reporter vector.
-
Transfection: Co-transfect the cell line with the experimental reporter construct and a control vector expressing Renilla luciferase (for normalization of transfection efficiency).
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay:
-
Add the Luciferase Assay Reagent II to the cell lysate to measure firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the relative luciferase units between constructs with and without the repeat element to determine the effect of the G-quadruplex-forming sequence on promoter activity.
Part 2: Protocol for Studying Pseudomonas aeruginosa C9-PQS Gene Regulation
Pseudomonas aeruginosa is an opportunistic pathogen that utilizes a complex quorum sensing (QS) network to regulate virulence factor production and biofilm formation. The Pseudomonas Quinolone Signal (PQS) system is a key component of this network. C9-PQS, a derivative of PQS with a nine-carbon side chain, also plays a role in this signaling cascade and in interactions with other microbes.[15]
Signaling Pathway and Regulatory Logic
The PQS biosynthesis is encoded by the pqsABCDE operon and the pqsH gene.[3][16] The precursor molecule, 2-heptyl-4-quinolone (HHQ), is synthesized by the products of the pqsABCD genes and then converted to PQS by the PqsH monooxygenase.[3][16] PQS, in turn, binds to the transcriptional regulator PqsR, which activates the expression of the pqsABCDE operon in a positive feedback loop.[17] This system is integrated into the broader QS network, being positively regulated by the las system and negatively by the rhl system.[18]
Experimental Workflow
To investigate the impact of C9-PQS on gene regulation in P. aeruginosa, a workflow involving quantification of PQS molecules and analysis of gene expression is required.
Quantitative Data Summary
| Experimental Condition | Finding | Method | Reference |
| P. aeruginosa treated with 12.5 µg/mL C9-PQS | Significant inhibition of Aspergillus growth (p < 0.001). | Growth inhibition assay | [19] |
| P. aeruginosa co-cultured with E. faecalis | 2-8 fold reduction in C9-PQS production. | MALDI-MSI | [20] |
| P. aeruginosa co-cultured with E. coli | 1.5-2.5 fold increase in C9-PQS production. | MALDI-MSI | [20] |
| P. aeruginosa treated with PQS | Significant increase in exsA and exoS transcription (p < 0.01). | qRT-PCR | [21] |
Experimental Protocols
This method provides a straightforward way to separate and quantify PQS and its congeners from bacterial cultures.[22][23]
Objective: To quantify the levels of PQS and C9-PQS in P. aeruginosa culture extracts.
Materials:
-
P. aeruginosa culture supernatant
-
Acidified ethyl acetate
-
TLC silica (B1680970) gel plates
-
TLC developing solvent (e.g., dichloromethane:methanol 95:5)
-
PQS and C9-PQS standards
-
UV transilluminator or fluorescence imager
Procedure:
-
Extraction: Extract the quinolones from the culture supernatant by liquid-liquid extraction with acidified ethyl acetate. Evaporate the organic solvent to dryness.
-
Sample Preparation: Resuspend the dried extract in a small volume of methanol.
-
TLC: Spot the resuspended extract and a series of PQS/C9-PQS standards onto a TLC plate.
-
Development: Develop the TLC plate in the developing solvent until the solvent front reaches near the top of the plate.
-
Visualization and Quantification:
-
Air dry the plate.
-
Visualize the fluorescent spots under UV light.
-
Quantify the spots by densitometry, comparing the intensity of the sample spots to the standard curve generated from the standards.
-
This protocol measures changes in the expression of specific virulence-related genes in response to C9-PQS.
Objective: To determine the effect of C9-PQS on the transcript levels of key virulence genes in P. aeruginosa.
Materials:
-
P. aeruginosa cultures grown with and without C9-PQS
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix
-
Primers for target genes (e.g., pqsA, pqsH, lasB, rhlA) and a housekeeping gene (e.g., rpoD)
Procedure:
-
RNA Extraction: Extract total RNA from bacterial pellets using a commercial kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA template using reverse transcriptase.
-
qPCR:
-
Set up qPCR reactions with primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the untreated controls.
-
References
- 1. Selective C9orf72 G-Quadruplex-Binding Small Molecules Ameliorate Pathological Signatures of ALS/FTD Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 4. G-quadruplex-binding small molecules ameliorate C9orf72 FTD/ALS pathology in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C9ORF72: What It Is, What It Does, and Why It Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C9orf72 is differentially expressed in the central nervous system and myeloid cells and consistently reduced in C9orf72, MAPT and GRN mutation carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated assays for the quantification of C9orf72 human pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Semi-automated quantification of C9orf72 expansion size reveals inverse correlation between hexanucleotide repeat number and disease duration in frontotemporal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genome-wide mapping of G-quadruplex DNA: a step-by-step guide to select the most effective method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome-wide mapping of G-quadruplex structures with CUT&Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luciferase Reporter Assay - Creative BioMart [creativebiomart.net]
- 13. Luciferase Reporters | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Dual-Luciferase® Reporter Assay System [worldwide.promega.com]
- 15. Alkyl-Quinolones derivatives as potential biomarkers for Pseudomonas aeruginosa infection chronicity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Molecular Modifications of the Pseudomonas Quinolone Signal in the Intermicrobial Competition with Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pseudomonas aeruginosa Alkyl Quinolone Response is dampened by Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [Effects of Pseudomonas quinolone signal on the virulence of Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantifying Pseudomonas aeruginosa quinolones and examining their interactions with lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Synthesis of 2-nonyl-3-hydroxy-4-quinolone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the in vitro synthesis of 2-nonyl-3-hydroxy-4-quinolone, a significant quorum sensing molecule in Pseudomonas aeruginosa. The synthesis of this molecule is crucial for studying bacterial communication, developing anti-virulence strategies, and for use as an analytical standard. This guide outlines two primary synthetic methodologies: the classic Conrad-Limpach reaction and a modern microwave-assisted approach. Detailed protocols for synthesis, purification, and characterization are provided to ensure reproducibility in a laboratory setting.
Introduction
This compound, a homolog of the well-studied Pseudomonas Quinolone Signal (PQS, 2-heptyl-3-hydroxy-4-quinolone), is a key signaling molecule involved in the regulation of virulence factors and biofilm formation in the opportunistic human pathogen Pseudomonas aeruginosa. The intricate quorum sensing network of P. aeruginosa involves at least four interconnected signaling systems: las, rhl, pqs, and iqs. The PQS system, which utilizes 2-alkyl-4-quinolones (AQs) as signaling molecules, plays a pivotal role in this hierarchy. The in vitro synthesis of specific AQ congeners like this compound is essential for elucidating their precise biological functions and for the development of novel therapeutics that target bacterial communication.
PQS Signaling Pathway in Pseudomonas aeruginosa
The pqs quorum sensing system is a complex signaling cascade that regulates the expression of numerous virulence genes. The biosynthesis of 2-alkyl-4-quinolones originates from anthranilic acid. The activation of the transcriptional regulator PqsR by its native agonists, including this compound, leads to the autoinduction of the biosynthetic enzyme cascade encoded by the pqsA-E operon. This, in turn, controls the production of virulence factors such as pyocyanin. The PQS system is integrated with the las and rhl systems, forming a hierarchical network that fine-tunes the expression of genes necessary for pathogenesis.[1][2][3][4][5]
Caption: PQS quorum sensing signaling pathway in P. aeruginosa.
Experimental Protocols
This section details two primary methods for the synthesis of this compound.
Method 1: Conrad-Limpach Synthesis (Two-Step)
The Conrad-Limpach synthesis is a classical and widely used method for preparing 4-hydroxyquinolines from anilines and β-ketoesters.[6][7][8] The reaction proceeds in two main steps: the formation of an enamine intermediate followed by thermal cyclization.
-
Reactants: Aniline (B41778) and ethyl 3-oxoundecanoate.
-
Procedure:
-
In a round-bottom flask, combine aniline (1.0 eq) and ethyl 3-oxoundecanoate (1.0 eq).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture at a moderate temperature (e.g., 80-100 °C) with removal of water (e.g., using a Dean-Stark apparatus).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, remove the catalyst and excess reagents. The crude enamine can often be used directly in the next step without extensive purification.
-
-
Reactant: Ethyl 3-aminoundec-2-enoate.
-
Procedure:
-
Heat the crude enamine from Step 1 in a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A) to approximately 250 °C.[7][8]
-
Maintain the high temperature for the specified reaction time (typically 1-2 hours), monitoring the reaction by TLC.
-
Cool the reaction mixture and precipitate the product by adding a non-polar solvent such as n-hexane.[6]
-
Collect the precipitate by filtration and wash with the non-polar solvent to obtain the crude 2-nonyl-4-quinolone.
-
Direct synthesis of the 3-hydroxy derivative via this method is less common. Hydroxylation of the 2-nonyl-4-quinolone intermediate is typically required.
Method 2: Microwave-Assisted Synthesis (One-Pot)
Microwave-assisted organic synthesis offers significant advantages, including reduced reaction times, improved yields, and often cleaner reactions compared to conventional heating.[9][10][11][12][13]
-
Reactants: Anthranilic acid and an appropriate β-ketoester or its precursor.
-
Procedure:
-
In a microwave reaction vessel, combine anthranilic acid (1.0 eq) and ethyl 3-oxoundecanoate (1.1 eq).
-
Add a suitable catalyst (e.g., p-sulfonic acid calix[4]arene) if required.[12]
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a short duration (e.g., 15-30 minutes).[12]
-
After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.
-
The organic layer is dried and concentrated to yield the crude product.
-
Purification and Characterization
Purification of the synthesized this compound is typically achieved by column chromatography followed by recrystallization.
Purification Protocol
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane (B92381) is commonly used. The optimal gradient will depend on the purity of the crude product.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the mobile phase.
-
Load the solution onto a silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
-
Recrystallization:
-
Dissolve the purified product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Method | Expected Result |
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C₁₈H₂₅NO₂ |
| Molecular Weight | Mass Spectrometry (MS) | 287.40 g/mol [14] |
| ¹H NMR | Nuclear Magnetic Resonance Spectroscopy | Characteristic peaks for the quinolone core and the nonyl side chain. |
| ¹³C NMR | Nuclear Magnetic Resonance Spectroscopy | Resonances corresponding to the 18 carbon atoms of the molecule. |
| Melting Point | Melting Point Apparatus | A sharp melting point range indicates high purity. |
| UV-Vis | UV-Vis Spectrophotometer | Characteristic absorbance maxima. |
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 2-alkyl-4-quinolones based on the described methods.
| Method | Key Reagents | Reaction Time | Temperature | Yield (%) | Purity (%) |
| Conrad-Limpach | Aniline, β-ketoester, High-boiling solvent | 1-2 hours (cyclization) | ~250 °C | 40-60 | >95 (after purification) |
| Microwave-Assisted | Anthranilic acid, β-ketoester | 15-30 minutes | 150-200 °C | 60-85 | >98 (after purification) |
Experimental Workflow Diagrams
Conrad-Limpach Synthesis Workflow
Caption: Workflow for the Conrad-Limpach synthesis of 2-nonyl-4-quinolone.
Microwave-Assisted Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]
- 5. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. asianpubs.org [asianpubs.org]
- 10. mdpi.com [mdpi.com]
- 11. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards for 2-Alkyl-4-Quinolones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 2-alkyl-4-quinolones (AQs), a class of quorum sensing molecules crucial in bacterial communication and virulence, particularly in Pseudomonas aeruginosa. The following sections offer comprehensive methodologies for sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with quantitative data and visualizations of the pertinent signaling pathways.
Introduction
2-Alkyl-4-quinolones (AQs) are a family of secondary metabolites that play a central role in the cell-to-cell communication system of various bacteria, including the opportunistic human pathogen Pseudomonas aeruginosa.[1][2] Key members of this family include 2-heptyl-4-quinolone (HHQ) and 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), which are involved in regulating the expression of virulence factors and biofilm formation.[2][3] Accurate and sensitive quantification of these molecules is essential for understanding bacterial pathogenesis and for the development of novel antimicrobial strategies. LC-MS/MS has emerged as the gold standard for the analysis of AQs due to its high selectivity and sensitivity.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the simultaneous quantification of six key AQ congeners. The data is compiled from a study by Brewer et al. (2020), which provides a robust and reproducible method for AQ analysis in complex biological matrices.[1][2]
Table 1: Linearity and Limits of Detection and Quantification [2]
| Analyte | Linear Range (nM) | LLOQ (nM) | ULOQ (nM) | LOD (nM) | r² |
| HQNO | 25 - 1000 | 25 | 1000 | 5 | ≥ 0.995 |
| NQNO | 25 - 1000 | 25 | 1000 | 5 | ≥ 0.995 |
| C7-PQS | 25 - 1000 | 25 | 1000 | 5 | ≥ 0.995 |
| C9-PQS | 25 - 1000 | 25 | 1000 | 5 | ≥ 0.995 |
| HHQ | 25 - 1000 | 25 | 1000 | 5 | ≥ 0.995 |
| NHQ | 25 - 1000 | 25 | 1000 | 5 | ≥ 0.995 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; LOD: Limit of Detection; r²: Coefficient of Determination.
Experimental Protocols
Protocol 1: Extraction of 2-Alkyl-4-Quinolones from Bacterial Culture
This protocol details the liquid-liquid extraction of AQs from bacterial culture supernatants.
Materials:
-
Bacterial culture
-
Microcentrifuge tubes (1.5 mL)
-
Ethyl acetate (B1210297) (acidified with 0.1% v/v acetic acid)
-
Internal standard (e.g., 25 µM nalidixic acid)
-
Vortex mixer
-
Centrifuge (capable of 15,000 x g)
-
Speedvac concentrator
-
Resuspension solvent (1:1:1 v/v/v mixture of methanol, water, and acetonitrile)
-
Sonicating water bath
Procedure:
-
Aliquot 300 µL of bacterial culture into a fresh microcentrifuge tube.
-
Add 6 µL of 25 µM internal standard solution to each sample for a final concentration of 500 nM.
-
Add 900 µL of acidified ethyl acetate to each sample.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 15,000 x g for 1 minute.
-
Carefully transfer 500 µL of the upper organic phase to a new microcentrifuge tube.
-
Repeat the extraction by adding another 500 µL of acidified ethyl acetate to the original sample, vortexing, centrifuging, and pooling the organic phases.
-
Dry the combined extracts using a Speedvac concentrator.
-
Store the dried extracts at -80 °C until analysis.
-
Prior to LC-MS/MS analysis, resuspend the dried extracts in 300 µL of the resuspension solvent.
-
Sonicate the resuspended samples for 15 seconds in a sonicating water bath to ensure complete dissolution.
Protocol 2: LC-MS/MS Analysis of 2-Alkyl-4-Quinolones
This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of AQs.[2]
Instrumentation:
-
Waters H-Class UPLC system (or equivalent)
-
Waters Xevo TQ-XS tandem quadrupole mass spectrometer (or equivalent)
-
Ascentis Express C8 HPLC Column (2.1 × 100 mm, 2.7 µm)
LC Parameters:
-
Column Temperature: 30 °C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Mobile Phase A: 0.1% Formic Acid and 200 µM EDTA in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0–0.5 min: 80% A
-
0.5–4.0 min: Linear gradient to 5% A
-
4.5–5.0 min: Hold at 5% A
-
5.5–6.0 min: Linear gradient to 80% A
-
6.0–8.0 min: Hold at 80% A (re-equilibration)
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Selected Reaction Monitoring (SRM)
-
Note: Specific SRM transitions for each AQ congener and the internal standard need to be optimized on the instrument used.
Visualizations
Signaling Pathway of 2-Alkyl-4-Quinolone Biosynthesis
The biosynthesis of 2-alkyl-4-quinolones in Pseudomonas aeruginosa is primarily controlled by the pqs operon (pqsABCDE). The transcriptional regulator PqsR, in conjunction with HHQ and PQS, positively regulates the expression of this operon.[4] The RhlR regulator, part of the interconnected rhl quorum sensing system, can also influence pqsA transcription.[5][6]
Caption: Biosynthesis pathway of 2-alkyl-4-quinolones in P. aeruginosa.
Experimental Workflow for AQ Analysis
The following diagram illustrates the overall workflow for the extraction and analysis of 2-alkyl-4-quinolones from a biological sample.
Caption: General experimental workflow for the analysis of 2-alkyl-4-quinolones.
References
- 1. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. The PqsR and RhlR transcriptional regulators determine the level of Pseudomonas quinolone signal synthesis in Pseudomonas aeruginosa by producing two different pqsABCDE mRNA isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Identification of C9-PQS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of 2-nonyl-3-hydroxy-4-quinolone (C9-PQS), a key quorum sensing molecule in Pseudomonas aeruginosa. The protocols focus on the use of advanced mass spectrometry techniques, which are essential for understanding bacterial communication and developing novel antimicrobial strategies.
Introduction to C9-PQS and its Significance
This compound (C9-PQS) is a member of the 2-alkyl-4-quinolone (AQ) family of signaling molecules.[1] It plays a crucial role in the cell-to-cell communication system, known as quorum sensing, of the opportunistic human pathogen Pseudomonas aeruginosa.[2][3] This signaling network regulates the expression of numerous virulence factors and is integral to biofilm formation, making it a key target for novel drug development.[3][4] C9-PQS, along with its more studied C7-congener (PQS), is involved in iron acquisition and cytotoxicity.[3][5] The accurate identification and quantification of C9-PQS in various biological matrices are therefore critical for research into P. aeruginosa pathogenicity and the development of quorum sensing inhibitors.
Mass Spectrometry Techniques for C9-PQS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of C9-PQS.[6][7] Other mass spectrometry techniques such as MALDI-MS imaging have also been successfully employed to study the spatial distribution of C9-PQS in bacterial cultures.[4][8]
Key Characteristics of C9-PQS for Mass Spectrometry:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁NO₂ | [9] |
| Molecular Weight | 259.34 g/mol | |
| Precursor Ion [M+H]⁺ (m/z) | 288.197 | |
| Common Product Ions (m/z) | 159.1, 175.1 | [6] |
Experimental Protocols
Protocol 1: Quantification of C9-PQS in Bacterial Culture Supernatants using LC-MS/MS
This protocol is adapted from methodologies described for the analysis of alkyl-quinolones in P. aeruginosa cultures.[6][7]
1. Sample Preparation (Liquid-Liquid Extraction): a. Grow P. aeruginosa strains (e.g., PAO1) in a suitable medium such as Luria broth (LB) at 37°C for 18 hours.[6] b. Centrifuge the bacterial culture to pellet the cells. c. Transfer the supernatant to a new tube. d. Acidify the supernatant with an appropriate acid (e.g., glacial acetic acid). e. Perform liquid-liquid extraction by adding an equal volume of acidified ethyl acetate (B1210297). Vortex thoroughly. f. Centrifuge to separate the organic and aqueous phases. g. Carefully collect the upper organic phase containing the AQs. h. Repeat the extraction process on the aqueous phase with another volume of acidified ethyl acetate to maximize recovery.[6] i. Combine the organic extracts and evaporate to dryness using a speed vacuum concentrator or a gentle stream of nitrogen. j. Reconstitute the dried extract in a suitable solvent mixture (e.g., 1:1:1 v/v/v methanol, water, and acetonitrile) prior to LC-MS/MS analysis.[6]
2. LC-MS/MS Analysis: a. Liquid Chromatography (LC) Conditions:
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to separate the analytes.
- Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
- Injection Volume: 5-10 µL. b. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions for C9-PQS:
- Precursor Ion (m/z): 288.1
- Product Ions (m/z): 159.1 and 175.1[6]
- Note: The transition 288.1 > 175.1 is often the most abundant.[6]
- Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.
3. Data Analysis and Quantification: a. Prepare a calibration curve using a certified C9-PQS standard.[6] b. Spike a blank matrix (e.g., sterile culture medium) with known concentrations of the C9-PQS standard to create matrix-matched calibrators. c. Analyze the samples and calibrators using the optimized LC-MS/MS method. d. Quantify the amount of C9-PQS in the samples by comparing the peak areas to the calibration curve.
Quantitative Data Summary
The following table summarizes representative mass transitions for C9-PQS and related compounds that can be used for their simultaneous detection.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |
| C9-PQS | 288.1 | 175.1 | 159.1 | [6] |
| C7-PQS | 260.1 | 175.1 | 159.1 | [6] |
| NHQ (C9-HHQ) | 272.20 | 159.08 | 172.07 | [10] |
| HHQ (C7-HHQ) | 244.1 | - | - | |
| NQNO | 288.1 | 159.1 | - | [6][8] |
| HQNO | 260.1 | 159.1 | - | [6][8] |
Visualizations
PQS Signaling Pathway in P. aeruginosa
The Pseudomonas quinolone signal (PQS) system is a complex network that regulates virulence. The biosynthesis of PQS starts from the precursor HHQ, which is synthesized by the products of the pqsABCDE operon.[11] PqsH then converts HHQ to PQS.[11] Both HHQ and PQS can bind to the transcriptional regulator PqsR, leading to the autoinduction of the pqsABCDE operon.[11]
Caption: PQS signaling pathway in P. aeruginosa.
Experimental Workflow for C9-PQS Identification
The general workflow for identifying and quantifying C9-PQS from a biological sample involves several key steps, from sample collection to data analysis. This systematic approach ensures reliable and reproducible results.
Caption: General experimental workflow for C9-PQS analysis.
References
- 1. Alkyl-Quinolones derivatives as potential biomarkers for Pseudomonas aeruginosa infection chronicity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]
- 4. Insights on the spatial distribution of the Pseudomonas aeruginosa secondary metabolites under swarming motility-inducing conditions using mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Quantitative Analysis of Quorum Sensing Signal Molecules | Springer Nature Experiments [experiments.springernature.com]
- 8. Effect of Micro-patterned Mucin on Quinolone and Rhamnolipid Profiles of Mucoid Pseudomonas aeruginosa under Antibiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Heptyl-3-hydroxy-4-quinolone | C16H21NO2 | CID 2763159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Probing Interkingdom Signaling Molecules via Liquid Extraction Surface Analysis–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Creation and Characterization of a C9-PQS Deficient Pseudomonas aeruginosa Mutant Strain
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pseudomonas aeruginosa is a formidable opportunistic pathogen known for its intrinsic antibiotic resistance and its ability to cause severe nosocomial infections.[1][2] A key factor in its pathogenicity is a sophisticated cell-to-cell communication system known as quorum sensing (QS).[3] This system allows the bacteria to coordinate gene expression in a population-density-dependent manner, leading to the synchronized production of virulence factors and the formation of biofilms.[4][5]
The P. aeruginosa QS network is comprised of at least four interconnected systems: las, rhl, pqs, and iqs.[3][6] The pqs system, which utilizes 2-alkyl-4(1H)-quinolones (AQs) as signal molecules, is a critical link between the las and rhl systems.[4] The most studied molecule in this class is the Pseudomonas Quinolone Signal (PQS), 2-heptyl-3-hydroxy-4(1H)-quinolone. However, P. aeruginosa produces over 50 different AQ derivatives, which vary in the length and saturation of their alkyl side chain.[7] Among these is the C9-congener, 2-nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS).[7]
These AQs, including PQS and C9-PQS, are synthesized via the pqsABCDE biosynthetic pathway.[7] They play multifaceted roles not only in regulating virulence but also in iron acquisition, cytotoxicity, and modulating the host immune response.[6][8][9] Creating mutant strains deficient in the production of these molecules is a fundamental strategy for dissecting their specific roles in pathogenesis and for identifying and validating new anti-infective drug targets that disrupt the QS system.
This document provides detailed protocols for the creation and characterization of a P. aeruginosa mutant strain deficient in the production of PQS and its analogs, including C9-PQS, by targeting a key gene in the shared biosynthetic pathway.
The PQS Biosynthesis Pathway
The biosynthesis of all 2-alkyl-4(1H)-quinolones, including both the C7 (PQS) and C9 (C9-PQS) forms, originates from the precursor anthranilic acid. The process is primarily mediated by enzymes encoded by the pqsABCDE operon.[8][10]
-
PqsA: An anthranilate-CoA ligase that activates anthranilic acid.[11]
-
PqsD: A condensing enzyme involved in the next step of the pathway.[11]
-
PqsBC: A heterodimeric enzyme that catalyzes the condensation of 2-aminobenzoylacetate (2-ABA) with a fatty acid CoA thioester. The specificity of PqsBC for different fatty acid chain lengths is what generates the diversity of AQs, including C7 and C9 side chains.[7][11]
-
PqsE: A thioesterase that also functions as a regulatory protein, linking the pqs system to the rhl system.[5][6]
-
PqsH: A flavin monooxygenase, encoded by a separately located gene, that catalyzes the final hydroxylation of the PQS precursor 2-heptyl-4-quinolone (HHQ) to form PQS.[6][12]
Targeting an early, essential gene in this pathway, such as pqsA (catalyzing the first committed step) or pqsH (required for PQS but not HHQ), is an effective strategy to create a deficient strain. A pqsA knockout will abolish the production of all AQs, including HHQ, PQS, and C9-PQS.
Caption: The PQS biosynthesis pathway in P. aeruginosa.
Experimental Protocols
Protocol 1: Gene Knockout via Two-Step Allelic Exchange
This method is a robust and widely used technique for creating unmarked gene deletions in P. aeruginosa.[13][14] It involves the creation of a suicide vector containing a deletion allele (flanking regions of the target gene fused together) and a counter-selectable marker, typically sacB, which confers sucrose (B13894) sensitivity.[13][15]
Experimental Workflow
Caption: Workflow for creating a gene knockout via two-step allelic exchange.
Step-by-Step Procedure:
-
Construct the Deletion Vector:
-
Design primers to amplify ~500 bp regions immediately upstream ("Upstream Flank") and downstream ("Downstream Flank") of the target gene (e.g., pqsA).
-
Incorporate overlapping sequences into the internal primers to allow for fusion via Splicing-by-Overlap-Extension (SOE) PCR.
-
Amplify the Upstream and Downstream Flanks from wild-type P. aeruginosa genomic DNA in separate PCR reactions.
-
Purify the PCR products.
-
Combine the two products in a subsequent PCR reaction without primers for a few cycles to allow them to anneal and extend, followed by the addition of the outer primers to amplify the full-length fused product (the "deletion allele").
-
Clone this deletion allele into a suicide vector such as pEX18Tc or pT18mobsacB, which cannot replicate in P. aeruginosa and carries the sacB gene.[1][16]
-
Transform the final plasmid into a suitable E. coli donor strain for conjugation (e.g., SM10).
-
-
First Recombination Event (Integration):
-
Grow overnight cultures of the E. coli donor strain (containing the suicide vector) and the recipient P. aeruginosa strain (e.g., PAO1 or PA14).
-
Mix the donor and recipient cells and spot them onto a sterile filter on an LB agar plate. Incubate for 4-6 hours to allow conjugation to occur.
-
Resuspend the cells from the filter and plate serial dilutions onto a selective medium, such as Pseudomonas Isolation Agar (PIA), containing an antibiotic that selects for the suicide vector (e.g., tetracycline (B611298) for pEX18Tc). This selects against the E. coli donor and selects for P. aeruginosa cells where the plasmid has integrated into the chromosome via a single homologous recombination event (merodiploids).
-
-
Second Recombination Event (Excision and Counter-selection):
-
Inoculate several single-crossover colonies into LB broth without antibiotics and grow overnight. This allows for the second recombination event to occur, which will excise the plasmid backbone.
-
Plate serial dilutions of the overnight cultures onto LB agar plates containing 10% sucrose. The sacB gene product, levansucrase, is toxic to Gram-negative bacteria in the presence of sucrose.
-
Only cells that have lost the plasmid backbone (including the sacB gene) through a second crossover event will survive. This event can either restore the wild-type gene or result in the desired deletion mutant.
-
-
Verification of the Mutant:
-
Screen sucrose-resistant colonies by colony PCR using primers that flank the deleted gene region. The PCR product from a successful knockout mutant will be smaller than the product from the wild-type.
-
Further confirm the deletion by sequencing the PCR product.
-
Protocol 2: CRISPR/Cas9-based Genome Editing
CRISPR/Cas9 systems have been adapted for efficient and rapid genome editing in P. aeruginosa.[17][18] This method uses a Cas9 nuclease to create a targeted double-strand break in the chromosome, which is then repaired by homologous recombination using a supplied repair template.
General Workflow:
-
Plasmid Construction: A two-plasmid system is often used.[17][19]
-
pCasPA Plasmid: Expresses the Cas9 nuclease.
-
pACRISPR Plasmid: Expresses the single guide RNA (sgRNA) specific to the target gene and contains the repair template (the fused upstream and downstream flanks of the target gene).
-
-
Transformation: The plasmids are introduced into P. aeruginosa cells, typically via electroporation.
-
Induction and Repair: Expression of Cas9 and the sgRNA is induced. Cas9 creates a double-strand break at the target site. The cell's homologous recombination machinery uses the provided repair template to fix the break, incorporating the deletion into the genome.
-
Plasmid Curing and Verification: The CRISPR/Cas9 plasmids are cured from the cells, and the genomic deletion is verified by PCR and sequencing as described above.
Characterization of the Mutant Strain
After confirming the gene knockout, it is essential to characterize the phenotype to ensure the desired functional deficiency.
Protocol: Quantification of Alkyl-Quinolones
This protocol confirms the loss of PQS and C9-PQS production in the mutant strain.
-
Culture Preparation: Grow wild-type and mutant P. aeruginosa strains in a suitable medium (e.g., LB or PPGAS) overnight.
-
Extraction:
-
Centrifuge the cultures to pellet the cells.
-
Acidify the supernatant with HCl.
-
Extract the AQs from the supernatant using an organic solvent like ethyl acetate.
-
Evaporate the solvent to concentrate the extract.
-
-
Analysis:
-
Thin-Layer Chromatography (TLC): Resuspend the extract in methanol (B129727) and spot it on a TLC plate.[20] PQS and its precursors are naturally fluorescent and can be visualized under UV light after separation. Compare the spots from the mutant extract to the wild-type and a PQS standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For precise quantification, analyze the extracts by LC-MS/MS. This method can separate and identify PQS, HHQ, C9-PQS, and other analogs with high sensitivity and specificity.[21]
-
Protocol: Virulence Factor Assays
The pqs system regulates the production of several key virulence factors.[6][22]
-
Pyocyanin (B1662382) Assay:
-
Grow strains in a suitable medium (e.g., King's A broth) for 24-48 hours.
-
Extract pyocyanin from the culture supernatant with chloroform, followed by re-extraction into an acidic aqueous solution (0.2 M HCl).
-
Measure the absorbance of the pink/red solution at 520 nm.[23]
-
-
Elastase Assay:
-
Grow strains in LB broth and collect the cell-free supernatant.
-
Add the supernatant to a solution of Elastin-Congo Red.
-
Incubate and then pellet the remaining insoluble elastin.
-
Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of solubilized Congo Red dye released by elastolytic activity.
-
Caption: Logical relationship between gene knockout and phenotypic outcome.
Expected Results and Data Presentation
The creation of a pqsA knockout mutant is expected to lead to a significant and measurable reduction in the production of AQs and associated virulence factors.
Table 1: Expected Alkyl-Quinolone (AQ) Production in Mutant vs. Wild-Type
| Strain | HHQ (C7) Concentration (µM) | PQS (C7) Concentration (µM) | C9-PQS Concentration (µM) |
|---|---|---|---|
| Wild-Type (e.g., PAO1) | 5 - 20 | 5 - 50 | Detectable |
| ΔpqsA Mutant | Not Detected | Not Detected | Not Detected |
Concentrations are approximate and can vary significantly based on strain, growth medium, and culture conditions.[21][24]
Table 2: Expected Virulence Factor Production in Mutant vs. Wild-Type
| Strain | Pyocyanin Production (Absorbance @ 520 nm) | Elastase Activity (Absorbance @ 495 nm) |
|---|---|---|
| Wild-Type (e.g., PAO1) | 1.0 - 2.5 | 1.5 - 3.0 |
| ΔpqsA Mutant | < 0.1 | < 0.2 |
Values are representative relative measurements. A significant reduction (>90%) is expected in the mutant strain.[22]
References
- 1. A rapid seamless method for gene knockout in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkyl-Quinolones derivatives as potential biomarkers for Pseudomonas aeruginosa infection chronicity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 9. The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PqsBC, a Condensing Enzyme in the Biosynthesis of the Pseudomonas aeruginosa Quinolone Signal: CRYSTAL STRUCTURE, INHIBITION, AND REACTION MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Precision-engineering the Pseudomonas aeruginosa genome with two-step allelic exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Precision-engineering the Pseudomonas aeruginosa genome with two-step allelic exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Precision-engineering the Pseudomonas aeruginosa genome with two-step allelic exchange | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. CRISPR/Cas9-based Genome Editing in Pseudomonas aeruginosa and Cytidine Deaminase-Mediated Base Editing in Pseudomonas Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CRISPR/Cas9-based Genome Editing of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Highly Sensitive Detection of PQS Quorum Sensing in Pseudomonas Aeruginosa Using Screen-Printed Electrodes Modified with Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Augmentation of virulence related traits of pqs mutants by Pseudomonas quinolone signal through membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Frontiers | Diagnosis and Stratification of Pseudomonas aeruginosa Infected Patients by Immunochemical Quantitative Determination of Pyocyanin From Clinical Bacterial Isolates [frontiersin.org]
Application Notes and Protocols for Synthetic 2-nonyl-3-hydroxy-4-quinolone (C9-PQS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental uses of synthetic 2-nonyl-3-hydroxy-4-quinolone (C9-PQS), a key quorum-sensing signal molecule in Pseudomonas aeruginosa. The detailed protocols and data presented herein are intended to guide researchers in designing and executing experiments to investigate bacterial communication, virulence, and the development of novel anti-infective therapies.
Introduction
This compound, also known as C9-PQS, is a member of the 2-alkyl-4-quinolone (AQ) family of signaling molecules. In Pseudomonas aeruginosa, a notorious opportunistic human pathogen, C9-PQS plays a crucial role in the pqs quorum sensing system, which regulates the expression of a wide array of virulence factors and is integral to biofilm formation.[1] The ability to synthesize C9-PQS provides researchers with a powerful tool to dissect the intricacies of the pqs signaling pathway and to explore its potential as a target for novel antimicrobial agents that disrupt bacterial communication rather than directly killing the pathogen, a strategy that may reduce the selective pressure for the development of resistance.
Applications
Synthetic C9-PQS is primarily utilized in the following research areas:
-
Quorum Sensing Research: To study the activation and regulation of the pqs signaling cascade and its interaction with other quorum-sensing circuits like the las and rhl systems.
-
Virulence Factor Regulation: To investigate the dose-dependent effect of C9-PQS on the production of virulence factors such as pyocyanin (B1662382), elastase, and rhamnolipids.
-
Biofilm Formation Studies: To understand the role of C9-PQS in the initiation, maturation, and dispersal of P. aeruginosa biofilms.
-
Drug Discovery: As a tool in screening for and characterizing antagonists of the PqsR receptor, the cognate receptor for PQS molecules, which are promising candidates for anti-virulence drugs.
-
Interspecies Competition: To explore the role of AQs as antimicrobial agents against other bacteria, such as Staphylococcus aureus.[1]
Data Presentation
The following tables summarize quantitative data on the activity of C9-PQS and related molecules. This data is essential for experimental design, providing reference concentrations and expected outcomes.
Table 1: Production of 2'-hydroxy-2-nonyl-4(1H)-quinolone (2'-OH-NQ) by P. aeruginosa Strains
| P. aeruginosa Strain | Maximum Concentration (mg L⁻¹) | Maximum Concentration (µM) |
| PAO1 | 0.55 | 1.9 |
| PA14 | Not specified | Not specified |
Data extracted from a study on hydroxylated 2-alkylquinolones, demonstrating the natural production of a C9-quinolone derivative.[2]
Table 2: Effect of a PQS Inhibitor on P. aeruginosa Biofilm Formation
| Inhibitor Concentration (µM) | Biofilm Formation (%) |
| 6.25 | 75.56 ± 9.78 |
| 12.5 | 61.53 ± 7.85 |
| 25 | 59.39 ± 9.78 |
| 50 | 32.27 ± 11.40 |
This table presents data on the dose-dependent inhibition of biofilm formation by an anti-biofilm compound, illustrating a typical experimental outcome when studying quorum sensing inhibitors.[3]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of synthetic C9-PQS.
Caption: PQS Quorum Sensing Pathway in P. aeruginosa.
Caption: Experimental Workflow for Biofilm Inhibition Assay.
Experimental Protocols
The following are detailed protocols for key experiments involving synthetic C9-PQS.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism. When studying quorum sensing inhibitors, it is crucial to work at sub-MIC concentrations to ensure that any observed effects are due to the disruption of signaling pathways and not to growth inhibition.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
Synthetic C9-PQS (or test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
-
Prepare Serial Dilutions:
-
In a 96-well plate, add 100 µL of LB broth to wells 2 through 12.
-
In well 1, add 200 µL of the test compound at the highest desired concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no compound).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except for a sterility control well containing only LB broth).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is not turbid). This can be confirmed by measuring the OD₆₀₀ of each well.
-
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the effect of synthetic C9-PQS or potential inhibitors on biofilm formation.
Materials:
-
Pseudomonas aeruginosa strain
-
LB broth or other suitable biofilm-promoting medium
-
Synthetic C9-PQS or test inhibitor
-
96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Microplate reader
Procedure:
-
Plate Setup:
-
Prepare a 96-well plate with serial dilutions of the test compound at sub-MIC concentrations, as described in the MIC assay protocol. Include appropriate controls (growth control without compound, media sterility control).
-
-
Inoculation:
-
Add the diluted bacterial culture to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Washing:
-
Carefully discard the planktonic culture from each well.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) or water to remove any remaining non-adherent cells.
-
-
Staining:
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
-
Solubilization:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
-
Quantification:
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
Protocol 3: Pyocyanin Quantification Assay
Pyocyanin is a blue-green phenazine (B1670421) pigment and a key virulence factor of P. aeruginosa regulated by the pqs system.
Materials:
-
P. aeruginosa culture grown with or without C9-PQS/inhibitor
-
0.2 M HCl
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Culture Preparation:
-
Grow P. aeruginosa in a suitable medium (e.g., King's A broth) in the presence of varying concentrations of C9-PQS or the test inhibitor for 24-48 hours.
-
-
Extraction:
-
Centrifuge 5 mL of the bacterial culture at 10,000 x g for 10 minutes to pellet the cells.
-
Transfer the supernatant to a new tube and add 3 mL of chloroform.
-
Vortex vigorously for 30 seconds to extract the pyocyanin into the chloroform layer (which will turn blue).
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
-
Acidification:
-
Carefully transfer the lower chloroform layer to a new tube.
-
Add 1 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper aqueous layer, which will turn pink.
-
-
Quantification:
-
Centrifuge to separate the phases and transfer the upper pink layer to a cuvette.
-
Measure the absorbance at 520 nm.
-
The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the OD₅₂₀ by 17.072.
-
Protocol 4: Elastase Activity Assay (Elastin-Congo Red Method)
Elastase (LasB) is a major protease and virulence factor regulated by the pqs system.
Materials:
-
P. aeruginosa culture supernatant
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
CaCl₂
Procedure:
-
Prepare ECR solution:
-
Prepare a solution of 10 mg/mL ECR in 100 mM Tris-HCl (pH 7.5) containing 1 mM CaCl₂.
-
-
Assay Setup:
-
In a microcentrifuge tube, mix 100 µL of cell-free culture supernatant with 900 µL of the ECR solution.
-
Include a blank control with sterile medium instead of culture supernatant.
-
-
Incubation:
-
Incubate the tubes at 37°C for 3-18 hours with shaking.
-
-
Stop Reaction:
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the insoluble ECR.
-
-
Quantification:
-
Transfer the supernatant to a cuvette and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.
-
Conclusion
The availability of synthetic this compound provides an invaluable resource for the scientific community to advance our understanding of bacterial communication and pathogenesis. The protocols and data presented here offer a framework for the effective utilization of this compound in a research setting. By employing these methods, researchers can contribute to the development of novel therapeutic strategies aimed at disarming pathogens like Pseudomonas aeruginosa by interfering with their quorum-sensing systems.
References
Application Notes and Protocols: Measuring the Impact of C9-PQS on Virulence Factor Production in Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Its pathogenicity is intricately linked to a sophisticated cell-to-cell communication system known as quorum sensing (QS). The Pseudomonas Quinolone Signal (PQS) system is a crucial component of this network, playing a pivotal role in regulating the expression of numerous virulence factors. C9-PQS (2-nonyl-3-hydroxy-4-quinolone) is a significant congener of the primary PQS signal molecule (2-heptyl-3-hydroxy-4-quinolone). Like PQS, C9-PQS is an agonist of the transcriptional regulator PqsR, and is integral to the activation of virulence factor production. These application notes provide a detailed overview of the PQS signaling pathway, protocols for measuring key virulence factors influenced by this system, and a summary of the available data on the impact of C9-PQS.
The PQS Quorum Sensing Pathway
The PQS quorum sensing system is a central regulatory hub in P. aeruginosa, integrating with the las and rhl QS systems to fine-tune the expression of genes associated with virulence and biofilm formation. The binding of alkylquinolones (AQs) like PQS and C9-PQS to the transcriptional regulator PqsR (also known as MvfR) is a critical activation step. This ligand-receptor complex then binds to the promoter of the pqsABCDE operon, initiating a positive feedback loop that amplifies AQ biosynthesis. This cascade ultimately leads to the production of key virulence factors, including pyocyanin, elastase (LasB), and rhamnolipids.
Application Notes and Protocols for In Vivo Studies of 2-nonyl-3-hydroxy-4-quinolone (PQS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the in vivo effects of 2-nonyl-3-hydroxy-4-quinolone (PQS), a key quorum-sensing molecule of the opportunistic pathogen Pseudomonas aeruginosa.
Introduction to PQS and Its In Vivo Significance
This compound, also known as the Pseudomonas Quinolone Signal (PQS), is a crucial signaling molecule in the complex quorum-sensing (QS) network of P. aeruginosa. This network, which also includes the las and rhl systems, allows the bacteria to coordinate gene expression in a cell-density-dependent manner. PQS is integral to the regulation of numerous virulence factors, including pyocyanin, elastase, and rhamnolipids, and plays a significant role in biofilm formation.[1][2]
In vivo, PQS has been shown to be a critical determinant of P. aeruginosa pathogenicity. It is not only involved in orchestrating the bacterial attack but also actively modulates the host immune response. Notably, PQS can suppress innate immunity by down-regulating the NF-κB signaling pathway, thereby hindering the host's ability to clear the infection.[3] Studies have demonstrated that bacterial mutants unable to produce PQS exhibit attenuated virulence in various animal models.[3][4] PQS has been detected in clinical samples from patients with P. aeruginosa infections, such as the sputum of individuals with cystic fibrosis, highlighting its relevance in human disease.[5][6] The study of PQS in vivo is therefore critical for understanding P. aeruginosa pathogenesis and for the development of novel anti-virulence therapies.
Comparative Overview of Animal Models
A variety of animal models are utilized to study the in vivo effects of PQS, ranging from invertebrates to mammals. The choice of model depends on the specific research question, throughput requirements, and the complexity of the host-pathogen interactions to be investigated.
| Animal Model | Key Advantages | Key Disadvantages | Typical Application |
| Murine Models (Mouse) | - Physiologically and immunologically similar to humans.- Well-established infection protocols (lung, burn, wound).[7]- Allows for detailed immunological and pathological analysis. | - High cost and complex ethical considerations.- Lower throughput compared to invertebrate models.- Host-pathogen interactions can be complex to dissect. | - Studying host immune response to PQS.- Efficacy testing of anti-PQS therapeutics.- Modeling chronic and acute infections (e.g., cystic fibrosis-like lung disease).[7] |
| Caenorhabditis elegans (Nematode) | - High-throughput screening capabilities.- Genetically tractable for both host and pathogen.[8]- Transparent body allows for real-time imaging.- Cost-effective and rapid lifecycle. | - Lacks an adaptive immune system.- Innate immunity differs significantly from mammals.- Route of infection (ingestion) may not mimic all human infections. | - Large-scale genetic screens for bacterial virulence factors.- Initial screening of anti-virulence compounds.- Studying basic mechanisms of host-pathogen interaction.[9] |
| Drosophila melanogaster (Fruit Fly) | - Well-characterized innate immune system with homology to humans.- Genetically tractable.- Relatively low cost and short generation time.[10] | - Different anatomy and physiology compared to mammals.- Susceptibility can be influenced by gut microbiota. | - Investigating the role of specific innate immune pathways.- Studying biofilm formation in vivo.- Genetic screens for host susceptibility factors. |
| Galleria mellonella (Greater Wax Moth) | - Low cost, ethically unrestricted, and easy to handle.- Innate immune system with functional similarities to vertebrates.- High sensitivity to P. aeruginosa infection.[11][12] | - Limited genetic tools available.- Results may not always directly translate to mammalian systems.- Susceptible to physical trauma during injection. | - High-throughput screening of antimicrobial and anti-virulence compounds.- Preliminary virulence assessment of bacterial mutants.[12] |
| Danio rerio (Zebrafish) | - Vertebrate model with innate and adaptive immunity.- Transparent embryos allow for real-time, non-invasive imaging of infection dynamics.[13]- Suitable for medium-to-high throughput screening. | - Larvae are kept at temperatures lower than 37°C.- Adaptive immune system is not fully mature in early larval stages. | - Visualizing host-pathogen interactions and immune cell trafficking.- Efficacy and toxicity screening of novel therapeutics.[14]- Studying the role of innate immunity in a whole-organism context.[15] |
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies. These values can serve as a baseline for experimental design.
Table 1: Infectivity and Survival Data in Different Models
| Model | P. aeruginosa Strain | Inoculum | Endpoint | Result | Reference |
| Mouse (Acute Lung) | PAO1 | 5 x 10⁶ CFU (intranasal) | Mortality | ~50% mortality within 24-48 hours | [7] |
| Mouse (Burn Wound) | PA14 | 5 x 10⁵ CFU (subcutaneous) | Mortality | 100% mortality | [12] |
| Mouse (Open Wound) | PAO1 | 2.5 x 10⁶ CFU (topical) | Mortality | ~50% mortality within 48-96 hours | [7] |
| Mouse (Lung Infection) | PA14 vs. pqsA mutant | Not specified (intranasal) | Bacterial Load | pqsA mutant showed ~50% reduced CFU in lungs compared to wild-type after 1 day | [3] |
| G. mellonella | PA14 | <10 CFU (injection) | LD₅₀ | LD₅₀ of <10 bacteria | [12] |
| G. mellonella | PA14 gacA mutant | ~70,000 CFU (injection) | LD₅₀ | Attenuated virulence compared to wild-type | [12] |
| C. elegans | PA14 | Lawn on NG agar (B569324) | LT₅₀ (Slow Killing) | ~38 hours | [9] |
| C. elegans | PAO1 | Lawn on NG agar | LT₅₀ (Slow Killing) | ~68 hours | [9] |
| C. elegans | PAO1 + F7 (QS inhibitor) | Lawn on NG agar | LT₅₀ (Slow Killing) | Increased from 24 to 72 hours with treatment | [16] |
Table 2: PQS and HHQ Concentrations in Biological Milieus
| Source | P. aeruginosa Strain | Condition | PQS Concentration | HHQ Concentration | Reference |
| Human Sputum (CF) | Clinical Isolates | In vivo infection | 0.09 - 9.4 ng/mL | Not Reported | [5] |
| Calu-3-ALI Culture (Upper Chamber) | PAO1 | MOI 50 for 6 hours | 2.0 ± µM | 2.5 ± µM | [17] |
| Calu-3-ALI Culture (Lower Chamber) | PAO1 | MOI 50 for 6 hours | 350 ± nM | 600 ± nM | [17] |
| Mixed Culture | lasR mutant + mvfR mutant | In vitro co-culture | Up to 5x higher than lasR mutant alone | Not specified | [6] |
Experimental Protocols
Protocol 1: Murine Acute Lung Infection Model
This protocol is adapted for studying the role of PQS in the pathogenesis of acute pneumonia.
Materials:
-
P. aeruginosa strains (e.g., PAO1 wild-type and a pqsA or pqsH isogenic mutant)
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS), sterile
-
6-8 week old mice (e.g., C57BL/6)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Pipettes and sterile tips
-
Surgical tools for tissue harvesting
-
Stomacher or tissue homogenizer
-
LB agar plates
Procedure:
-
Bacterial Preparation: a. Culture P. aeruginosa strains overnight in LB broth at 37°C with shaking. b. Sub-culture the bacteria in fresh LB broth and grow to mid-log phase (OD₆₀₀ ≈ 0.5-0.7). c. Pellet the bacteria by centrifugation (e.g., 5000 x g for 10 minutes). d. Wash the pellet twice with sterile PBS. e. Resuspend the pellet in sterile PBS and adjust the concentration to ~1 x 10⁸ CFU/mL. A typical inoculum for ~50% mortality is 5 x 10⁶ CFU in 50 µL.[7]
-
Intranasal Inoculation: a. Anesthetize the mouse according to approved institutional protocols. b. Hold the mouse in a supine position. c. Slowly administer 25 µL of the bacterial suspension into each nostril, allowing the mouse to inhale the liquid. The total inoculum volume is 50 µL. d. Monitor the animal until it has fully recovered from anesthesia.
-
Post-Infection Monitoring: a. Monitor mice for signs of distress, weight loss, and mortality for a predetermined period (e.g., 24-72 hours). b. For survival studies, record time of death or euthanize moribund animals.
-
Endpoint Analysis (Bacterial Load and Cytokine Analysis): a. At a specified time point (e.g., 24 hours), euthanize the mice. b. Bronchoalveolar Lavage (BAL): Expose the trachea, insert a cannula, and wash the lungs with a fixed volume of sterile PBS (e.g., 3 x 0.5 mL). Collect the BAL fluid (BALF) on ice. c. Lung Homogenization: Aseptically remove the lungs, weigh them, and place them in a sterile tube with 1 mL of PBS. d. Homogenize the lung tissue using a tissue homogenizer or stomacher.[18][19] e. CFU Enumeration: Create serial dilutions of the lung homogenate and BALF in PBS. Plate 100 µL of each dilution onto LB agar plates. Incubate overnight at 37°C and count the colonies the next day. Calculate CFU per gram of lung tissue or per mL of BALF.[18][20] f. Cytokine Analysis: Centrifuge the BALF to pellet cells. Use the supernatant to measure cytokine levels (e.g., TNF-α, IL-6) via ELISA according to the manufacturer's protocol.[21][22]
Protocol 2: Galleria mellonella Infection Model
This model is ideal for rapid screening of virulence and the efficacy of anti-PQS compounds.
Materials:
-
G. mellonella larvae (final instar, ~200-300 mg)
-
P. aeruginosa strains
-
LB broth and PBS
-
1 mL syringe with a 30-gauge needle
-
Incubator at 37°C
Procedure:
-
Bacterial Preparation: Prepare and dilute the bacterial suspension in PBS as described in Protocol 1. Due to the high sensitivity of larvae, inoculums can range from 10¹ to 10⁶ CFU.[11]
-
Infection: a. Select healthy, cream-colored larvae with no dark spots. b. Inject 10 µL of the bacterial suspension into the hemocoel via the last left proleg.[11] c. For a control group, inject 10 µL of sterile PBS.
-
Incubation and Scoring: a. Place the larvae in a petri dish and incubate at 37°C. b. Monitor survival over 24-72 hours. Larvae are considered dead if they do not respond to touch. c. Record the number of dead larvae at regular intervals to generate survival curves. The 50% lethal dose (LD₅₀) or the time to 50% mortality (LT₅₀) can be calculated.[11]
Protocol 3: C. elegans Slow-Killing Assay
This assay assesses the ability of PQS to contribute to a lethal gut infection.
Materials:
-
C. elegans (e.g., N2 wild-type)
-
E. coli OP50 (standard food source)
-
P. aeruginosa strains (e.g., PA14 wild-type and pqs mutants)
-
Nematode Growth Medium (NGM) agar plates
-
Incubator at 25°C
Procedure:
-
Plate Preparation: a. Spread 5-10 µL of an overnight culture of the test P. aeruginosa strain onto the center of an NGM plate. b. Incubate the plates at 37°C for 24 hours, then at room temperature for 8-12 hours to form a bacterial lawn.[9]
-
Worm Synchronization: Grow a synchronized population of L4 stage worms on E. coli OP50 plates.
-
Infection: a. Transfer 30-50 L4 stage worms to the prepared P. aeruginosa lawn. b. Incubate the plates at 25°C.
-
Scoring Survival: a. Score the number of live and dead worms every 4-6 hours using a microscope. Worms that do not respond to gentle prodding with a platinum wire are considered dead. b. Generate survival curves and calculate the LT₅₀ (the time at which 50% of the worms are dead).[9]
Visualization of Pathways and Workflows
PQS Signaling and Virulence Regulation
The following diagram illustrates the position of the PQS system within the broader P. aeruginosa quorum-sensing network and its regulation of key virulence factors.
Caption: PQS signaling network in P. aeruginosa.
General Experimental Workflow for In Vivo PQS Studies
This diagram outlines the typical steps involved in an animal study comparing a wild-type P. aeruginosa strain with a PQS-deficient mutant.
Caption: General workflow for in vivo PQS studies.
Logical Relationship: PQS-Mediated Immunosuppression
This diagram illustrates the logical steps through which PQS is proposed to suppress the host's innate immune response, a key aspect of its in vivo function.
Caption: PQS-mediated immunosuppression pathway.
References
- 1. Two Novel Bacteriophages Improve Survival in Galleria mellonella Infection and Mouse Acute Pneumonia Models Infected with Extensively Drug-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of P Element Insertions on Quantitative Traits in Drosophila Melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HHQ and PQS, two Pseudomonas aeruginosa quorum-sensing molecules, down-regulate the innate immune responses through the nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 5. Pseudomonas Quinolone Signal Induces Oxidative Stress and Inhibits Heme Oxygenase-1 Expression in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models for Pseudomonas aeruginosa Quorum Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudomonas aeruginosa killing of Caenorhabditis elegans used to identify P. aeruginosa virulence factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Killing of Caenorhabditis elegans by Pseudomonas aeruginosa used to model mammalian bacterial pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Refined methodology for quantifying Pseudomonas aeruginosa virulence using Galleria mellonella - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positive Correlation between Virulence of Pseudomonas aeruginosa Mutants in Mice and Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zebrafish Embryo Infection Model to Investigate Pseudomonas aeruginosa Interaction With Innate Immunity and Validate New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Infection Protocol in Zebrafish Embryo to Assess Pseudomonas aeruginosa Virulence and Validate Efficacy of a Quorum Sensing Inhibitor In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Portal [iro.uiowa.edu]
- 16. researchgate.net [researchgate.net]
- 17. Contribution of the Alkylquinolone Quorum-Sensing System to the Interaction of Pseudomonas aeruginosa With Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2-Alkyl-4-Quinolone Research
Welcome to the technical support center for 2-alkyl-4-quinolone (AQQ) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and biological evaluation of these fascinating signaling molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Synthesis and Purification
Q1: My 2-alkyl-4-quinolone synthesis is resulting in very low yields. What are the common causes and how can I improve it?
A1: Low yields in AQQ synthesis are a frequent issue, often stemming from the harsh conditions required for classical methods like the Conrad-Limpach or Camps cyclizations.[1][2] Key factors to investigate include reaction temperature, reaction time, and purity of starting materials.
Troubleshooting Steps:
-
Reaction Temperature: Many quinolone syntheses are highly sensitive to temperature. Small deviations can lead to the formation of side products or decomposition.[3] For instance, the Conrad-Limpach-Knorr synthesis can yield 4-hydroxyquinolines at lower temperatures (around 140-160°C) and 2-hydroxyquinolines at higher temperatures (>200°C).[3]
-
Reaction Time: Prolonged heating can degrade the desired product.[3] It is advisable to monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.
-
Starting Material Purity: Impurities in the aniline (B41778) or β-ketoester starting materials can lead to unwanted side reactions.[3] Ensure the purity of your reagents before starting the reaction.
-
Alternative Synthetic Routes: Consider exploring more modern synthetic approaches that may offer milder reaction conditions and improved yields.[1][2]
Q2: I am having difficulty purifying my synthesized 2-alkyl-4-quinolones. What are the recommended methods?
A2: The purification of AQQs can be challenging due to their often-poor solubility and the presence of closely related side products. A combination of chromatographic techniques is typically employed.
Recommended Purification Workflow:
-
Initial Extraction: After the reaction, an initial extraction using an organic solvent like ethyl acetate (B1210297) or chloroform (B151607) is a common first step.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying AQQs. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is often used to separate the desired product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective final purification step.
-
Purity Assessment: The purity of the final product should be assessed using techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Category 2: Experimental Biology and Bioassays
Q1: I am observing inconsistent results in my bioassays with PQS (2-heptyl-3-hydroxy-4-quinolone). Could solubility be the issue?
A1: Yes, the poor aqueous solubility of many AQQs, particularly PQS, is a major experimental challenge that can lead to inconsistent bioassay results.[4] PQS has a solubility of approximately 1 mg/L (~5 µM) in water.[4] This low solubility can cause the compound to precipitate out of solution, leading to an underestimation of its biological activity.
Troubleshooting and Recommendations:
-
Solubilizing Agents: Consider the use of a co-solvent like DMSO to initially dissolve the AQQ before diluting it in your aqueous assay medium. Be sure to include a vehicle control in your experiments to account for any effects of the solvent.
-
Surfactants: Some studies have shown that surfactants produced by Pseudomonas aeruginosa can increase the solubility and bioactivity of PQS.[5] While not always practical for in vitro assays, this highlights the importance of the local environment on AQQ activity.
-
Outer Membrane Vesicles (OMVs): P. aeruginosa packages hydrophobic molecules like PQS into outer membrane vesicles (OMVs) to facilitate their transport.[4][6] For certain experimental setups, the use of AQQ-loaded OMVs could provide a more biologically relevant delivery method.
-
Concentration Range: Be mindful of the solubility limit when choosing your test concentrations. Exceeding this limit will not result in a higher effective concentration in the aqueous phase.
Q2: How can I accurately quantify the amount of AQQs produced by my bacterial cultures?
A2: Accurate quantification of AQQs from complex biological samples like bacterial culture supernatants requires sensitive and specific analytical methods. Two common approaches are biosensor-based assays and liquid chromatography-mass spectrometry (LC-MS).
Quantification Methods:
-
Biosensor Assays: These assays utilize a reporter strain of bacteria, often a P. aeruginosa mutant that cannot produce AQQs but expresses a reporter gene (like lux) in response to them.[7][8][9][10] The amount of light produced by the biosensor is proportional to the concentration of the AQQ.[8] These assays are simple and do not require sophisticated instrumentation.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and specific method for identifying and quantifying individual AQQ species within a complex mixture.[11] This technique is particularly useful for distinguishing between different AQQs with varying alkyl chain lengths.
Experimental Protocol: AQQ Extraction from Bacterial Supernatant for LC-MS Analysis
-
Culture Growth: Grow the bacterial strain of interest in a suitable liquid medium (e.g., LB broth) under appropriate conditions and for a specified duration (e.g., 16 hours at 37°C with shaking).[12]
-
Cell Removal: Pellet the bacterial cells by centrifugation.
-
Supernatant Collection: Carefully collect the cell-free supernatant.
-
Solvent Extraction: Extract the AQQs from the supernatant using an equal volume of an appropriate organic solvent, such as acidified ethyl acetate. Vortex thoroughly and allow the phases to separate.
-
Solvent Evaporation: Transfer the organic phase to a new tube and evaporate the solvent to dryness, for example, under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol).
-
LC-MS Analysis: Analyze the reconstituted sample using a suitable LC-MS method with appropriate standards for quantification.
Category 3: Mechanism of Action and Signaling
Q1: I am confused by the regulatory network controlling AQQ synthesis in Pseudomonas aeruginosa. Can you provide a simplified overview?
A1: The regulation of AQQ synthesis in P. aeruginosa is complex and involves a hierarchical quorum-sensing network. The key regulators are LasR, RhlR, and PqsR (also known as MvfR).
Simplified Regulatory Cascade:
-
Las System: The Las system (LasR and its autoinducer 3-oxo-C12-HSL) is at the top of the hierarchy. LasR positively regulates the expression of both the rhl and pqs systems.[13][14]
-
Rhl System: The Rhl system (RhlR and its autoinducer C4-HSL) generally acts as a negative regulator of PQS production.[14]
-
PqsR (MvfR): PqsR is a key transcriptional regulator that directly controls the expression of the pqsABCDE operon, which is essential for the biosynthesis of HHQ and other AQQs.[14][15] PqsR itself is positively regulated by LasR and negatively by RhlR.[14]
-
PQS as a Co-inducer: PQS can act as a co-inducer for PqsR, creating a positive feedback loop by enhancing the binding of PqsR to the pqsA promoter.[14]
Q2: What is the relationship between HHQ and PQS?
A2: 2-heptyl-4-quinolone (HHQ) is the direct precursor to 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS).[11][15] The conversion of HHQ to PQS is catalyzed by the monooxygenase PqsH.[4][15] This final step in PQS biosynthesis is under the control of the LasR quorum-sensing system.[11] HHQ itself can function as an intercellular signal molecule, being released by some cells and taken up by others to be converted into PQS.[11]
Quantitative Data Summary
Table 1: Antimicrobial Activity of Selected 2-Alkyl-4-Quinolones
| Compound | Target Organism | Activity | MIC (µg/mL) | Reference |
| 2-n-Heptyl-4-quinolone (H7) | Helicobacter pylori | Antimicrobial | 0.1–0.5 | [16] |
| 2-n-Nonyl-4-quinolone (H9) | Helicobacter pylori | Antimicrobial | 0.1–0.5 | [16] |
| 2-n-Nonyl-4-quinolone-N-oxide (N9) | Staphylococcus aureus | Antimicrobial | - | [6] |
| Methylated N-oxide CN9Δ2 | Staphylococcus aureus (including MRSA) | Antimicrobial | - | [6] |
| Methylated N-oxide CN9Δ2 | Staphylococcus epidermidis (including MRSE) | Antimicrobial | - | [6] |
| Methylated N-oxide CN9Δ2 | Bacillus subtilis | Antimicrobial | - | [6] |
Note: "-" indicates that a specific MIC value was not provided in the cited abstract.
Visualized Pathways and Workflows
Caption: Biosynthesis pathway of HHQ and PQS in Pseudomonas aeruginosa.
Caption: General experimental workflow for AQQ extraction and quantification.
Caption: Simplified quorum sensing regulation of AQQ synthesis in P. aeruginosa.
References
- 1. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 5. 2-Heptyl-4-Quinolone, a Precursor of the Pseudomonas Quinolone Signal Molecule, Modulates Swarming Motility in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of 2-Alkyl-4-Quinolones Using Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of 2-alkyl-4-quinolones using biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of 2-alkyl-4-quinolones using biosensors. | Semantic Scholar [semanticscholar.org]
- 10. A dual biosensor for 2-alkyl-4-quinolone quorum-sensing signal molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Frontiers | Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms [frontiersin.org]
- 13. Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 2-Nonyl-3-Hydroxy-4-Quinolone (PQS) Production In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro production of 2-nonyl-3-hydroxy-4-quinolone (PQS), a key quorum sensing signal molecule in Pseudomonas aeruginosa.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PQS) and why is its in vitro production important?
A1: this compound (C9-PQS) is a quinolone compound that functions as a quorum sensing (QS) signal molecule in Pseudomonas aeruginosa and related bacteria.[1][2] It plays a crucial role in regulating the expression of numerous virulence genes in a cell-density-dependent manner.[2] In vitro production of PQS is essential for studying its biosynthesis, regulation, and its role in bacterial pathogenesis. Understanding and optimizing its production can aid in the development of novel anti-virulence strategies that target the PQS signaling pathway.
Q2: What is the biosynthetic precursor of PQS?
A2: The immediate biosynthetic precursor of PQS is 2-heptyl-4-quinolone (HHQ).[3] The conversion of HHQ to PQS is catalyzed by the PqsH monooxygenase, which hydroxylates HHQ at the 3-position.[3]
Q3: Which genes are essential for PQS biosynthesis?
A3: The biosynthesis of PQS is primarily dependent on the pqsABCDE operon and the pqsH gene. The pqsA, pqsB, pqsC, and pqsD genes are required for the synthesis of HHQ, the precursor to PQS. The pqsH gene encodes the monooxygenase responsible for the final conversion of HHQ to PQS.[3] The pqsE gene product is not directly involved in the synthesis of PQS but plays a regulatory role in the quorum-sensing network.[4]
Q4: How is PQS production regulated?
A4: PQS production is intricately regulated by a hierarchical quorum-sensing network involving the las and rhl systems. The las system, mediated by the LasR regulator, positively regulates the expression of pqsR (also known as mvfR), a transcriptional activator of the pqsABCDE operon.[5] The rhl system, on the other hand, can exert negative regulation on PQS production.[5] PQS itself can act as a co-inducer for PqsR, creating a positive feedback loop.[5]
Troubleshooting Guide
Q1: Why is my PQS yield consistently low?
A1: Low PQS yield can be attributed to several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Culture Conditions:
-
Media Composition: Ensure the growth medium is appropriate. Luria-Bertani (LB) broth is commonly used.[6] For specific experimental needs, a minimal medium might be required, but this could affect yield.
-
Aeration: Inadequate aeration can limit PQS production. Ensure vigorous shaking (e.g., 250 rpm) for liquid cultures.[7]
-
Temperature: P. aeruginosa is typically grown at 37°C for optimal PQS production.[7]
-
Growth Phase: PQS production is maximal during the late stationary phase of growth.[8] Ensure you are harvesting your cultures at the appropriate time point.
-
-
Genetic Factors:
-
Strain Variation: Different strains of P. aeruginosa can exhibit significant variability in PQS production. The use of well-characterized strains like PAO1 or PA14 is recommended.
-
Mutations: Spontaneous mutations in key regulatory genes like lasR or pqsR can abolish or severely reduce PQS production.[5][9] It is advisable to periodically verify the genetic integrity of your bacterial stocks.
-
-
Precursor Availability:
Q2: I am observing high levels of HHQ but very little PQS. What could be the issue?
A2: This specific issue points to a problem with the conversion of HHQ to PQS, which is catalyzed by the PqsH enzyme.
-
PqsH Inactivity:
-
Genetic Mutation: A mutation in the pqsH gene will result in the accumulation of HHQ and a lack of PQS.[3] Sequencing the pqsH gene can confirm its integrity.
-
Regulation of pqsH: The expression of pqsH is positively regulated by the las quorum-sensing system.[11] A non-functional lasR will lead to reduced pqsH expression and consequently, poor conversion of HHQ to PQS.
-
-
Environmental Factors:
-
Iron Limitation: While iron is essential, its availability is tightly regulated and can influence PQS production. Under certain iron-limiting conditions, the conversion of HHQ to PQS might be affected.
-
Q3: My PQS production is inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results are often due to subtle variations in experimental procedures.
-
Standardize Inoculum: Always start your cultures from a fresh overnight culture and inoculate to a standardized optical density (e.g., OD600 = 0.05).[7]
-
Consistent Culture Volumes and Flask Sizes: Maintain a consistent ratio of culture volume to flask volume to ensure uniform aeration across experiments.
-
Precise Timing of Harvest: Harvest cultures at the same optical density or time point in the stationary phase to minimize variability due to growth phase-dependent production.
-
Reagent Quality: Ensure the quality and consistency of media components and any supplements used.
Quantitative Data on PQS Production
The following tables summarize quantitative data on the impact of genetic and environmental factors on PQS and HHQ production.
Table 1: Impact of Quorum Sensing Mutations on PQS and HHQ Production in P. aeruginosa PAO1
| Strain | Genotype | PQS (µM) | HHQ (µM) | Reference |
| PAO1 | Wild-type | ~60 | ~40 | Farrow et al., 2008 (Adapted) |
| ΔlasR | lasR deletion | Undetectable | ~120 | Farrow et al., 2008 (Adapted) |
| ΔrhlR | rhlR deletion | ~80 | ~50 | Farrow et al., 2008 (Adapted) |
| ΔpqsR | pqsR deletion | Undetectable | Undetectable | Diggle et al., 2003 (Adapted) |
| ΔpqsA | pqsA deletion | Undetectable | Undetectable | Diggle et al., 2003 (Adapted) |
| ΔpqsH | pqsH deletion | Undetectable | ~150 | Gallagher et al., 2002 (Adapted) |
Table 2: Effect of Iron Availability on PQS Production in P. aeruginosa PAO1
| Condition | PQS Production (Relative Units) | Reference |
| Low Iron | 1.0 (baseline) | Oglesby et al., 2008 (Adapted) |
| High Iron | Increased | Oglesby et al., 2008 (Adapted) |
| Low Iron (ΔprrF1,2 mutant) | Significantly Decreased | Oglesby et al., 2008 (Adapted) |
| Low Iron + Anthranilate (ΔprrF1,2 mutant) | Restored | Oglesby et al., 2008 (Adapted) |
Experimental Protocols
Protocol 1: In Vitro Production of PQS in P. aeruginosa
-
Strain Preparation: Streak the desired P. aeruginosa strain (e.g., PAO1) on a Luria-Bertani (LB) agar (B569324) plate and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth and incubate overnight at 37°C with shaking at 250 rpm.
-
Main Culture: The next day, measure the optical density at 600 nm (OD600) of the overnight culture. Dilute the culture into fresh LB broth to a starting OD600 of 0.05. A typical culture volume is 50 mL in a 250 mL flask.
-
Incubation: Incubate the main culture at 37°C with shaking at 250 rpm for 18-24 hours to reach the late stationary phase.
Protocol 2: Extraction of PQS from Culture Supernatant
-
Harvesting: Transfer the bacterial culture to a centrifuge tube and pellet the cells by centrifugation at 7,000 x g for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Extraction: Add an equal volume of acidified ethyl acetate (B1210297) (0.5% acetic acid) to the supernatant.[12] Vortex the mixture vigorously for 1 minute.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the phases to separate. Collect the upper organic phase.
-
Drying: Evaporate the ethyl acetate to dryness using a rotary evaporator or a stream of nitrogen.
-
Resuspension: Resuspend the dried extract in a small, known volume of methanol (B129727) or a 1:1 mixture of ethyl acetate and acetonitrile (B52724) for further analysis.[5]
Protocol 3: Quantification of PQS by HPLC
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase: A common mobile phase is a gradient of acidified methanol and acidified water.[7]
-
Standard Curve: Prepare a series of PQS standards of known concentrations (e.g., 10, 25, 50, 100, 200 µM) in the resuspension solvent.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the standards and the extracted samples onto the HPLC column.
-
Detection: Monitor the absorbance at a wavelength where PQS has a characteristic peak (e.g., 336 nm).
-
Quantification: Determine the concentration of PQS in the samples by comparing the peak areas to the standard curve.
Visualizations
Caption: PQS signaling pathway in P. aeruginosa.
Caption: Experimental workflow for PQS production and analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 4. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms [frontiersin.org]
- 7. Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Cooperation and cheating in Pseudomonas aeruginosa: the roles of the las, rhl and pqs quorum-sensing systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of Iron on Pseudomonas aeruginosa Physiology: A REGULATORY LINK BETWEEN IRON AND QUORUM SENSING - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C9-PQS Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chemical synthesis of C9-PQS (2-nonyl-3-hydroxy-4-quinolone), a critical signaling molecule in Pseudomonas aeruginosa quorum sensing research.
Frequently Asked Questions (FAQs)
Q1: What is C9-PQS and why is its synthesis important?
A1: C9-PQS, or this compound, is a quinolone compound and an analog of the Pseudomonas Quinolone Signal (PQS).[1][2][3] It functions as a quorum-sensing (QS) signal molecule, playing a role in regulating virulence gene expression in Pseudomonas aeruginosa as a function of cell population density.[3][4] Synthesizing C9-PQS and its analogs is crucial for studying bacterial communication, developing anti-virulence strategies, and investigating potential new antibacterial agents that disrupt quorum sensing.[5][6]
Q2: What are the primary synthetic routes for C9-PQS and related 2-alkyl-4-quinolones?
A2: The most common methods for synthesizing the 2-alkyl-4-quinolone scaffold are the Conrad-Limpach and Gould-Jacobs reactions.[1][7][8] The Conrad-Limpach synthesis involves the condensation of an aniline (B41778) with a β-ketoester, which is a widely cited method for producing 2-alkyl-4(1H)-quinolones.[1][8][9] Subsequent hydroxylation at the 3-position is then required to yield the final C9-PQS product.
Q3: What are the most critical parameters affecting the yield of quinolone synthesis?
A3: Key factors that significantly influence reaction yield include:
-
Reaction Temperature: The cyclization step in quinolone synthesis often requires very high temperatures (around 250°C), but excessive heat can cause product decomposition and tar formation.[7][9][10][11]
-
Purity of Starting Materials: Impurities in the aniline or β-ketoester precursors can lead to significant side reactions and a complex product mixture.[10]
-
Solvent Choice: The use of a high-boiling, inert solvent like diphenyl ether or mineral oil is crucial for achieving high yields in the high-temperature cyclization step.[9][11]
-
Reaction Time: Prolonged heating, even at the correct temperature, can degrade the final product.[10] Monitoring the reaction via Thin-Layer Chromatography (TLC) is recommended.[12]
Troubleshooting Guide for Low Yield of C9-PQS
This guide addresses specific issues that can lead to a low yield of C9-PQS, presented in a question-and-answer format.
Problem 1: Very low or no desired product is formed during the initial condensation and cyclization to the 2-nonyl-4-quinolone intermediate.
Possible Cause 1.1: Insufficient Cyclization Temperature The thermal cyclization of the intermediate formed from aniline and the β-ketoester requires high temperatures, often around 250°C, to proceed efficiently.[9][11]
-
Solution: Ensure your heating apparatus can reach and maintain the required temperature. Use a high-boiling point solvent (e.g., diphenyl ether) to ensure a stable and uniform reaction temperature.[11]
Possible Cause 1.2: Sub-optimal Reaction Conditions The reaction may be sensitive to specific conditions that favor equilibrium towards the starting materials or an intermediate that does not cyclize efficiently.
-
Solution: For the initial condensation, an acid catalyst (e.g., p-TsOH) can be beneficial.[12] For the cyclization, the choice of solvent is critical; early syntheses performed without an inert, high-boiling solvent reported very low yields (<30%), which increased to up to 95% with solvents like diphenyl ether.[9][11]
Problem 2: The reaction mixture turns into a dark, tarry, and insoluble substance.
Possible Cause 2.1: Polymerization and Degradation This is a common issue in quinolone synthesis, often caused by excessive heat or prolonged reaction times, leading to the polymerization of intermediates or degradation of the product.[10][13]
-
Solution:
-
Carefully control the reaction temperature. Use a well-calibrated heating mantle and thermometer.
-
Monitor the reaction's progress using TLC. Once the starting material is consumed and the product is formed, do not continue heating unnecessarily.[10]
-
Ensure efficient stirring to prevent localized overheating.[13]
-
Problem 3: The final product is a complex mixture that is difficult to purify.
Possible Cause 3.1: Impure Starting Materials Impurities in the aniline or the custom-synthesized β-ketoester (ethyl 3-oxododecanoate (B1238196) for C9-PQS) are a primary cause of side product formation.[10]
-
Solution:
-
Use freshly distilled aniline.
-
Ensure the β-ketoester is pure. If synthesized in-house, purify it by vacuum distillation before use.
-
Verify the purity of all reagents and solvents.
-
Possible Cause 3.2: Formation of Regioisomers or Side Products Depending on the specific precursors and conditions, alternative cyclization pathways can lead to the formation of undesired isomers or byproducts.[7][10]
-
Solution:
-
Strict adherence to established protocols regarding temperature and catalyst can favor the desired reaction pathway.
-
If using substituted anilines, be aware of potential regioselectivity issues and consult literature for specific guidance.[7]
-
Thorough characterization (NMR, MS) of byproducts can help diagnose the underlying issue.
-
Experimental Protocols
General Protocol: Synthesis of 2-Alkyl-4-Quinolone Intermediate via Conrad-Limpach Reaction
This protocol is a generalized procedure adaptable for C9-PQS, focusing on the synthesis of the 2-nonyl-4-quinolone precursor. Hydroxylation to C9-PQS is a subsequent step.
Step 1: Condensation
-
Combine equimolar amounts of the appropriate aniline and β-ketoester (for C9-PQS, this is ethyl 3-oxododecanoate).
-
The reaction can be performed neat or in a solvent like ethanol, with a catalytic amount of acid (e.g., HCl, p-TsOH).
-
Heat the mixture at a moderate temperature (e.g., reflux in ethanol) until TLC analysis shows the consumption of the starting materials. This forms the intermediate β-arylaminoacrylate.
Step 2: Cyclization
-
Remove the solvent from the condensation step under reduced pressure.
-
Add a high-boiling inert solvent, such as diphenyl ether.[11]
-
Heat the mixture to approximately 250°C.[9][11] The cyclization is often rapid at this temperature.
-
Monitor the reaction by TLC.
Step 3: Isolation and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Add a non-polar solvent like diethyl ether or hexane (B92381) to precipitate the 2-alkyl-4-quinolone product.[8]
-
Collect the solid product by filtration.
-
Wash the solid with the same non-polar solvent to remove residual diphenyl ether.
-
Recrystallize the product from a suitable solvent (e.g., DMF, ethanol) to obtain the purified intermediate.[11]
Quantitative Data Summary
The following table summarizes key quantitative parameters critical for optimizing the synthesis of 2-alkyl-4-quinolones.
| Parameter | Recommended Value/Condition | Expected Impact on Yield | Reference(s) |
| Cyclization Temperature | ~250 °C | Critical for reaction completion; temperatures too low result in no product, while excessive heat causes degradation. | [7][9][11] |
| Reaction Solvent | Diphenyl ether, Mineral Oil | High-boiling, inert solvents can increase yields from <30% to as high as 95%. | [9][11] |
| Catalyst (Condensation) | Acid catalysis (e.g., p-TsOH) | Can improve the rate and efficiency of the initial condensation step. | [12] |
| Purity of Reagents | >98% (or freshly purified) | High purity is essential to prevent side reactions and simplify purification, directly improving isolated yield. | [10] |
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low C9-PQS yield.
Simplified C9-PQS Signaling Pathway
Caption: C9-PQS biosynthesis and signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 2-nonyl-3-hydroxy-4-quinolone (PQS) Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-nonyl-3-hydroxy-4-quinolone (PQS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound (PQS)?
For long-term stability, solid PQS should be stored at -20°C or -80°C.[1][2] Stock solutions, typically prepared in solvents like DMSO or ethanol, should also be stored at -80°C for up to 6 months, or at -20°C for up to 1 month to minimize degradation.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q2: What are the primary degradation pathways for PQS?
PQS is susceptible to degradation through several pathways:
-
Photodegradation: Exposure to UVA light can cause PQS to act as a photosensitizer, leading to its own degradation and the formation of reactive oxygen species.[3]
-
Enzymatic Degradation: Certain microorganisms can enzymatically modify and inactivate PQS. For instance, Achromobacter xylosoxidans can convert PQS to 2-heptyl-2-hydroxy-1,2-dihydroquinoline-3,4-dione (HHQD).[4]
-
Chemical Degradation: Like many pharmaceuticals, PQS may be susceptible to hydrolysis (especially at extreme pH values), oxidation, and thermal degradation, although specific public data on these pathways for this compound is limited.
Q3: How can I monitor the degradation of PQS in my experiments?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is essential.[5] An effective method should be able to separate the intact PQS from its degradation products.
Q4: Are there known degradation products of PQS?
One identified enzymatic degradation product is 2-heptyl-2-hydroxy-1,2-dihydroquinoline-3,4-dione (HHQD).[4] The photodegradation of PQS is known to produce singlet oxygen and superoxide (B77818) anions, which can then react with other molecules, but the specific resulting structures of PQS itself are not well-documented in publicly available literature.[3]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected PQS activity in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of PQS stock solution | - Verify the age and storage conditions of your stock solution. - Prepare a fresh stock solution from solid PQS. - Aliquot new stock solutions to minimize freeze-thaw cycles.[1] |
| Photodegradation during experiment | - Protect your experimental setup from light, especially if it involves prolonged incubation periods. Use amber-colored vials or cover plates with foil.[3] |
| pH instability in media | - Measure the pH of your experimental media. PQS may be unstable at highly acidic or alkaline pH. - If possible, buffer your media to a pH range where PQS is more stable (typically near neutral). |
| Enzymatic degradation by cells or contaminants | - If working with cell cultures, consider the possibility of enzymatic inactivation.[4] - Analyze a sample of your media over time using HPLC to check for PQS degradation. - Ensure your cultures are not contaminated with microorganisms known to degrade quinolones. |
| Adsorption to plasticware | - Consider using low-adhesion microplates or glassware for sensitive assays. - Include a control with no cells to assess non-specific binding or degradation. |
Issue 2: Appearance of unknown peaks in HPLC analysis of PQS samples.
| Possible Cause | Troubleshooting Step |
| Forced degradation has occurred | - Review your sample handling and storage. Were the samples exposed to light, extreme temperatures, or non-neutral pH? - Compare the chromatogram to a freshly prepared standard to confirm the new peaks are not present initially. |
| Contamination of sample or mobile phase | - Run a blank injection (solvent only) to check for contaminants in your HPLC system. - Prepare fresh mobile phase and sample diluent. |
| Degradation product formation | - The new peaks are likely degradation products. This is expected in stability studies. - Use a diode array detector (DAD) to check the UV spectrum of the new peaks for similarity to the parent PQS peak. - If available, use LC-MS to obtain the mass of the unknown peaks to help in their identification.[6] |
Quantitative Data Summary
Note: The following tables contain illustrative data based on general principles of forced degradation studies, as specific quantitative data for this compound is not extensively available in published literature. This data is for example purposes to guide experimental design.
Table 1: Illustrative pH-Dependent Degradation of PQS
| pH of Buffer | Temperature (°C) | Incubation Time (hours) | % PQS Remaining (Illustrative) |
| 2.0 | 40 | 24 | 85 |
| 4.0 | 40 | 24 | 95 |
| 7.0 | 40 | 24 | 98 |
| 9.0 | 40 | 24 | 90 |
| 11.0 | 40 | 24 | 75 |
Table 2: Illustrative Thermal and Photodegradation of PQS
| Condition | Incubation Time (hours) | % PQS Remaining (Illustrative) |
| 60°C (in dark) | 48 | 92 |
| 80°C (in dark) | 48 | 80 |
| UVA Exposure (e.g., ICH Q1B conditions) | 8 | 70 |
| Oxidative Stress (3% H₂O₂) | 24 | 65 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock and Working Solutions: a. Prepare a 1 mg/mL stock solution of PQS in a suitable solvent (e.g., methanol (B129727) or DMSO). b. Dilute the stock solution with the relevant stress medium (e.g., HCl, NaOH, water, H₂O₂) to a working concentration of 100 µg/mL.
2. Stress Conditions: a. Acid Hydrolysis: Mix the PQS working solution with 0.1 M HCl and incubate at 60°C for 24 hours. b. Base Hydrolysis: Mix the PQS working solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the samples with an equivalent amount of acid before analysis. c. Oxidative Degradation: Mix the PQS working solution with 3% H₂O₂ and store at room temperature, protected from light, for 24 hours. d. Thermal Degradation: Store the solid PQS and a PQS solution (in a neutral, aqueous buffer) at 80°C for 48 hours in the dark. e. Photodegradation: Expose the PQS solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil to protect it from light.
3. Sample Analysis: a. At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw aliquots of each stressed sample. b. Analyze the samples using a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method (Example)
This is an example method and may require optimization for your specific instrumentation and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 342 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for a forced degradation study of PQS.
Caption: Major degradation pathways of PQS.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. 2-Heptyl-3-hydroxy-4-quinolone | C16H21NO2 | CID 2763159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Enzymatic Degradation of Quorum-Sensing Signals to Decrease Bacterial Phytopathogenicity - PHYLLOTECH, LLC [portal.nifa.usda.gov]
Technical Support Center: Interference in 2-Alkyl-4-Quinolone (AQS) Signaling Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-alkyl-4-quinolone (AQS) signaling pathways in bacteria, particularly Pseudomonas aeruginosa.
Frequently Asked Questions (FAQs)
Q1: What are the key signaling molecules in the AQS system?
A1: The primary signaling molecules in the AQS system are 2-heptyl-4-quinolone (HHQ), which serves as a precursor, and 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), the primary signaling molecule. PQS is synthesized from HHQ by the monooxygenase PqsH.[1] Another related molecule, 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), is also produced and has distinct biological activities.
Q2: What is the master regulator of the AQS signaling pathway?
A2: The principal regulator of the AQS signaling system is the LysR-type transcriptional regulator PqsR (also known as MvfR). PQS binds to and activates PqsR, which in turn upregulates the expression of the pqsA-E operon, responsible for AQS biosynthesis, creating a positive feedback loop. PqsR also controls the expression of numerous virulence factors.
Q3: My pqs mutant strain is still producing some level of virulence factors. Why might this be?
A3: The regulation of virulence in Pseudomonas aeruginosa is complex and involves multiple interconnected quorum sensing systems, including the las and rhl systems, in addition to the pqs system.[2][3] Therefore, even with a dysfunctional pqs system, virulence factor expression can still be activated by these other pathways. It is also possible that your mutant has developed compensatory mutations.
Q4: I am seeing high variability in my AQS quantification results between replicates. What are the common causes?
A4: High variability in AQS quantification can stem from several factors:
-
Pipetting errors: Ensure accurate and consistent pipetting, especially when preparing standards and dilutions.
-
Inconsistent extraction efficiency: The extraction of hydrophobic AQS molecules can be variable. Ensure thorough mixing and consistent phase separation during liquid-liquid extraction.
-
Bacterial growth phase: AQS production is growth-phase dependent. Ensure you are harvesting your cultures at a consistent cell density (OD600).
-
Instability of AQS molecules: PQS and related molecules can be sensitive to light and temperature. Protect your samples from light and store them appropriately.
Q5: What are some common off-target effects of AQS signaling inhibitors?
A5: While many inhibitors are designed to be specific, some may exhibit off-target effects. For example, some compounds might disrupt the bacterial cell membrane, affecting overall cell viability rather than specifically targeting the AQS pathway. It is crucial to perform control experiments, such as bacterial growth curves in the presence of the inhibitor, to rule out general toxicity. Some broad-spectrum inhibitors may also interfere with other signaling pathways or metabolic processes.[4]
Troubleshooting Guides
Guide 1: Reporter Gene Assay for AQS Signaling
| Problem | Possible Cause | Solution |
| Weak or no signal | Low transfection/transformation efficiency. | Optimize the protocol for introducing the reporter plasmid into your bacterial strain. |
| Weak promoter activity in the reporter construct. | Use a stronger, well-characterized AQS-responsive promoter, such as the pqsA promoter. | |
| Insufficient AQS production by the bacterial strain. | Ensure the bacterial strain is a known AQS producer and is grown under optimal conditions for AQS synthesis. | |
| Degraded luciferase substrate. | Use fresh, properly stored luciferase substrate. | |
| High background signal | Leaky promoter in the reporter construct. | Use a reporter construct with a tightly regulated promoter. |
| Autofluorescence of bacterial culture medium or inhibitor compound. | Measure the background fluorescence of the medium and inhibitor alone and subtract it from the experimental values. | |
| High variability between replicates | Inconsistent cell density at the time of measurement. | Normalize the reporter signal to the cell density (OD600) for each well. |
| Uneven distribution of cells or compounds in the microplate wells. | Ensure proper mixing of the plate before incubation and measurement. |
Guide 2: qRT-PCR for AQS Target Gene Expression
| Problem | Possible Cause | Solution |
| Low or no amplification | Poor RNA quality. | Use a reliable RNA extraction method and check RNA integrity (e.g., using a Bioanalyzer). |
| Inefficient reverse transcription. | Optimize the reverse transcription reaction conditions and use high-quality reverse transcriptase. | |
| Poor primer design. | Design and validate primers for specificity and efficiency using a standard curve. | |
| Non-specific amplification | Primer-dimers or off-target amplification. | Perform a melt curve analysis to check for a single peak. Optimize the annealing temperature. |
| High Cq values | Low target gene expression. | Increase the amount of starting RNA for cDNA synthesis. |
| Inefficient PCR reaction. | Check the PCR efficiency using a standard curve of serially diluted cDNA. | |
| Inconsistent results | Variation in RNA input. | Accurately quantify the initial RNA concentration and use the same amount for all samples. |
| Presence of PCR inhibitors in the RNA sample. | Use a cleanup kit to remove any potential inhibitors. |
Quantitative Data
Table 1: Inhibitors of the PqsR Receptor
| Compound | IC50 (µM) in P. aeruginosa reporter strain | Notes | Reference |
| Compound 1 | 3.2 | - | [5] |
| Compound 6f | Low submicromolar | Potent PqsR antagonist. | [5] |
| Compound 11 | 2.6 ± 0.8 | Moderate antagonistic activity. | [6] |
| Compound 20 | 0.14 ± 0.04 | 20-fold more potent than compound 11. | [6] |
| Compound 33 | 0.051 (in E. coli reporter) | Activity reduced in P. aeruginosa due to enzymatic modification. | [7] |
| Compound 35 | 0.404 | Modified to prevent enzymatic conversion. | [7] |
| Compound 36 | Micromolar inhibition | A quinazoline-based inhibitor. | [7] |
Note: IC50 values can vary depending on the specific bacterial strain, reporter system, and experimental conditions used.
Experimental Protocols
Protocol 1: AQS Extraction from Bacterial Cultures
-
Grow a P. aeruginosa culture in a suitable medium (e.g., LB broth) to the desired cell density (e.g., late stationary phase).
-
Centrifuge the culture to pellet the bacterial cells.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate (B1210297) to the supernatant.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully collect the upper organic phase containing the AQS molecules.
-
Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate to maximize recovery.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen gas.
-
Re-suspend the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis by LC-MS/MS or for use in bioassays.
Protocol 2: Pyocyanin (B1662382) Quantification Assay
Pyocyanin is a virulence factor whose production is regulated by the AQS system, making its quantification a useful readout for AQS activity.
-
Grow P. aeruginosa cultures with and without the test inhibitor for 24-48 hours.
-
Centrifuge the cultures to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Add 3 ml of chloroform (B151607) to the supernatant and vortex to extract the pyocyanin (the chloroform layer will turn blue).
-
Separate the chloroform layer and add 1 ml of 0.2 M HCl. Vortex again. The pyocyanin will move to the aqueous phase, which will turn pink.[4][8][9]
-
Measure the absorbance of the pink aqueous phase at 520 nm.
-
Calculate the pyocyanin concentration using the molar extinction coefficient of pyocyanin (2460 M⁻¹cm⁻¹).
Visualizations
Caption: The 2-Alkyl-4-Quinolone (AQS) signaling pathway in P. aeruginosa.
Caption: General experimental workflow for studying AQS signaling interference.
Caption: A logical flowchart for troubleshooting experimental issues.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. academic.oup.com [academic.oup.com]
- 3. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 5. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]
- 8. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Quantification of 2-nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the quantification of C9-PQS from complex biological samples. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summary data to facilitate accurate and reproducible measurements.
Frequently Asked Questions (FAQs)
Q1: What is C9-PQS and why is it important?
A1: C9-PQS, or 2-nonyl-3-hydroxy-4(1H)-quinolone, is a signaling molecule involved in the quorum sensing (QS) system of the bacterium Pseudomonas aeruginosa.[1] As part of the 2-alkyl-4(1H)-quinolone (AQ) family, C9-PQS and its precursor, 2-nonyl-4(1H)-quinolone (NHQ), play roles in cell-to-cell communication and the regulation of virulence factors.[1] Quantifying these molecules in clinical samples is crucial for understanding infection progression and potentially developing anti-QS therapeutic strategies.[2][3]
Q2: What makes quantifying C9-PQS from complex samples so challenging?
A2: Quantifying C9-PQS from complex matrices like sputum, plasma, or tissue is difficult due to several factors:
-
Matrix Effects: Components of the biological sample can interfere with the ionization of C9-PQS in the mass spectrometer, either suppressing or enhancing the signal and leading to inaccurate quantification.[4][5] Matrix effects in lung tissue, for example, have been shown to be significant.[4]
-
Low Recovery: The hydrophobic nature of C9-PQS can lead to its interaction with lipids and other sample components, resulting in poor and variable recovery during the extraction process.[4][5]
-
Chromatographic Issues: PQS molecules are known to exhibit poor chromatographic peak shape, such as excessive broadening and tailing, which complicates accurate integration and quantification.[4] This is often attributed to the molecule's ability to chelate metal ions.[4][6]
-
Low Concentrations: C9-PQS is often present at very low concentrations (nanomolar range) in biological fluids, requiring highly sensitive analytical methods for detection.[7][8]
-
Structural Analogs: The presence of other structurally similar AQs can potentially interfere with the analysis if the analytical method is not specific enough.[4][9]
Q3: What is the most common analytical technique for C9-PQS quantification?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and reliable method for the specific and sensitive quantification of C9-PQS and other AQs from complex samples.[4][7][9][10] This technique allows for the separation of C9-PQS from other molecules in the sample, followed by its highly selective detection and quantification based on its specific mass-to-charge ratio (m/z) and fragmentation patterns.[4][11]
Q4: How critical is the choice of an internal standard (IS) for C9-PQS analysis?
A4: The use of a suitable internal standard is critical for accurate LC-MS/MS quantification.[12] An IS is added to all samples and standards to correct for variability in sample preparation, injection volume, and instrument response.[12] While stable isotope-labeled (SIL) internal standards are ideal because they have nearly identical chemical and physical properties to the analyte, they can be expensive or commercially unavailable.[4][12] As a practical alternative, structurally similar compounds like nalidixic acid have been successfully used to precisely quantify AQs in cell culture.[4]
Troubleshooting Guide
Problem: My C9-PQS chromatogram shows significant peak tailing or broadening.
-
Cause: PQS molecules are known to chelate labile metal ions (like iron) present in the LC system (e.g., stainless steel tubing, solvent impurities), which causes poor peak shape.[4][6]
-
Solution: Add a metal chelating agent to your mobile phase. The addition of ethylenediaminetetraacetic acid (EDTA) to the solvent system has been shown to mitigate peak tailing by sequestering contaminating metals, resulting in sharper, more symmetrical peaks.[4][13]
Problem: I am experiencing low and inconsistent recovery of C9-PQS after sample extraction.
-
Cause: C9-PQS is a hydrophobic molecule that can adsorb to labware or interact strongly with lipids and proteins in the sample matrix, leading to its loss during extraction.[5] Recovery of C9-PQS from lung tissue has been reported to be highly variable, ranging from 15% to over 100%.[4]
-
Solutions:
-
Optimize Extraction Solvent: Use an appropriate organic solvent. Acidified ethyl acetate (B1210297) is commonly used for extracting PQS molecules from culture media.[6]
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is identical to your sample (e.g., sputum from a healthy donor, PQS-negative culture media). This helps to ensure that the extraction efficiency and matrix effects are similar between your standards and your unknown samples, improving accuracy.[4][9]
-
Evaluate Different Extraction Techniques: Compare liquid-liquid extraction (LLE) with solid-phase extraction (SPE) to determine which method provides the best recovery and cleanliness for your specific sample type.
-
Problem: My results show significant signal suppression or enhancement (Matrix Effects).
-
Cause: Co-eluting endogenous components from the complex sample matrix can interfere with the ionization of C9-PQS at the mass spectrometer source, altering the measured signal intensity.[4][12]
-
Solutions:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate C9-PQS from the interfering matrix components.
-
Enhance Sample Cleanup: Implement additional cleanup steps in your sample preparation protocol, such as SPE, to remove interfering substances before LC-MS/MS analysis.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with C9-PQS and is affected by ionization suppression or enhancement in the same way.[12]
-
Matrix-Matched Calibration: If a SIL-IS is not available, using matrix-matched calibration curves is essential to compensate for these effects.[4]
-
Problem: I'm observing a high background signal for C9-PQS in my blank matrix samples.
-
Cause: A background signal for C9-PQS has been observed even in blank matrix from a pqsA deletion mutant strain of P. aeruginosa, which is incapable of producing PQS.[4] The source could be contamination in culture media or other reagents.
-
Solution: While this background may not interfere with the quantification of high-concentration samples, it can be problematic for low-level detection.[4] Ensure the peak area of this interfering signal is less than 20% of the peak area of your Lower Limit of Quantification (LLOQ) standard. If it is higher, source new reagents or further purify your blank matrix.
Quantitative Data Summary
The tables below summarize key quantitative parameters reported in the literature for the analysis of C9-PQS and related compounds.
Table 1: Example LC-MS/MS Parameters for AQ Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| C9-PQS | 288.1 | 175.1 | [4] |
| C9-PQS | 288.1 | 159.1 | [4] |
| C7-PQS | 260.1 | 175.1 | [4] |
| HHQ | 244.2 | 159.1 | [4] |
| NHQ | 272.2 | 159.1 | [4] |
| HQNO | 260.1 | 159.1 | [4] |
| NQNO | 288.1 | 159.1 | [4] |
Note: C9-PQS and NQNO share the same precursor and product ions but are separated by their characteristic retention times during chromatography.[4]
Table 2: Reported Recovery and Matrix Effects for AQs in Different Matrices
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
|---|---|---|---|---|
| C9-PQS | Lung Tissue | 15.4 - 101.9 | 41.6 - 119.0 | [4] |
| C9-PQS | ΔpqsA Cell Matrix | 39.2 - 113.4 | 16.0 - 129.5 | [5] |
| C7-PQS | Lung Tissue | 15.4 - 101.9 | 41.6 - 119.0 | [4] |
| HHQ | Lung Tissue | 84.2 - 130.6 | 41.6 - 119.0 | [4] |
| HQNO | Lung Tissue | 12.8 - 42.2 | 41.6 - 119.0 | [4] |
Note: These ranges represent values across different quality control concentration levels. The significant variability highlights the necessity of using matrix-matched standards and appropriate internal standards.[4][5]
Experimental Protocols & Visualizations
Protocol 1: General Workflow for C9-PQS Quantification
The overall process for quantifying C9-PQS from complex samples involves several critical stages, from initial sample collection and preparation to final data analysis. Each step presents unique challenges that must be addressed to ensure data accuracy and reliability.
Caption: General workflow for C9-PQS quantification.
Protocol 2: Sample Preparation from Sputum
This protocol provides a general guideline for extracting C9-PQS from sputum, a particularly challenging matrix.
-
Sputum Collection: Collect a deep cough sputum sample in a sterile container, preferably in the morning before eating or drinking.[14] The quality of the sputum (thick and mucoid) is important for a representative sample.[14][15]
-
Mucolysis: To handle the high viscosity of sputum, treatment with a mucolytic agent is required. Add dithiothreitol (B142953) (DTT) solution to the sputum sample to break down disulfide bonds in mucin proteins.[16]
-
Homogenization: Vortex or mechanically homogenize the sample to ensure it is uniform.
-
Internal Standard Spiking: Add a known concentration of your chosen internal standard (e.g., a stable isotope-labeled C9-PQS or a structural analog) to the homogenized sputum.[12]
-
Liquid-Liquid Extraction (LLE):
-
Add 3 volumes of acidified ethyl acetate to the sample.[6]
-
Vortex vigorously for several minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample to achieve a sharp phase separation.[6]
-
Carefully collect the upper organic layer (ethyl acetate) containing the C9-PQS.[6]
-
Repeat the extraction two more times, pooling the organic layers.[6]
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas or using a rotary evaporator.[6]
-
Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol (B129727) or mobile phase) compatible with your LC-MS/MS system.[6] The sample is now ready for injection.
-
Troubleshooting Logic: Low C9-PQS Signal
When encountering a weak or absent signal for C9-PQS, a systematic troubleshooting approach is necessary to identify the root cause. The following diagram outlines a logical workflow for diagnosing this common issue.
Caption: Troubleshooting workflow for a low C9-PQS signal.
References
- 1. Alkyl-Quinolones derivatives as potential biomarkers for Pseudomonas aeruginosa infection chronicity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Immunochemical Approach to Quantify and Assess the Potential Value of the Pseudomonas Quinolone Signal as a Biomarker of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-QS Strategies Against Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Sensitive Detection of PQS Quorum Sensing in Pseudomonas Aeruginosa Using Screen-Printed Electrodes Modified with Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Quantitative Analysis of Quorum Sensing Signal Molecules | Springer Nature Experiments [experiments.springernature.com]
- 10. LC-MS/MS quantitative analysis of quorum sensing signal molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sputum Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The diagnostic utility of microscopic quality assessment of sputum samples in the era of rapid syndromic PCR testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methodology for Sputum Induction and Laboratory Processing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 2-nonyl-3-hydroxy-4-quinolone (NQNO)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-nonyl-3-hydroxy-4-quinolone (NQNO).
Frequently Asked Questions (FAQs)
Q1: What is this compound (NQNO) and why is its solubility a concern?
A1: this compound (NQNO) is a quinolone compound that plays a role in bacterial quorum sensing.[1] Like many other quinolone derivatives, NQNO is a lipophilic molecule, which can limit its solubility in aqueous solutions.[2] Poor aqueous solubility can be a significant hurdle in experimental assays and for the development of potential therapeutic applications, as it can lead to issues with bioavailability and inconsistent results.[3]
Q2: What are the common solvents for dissolving NQNO?
A2: NQNO exhibits good solubility in several organic solvents. Commercially available data indicates its solubility in Dimethylformamide (DMF) is approximately 15 mg/mL and in Ethanol (B145695) is around 5 mg/mL.[4][5] It is also reported to be soluble in Dimethyl sulfoxide (B87167) (DMSO) at a concentration of at least 25 mg/mL.[2]
Q3: How does pH influence the solubility of NQNO?
Q4: Can co-solvents be used to improve the aqueous solubility of NQNO?
A4: Yes, the use of co-solvents is a common strategy to increase the solubility of poorly water-soluble compounds.[3] For NQNO, employing a water-miscible organic solvent in which it is soluble, such as ethanol or DMSO, as a co-solvent with an aqueous buffer can significantly improve its overall solubility. The final concentration of the organic co-solvent should be carefully optimized to avoid potential toxicity in cellular assays.
Q5: Are there advanced formulation strategies to enhance NQNO solubility?
A5: Advanced formulation techniques such as complexation with cyclodextrins and the creation of nanoparticle formulations can be employed to improve the aqueous solubility and dissolution rate of poorly soluble drugs like NQNO.[10][11][12] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their apparent water solubility.[10] Nanoparticle formulations increase the surface-area-to-volume ratio of the drug, which can lead to enhanced dissolution and solubility.[11][12]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of NQNO upon addition to aqueous buffer. | The aqueous solubility of NQNO is exceeded. The final concentration of the organic solvent from the stock solution is too low to maintain solubility. | 1. Decrease the final concentration of NQNO in the aqueous medium. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution. Ensure the final co-solvent concentration is compatible with your experimental system. 3. Adjust the pH of the aqueous buffer to be either more acidic (e.g., pH 4-5) or more alkaline (e.g., pH 9-10), if compatible with your experiment.[8][9] 4. Gently warm the solution (e.g., to 37°C) and/or use sonication to aid dissolution, but be cautious of potential compound degradation with prolonged heat. |
| Inconsistent or non-reproducible experimental results. | Poor solubility leading to variable concentrations of dissolved NQNO. Precipitation of the compound over the course of the experiment. | 1. Visually inspect all solutions for any signs of precipitation before and during the experiment. 2. Prepare fresh dilutions of NQNO from a concentrated stock solution for each experiment. 3. Consider using a solubility-enhancing formulation , such as a cyclodextrin (B1172386) complex or a nanoparticle formulation.[10][11] 4. Filter the final working solution through a compatible syringe filter (e.g., 0.22 µm) to remove any undissolved particles before use. |
| Difficulty preparing a concentrated aqueous stock solution. | NQNO has very low intrinsic aqueous solubility. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO (≥ 25 mg/mL) or DMF (15 mg/mL).[2][4] 2. For aqueous-based experiments, perform serial dilutions from the organic stock into the aqueous buffer, ensuring vigorous mixing at each step to minimize precipitation. 3. Explore the use of cyclodextrins to prepare an aqueous stock solution of an NQNO-cyclodextrin inclusion complex.[10] |
Quantitative Data Summary
The following tables summarize the available quantitative solubility data for NQNO and provide estimated solubility ranges for other quinolones as a reference for pH-dependent behavior.
Table 1: Solubility of this compound (NQNO) in Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ≥ 25 | ≥ 86.99 | [2] |
| Dimethylformamide (DMF) | 15 | 52.19 | [4][5] |
| Ethanol | 5 | 17.40 | [4][5] |
Table 2: pH-Dependent Aqueous Solubility of Representative Quinolone Compounds (for illustrative purposes)
| Compound | pH | Temperature (°C) | Aqueous Solubility (mg/mL) | Reference(s) |
| Ciprofloxacin (B1669076) | 5.5 - 9.5 | 25 | Exhibits a U-shaped solubility profile with minimum solubility around neutral pH. | [6] |
| Norfloxacin (B1679917) | 5.5 - 9.5 | 25 | Exhibits a U-shaped solubility profile with minimum solubility around neutral pH. | [6] |
| Various Fluoroquinolones | 5, 7, 9 | 25 and 37 | Generally lowest solubility at pH 7. | [9] |
Experimental Protocols
Protocol 1: Determination of NQNO Solubility using the Shake-Flask Method
This protocol outlines the traditional shake-flask method to determine the equilibrium solubility of NQNO in a given solvent.
Materials:
-
This compound (NQNO) powder
-
Solvent of interest (e.g., phosphate-buffered saline pH 7.4, various organic solvents)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Spectrophotometer or HPLC system
-
Syringe filters (0.22 µm, compatible with the solvent)
Procedure:
-
Add an excess amount of NQNO powder to a glass vial containing a known volume of the solvent.
-
Seal the vial tightly and place it on an orbital shaker.
-
Shake the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid material.
-
Centrifuge the suspension at high speed to pellet the excess solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Dilute the filtrate with a suitable solvent and determine the concentration of NQNO using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Calculate the solubility of NQNO in the chosen solvent.
Protocol 2: Preparation of an NQNO-Cyclodextrin Inclusion Complex
This protocol describes a common method for preparing an inclusion complex of NQNO with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to enhance its aqueous solubility.[10]
Materials:
-
This compound (NQNO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10% w/v).
-
Slowly add an excess amount of NQNO powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to facilitate complex formation.
-
Filter the suspension to remove the un-complexed, undissolved NQNO.
-
Freeze the resulting clear solution (filtrate) at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution to obtain a dry powder of the NQNO-HP-β-CD inclusion complex.
-
The solubility of NQNO in this complex can then be determined by dissolving the powder in an aqueous buffer and analyzing the NQNO concentration.
Visualizations
Caption: Logical workflow for addressing the poor aqueous solubility of NQNO.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Caption: Workflow for preparing an NQNO-Cyclodextrin inclusion complex.
References
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. innoriginal.com [innoriginal.com]
- 11. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cbe.princeton.edu [cbe.princeton.edu]
preventing degradation of C9-PQS during extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS) during extraction.
Frequently Asked Questions (FAQs)
Q1: What is C9-PQS and why is its stability during extraction important?
A1: C9-PQS, or 2-nonyl-3-hydroxy-4-quinolone, is a bacterial quorum-sensing signal molecule produced by Pseudomonas aeruginosa.[1][2] It plays a role in regulating virulence genes and is structurally similar to the more extensively studied Pseudomonas Quinolone Signal (PQS).[3] Accurate quantification and functional studies of C9-PQS require that it remains intact during the extraction process. Degradation can lead to underestimation of its concentration and misleading experimental results.
Q2: What are the primary factors that can cause C9-PQS degradation during extraction?
A2: Based on the general principles of quinolone chemistry and natural product extraction, the primary factors leading to C9-PQS degradation are likely:
-
pH extremes: Both acidic and alkaline conditions can potentially lead to the hydrolysis or rearrangement of the quinolone structure.
-
Oxidation: The quinolone ring system and the hydroxyl group may be susceptible to oxidation, especially in the presence of air and light.
-
Elevated temperatures: High temperatures can accelerate degradation reactions.
-
Presence of metal ions: Like its analogue PQS, C9-PQS may chelate iron, and these interactions could potentially influence its stability.[4]
Q3: What are the visible signs of C9-PQS degradation in my extract?
A3: While C9-PQS itself is not colored, degradation can sometimes lead to the formation of colored byproducts, resulting in a yellowish or brownish tint in your extract. However, the most reliable way to assess degradation is through analytical methods like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), where you might observe multiple spots or peaks that do not correspond to your C9-PQS standard.
Q4: Can I use a PQS extraction protocol for C9-PQS?
A4: Yes, in many cases, extraction protocols developed for PQS can be adapted for C9-PQS due to their structural similarity. These protocols typically involve liquid-liquid extraction with solvents like acidified ethyl acetate (B1210297). However, it is always recommended to optimize the protocol for your specific experimental conditions to ensure maximal recovery and stability of C9-PQS.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the extraction of C9-PQS.
| Issue | Possible Cause | Recommended Solution |
| Low yield of C9-PQS | Incomplete Extraction: The solvent system may not be optimal for partitioning C9-PQS from the aqueous phase. | - Ensure the pH of the aqueous phase is adjusted to be slightly acidic (pH 4-5) to protonate the hydroxyl group and increase its solubility in the organic solvent.- Increase the number of extraction cycles (e.g., from 2 to 3-4 extractions).- Consider using a different solvent system, such as dichloromethane. |
| Degradation during extraction: C9-PQS may be degrading due to adverse conditions. | - Control pH: Use buffered solutions to maintain a neutral to slightly acidic pH throughout the extraction.- Control Temperature: Perform all extraction steps at low temperatures (4°C or on an ice bath).- Minimize Oxygen Exposure: Work quickly and consider degassing your solvents. Performing extractions under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.- Add Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to the extraction solvent. | |
| Presence of multiple unexpected peaks/spots in HPLC/TLC analysis | Degradation Products: The additional peaks or spots are likely due to the degradation of C9-PQS. | - Review and implement all the solutions for "Low yield of C9-PQS" related to degradation.- Minimize the time the sample is in solution before analysis.- Ensure the purity of your solvents, as impurities can sometimes catalyze degradation. |
| Poor reproducibility of quantitative results | Inconsistent Extraction Efficiency: Variations in your extraction procedure are leading to different yields between samples. | - Standardize every step of your protocol, including shaking/vortexing times, phase separation times, and solvent volumes.- Use an internal standard, such as a deuterated version of C9-PQS (C9-PQS-d4), to account for variations in extraction efficiency and instrument response.[5] |
| Ongoing Degradation in Stored Extracts: The extracted C9-PQS may be degrading over time. | - Store extracts at low temperatures (-20°C or -80°C) in amber vials to protect from light.- Evaporate the solvent and store the dried extract under an inert atmosphere. Reconstitute in a suitable solvent immediately before analysis. |
Experimental Protocols
Protocol 1: General Extraction of C9-PQS from Bacterial Culture Supernatant
This protocol is a starting point and may require optimization for your specific bacterial strain and culture conditions.
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (acidified with 0.1% acetic acid)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Conical tubes or separatory funnel
-
Methanol (HPLC grade)
-
pH meter or pH paper
Procedure:
-
Culture Preparation: Grow your Pseudomonas aeruginosa culture to the desired cell density.
-
Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells. Carefully decant the supernatant into a clean flask.
-
pH Adjustment: Adjust the pH of the supernatant to approximately 4.0-5.0 using a suitable acid (e.g., 1M HCl). This step is crucial for efficient partitioning into the organic solvent.
-
Liquid-Liquid Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of acidified ethyl acetate.
-
Shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The organic layer (top) will contain the C9-PQS.
-
Carefully collect the organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh acidified ethyl acetate.
-
-
Drying and Concentration:
-
Pool the organic extracts.
-
Dry the extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at a low temperature (e.g., 30-35°C).
-
-
Reconstitution and Storage:
-
Reconstitute the dried extract in a small, known volume of methanol.
-
Transfer the reconstituted extract to an amber vial for storage at -20°C or -80°C until analysis.
-
Visualizations
Caption: Biosynthesis and signaling pathway of PQS and its congeners like C9-PQS in P. aeruginosa.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. P. aeruginosa Metabolome Database: 3-hydroxy-2-methyl-4(1H)-quinolone (C9-PQS) (PAMDB100070) [pseudomonas.umaryland.edu]
- 4. Molecular Modifications of the Pseudomonas Quinolone Signal in the Intermicrobial Competition with Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: Analysis of 2-Alkyl-4-Quinolones by LC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of 2-alkyl-4-quinolones (AQs).
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the analysis of AQs by LC-MS.
Question: Why am I observing poor peak shapes (tailing or broadening) for my AQ analytes?
Answer:
Poor peak shape for 2-alkyl-4-quinolones, particularly for the iron-chelating molecule 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), can be a common issue. Several factors can contribute to this problem.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column | Some AQs, especially PQS, can chelate metal ions, leading to interactions with the stationary phase and resulting in peak tailing.[1] To mitigate this, consider adding a chelating agent to your mobile phase. For example, the use of 0.2 mM 2-Picolinic acid in the mobile phase has been shown to improve peak shape and response for PQS.[1] Alternatively, adding 200 μM EDTA to the aqueous mobile phase can also be effective.[2][3] |
| Inappropriate Column Chemistry | The choice of HPLC column is crucial for good peak shape. While C18 columns are commonly used, a C8 column may provide better separation and peak shape for certain AQs.[2][3] |
| Column Contamination or Degradation | Buildup of contaminants from the sample matrix on the column can lead to peak distortion.[4][5][6] Regularly flush your column with a strong solvent series (e.g., water, methanol, isopropanol, hexane (B92381) for reversed-phase) to remove contaminants.[6] If the problem persists, the column may be degraded and require replacement. |
| Injection Solvent Stronger than Mobile Phase | Injecting your sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion, including splitting and broadening.[4] Whenever possible, dissolve your final extracted sample in a solvent composition that matches or is weaker than the initial mobile phase conditions.[2][3][6] |
Question: My LC-MS signal for AQs is weak or non-existent. What are the possible reasons and how can I improve sensitivity?
Answer:
Low signal intensity is a frequent challenge in trace analysis. Optimizing both the sample preparation and the mass spectrometer settings is key to enhancing the signal for AQs.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Extraction | The extraction method must be efficient to recover the AQs from the sample matrix. A common and effective method is liquid-liquid extraction using ethyl acetate (B1210297) acidified with 0.1% (v/v) acetic acid.[2] Repeating the extraction step can improve recovery.[2] |
| Suboptimal Ionization | 2-Alkyl-4-quinolones are readily ionized in positive electrospray ionization (ESI) mode.[2][3] Ensure your mass spectrometer is operating in positive ion mode. |
| Incorrect Mass Spectrometer Parameters | The cone voltage and collision energy are critical for optimal ion transmission and fragmentation. These parameters should be optimized for each specific AQ congener by infusing a standard solution directly into the mass spectrometer.[2][3][7] |
| Matrix Effects | Components of the biological matrix can co-elute with the AQs and suppress their ionization.[2] To assess matrix effects, compare the peak areas of AQs in post-extraction spiked samples to those in neat solvent.[2] If significant suppression is observed, improve sample cleanup, for instance by using solid-phase extraction (SPE), or adjust the chromatography to separate the interfering compounds from the analytes.[8][9] |
| Sample Degradation | AQs may be susceptible to degradation. It is recommended to store extracts at -80 °C.[2] |
Question: I'm having trouble with the reproducibility of my quantitative results for AQs. What should I check?
Answer:
Reproducibility is essential for reliable quantification. Inconsistent results can stem from variability in sample preparation, chromatography, or mass spectrometric detection.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the extraction protocol for all samples, including standards and quality controls (QCs).[2] The use of an internal standard (IS), such as nalidixic acid, added at the beginning of the sample preparation process can help to correct for variability in extraction efficiency and matrix effects.[2] |
| Shifts in Retention Time | Fluctuations in retention time can affect the accuracy of peak integration, especially with scheduled multiple reaction monitoring (MRM) methods.[5] Retention time shifts can be caused by changes in mobile phase composition, column temperature, or column degradation.[5] Prepare fresh mobile phases regularly and ensure the column is properly equilibrated before each run.[6] |
| Carryover | Contamination from a previous high-concentration sample can lead to erroneously high results in subsequent runs.[5] This can be checked by injecting a blank solvent after a high-concentration sample. To minimize carryover, an appropriate needle wash solution should be used in the autosampler, and the injection system should be thoroughly cleaned.[10][11] |
| Calibration Curve Issues | Ensure your calibration curve is linear over the desired concentration range and that it is prepared in a matrix that closely matches your samples to account for matrix effects.[2] A weighting factor, such as 1/x, may be necessary for linear regression analysis.[2] |
Frequently Asked Questions (FAQs)
What are the typical LC-MS parameters for the analysis of 2-alkyl-4-quinolones?
Below are tables summarizing typical starting parameters for LC-MS analysis of AQs, based on validated methods.[2][3] Note that these parameters should be optimized for your specific instrument and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | Ascentis Express C8, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid and 200 µM EDTA in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| Gradient | 0.0-0.5 min: 20% B0.5-4.0 min: Linear gradient to 95% B4.5-5.0 min: Hold at 95% B5.5-6.0 min: Return to 20% B6.0-8.0 min: Re-equilibration at 20% B |
Table 2: Mass Spectrometry Parameters (Tandem Quadrupole)
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 1 kV |
| Source Temperature | 550 °C |
| Analysis Mode | Selected Reaction Monitoring (SRM) |
| Dwell Time | 5 ms (B15284909) per transition |
| Cone Voltage & Collision Energy | Optimized for each AQ congener (see Table 3) |
Table 3: Example SRM Transitions for Common AQs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| HHQ (C7) | 244.1 | 159.1 | 30 | 20 |
| PQS (C7) | 260.1 | 175.1 | 35 | 25 |
| NHQ (C9) | 272.2 | 159.1 | 30 | 20 |
| NQNO | 231.1 | 115.1 | 40 | 30 |
| HQNO | 260.1 | 159.1 | 35 | 25 |
| C9-PQS | 288.2 | 203.1 | 35 | 25 |
Note: These values are illustrative and should be determined empirically on your instrument.
How should I prepare my samples for AQ analysis?
A robust sample preparation protocol is critical for accurate and sensitive detection of AQs. Here is a detailed methodology for liquid-liquid extraction from bacterial culture.
Experimental Protocol: Liquid-Liquid Extraction of AQs
-
To a 300 µL sample (e.g., bacterial culture supernatant), add 6 µL of a 25 µM internal standard solution (e.g., nalidixic acid) to a final concentration of 500 nM.[2]
-
Add 900 µL of ethyl acetate containing 0.1% (v/v) acetic acid.[2]
-
Vortex the mixture vigorously for 1 minute.[2]
-
Centrifuge at 15,000 x g for 1 minute to separate the phases.[2]
-
Carefully transfer 500 µL of the upper organic phase to a clean microcentrifuge tube.[2]
-
Add another 500 µL of acidified ethyl acetate to the original sample and repeat the extraction (steps 3-4).[2]
-
Combine the second 500 µL of the organic phase with the first extract.
-
Dry the pooled organic extracts completely using a vacuum concentrator.[2]
-
Store the dried extracts at -80 °C until analysis.[2]
-
Prior to LC-MS analysis, reconstitute the dried extract in 300 µL of a 1:1:1 (v/v/v) mixture of methanol, water, and acetonitrile.[2]
Visualizations
Caption: Experimental workflow for AQ extraction and LC-MS analysis.
Caption: Troubleshooting decision tree for poor peak shape in AQ analysis.
References
- 1. Bioanalysis of Pseudomonas aeruginosa alkyl quinolone signalling molecules in infected mouse tissue using LC-MS/MS; and its application to a pharmacodynamic evaluation of MvfR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. zefsci.com [zefsci.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. agilent.com [agilent.com]
- 9. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilrom.ro [agilrom.ro]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Overcoming Matrix Effects in C9-PQS Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of C9-PQS (2-nonyl-3-hydroxy-4-quinolone).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact C9-PQS quantification?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as C9-PQS, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1]
Q2: What are the common sources of matrix effects in C9-PQS analysis?
A2: Common sources of matrix effects in biological and environmental samples include salts, phospholipids (B1166683) from cell membranes, proteins, and other small molecules that may be co-extracted with C9-PQS. In bacterial culture analysis, components of the growth media can also contribute significantly to matrix effects.
Q3: What is C9-PQS and why is its accurate quantification important?
A3: C9-PQS, or this compound, is a signaling molecule involved in the quorum sensing (QS) system of the bacterium Pseudomonas aeruginosa.[3] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors, such as virulence factor production and biofilm formation.[4][5][6][7] Accurate quantification of C9-PQS is crucial for understanding bacterial pathogenesis, developing anti-virulence strategies, and for diagnostics in clinical settings.
Troubleshooting Guides
Issue: Poor reproducibility and accuracy in C9-PQS quantification.
Solution: This is a classic sign of uncorrected matrix effects. The following strategies can be employed to mitigate this issue. A comparison of their effectiveness is summarized in the table below.
| Strategy | Principle | Advantages | Disadvantages |
| Stable Isotope Dilution (SID) | An isotopically labeled version of C9-PQS is used as an internal standard. It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[8] | Considered the "gold standard" for correcting matrix effects.[8][9][10] High accuracy and precision. | Can be expensive due to the cost of synthesizing or purchasing labeled standards.[9][10] |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix that is as close as possible to the sample matrix.[11] | Effectively compensates for matrix effects.[12] | Requires a true blank matrix, which can be difficult to obtain. Labor-intensive to prepare.[9] |
| Sample Preparation (e.g., SPE) | Methods like Solid-Phase Extraction (SPE) are used to remove interfering matrix components before LC-MS analysis. | Reduces the source of matrix effects. Can increase analyte concentration. | May not remove all interfering compounds. Can be time-consuming and requires method development. |
| Standard Addition | The sample is spiked with known concentrations of the analyte. The analyte concentration is determined by extrapolating the calibration curve. | Useful when a blank matrix is unavailable. Corrects for matrix effects in individual samples. | Requires more sample and is more time-consuming per sample.[9] |
Issue: Significant ion suppression or enhancement is observed.
Solution: This indicates a high level of interfering components in your sample. A multi-pronged approach is often most effective.
-
Optimize Sample Cleanup: Implement or refine a Solid-Phase Extraction (SPE) protocol to specifically target the removal of interfering substances while retaining C9-PQS.
-
Employ Stable Isotope Dilution: If not already in use, incorporating a stable isotope-labeled C9-PQS internal standard is the most robust way to correct for ionization variability.
-
Dilute the Sample: A simple first step can be to dilute the sample extract. This reduces the concentration of matrix components, though it may also lower the C9-PQS signal, potentially impacting sensitivity.[2]
Experimental Protocols
Protocol 1: Stable Isotope Dilution (SID) LC-MS/MS for C9-PQS Quantification
This protocol outlines the general steps for using a stable isotope-labeled internal standard for C9-PQS quantification.
-
Internal Standard Spiking: Add a known concentration of the stable isotope-labeled C9-PQS (e.g., C9-PQS-d4) to your sample before any sample preparation steps.
-
Sample Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the quinolones.
-
LC-MS/MS Analysis: Analyze the extracted sample using LC-MS/MS. Monitor the specific mass transitions for both the native C9-PQS and the labeled internal standard.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the native C9-PQS to the peak area of the internal standard against the concentration of the native C9-PQS standards. Determine the concentration of C9-PQS in the unknown samples from this curve.
Protocol 2: Matrix-Matched Calibration for C9-PQS Quantification
This protocol describes the preparation and use of matrix-matched calibrants.
-
Prepare Blank Matrix: Obtain or prepare a matrix that is free of C9-PQS but as similar as possible to your samples (e.g., culture medium for bacterial studies, or plasma from an uninfected individual).
-
Prepare Calibration Standards: Spike the blank matrix with known concentrations of C9-PQS to create a series of calibration standards.[12]
-
Sample and Standard Preparation: Process your unknown samples and the matrix-matched calibration standards using the same extraction procedure.
-
LC-MS/MS Analysis: Analyze all samples and standards.
-
Quantification: Construct a calibration curve using the matrix-matched standards and determine the concentration of C9-PQS in your samples.
Protocol 3: Solid-Phase Extraction (SPE) for C9-PQS Cleanup
This protocol provides a general guideline for SPE cleanup of quinolones.
-
Cartridge Selection: Choose an appropriate SPE cartridge. Reversed-phase sorbents like C18 or polymeric sorbents (e.g., Oasis HLB) are commonly used for quinolones.[13][14][15]
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining C9-PQS.
-
Elution: Elute C9-PQS from the cartridge using a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: Workflow for SID LC-MS/MS Quantification.
Caption: PQS Quorum Sensing Pathway in P. aeruginosa.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 13. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 14. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 2-nonyl-3-hydroxy-4-quinolone (PQS) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the culture conditions for synthesizing 2-nonyl-3-hydroxy-4-quinolone (PQS), a key quorum-sensing molecule in Pseudomonas aeruginosa.
Troubleshooting Guides
This section addresses common issues encountered during PQS synthesis experiments, offering potential causes and actionable solutions.
Issue 1: Low or No PQS Yield
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Growth Phase | PQS is a secondary metabolite, with production peaking during the late stationary phase of growth[1][2]. Ensure cultures are harvested at the appropriate time. Monitor growth by measuring optical density (OD600). |
| Inappropriate Culture Medium | The composition of the growth medium significantly impacts PQS synthesis. Luria-Bertani (LB) broth is commonly used, but for more defined conditions, a minimal medium like MOPS-buffered salts with succinate (B1194679) can be employed[3][4]. The addition of specific amino acids, such as phenylalanine and tyrosine, can enhance PQS production[3]. |
| Nutrient Limitation/Imbalance | Nutrient availability is a critical factor. While general nutrient richness can support growth, specific limitations can trigger secondary metabolism. For instance, phosphate (B84403) and sulfur limitation have been shown to increase the concentration of certain alkyl-quinolones (AQs)[5]. Conversely, using succinate as a carbon source can lead to a complete loss of AQ production[6]. |
| Iron Concentration | Iron plays a complex regulatory role. While PQS has iron-chelating properties, high iron concentrations can sometimes increase PQS production, possibly by stimulating pathways that provide the precursor anthranilate[7][8]. Conversely, iron depletion has also been shown to enhance the production of antimicrobials, including PQS[9][10]. It's crucial to control and monitor iron levels in the medium. |
| Inadequate Aeration | PQS synthesis is influenced by oxygen availability. Ensure adequate aeration of your cultures by using baffled flasks and maintaining an appropriate shaking speed (e.g., 250 rpm)[3]. Low dissolved oxygen can impair the production of secondary metabolites[11]. |
| Incorrect pH of the Medium | The pH of the culture medium can affect bacterial growth and enzyme activity. The optimal pH for P. aeruginosa growth and secondary metabolite production is typically around neutral (pH 7.0)[12]. |
| Genetic Integrity of the Strain | Ensure the P. aeruginosa strain being used has a functional PQS biosynthesis pathway (i.e., intact pqsA, pqsB, pqsC, pqsD, pqsE, and pqsH genes)[7][13]. Spontaneous mutations can occur, leading to a loss of PQS production. |
| Degradation of PQS | PQS can be degraded by other microorganisms if the culture is contaminated[14]. Ensure aseptic techniques are followed throughout the experiment. |
Issue 2: Inconsistent PQS Quantification
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inefficient Extraction | PQS is a hydrophobic molecule. Use an appropriate organic solvent for extraction, such as acidified ethyl acetate[3][15]. Ensure thorough mixing during extraction to maximize recovery. |
| Poor Separation in Chromatography | For Thin-Layer Chromatography (TLC), ensure the plate is properly activated and the solvent system is appropriate (e.g., methylene (B1212753) chloride/acetonitrile/dioxane)[1]. For High-Performance Liquid Chromatography (HPLC), use a suitable column and mobile phase gradient for optimal separation[3][15]. |
| Interference from Other Molecules | Culture supernatants are complex mixtures. Other fluorescent compounds can interfere with PQS detection. Use appropriate controls, such as a pqsA mutant that does not produce quinolones[3]. Mass spectrometry-based methods (LC-MS/MS) can provide more specific quantification[15][16]. |
| Improper Standard Curve | Ensure that the PQS standards used for generating the calibration curve are pure and accurately quantified. The standard curve should be linear within the range of the samples being measured[3]. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal growth medium for high PQS yield?
A1: While Luria-Bertani (LB) broth is commonly used for robust growth and PQS production, a defined minimal medium offers more controlled conditions for studying specific nutritional effects[3][8]. Supplementing a minimal medium with aromatic amino acids like phenylalanine and tyrosine has been shown to significantly enhance PQS production[3][4].
Q2: At what stage of bacterial growth should I harvest my culture to get the maximum PQS?
A2: PQS is a secondary metabolite, and its production is typically maximal during the late stationary phase of growth[1][2]. It is recommended to perform a time-course experiment to determine the optimal harvest time for your specific strain and culture conditions by monitoring both cell density (OD600) and PQS concentration.
Q3: How does iron concentration affect PQS synthesis?
A3: The effect of iron is complex and can be contradictory. PQS itself can chelate iron[7]. Some studies report that iron depletion enhances PQS production[9][10]. Conversely, other research indicates that iron supplementation can increase PQS levels, possibly by increasing the availability of the precursor anthranilate[7]. The optimal iron concentration may be strain and medium-dependent, and it is a critical parameter to consider and optimize.
Q4: What is the role of the las and rhl quorum-sensing systems in PQS production?
A4: The las and rhl systems are part of a hierarchical quorum-sensing network that regulates PQS synthesis. The las system, through the regulator LasR, positively regulates the expression of pqsR and the pqsABCDE operon, thereby inducing PQS synthesis[13][17]. The rhl system, on the other hand, can have a repressive effect on PQS production[6][13].
Q5: Can I use a different Pseudomonas species to produce PQS?
A5: While PQS is primarily known as a signaling molecule in Pseudomonas aeruginosa, other related bacteria may produce similar alkyl-quinolones. However, for the specific synthesis of this compound, Pseudomonas aeruginosa is the organism of choice.
Experimental Protocols
Protocol 1: Culturing P. aeruginosa for PQS Production
-
Inoculum Preparation: Streak the P. aeruginosa strain (e.g., PA14 or PAO1) on an LB agar (B569324) plate and incubate overnight at 37°C. The following day, inoculate a single colony into 10 mL of LB broth and grow overnight at 37°C with shaking (250 rpm)[3].
-
Main Culture: Determine the OD600 of the overnight culture. Inoculate a larger volume of the desired medium (e.g., 50 mL of LB broth in a 250 mL baffled flask) to a starting OD600 of 0.05[3].
-
Incubation: Incubate the main culture at 37°C with vigorous shaking (250 rpm) to ensure adequate aeration[3].
-
Growth Monitoring and Harvest: Monitor the growth of the culture by measuring the OD600 at regular intervals. Harvest the culture in the late stationary phase for maximal PQS yield.
Protocol 2: Extraction and Quantification of PQS by TLC
-
Extraction:
-
To 50 mL of culture, add an equal volume of acidified ethyl acetate (B1210297) (ethyl acetate with 0.1% v/v acetic acid)[3][15].
-
Vortex the mixture vigorously for 1 minute and then centrifuge at 7,000 x g for 5 minutes to separate the phases[3].
-
Carefully collect the upper organic phase.
-
Dry the organic extract completely under a stream of nitrogen gas or using a SpeedVac concentrator[3][15].
-
-
Quantification by Thin-Layer Chromatography (TLC):
-
Resuspend the dried extract in a small, known volume of methanol (B129727) (e.g., 50 µL)[3].
-
Prepare PQS standards of known concentrations in methanol[3].
-
Spot 10 µL of the resuspended extract and the standards onto a phosphate-impregnated TLC plate that has been activated by heating at 100°C for at least one hour[3].
-
Develop the TLC plate in a chamber with a suitable solvent system (e.g., 17:2:1 methylene chloride/acetonitrile/dioxane)[1].
-
Visualize the PQS spots under UV light. PQS is naturally fluorescent[3].
-
Quantify the PQS in the samples by comparing the fluorescence intensity of the spots to the standard curve generated from the known PQS standards using spot densitometry analysis[3].
-
Visualizations
Caption: PQS and C9-PQS Biosynthesis Pathway.
Caption: Simplified Regulatory Network of PQS Synthesis.
Caption: General Experimental Workflow for PQS Production.
References
- 1. mdpi.com [mdpi.com]
- 2. Interference with Pseudomonas quinolone signal synthesis inhibits virulence factor expression by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of two Pseudomonas aeruginosa anthranilate synthases in tryptophan and quorum signal production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dueling quorum sensing systems in Pseudomonas aeruginosa control the production of the Pseudomonas quinolone signal (PQS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sathyabama.ac.in [sathyabama.ac.in]
- 11. Influence of Dissolved Oxygen on the Pseudomonas aeruginosa 6K-11 Rhamnolipid Production | MDPI [mdpi.com]
- 12. Optimization of Growth Conditions to Produce Sustainable Polyhydroxyalkanoate Bioplastic by Pseudomonas aeruginosa EO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of a UHPLC-MS/MS procedure for quantification of the Pseudomonas Quinolone Signal in bacterial culture after acetylation for characterization of new quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
PqsR Receptor Binding Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PqsR receptor binding assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the PqsR receptor and why is it a target for drug development?
The Pseudomonas aeruginosa Quinolone Signal Receptor (PqsR), also known as MvfR, is a key transcriptional regulator in the quorum-sensing (QS) network of this opportunistic human pathogen.[1][2][3][4] PqsR is activated by binding to its native ligands, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) and its precursor, 2-heptyl-4-quinolone (HHQ).[1][4][5] This activation triggers the expression of virulence factors, biofilm formation, and the production of secondary metabolites, all of which are crucial for the pathogenicity of P. aeruginosa.[3][5] Targeting PqsR offers a promising anti-virulence strategy that could disarm the pathogen without exerting selective pressure for resistance, a common problem with traditional antibiotics.
Q2: What are the primary ligands for the PqsR receptor?
The primary endogenous ligands for PqsR are PQS and HHQ.[1][5] PQS is the more potent activator, exhibiting approximately 100-fold higher activity than HHQ.[1][4] Both molecules bind to PqsR to induce a conformational change that promotes the transcription of target genes, including the pqsABCDE operon responsible for their own synthesis, creating a positive feedback loop.[2][4][5]
Q3: What are the common types of binding assays used for PqsR?
Commonly used binding assays for studying PqsR-ligand interactions include:
-
Radioligand Binding Assays: These assays use a radiolabeled ligand to quantify binding to the receptor. They are highly sensitive but require specialized handling of radioactive materials.
-
Fluorescence Polarization (FP) Assays: FP assays are a popular choice for high-throughput screening (HTS) of PqsR inhibitors.[6] They measure the change in polarization of a fluorescently labeled ligand upon binding to the larger PqsR protein.[7]
-
Förster Resonance Energy Transfer (FRET) Assays: FRET-based assays can be used to monitor the binding kinetics of ligands to the PqsR ligand-binding domain.[8]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to measure the binding affinity and kinetics of ligands to immobilized PqsR.
PqsR Signaling Pathway
The PqsR-dependent quorum-sensing network is a critical component of the regulatory circuitry in Pseudomonas aeruginosa. The pathway is initiated by the synthesis of alkyl-quinolones (AQs), which act as signaling molecules.
Caption: The PqsR-dependent quorum sensing pathway in P. aeruginosa.
Troubleshooting Guide
This section addresses specific issues that may arise during PqsR receptor binding assays.
Problem 1: Low or No Signal
Q: My binding assay is showing a very low or no signal. What are the possible causes and solutions?
A: A low or absent signal in a PqsR binding assay can stem from several factors related to the protein, ligand, or assay conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive PqsR Protein | - Verify the integrity and purity of the PqsR protein using SDS-PAGE. - Ensure proper protein folding and solubility; aggregation can lead to inactivity. The full-length PqsR can be insoluble when expressed in E. coli.[9] Consider using a construct of the C-terminal ligand-binding domain (residues 94-332), which has been shown to be soluble.[9] - Confirm the activity of your PqsR preparation using a known potent ligand like PQS as a positive control. |
| Degraded or Inactive Ligand | - Check the quality and purity of your ligand (e.g., PQS, HHQ, or a synthetic inhibitor). - For fluorescently labeled ligands, ensure the fluorophore has not photobleached. Store labeled ligands protected from light. |
| Suboptimal Assay Buffer | - Optimize the pH and ionic strength of the assay buffer. - Include additives like glycerol (B35011) (e.g., 5%) to improve protein stability.[10] |
| Incorrect Instrument Settings | - For fluorescence-based assays, ensure the excitation and emission wavelengths are correctly set for your specific fluorophore.[10] - Calibrate the instrument, particularly for FP assays, to ensure accurate measurements.[6] |
Problem 2: High Background Signal
Q: I'm observing a high background signal in my assay, which is masking the specific binding. How can I reduce it?
A: High background is a common issue, particularly in fluorescence-based and radioligand assays.
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding | - Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to reduce non-specific binding to surfaces. - Include a carrier protein like Bovine Serum Albumin (BSA) in the buffer. - For FP assays, consider using non-binding microplates to prevent the tracer from sticking to the plastic.[11] |
| Ligand Insolubility and Precipitation | - Ensure your ligand is fully dissolved in the assay buffer. Poorly soluble compounds can form aggregates that scatter light and increase background fluorescence.[12] - Use a co-solvent like DMSO to aid solubility, but keep the final concentration low (typically <2%) to avoid denaturing the protein.[13] |
| Contaminated Reagents | - Use high-purity reagents and freshly prepared buffers. - Check for buffer autofluorescence, especially in FP assays.[10] |
| Light Scattering | - Centrifuge or filter your protein preparation to remove any aggregates before use. - In FP assays, impurities in the binder can scatter light and increase polarization.[11] |
Problem 3: Poor Reproducibility
Q: My results are not consistent between wells (high intra-assay variation) or between experiments (high inter-assay variation). What should I check?
A: Reproducibility issues can often be traced back to inconsistencies in experimental execution.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracies | - Calibrate your pipettes regularly. - Use reverse pipetting for viscous solutions.[14] - Ensure consistent and proper mixing of reagents in each well. |
| "Edge Effects" in Microplates | - Avoid using the outer wells of the microplate for samples and standards, as they are more prone to evaporation and temperature fluctuations.[14] - Fill the outer wells with buffer or water to create a humidity barrier.[14] |
| Inconsistent Incubation Times/Temperatures | - Use a calibrated incubator and ensure a consistent incubation time for all plates.[14] - Allow all reagents and plates to equilibrate to the assay temperature before starting the experiment. |
| Batch-to-Batch Reagent Variability | - Prepare large batches of reagents and aliquot for single use to minimize freeze-thaw cycles and ensure consistency across experiments.[14] |
Experimental Workflow & Troubleshooting Logic
A typical workflow for a PqsR binding assay involves several key steps, each with potential pitfalls. The following diagram illustrates a generalized workflow and a troubleshooting decision tree.
Caption: A generalized workflow for a PqsR binding assay and a corresponding troubleshooting decision tree.
Key Experimental Protocol: Fluorescence Polarization (FP) Assay
This protocol provides a general framework for a competitive FP binding assay to screen for PqsR inhibitors.
1. Reagent Preparation:
-
Assay Buffer: 25 mM Tris pH 7.5, 200 mM NaCl, 5% glycerol.[10]
-
PqsR Protein: Purified PqsR ligand-binding domain, diluted to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.
-
Fluorescent Ligand (Tracer): A fluorescently labeled PqsR ligand (e.g., a derivative of PQS or a known inhibitor). The concentration should be at or below the Kd for its interaction with PqsR to ensure assay sensitivity.
-
Test Compounds: Dissolve compounds in 100% DMSO to create stock solutions and then dilute in assay buffer. The final DMSO concentration in the assay should be kept low (<2%).
2. Assay Procedure:
-
Add 10 µL of assay buffer containing the test compound or DMSO (for control wells) to the wells of a black, non-binding 384-well microplate.
-
Add 10 µL of the fluorescent ligand solution to all wells.
-
Initiate the binding reaction by adding 10 µL of the PqsR protein solution to all wells except for the "no protein" control wells (which receive assay buffer instead).
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
3. Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Calculate the anisotropy or polarization values for each well.
-
Determine the percentage of inhibition for each test compound relative to the high (PqsR + tracer) and low (tracer only) controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic model) to determine the IC50 value.[15]
References
- 1. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 2. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PqsE Functions Independently of PqsR-Pseudomonas Quinolone Signal and Enhances the rhl Quorum-Sensing System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. swordbio.com [swordbio.com]
Technical Support Center: Minimizing Variability in C9-PQS Bioassays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in minimizing variability in C9-PQS bioassays.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with C9-PQS, presented in a question-and-answer format.
Question 1: Why am I observing high variability between replicate wells in my C9-PQS reporter assay?
Answer: High variability between replicate wells is a common issue that can obscure the true effect of C9-PQS or potential inhibitors. Several factors can contribute to this problem:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting is a primary source of intra-assay variability. This is especially critical when handling viscous solutions or small volumes.
-
Uneven Cell Seeding: A non-homogenous cell suspension can lead to different cell numbers in each well, directly impacting the reporter signal.
-
"Edge Effects": Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter cell growth and reporter activity.
-
Inadequate Reagent Mixing: Incomplete mixing of reagents within the wells can result in a non-uniform reaction and variable signal output.
-
Well Contamination: Contamination in individual wells can significantly affect cell health and assay performance.
Solutions:
-
Pipetting Technique: Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Pre-wet pipette tips before dispensing to ensure accurate volume delivery.
-
Cell Seeding: Gently mix the cell suspension before and during plating to maintain a homogenous mixture. Avoid letting cells settle in the pipette or reservoir.
-
Mitigating Edge Effects: To minimize edge effects, fill the outer wells of the microplate with sterile buffer or water to create a humidity barrier. Avoid using these outer wells for experimental samples and controls.
-
Reagent Mixing: After adding each reagent, ensure thorough but gentle mixing. This can be achieved by gently tapping the plate or using an orbital shaker at a low speed.
-
Aseptic Technique: Maintain strict aseptic technique throughout the experiment to prevent contamination. Visually inspect plates for any signs of contamination before recording data.
Question 2: My assay signal is very low, or I am not observing a clear dose-response curve. What are the potential causes?
Answer: A low or absent signal can be frustrating and may stem from several issues related to the compound, reagents, or assay conditions.
-
Suboptimal Compound Concentration: The concentration range of C9-PQS or the test inhibitor may be too low to elicit a response.
-
Compound Solubility and Stability: C9-PQS is a hydrophobic molecule with low aqueous solubility. If the compound precipitates out of solution, it will not be available to interact with the PqsR receptor.[1] The stability of the compound under assay conditions (e.g., temperature, light exposure) can also be a factor.
-
Low Cell Viability or Number: An insufficient number of healthy, viable cells will result in a weak reporter signal.
-
Reagent Issues: The detection reagent may be at a suboptimal concentration, or its activity may have degraded due to improper storage.
-
Incorrect Instrument Settings: The plate reader settings (e.g., wavelength, gain) may not be optimal for detecting the reporter signal.
Solutions:
-
Concentration Range Finding: Perform a preliminary experiment with a broad range of concentrations to determine the optimal range for generating a full dose-response curve.
-
Improve Compound Solubility: Ensure C9-PQS is fully dissolved. Stock solutions are often prepared in solvents like a 1:1 mixture of acidified ethyl acetate (B1210297) and acetonitrile.[1] For aqueous assay buffers, the addition of a biosurfactant like rhamnolipid has been shown to increase the solubility and bioactivity of PQS.[1] It is crucial to ensure the final solvent concentration in the assay is low and consistent across all wells to avoid solvent-induced artifacts.
-
Cell Health and Density: Use cells from a consistent and low passage number. Ensure proper cell counting and seeding to achieve the optimal cell density for your specific assay.
-
Reagent Quality Control: Use fresh reagents whenever possible and store them according to the manufacturer's instructions.
-
Instrument Optimization: Consult your plate reader's manual to ensure you are using the optimal settings for your specific reporter system (e.g., luminescence, fluorescence).
Question 3: My results are not reproducible between experiments (high inter-assay variability). How can I improve consistency?
Answer: Poor inter-assay reproducibility is a significant challenge and often points to a lack of standardization in the experimental protocol.
-
Inconsistent Cell Culture Practices: Variations in cell passage number, confluency at the time of the assay, and media composition can all contribute to inter-assay variability.
-
Reagent Lot-to-Lot Variation: Different lots of reagents, especially biological ones like serum, can have slightly different compositions, affecting assay performance.
-
Variable Incubation Times and Temperatures: Inconsistent incubation periods or temperature fluctuations can significantly impact biological processes and reporter gene expression.
-
Operator-Dependent Differences: Subtle differences in technique between different researchers (or even the same researcher on different days) can introduce variability.
Solutions:
-
Standardize Cell Culture: Use cells within a narrow passage number range. Seed cells at a consistent density and allow them to reach a specific confluency before starting the experiment.
-
Reagent Consistency: Whenever possible, use the same lot of reagents for an entire set of experiments. If a new lot must be used, it is advisable to perform a bridging experiment to ensure consistency.
-
Precise Incubation Conditions: Use a calibrated incubator and strictly adhere to the specified incubation times.
-
Detailed Standard Operating Procedure (SOP): Create a detailed SOP that outlines every step of the protocol. Ensure all personnel are thoroughly trained on the SOP to minimize operator-dependent variability. Running positive and negative controls on every plate can help normalize the data and identify plate-specific issues.
Frequently Asked Questions (FAQs)
Q1: What is C9-PQS and how does it relate to PQS?
A1: C9-PQS (2-nonyl-3-hydroxy-4(1H)-quinolone) is a structural analog of the Pseudomonas aeruginosa quorum sensing signal molecule PQS (2-heptyl-3-hydroxy-4(1H)-quinolone). The primary difference is the length of the alkyl side chain (a nonyl C9 chain in C9-PQS versus a heptyl C7 chain in PQS). Both molecules can activate the transcriptional regulator PqsR, a key component of the PQS quorum sensing system.
Q2: What is the mechanism of action of C9-PQS in a bioassay?
A2: In a typical C9-PQS bioassay, a reporter strain of bacteria (often E. coli or a modified P. aeruginosa strain) is used. This strain is engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a PqsR-responsive promoter. When C9-PQS is added, it binds to and activates the PqsR protein, which in turn induces the expression of the reporter gene, leading to a measurable signal.
Q3: What are some common reporter systems used in C9-PQS bioassays?
A3: Common reporter systems include:
-
Luciferase-based reporters: These are highly sensitive and have a wide dynamic range. The signal is the emission of light.
-
β-galactosidase (lacZ) reporters: These are colorimetric assays that produce a colored product upon substrate addition.
-
Fluorescent protein reporters (e.g., GFP): These assays measure the fluorescence of the expressed protein.
Q4: What are acceptable performance metrics for a C9-PQS bioassay?
A4: The quality of a bioassay is often assessed using statistical parameters such as the Z'-factor and the coefficient of variation (%CV).
-
Z'-factor: An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening purposes.
-
%CV: The %CV for replicate wells should ideally be below 15-20%.
Data Presentation
Table 1: Common Assay Performance Metrics and Their Interpretation
| Metric | Formula | Ideal Value | Acceptable Range | Interpretation |
| Z'-Factor | 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| | 1.0 | 0.5 to 1.0 | A measure of assay quality, taking into account both signal window and data variation. |
| Coefficient of Variation (%CV) | (Standard Deviation / Mean) * 100 | < 10% | < 20% | A measure of the relative variability of data points in a series. |
| Signal-to-Background (S/B) | Meanpos / Meanneg | > 10 | > 3 | The ratio of the signal from a positive control to the signal from a negative control. |
| Signal-to-Noise (S/N) | |Meanpos - Meanneg| / SDneg | > 20 | > 5 | A measure of the strength of the signal relative to the background noise. |
SDpos and Meanpos refer to the standard deviation and mean of the positive control, respectively. SDneg and Meanneg refer to the standard deviation and mean of the negative control, respectively.
Experimental Protocols
Protocol 1: C9-PQS Reporter Gene Bioassay using a Luciferase Reporter Strain
This protocol describes a general method for assessing the activity of C9-PQS or screening for inhibitors using a bacterial reporter strain that expresses luciferase in response to PqsR activation.
Materials:
-
Reporter strain (e.g., E. coli expressing PqsR and a pqsA'-luxCDABE reporter construct)
-
Luria-Bertani (LB) broth
-
Appropriate antibiotics for plasmid maintenance
-
C9-PQS stock solution (e.g., 10 mM in DMSO or a 1:1 mixture of acidified ethyl acetate and acetonitrile)
-
Test compounds for inhibitor screening (dissolved in a suitable solvent)
-
96-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Prepare an overnight culture of the reporter strain in LB broth containing the appropriate antibiotics at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth with antibiotics and grow to an OD600 of approximately 0.4-0.6.
-
Prepare serial dilutions of C9-PQS and test compounds in the assay medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤1%).
-
Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.
-
Add 1 µL of the C9-PQS or test compound dilutions to the appropriate wells. Include positive controls (C9-PQS only) and negative controls (solvent only).
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 4-6 hours), with shaking.
-
Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Subtract the background luminescence (from wells with medium and solvent only).
-
For C9-PQS activity, plot luminescence against the log of the C9-PQS concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
For inhibitor screening, calculate the percent inhibition relative to the positive control and determine the IC50 for active compounds.
Mandatory Visualizations
Caption: PQS signaling pathway in Pseudomonas aeruginosa.
Caption: Experimental workflow for a C9-PQS bioassay.
References
common pitfalls in studying C9-PQS mediated gene expression
Welcome to the technical support center for studying C9-PQS mediated gene expression. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of the Pseudomonas aeruginosa quinolone signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is C9-PQS and how does it differ from PQS?
A1: C9-PQS (2-nonyl-3-hydroxy-4(1H)-quinolone) is a congener of the more commonly studied Pseudomonas Quinolone Signal (PQS, 2-heptyl-3-hydroxy-4(1H)-quinolone). The primary difference lies in the length of their alkyl side chain; C9-PQS has a nine-carbon chain, while PQS has a seven-carbon chain.[1][2] Both are involved in cell-to-cell communication and regulate the expression of virulence factors.[2] C9-PQS is also highly active in activating the transcriptional regulator PqsR.
Q2: I am not seeing the expected induction of my PqsR-responsive reporter gene. What are some possible causes?
A2: Several factors could contribute to a lack of reporter gene induction:
-
Poor Solubility/Bioavailability of C9-PQS: C9-PQS, like PQS, is highly hydrophobic and has low solubility in aqueous media.[3] This can limit its ability to interact with bacterial cells. Consider the use of a co-solvent like DMSO, but be aware of its potential effects on bacterial growth at higher concentrations.[4] The presence of biosurfactants like rhamnolipids can also enhance solubility.[3]
-
Degradation of C9-PQS: Ensure the stability of your C9-PQS stock solution. It is recommended to store it at -20°C and protected from light.
-
Suboptimal Bacterial Growth Phase: The expression of pqsR and the responsiveness of the PQS system are growth-phase dependent. Ensure your cultures have reached a sufficient cell density (typically mid-to-late exponential or stationary phase) for the quorum sensing system to be active.
-
Issues with the Reporter Strain: Verify the integrity of your reporter strain. This can be done by sequencing the promoter fusion and ensuring the stability of the reporter plasmid. As a positive control, you can test the reporter strain's response to PQS, which is known to be a potent PqsR agonist.[5]
Q3: My reporter assay is showing a high background signal. How can I troubleshoot this?
A3: High background in reporter assays can be caused by several factors:
-
Autofluorescence of Media or Compounds: Some media components or the solvent used to dissolve C9-PQS may be autofluorescent. Run a control with media and the solvent alone to check for background fluorescence.
-
"Leaky" Promoter: The promoter used in your reporter construct might have some basal level of activity in the absence of C9-PQS. This can be assessed by comparing the signal from your reporter strain to a strain with a promoterless reporter vector.
-
Contamination: Bacterial or fungal contamination can lead to high background signals. Ensure you are using aseptic techniques and fresh, sterile reagents.
Q4: What are the known off-target effects of C9-PQS and PQS that I should be aware of?
A4: Besides activating PqsR, PQS and its congeners can have other effects:
-
Iron Chelation: PQS has iron-chelating properties, and treatment with PQS can induce an iron-starvation response in P. aeruginosa.[5][6] This can lead to the upregulation of genes involved in siderophore biosynthesis and uptake, independent of PqsR activation.
-
Bacteriostasis: At higher concentrations, PQS can have a bacteriostatic effect, slowing down bacterial growth.[7] This is an important consideration when designing dose-response experiments.
-
PqsR-Independent Gene Regulation: PQS has been shown to regulate a number of genes independently of PqsR.[1][6] It is important to consider these effects when interpreting gene expression data.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in gene expression studies.
| Possible Cause | Troubleshooting Steps |
| Poor solubility and aggregation of C9-PQS. | Prepare stock solutions in a suitable solvent like DMSO. When adding to aqueous culture media, vortex or sonicate briefly to aid dispersion. Include a vehicle control (media with the same concentration of solvent) in all experiments.[4] |
| Variability in bacterial growth conditions. | Standardize your experimental conditions, including growth medium, temperature, aeration (shaking speed), and the growth phase at which you add C9-PQS and harvest your cells. |
| Degradation of C9-PQS. | Prepare fresh dilutions of C9-PQS from a frozen stock for each experiment. Protect solutions from light. |
Problem 2: Unexpected downregulation of genes typically activated by quorum sensing.
| Possible Cause | Troubleshooting Steps |
| Bacteriostatic effects of high C9-PQS concentrations. | Perform a dose-response curve to determine the optimal concentration of C9-PQS that induces gene expression without significantly inhibiting growth. Monitor bacterial growth (e.g., by measuring OD600) in parallel with your gene expression analysis.[7] |
| Complex regulatory feedback loops. | The PQS system is interconnected with other quorum sensing systems like las and rhl.[8] High levels of PQS signaling can sometimes lead to negative feedback on other parts of the network. Consider using mutant strains (e.g., ΔlasR, ΔrhlR) to dissect the specific effects of C9-PQS. |
Quantitative Data Summary
Table 1: Comparative Activity of PQS and its Congeners
| Compound | Alkyl Chain Length | Relative PqsR Activation | Inhibition of Aspergillus fumigatus (at 12.5 µg/mL) |
| C1-PQS | 1 | Weak | Not significant |
| C3-PQS | 3 | Moderate | Significant (p < 0.01) |
| C5-PQS | 5 | Moderate | Significant (p < 0.05) |
| PQS | 7 | High | Highly significant (p < 0.001) |
| C9-PQS | 9 | High | Highly significant (p < 0.001) |
Data summarized from studies on PqsR activation and antifungal activity.[2][9]
Experimental Protocols
Protocol 1: PqsR-Based Reporter Assay using a gfp Reporter
This protocol describes the use of a P. aeruginosa strain containing a plasmid with a PqsR-inducible promoter (e.g., the pqsA promoter) fused to a green fluorescent protein (gfp) gene.
Materials:
-
P. aeruginosa reporter strain (e.g., PAO1 with pqsA-gfp plasmid)
-
P. aeruginosa ΔpqsA mutant (for negative control)
-
Luria-Bertani (LB) broth
-
C9-PQS and PQS
-
DMSO (or other suitable solvent)
-
96-well microplate (black with a clear bottom for fluorescence reading)
-
Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~520 nm)
Methodology:
-
Prepare Overnight Cultures: Inoculate the reporter strain and the ΔpqsA mutant into LB broth and grow overnight at 37°C with shaking.
-
Subculture: Dilute the overnight cultures 1:100 into fresh LB broth and grow to an OD600 of ~0.5.
-
Prepare Assay Plate:
-
Add 100 µL of the subculture to each well of the 96-well plate.
-
Prepare serial dilutions of C9-PQS and PQS in DMSO. Add a small volume (e.g., 1 µL) of these dilutions to the wells to achieve the desired final concentrations.
-
Include a vehicle control (DMSO only) and a negative control (ΔpqsA strain with C9-PQS).
-
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).
-
Measurement:
-
Measure the fluorescence (RFU) using a microplate reader.
-
Measure the optical density at 600 nm (OD600) to normalize for cell growth.
-
-
Data Analysis: Calculate the normalized fluorescence by dividing the RFU by the OD600 for each well.
Protocol 2: Quantification of Pyocyanin (B1662382) Production
Pyocyanin is a blue-green phenazine (B1670421) pigment whose production is regulated by the PQS system. This protocol allows for the quantification of pyocyanin from bacterial culture supernatants.[10][11]
Materials:
-
P. aeruginosa cultures grown under desired conditions
-
0.2 N HCl
-
Spectrophotometer or microplate reader capable of reading absorbance at 520 nm
Methodology:
-
Culture Growth: Grow P. aeruginosa in liquid culture (e.g., LB broth) for 24 hours at 37°C with shaking.
-
Supernatant Collection: Centrifuge the culture at 10,000 rpm for 10 minutes to pellet the cells. Collect the supernatant.
-
Pyocyanin Extraction:
-
To 5 mL of the supernatant, add 3 mL of chloroform and vortex vigorously. The chloroform layer should turn blue.
-
Centrifuge for 10 minutes at 10,000 rpm to separate the phases.
-
Carefully transfer the lower (blue) chloroform layer to a new tube.
-
-
Acidification and Quantification:
-
Add 1.5 mL of 0.2 N HCl to the chloroform extract and vortex. The upper aqueous layer should turn pink.
-
Centrifuge for 2 minutes at 10,000 rpm.
-
Transfer the upper (pink) aqueous layer to a cuvette or a 96-well plate.
-
Measure the absorbance at 520 nm (OD520).
-
-
Calculation: The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the OD520 by 17.072.[12]
Protocol 3: Quantification of Elastase Activity
Elastase is a major virulence factor regulated by the PQS system. Its activity can be measured using Elastin-Congo Red as a substrate.[10][13]
Materials:
-
P. aeruginosa culture supernatants
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (pH 7.5)
-
Spectrophotometer or microplate reader capable of reading absorbance at 495 nm
Methodology:
-
Prepare ECR solution: Suspend ECR in Tris-HCl buffer.
-
Assay Setup: In a microcentrifuge tube, mix the bacterial supernatant with the ECR solution.
-
Incubation: Incubate the mixture at 37°C with shaking for a defined period (e.g., 4-20 hours).
-
Stop Reaction and Centrifuge: Stop the reaction by placing the tubes on ice. Centrifuge to pellet the remaining insoluble ECR.
-
Quantification: Transfer the supernatant to a new tube or a 96-well plate and measure the absorbance at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.
Signaling Pathways and Experimental Workflows
Caption: The interconnected quorum sensing pathways in P. aeruginosa.
Caption: Experimental workflow for a PqsR-based reporter gene assay.
Caption: A logical troubleshooting guide for a non-responsive reporter assay.
References
- 1. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 2. Molecular Modifications of the Pseudomonas Quinolone Signal in the Intermicrobial Competition with Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility and Bioactivity of the Pseudomonas Quinolone Signal Are Increased by a Pseudomonas aeruginosa-Produced Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]
- 8. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]
- 9. Elastase activity assay. [bio-protocol.org]
- 10. Elastase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of four procedures for measuring elastase production by Pseudomonas aeruginosa strains from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RNA-Seq reveals that Pseudomonas aeruginosa mounts growth medium-dependent competitive responses when sensing diffusible cues from Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model [frontiersin.org]
Navigating the Stability of 2-nonyl-3-hydroxy-4-quinolone (PQS): A Technical Guide for Researchers
Technical Support Center
For researchers, scientists, and professionals in drug development, ensuring the stability of 2-nonyl-3-hydroxy-4-quinolone (PQS) in various solvents is critical for reproducible and accurate experimental outcomes. This technical guide provides a comprehensive overview of PQS stability, offering troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) on PQS Stability
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: Based on available data, this compound is soluble in several common organic solvents. The known solubility information is summarized in the table below. For short-term storage of stock solutions, it is recommended to use dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, or methanol (B129727). For long-term storage, it is advisable to store PQS as a solid at -20°C or -80°C.[1][2][3][4]
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 15 mg/mL | [2][3] |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL | [3] |
| Ethanol | 5 mg/mL | [2][3] |
| Methanol | Soluble | [4] |
Q2: What are the optimal storage conditions for PQS to ensure its stability?
A2: For long-term stability, this compound should be stored as a solid at -20°C, under which conditions it is reported to be stable for at least four years.[4] Stock solutions should be stored at -20°C for short to medium-term storage. To minimize degradation, it is recommended to prepare fresh solutions for sensitive experiments.
Q3: My experimental results with PQS are inconsistent. Could solvent-related instability be the cause?
A3: Yes, inconsistent results can be a sign of PQS degradation in your solvent. The stability of PQS can be influenced by factors such as the choice of solvent, storage duration and temperature, exposure to light, and the presence of contaminants. It is crucial to use high-purity solvents and to be aware of the potential for degradation, especially when working with protic solvents or under conditions of prolonged storage at room temperature.
Q4: How can I assess the stability of PQS in a specific solvent for my experiment?
A4: To determine the stability of PQS in a particular solvent, a forced degradation study is recommended. This involves subjecting a solution of PQS in the solvent of interest to stress conditions such as heat, light, and oxidation. The concentration of PQS is monitored over time using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC), to quantify any degradation.
Troubleshooting Guide for PQS Stability Issues
Encountering stability problems with this compound can be a significant hurdle in research. This guide provides a systematic approach to troubleshooting common issues.
Problem 1: Loss of PQS activity or concentration in prepared solutions.
-
Possible Cause 1: Solvent-Induced Degradation.
-
Troubleshooting Step: The choice of solvent can significantly impact the stability of PQS. If you suspect solvent-induced degradation, consider switching to a more stable solvent system. Aprotic solvents like DMSO and DMF are generally considered more inert than protic solvents like methanol and ethanol. Conduct a small-scale stability test by preparing a fresh solution and monitoring its concentration over your typical experimental timeframe.
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting Step: Quinolone structures can be susceptible to degradation upon exposure to light.[5] Protect your PQS solutions from light by using amber vials or by wrapping your containers in aluminum foil. Minimize the exposure of your solutions to ambient light during experimental procedures.
-
-
Possible Cause 3: Thermal Degradation.
-
Troubleshooting Step: Elevated temperatures can accelerate the degradation of chemical compounds. Store your stock solutions at or below -20°C. For experiments conducted at higher temperatures, prepare fresh solutions and use them promptly.
-
-
Possible Cause 4: Oxidation.
-
Troubleshooting Step: PQS may be susceptible to oxidation. To mitigate this, consider using degassed solvents for the preparation of your solutions. Purging the solvent with an inert gas like nitrogen or argon can help to remove dissolved oxygen.
-
Problem 2: Variability between different batches of PQS solutions.
-
Possible Cause 1: Inconsistent Solution Preparation.
-
Troubleshooting Step: Ensure that your protocol for preparing PQS solutions is standardized and followed consistently. This includes using the same solvent, concentration, and storage conditions for each batch.
-
-
Possible Cause 2: Contamination of Solvent.
-
Troubleshooting Step: Use high-purity, unopened solvents whenever possible. Contaminants in the solvent, such as water or reactive impurities, can contribute to the degradation of PQS.
-
The following flowchart illustrates a general troubleshooting workflow for addressing PQS stability concerns:
Caption: A flowchart for troubleshooting PQS stability issues.
Experimental Protocols
Protocol for a General Forced Degradation Study of PQS in an Organic Solvent
This protocol outlines a general procedure for assessing the stability of this compound in a chosen organic solvent under stress conditions.
1. Materials:
-
This compound (PQS) solid
-
High-purity organic solvent of interest (e.g., DMSO, methanol, acetonitrile)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 reverse-phase HPLC column
-
Calibrated oven
-
Photostability chamber
-
3% Hydrogen peroxide solution
2. Preparation of PQS Stock Solution:
-
Accurately weigh a known amount of PQS solid.
-
Dissolve the PQS in the chosen organic solvent to a final concentration of 1 mg/mL. This will be your stock solution.
3. Application of Stress Conditions:
-
Thermal Stress: Transfer an aliquot of the PQS stock solution to a sealed vial and place it in an oven at 60°C.
-
Photolytic Stress: Transfer an aliquot of the PQS stock solution to a photostability chamber and expose it to a controlled light source.
-
Oxidative Stress: To an aliquot of the PQS stock solution, add an equal volume of 3% hydrogen peroxide solution. Keep the mixture at room temperature.
-
Control: Keep an aliquot of the PQS stock solution in a sealed vial, protected from light, at -20°C.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw a small sample from each of the stress conditions and the control.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to determine the concentration of the remaining PQS. A stability-indicating HPLC method should be used, which can separate the intact PQS from its degradation products.
5. Data Analysis:
-
Calculate the percentage of PQS remaining at each time point for each stress condition relative to the initial concentration (time 0).
-
Plot the percentage of remaining PQS against time to visualize the degradation kinetics.
The following diagram illustrates the experimental workflow for a forced degradation study:
Caption: Workflow for a forced degradation study of PQS.
Potential Degradation Pathway
While specific degradation pathways of this compound in various organic solvents are not well-documented, a potential area of susceptibility is the quinolone core itself, which can undergo various reactions. Based on the known degradation of other quinolone compounds, potential degradation could involve oxidation of the heterocyclic ring or reactions involving the hydroxyl and alkyl groups under harsh conditions. Further research, including identification of degradation products by mass spectrometry, would be necessary to elucidate the precise degradation pathways.
The diagram below illustrates a hypothetical degradation pathway, highlighting potential sites of chemical modification.
Caption: Potential degradation sites on the PQS molecule.
By understanding the factors that influence the stability of this compound and by employing systematic troubleshooting and stability assessment protocols, researchers can ensure the integrity of their experiments and the reliability of their scientific findings.
References
- 1. sgs.com [sgs.com]
- 2. Proposed biosynthetic pathway of PQS, HHQ, HQNO and DHQ in Pseudomonas aeruginosa [pfocr.wikipathways.org]
- 3. acs.org [acs.org]
- 4. Biotic inactivation of the Pseudomonas aeruginosa quinolone signal molecule. | Semantic Scholar [semanticscholar.org]
- 5. resolvemass.ca [resolvemass.ca]
Validation & Comparative
Validating the Function of 2-nonyl-3-hydroxy-4-quinolone (PQS) in Gene Regulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gene regulatory functions of 2-nonyl-3-hydroxy-4-quinolone (PQS), a key quorum-sensing signal molecule in Pseudomonas aeruginosa, with alternative strategies aimed at modulating bacterial gene expression. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular pathways to facilitate a deeper understanding of PQS-mediated signaling and its potential as a therapeutic target.
PQS-Mediated Gene Regulation: A Central Role in Virulence
This compound, also known as the Pseudomonas quinolone signal (PQS), is a crucial intercellular signal molecule in P. aeruginosa.[1] It plays a pivotal role in a cell-density-dependent communication system known as quorum sensing (QS).[2][3] This intricate network allows bacteria to coordinate their gene expression, leading to collective behaviors such as virulence factor production and biofilm formation.[3][4] The PQS system is intricately linked with two other major QS systems in P. aeruginosa, the las and rhl systems, which utilize acyl-homoserine lactones (AHLs) as signaling molecules.[1] Together, these systems form a hierarchical regulatory cascade that controls a significant portion of the bacterial genome.[1]
PQS exerts its regulatory function primarily through the LysR-type transcriptional regulator, PqsR (also known as MvfR).[5] PQS, along with its precursor 2-heptyl-4-quinolone (HHQ), binds to and activates PqsR.[5] This activation triggers a positive feedback loop, enhancing the expression of the pqsABCDE operon, which is responsible for the biosynthesis of PQS and other related quinolones.[5] The activated PqsR-PQS complex then directly or indirectly regulates the expression of a wide array of genes, many of which are critical for the pathogenicity of P. aeruginosa.
The PQS signaling pathway is a complex network involving multiple regulatory proteins and environmental cues. The diagram below illustrates the core components of the PQS biosynthesis and signaling cascade.
Quantitative Analysis: PQS vs. PQS-Deficient Strains
To validate the function of PQS in gene regulation, numerous studies have employed transcriptomic and proteomic approaches to compare wild-type P. aeruginosa with mutants deficient in PQS biosynthesis (e.g., pqsA or pqsH mutants) or in the PqsR regulator. These studies consistently demonstrate that the absence of a functional PQS system leads to a significant downregulation of a wide range of virulence-associated genes.
The following table summarizes representative quantitative data from such comparative analyses, highlighting the fold-change in the expression of key virulence factors in PQS-deficient mutants compared to the wild-type strain.
| Gene/Protein | Function | Fold Change (mutant vs. WT) | Experimental Approach | Reference |
| phzA1 | Pyocyanin (B1662382) biosynthesis | Downregulated | Microarray | (Schuster et al., 2003) |
| hcnA | Hydrogen cyanide synthesis | Downregulated | RNA-Seq | (Déziel et al., 2005) |
| rhlA | Rhamnolipid biosynthesis | Downregulated | qRT-PCR | (Déziel et al., 2005) |
| lasB | Elastase production | Downregulated | Proteomics | (Déziel et al., 2005) |
| lecB | Lectin B synthesis | Downregulated | Microarray | (Schuster et al., 2003) |
Alternatives to PQS-Mediated Regulation: Quorum Quenching Strategies
The central role of PQS in controlling virulence has made it an attractive target for the development of novel anti-virulence therapies. These strategies, collectively known as "quorum quenching" (QQ), aim to disrupt bacterial communication rather than directly killing the bacteria, which may impose less selective pressure for the development of resistance.[1] Alternatives to PQS-mediated gene regulation primarily fall into two categories: enzymatic degradation of the PQS signal and inhibition of the PQS system components.
Enzymatic Degradation of PQS
Several enzymes have been identified that can degrade PQS, thereby disrupting the signaling pathway. These enzymes, often referred to as PQS-cleaving enzymes, represent a promising therapeutic approach.
| Enzyme | Source Organism | Mechanism of Action | Reference |
| HodC | Arthrobacter sp. | Dioxygenase, cleaves the quinolone ring | (Müller et al., 2015) |
| Pqs-cleaving enzyme | Terrabacter sp. | Dioxygenase, cleaves the quinolone ring | (Pustelny et al., 2009) |
Inhibition of the PQS System
A variety of small molecules have been identified that can inhibit different stages of the PQS signaling pathway. These inhibitors can target the biosynthesis of PQS or the interaction between PQS and its receptor, PqsR.
The workflow for identifying and validating PQS inhibitors often involves a multi-step process, from initial screening to in-depth characterization of their effects on virulence.
The following table provides a comparison of selected PQS inhibitors, their targets, and their reported efficacy.
| Inhibitor | Target | IC50 | Effect on Virulence | Reference |
| Anthranilic acid analogs | PqsA | Varies | Reduced pyocyanin, elastase, and biofilm formation | (Lesic et al., 2007) |
| Quinazolinones (QZNs) | PqsR (Antagonist) | ~5-20 µM | Reduced pyocyanin and biofilm formation | (Ilangovan et al., 2013) |
| Benzamide-benzimidazole (BB) compounds | PqsD | ~1-10 µM | Reduced PQS production and virulence | (Storz et al., 2012) |
| (2-nitrophenyl) propan-1-amine derivatives | PqsR (Antagonist) | ~2-15 µM | Reduced pyocyanin and biofilm formation | (Lu et al., 2012) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the function of PQS in gene regulation and to assess the efficacy of PQS inhibitors.
β-Galactosidase Reporter Assay for Promoter Activity
This assay is used to quantify the activity of a specific promoter in response to PQS or potential inhibitors. A reporter plasmid is constructed where the promoter of a PQS-regulated gene (e.g., pqsA) is fused to the lacZ gene, which encodes the enzyme β-galactosidase.
Protocol:
-
Strain Preparation:
-
Transform the P. aeruginosa strain of interest with the appropriate pqsA-lacZ reporter plasmid.
-
Grow overnight cultures of the transformed strain in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance at 37°C with shaking.
-
-
Experimental Setup:
-
Inoculate fresh medium with the overnight culture to an initial OD600 of ~0.05.
-
For testing PQS function, add varying concentrations of synthetic PQS to a PQS-deficient mutant strain (e.g., pqsA mutant).
-
For testing inhibitors, add varying concentrations of the test compound to the wild-type strain. Include a vehicle control (e.g., DMSO).
-
Incubate the cultures at 37°C with shaking until they reach the desired growth phase (e.g., late exponential or early stationary phase).
-
-
β-Galactosidase Assay (Miller Assay):
-
Measure the final OD600 of each culture.
-
Permeabilize the bacterial cells by adding a few drops of chloroform (B151607) and 0.1% SDS and vortexing vigorously.
-
Add a known volume of the permeabilized cell culture to a reaction buffer containing o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Incubate the reaction at 28°C until a yellow color develops.
-
Stop the reaction by adding a solution of Na2CO3.
-
Measure the absorbance of the reaction mixture at 420 nm (for the yellow product, o-nitrophenol) and 550 nm (to correct for light scattering).
-
Calculate the Miller Units using the following formula: Miller Units = 1000 × [A420 – (1.75 × A550)] / (t × v × OD600) where:
-
t = reaction time in minutes
-
v = volume of culture used in ml
-
OD600 = cell density at the time of assay
-
-
Electrophoretic Mobility Shift Assay (EMSA) for PqsR-DNA Binding
EMSA is used to qualitatively and quantitatively assess the binding of the PqsR protein to its target DNA promoter region.
Protocol:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides corresponding to the promoter region of a PqsR-regulated gene (e.g., the pqsA promoter).
-
Label one of the oligonucleotides with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, digoxigenin).
-
Purify the labeled DNA probe.
-
-
Binding Reaction:
-
In a binding buffer, combine the labeled DNA probe with purified PqsR protein.
-
To test the effect of PQS, add varying concentrations of synthetic PQS to the binding reaction.
-
For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.
-
Incubate the reaction at room temperature for a specified time to allow for protein-DNA binding.
-
-
Electrophoresis:
-
Load the binding reactions onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.
-
-
Detection:
-
For radioactive probes, expose the gel to a phosphor screen or X-ray film.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect the labeled probe using a chemiluminescent or colorimetric substrate.
-
The formation of a protein-DNA complex will result in a band with slower mobility (a "shift") compared to the free, unbound DNA probe.
-
Quantification of Pyocyanin Production
Pyocyanin is a blue-green phenazine (B1670421) pigment and a key virulence factor of P. aeruginosa whose production is regulated by the PQS system.
Protocol:
-
Culture Preparation:
-
Grow P. aeruginosa strains in a suitable medium (e.g., King's A medium) under conditions that promote pyocyanin production (e.g., overnight at 37°C with shaking).
-
For inhibitor studies, add the test compound to the culture medium at the time of inoculation.
-
-
Extraction:
-
Centrifuge the bacterial culture to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Add chloroform to the supernatant and vortex vigorously to extract the pyocyanin into the organic phase.
-
Centrifuge to separate the phases.
-
-
Quantification:
-
Carefully remove the chloroform layer (which will be blue).
-
Add 0.2 M HCl to the chloroform extract and vortex to back-extract the pyocyanin into the acidic aqueous phase (which will turn pink).
-
Measure the absorbance of the pink aqueous phase at 520 nm.
-
Calculate the concentration of pyocyanin using the molar extinction coefficient of pyocyanin at 520 nm (17.072 µg/mL per OD unit).
-
Quantification of Elastase Activity
Elastase (LasB) is a major protease secreted by P. aeruginosa that is under the control of the QS network, including the PQS system.
Protocol:
-
Culture Supernatant Preparation:
-
Grow P. aeruginosa strains in a suitable medium (e.g., tryptic soy broth) overnight at 37°C with shaking.
-
Centrifuge the culture and collect the cell-free supernatant.
-
-
Elastin-Congo Red Assay:
-
Prepare a reaction buffer containing the culture supernatant and Elastin-Congo Red as the substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours) with shaking.
-
Stop the reaction by adding a precipitating agent (e.g., sodium phosphate (B84403) buffer).
-
Centrifuge to pellet the un-degraded Elastin-Congo Red.
-
Transfer the supernatant to a new tube and measure the absorbance at 495 nm.
-
The absorbance is proportional to the amount of Congo Red released, which is indicative of elastase activity.
-
Conclusion
The this compound (PQS) signaling system represents a critical regulatory hub in Pseudomonas aeruginosa, controlling a vast array of genes essential for virulence and pathogenesis. The data presented in this guide unequivocally validate the function of PQS in upregulating key virulence factors. Furthermore, the comparison with alternative quorum quenching strategies highlights the potential of targeting the PQS pathway for the development of novel anti-virulence therapeutics. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to further investigate PQS-mediated gene regulation and to discover and characterize new inhibitors of this important bacterial communication system. The continued exploration of PQS signaling and its inhibition holds significant promise for combating infections caused by the opportunistic pathogen P. aeruginosa.
References
- 1. Frontiers | Effect of Quorum Quenching Lactonase in Clinical Isolates of Pseudomonas aeruginosa and Comparison with Quorum Sensing Inhibitors [frontiersin.org]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Inhibitors of the PqsR Quorum-Sensing Receptor Reveal Differential Roles for PqsE and RhlI in Control of Phenazine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. Genome-Wide Mapping Reveals Complex Regulatory Activities of BfmR in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-nonyl-3-hydroxy-4-quinolone (C9-PQS) and Pseudomonas Quinolone Signal (PQS) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 2-nonyl-3-hydroxy-4-quinolone (C9-PQS) and the well-characterized Pseudomonas aeruginosa quorum sensing molecule, 2-heptyl-3-hydroxy-4-quinolone, commonly known as the Pseudomonas Quinolone Signal (PQS). This objective analysis, supported by experimental data, aims to elucidate the similarities and differences in their roles as signaling molecules and their potential as targets for antimicrobial drug development.
Introduction to Quinolone Signaling
Quinolone signaling is a crucial component of the complex cell-to-cell communication network in Pseudomonas aeruginosa, a versatile and opportunistic pathogen. These signaling molecules, belonging to the 2-alkyl-4-quinolone (AQ) class, regulate the expression of numerous virulence factors and are integral to biofilm formation. The most studied of these is PQS, a multifunctional molecule that not only acts as a co-inducer of the transcriptional regulator PqsR but also functions as an iron-chelating agent, a modulator of host immune responses, and a cytotoxic agent.[1] Its precursor, 2-heptyl-4-quinolone (HHQ), also plays a significant role in this signaling cascade.[1] This guide focuses on comparing the activity of PQS with its longer alkyl chain analogue, C9-PQS.
Comparative Analysis of Biological Activities
The biological activities of C9-PQS and PQS have been investigated across several domains, including quorum sensing activation, antimicrobial properties, and iron chelation. While both molecules exhibit similar functionalities, their potency can differ, likely due to the variation in the length of their alkyl side chain.
PqsR-Mediated Quorum Sensing Activation
Antimicrobial and Antifungal Activity
The antimicrobial properties of these quinolones extend beyond inter-bacterial communication. A significant area of research has been their effect on fungi, particularly the opportunistic pathogen Aspergillus fumigatus.
Table 1: Comparative Antifungal Activity against Aspergillus fumigatus Biofilm [1]
| Compound | Concentration (µg/mL) | Inhibition of Biofilm Metabolism (%) | p-value (vs. Control) | p-value (vs. PQS at same concentration) |
| C9-PQS | 1.56 | ~40 | < 0.05 | < 0.01 |
| PQS | 1.56 | ~70 | < 0.001 | - |
| C9-PQS | 12.5 | ~75 | < 0.001 | > 0.05 (equal activity) |
| PQS | 12.5 | ~75 | < 0.001 | - |
Data is approximated from graphical representations in the source material.
At a concentration of 12.5 µg/mL, both C9-PQS and PQS demonstrated equal efficacy in inhibiting the growth of A. fumigatus on agar.[1] However, at a lower concentration of 1.56 µg/mL, PQS was found to be significantly more potent in inhibiting biofilm metabolism.[1]
While both molecules are known to possess activity against Staphylococcus aureus, specific comparative Minimum Inhibitory Concentration (MIC) values are not available in the reviewed literature.
Iron Chelation
The 3-hydroxy-4-quinolone core structure endows both PQS and C9-PQS with iron-chelating properties. This activity is believed to contribute to their antimicrobial effects by sequestering this essential nutrient from competing microorganisms. The antifungal activity of C9-PQS against A. fumigatus has been shown to be reversible by the addition of iron, confirming the role of iron chelation in its mechanism of action.[1] While qualitative evidence for the iron-chelating ability of both compounds is strong, comparative IC50 values for iron chelation are not available in the literature reviewed.
Cytotoxicity
The cytotoxic effects of PQS against various cell types are well-documented.[1] However, a direct quantitative comparison of the cytotoxicity of C9-PQS and PQS on human cell lines, with corresponding IC50 values, is not available in the current body of literature.
Signaling Pathways and Experimental Workflows
To understand the functional context and the methods used to evaluate these molecules, the following diagrams illustrate the PQS signaling pathway and a general workflow for assessing quinolone activity.
Caption: PQS signaling pathway in P. aeruginosa.
Caption: Workflow for quinolone activity assessment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the activities of C9-PQS and PQS.
PqsR Reporter Gene Assay
This assay quantitatively measures the ability of a compound to activate the PqsR transcriptional regulator.
-
Bacterial Strain: An E. coli or P. aeruginosa strain is engineered to lack its native pqsA gene and to contain a reporter gene (e.g., luxCDABE or lacZ) under the control of the pqsA promoter (PpqsA).
-
Culture Conditions: The reporter strain is grown in a suitable medium (e.g., LB broth) to a specific optical density (e.g., OD600 of 0.4).
-
Compound Addition: The test compounds (C9-PQS, PQS, or controls) are added to the bacterial cultures at various concentrations.
-
Incubation: The cultures are incubated for a defined period (e.g., 6 hours) to allow for PqsR activation and reporter gene expression.
-
Measurement: The reporter gene activity is measured. For a lux reporter, luminescence is measured using a luminometer. For a lacZ reporter, β-galactosidase activity is measured using a colorimetric substrate (e.g., ONPG).
-
Data Analysis: The dose-response curves are plotted, and EC50 values (the concentration required to elicit a half-maximal response) are calculated.
Antifungal Biofilm Inhibition Assay
This assay assesses the ability of the compounds to inhibit the formation or metabolic activity of fungal biofilms.
-
Fungal Strain: A clinically relevant fungal strain, such as Aspergillus fumigatus, is used.
-
Inoculum Preparation: A suspension of fungal conidia is prepared and adjusted to a standard concentration.
-
Biofilm Formation: The conidial suspension is added to the wells of a microtiter plate and incubated to allow for biofilm formation (e.g., 24 hours at 37°C).
-
Compound Treatment: The planktonic cells are removed, and fresh medium containing various concentrations of the test compounds is added to the established biofilms.
-
Incubation: The plates are incubated for a further period (e.g., 24 hours) to allow the compounds to act on the biofilm.
-
Quantification: The metabolic activity of the biofilm is quantified using a colorimetric assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of biofilm inhibition is calculated relative to a solvent control, and IC50 values can be determined.
Ferrous Ion Chelation Assay (Chrome Azurol S - CAS Assay)
This colorimetric assay is commonly used to screen for the iron-chelating activity of compounds.
-
Reagent Preparation: A CAS shuttle solution is prepared containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a buffered solution of FeCl3.
-
Assay Procedure: The test compound, dissolved in a suitable solvent, is mixed with the CAS shuttle solution.
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 20-30 minutes) to allow for the chelation of iron by the test compound.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 630 nm). The chelation of iron by the test compound results in a color change and a decrease in absorbance.
-
Data Analysis: The percentage of iron chelation is calculated relative to a reference chelator (e.g., EDTA), and IC50 values can be determined.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.
-
Cell Culture: A human cell line (e.g., A549 lung carcinoma cells or HEK293 embryonic kidney cells) is cultured in a suitable medium and seeded into a 96-well plate.
-
Compound Exposure: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to a solvent control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Conclusion
Both this compound (C9-PQS) and the Pseudomonas Quinolone Signal (PQS) are potent biological signaling molecules with multifaceted activities. They share the ability to activate the PqsR receptor, a critical step in P. aeruginosa quorum sensing. Their antimicrobial activities, particularly against fungi, are significant, with their potency being concentration-dependent. The iron-chelating property inherent to their chemical structure is a key contributor to their biological function.
While their activities are qualitatively similar, quantitative differences, such as the higher potency of PQS in inhibiting A. fumigatus biofilm at lower concentrations, highlight the influence of the alkyl chain length on their biological efficacy. Further research is required to obtain a complete quantitative comparison of their activities, including PqsR activation, iron chelation, and cytotoxicity. A deeper understanding of these structure-activity relationships will be invaluable for the design of novel anti-infective agents that target quinolone signaling pathways.
References
- 1. Molecular Modifications of the Pseudomonas Quinolone Signal in the Intermicrobial Competition with Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PQS and HHQ in Pseudomonas aeruginosa Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bacterial communication, the Pseudomonas aeruginosa quorum sensing (QS) network stands out for its complexity and its critical role in regulating virulence. Central to this network is the pqs system, which utilizes 2-alkyl-4(1H)-quinolone (AQ) signal molecules. This guide provides an objective, data-driven comparison of the two principal signaling molecules of this system: 2-nonyl-3-hydroxy-4-quinolone (PQS), the primary signal, and its direct biosynthetic precursor, 2-heptyl-4-quinolone (HHQ).
Overview: Biosynthesis and Mechanism of Action
HHQ and PQS are key players in a hierarchical signaling cascade. The biosynthesis of both molecules begins with enzymes encoded by the pqsABCDE operon, which convert anthranilic acid into HHQ.[1] HHQ then acts as a signaling molecule itself and also serves as the direct precursor to PQS. The conversion of HHQ to the more potent PQS is catalyzed by the PqsH monooxygenase, which adds a hydroxyl group at the 3-position of the quinolone ring.[2][3]
Both HHQ and PQS exert their regulatory effects by binding to the LysR-type transcriptional regulator PqsR (also known as MvfR).[2][4] This binding event induces a conformational change in PqsR, enhancing its ability to bind to the promoter of the pqsABCDE operon. This creates a positive feedback loop, autoinducing the synthesis of more AQ signals.[3][5] The activated PqsR-ligand complex then proceeds to regulate the expression of numerous downstream virulence genes.[6]
References
- 1. Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 3. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]
- 5. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) | PLOS Pathogens [journals.plos.org]
- 6. Evidence for Direct Control of Virulence and Defense Gene Circuits by the Pseudomonas aeruginosa Quorum Sensing Regulator, MvfR - PMC [pmc.ncbi.nlm.nih.gov]
cross-talk between 2-nonyl-3-hydroxy-4-quinolone and other signaling molecules
For decades, the signaling molecule 2-nonyl-3-hydroxy-4-quinolone (PQS) was primarily recognized for its role in quorum sensing, a form of bacterial cell-to-cell communication. However, emerging research reveals a far more complex picture, positioning PQS as a crucial node in a web of interconnected signaling pathways that extend beyond bacterial communities to influence host responses. This guide provides a comparative analysis of PQS cross-talk with other key signaling molecules, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This in-depth comparison explores the intricate interactions between PQS and other signaling systems, including the las and rhl quorum-sensing networks, the iron starvation response, and host immune signaling pathways. By presenting quantitative data, detailed experimental protocols, and visual representations of these complex interactions, this guide aims to provide a comprehensive resource for understanding the multifaceted role of PQS in bacterial pathogenesis and its potential as a therapeutic target.
Comparative Analysis of PQS Signaling Cross-Talk
The influence of PQS extends across various regulatory networks, modulating gene expression and impacting virulence. The following tables summarize the quantitative effects of PQS on key signaling pathways.
PQS and Quorum Sensing Cross-Talk
PQS is intricately linked to the canonical las and rhl quorum-sensing systems in Pseudomonas aeruginosa, forming a hierarchical regulatory cascade. The las system, activated by 3-oxo-C12-HSL, sits (B43327) at the top, positively regulating the expression of pqsR (also known as mvfR), the transcriptional regulator of the PQS system. PqsR, in turn, controls the expression of the pqsABCDE operon, which is responsible for PQS biosynthesis. The PQS system then positively influences the rhl system.[1][2][3]
| Target Gene/System | Regulatory Effect of PQS | Fold Change/Quantitative Effect | Experimental Method | Reference |
| pqsA promoter activity | Positive autoregulation (PQS as a co-inducer for PqsR) | Dramatic increase in PqsR binding in the presence of PQS | DNA mobility shift assay | [4] |
| pqsR expression | Positive regulation by LasR | LasR and 3-oxo-C12-HSL are required and sufficient for pqsR activation. | pqsR'-lacZ fusion in E. coli | [5] |
| pqsR expression | Negative regulation by RhlR | RhlR has a negative effect on pqsR transcription. | Northern blot analysis | [5] |
| rhlI expression | Strong induction | Major positive effect on rhlI induction. | rhlI'-lacZ fusion in P. aeruginosa | [6] |
| rhlR expression | Minor positive effect | Lesser positive effect on rhlR induction. | rhlR'-lacZ fusion in P. aeruginosa | [6] |
PQS and Virulence Factor Regulation
PQS is a key regulator of numerous virulence factors in P. aeruginosa, including the production of pyocyanin (B1662382) and elastase. This regulation is often mediated through its interaction with the rhl system.
| Virulence Factor | Regulatory Effect of PQS | Quantitative Effect | Experimental Method | Reference |
| Pyocyanin | Positive | Deletion of pqsA or pqsE significantly reduces pyocyanin production. | Chloroform (B151607) extraction and spectrophotometry | [7] |
| Elastase (LasB) | Positive | Null mutants of the pqs system show reduced elastase production. | Elastin Congo Red (ECR) assay | [5] |
| Pyoverdine and Pyochelin | Positive | PQS upregulates genes for pyoverdine and pyochelin biosynthesis. | Microarray analysis | [8][9] |
PQS and Host Immune Response Modulation
PQS can directly interact with host cells, modulating their immune responses. A significant mechanism of this interaction is the suppression of the NF-κB signaling pathway.
| Host Cell Target | Effect of PQS | Quantitative Effect | Experimental Method | Reference |
| NF-κB signaling | Inhibition | PQS reduces NF-κB binding to its target DNA. | Electrophoretic mobility shift assay (EMSA) | [10] |
| Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) | Suppression | PQS abolishes the stimulating activity of bacterial extracts on cytokine production. | ELISA | [11] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments cited in this guide.
Protocol 1: Quantification of Pyocyanin Production
This protocol is based on the chloroform-HCl extraction method.
Materials:
-
P. aeruginosa culture supernatant
-
Chloroform
-
0.2 M Hydrochloric acid (HCl)
-
Centrifuge and tubes
-
Vortex mixer
-
Spectrophotometer or microplate reader
Procedure:
-
Grow P. aeruginosa in a suitable liquid medium (e.g., King's A broth) to the desired cell density.
-
Centrifuge the culture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the bacterial cells.
-
Carefully collect the supernatant, which contains the secreted pyocyanin.
-
Add chloroform to the supernatant at a 3:2 ratio (e.g., 3 mL of chloroform to 2 mL of supernatant).
-
Vortex the mixture vigorously for 30 seconds to extract the blue pyocyanin pigment into the lower chloroform phase.
-
Centrifuge the mixture to achieve a clear separation of the aqueous and chloroform phases.
-
Carefully collect the lower blue chloroform layer.
-
Add 0.2 M HCl to the chloroform extract at a 1:2 ratio (e.g., 1 mL of 0.2 M HCl to 2 mL of chloroform extract).
-
Vortex the mixture again. The pyocyanin will move to the upper aqueous (HCl) phase, which will turn pink.
-
Centrifuge to separate the phases.
-
Transfer the upper pink aqueous layer to a cuvette or a 96-well plate.
-
Measure the absorbance at 520 nm using a spectrophotometer or microplate reader.
-
The concentration of pyocyanin can be calculated using the molar extinction coefficient of pyocyanin at 520 nm.[12]
Protocol 2: Elastase Activity Assay (Elastin Congo Red Method)
This colorimetric assay measures the degradation of Congo Red-labeled elastin.
Materials:
-
Elastin Congo Red (ECR) substrate
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
P. aeruginosa culture supernatant
-
Microcentrifuge and tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a suspension of Elastin Congo Red in Tris-HCl buffer.
-
Add a specific volume of the bacterial culture supernatant (containing elastase) to the ECR suspension.
-
Incubate the mixture at 37°C for a defined period (e.g., 1-4 hours), allowing the elastase to digest the labeled elastin.
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge the tubes to pellet the undigested ECR.
-
Carefully transfer the supernatant, which contains the soluble Congo Red released from the digested elastin, to a new tube or a 96-well plate.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 495 nm).
-
The absorbance is directly proportional to the elastolytic activity in the sample.[13][14][15]
Protocol 3: Reporter Gene Assay for Promoter Activity
This protocol describes a general method for assessing the effect of PQS on the activity of a target promoter using a luciferase reporter.
Materials:
-
Bacterial strain containing a plasmid with the promoter of interest fused to a luciferase reporter gene (e.g., luxCDABE).
-
PQS (synthetic or purified)
-
Appropriate growth medium and antibiotics
-
Luminometer or microplate reader with luminescence detection capabilities
Procedure:
-
Grow the reporter strain overnight in a suitable medium with appropriate antibiotics.
-
Dilute the overnight culture into fresh medium to a starting OD600 of approximately 0.05.
-
Aliquot the diluted culture into a 96-well plate.
-
Add PQS to the wells at various concentrations. Include a control with no added PQS.
-
Incubate the plate at the optimal growth temperature for the bacterium, with shaking.
-
Measure both the optical density (OD600) and the luminescence at regular intervals throughout the growth curve.
-
Normalize the luminescence readings to the cell density (luminescence/OD600) to determine the specific promoter activity.
-
Compare the promoter activity in the presence and absence of PQS to determine its regulatory effect.[16]
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps to quantify the expression of target genes in response to PQS.
Materials:
-
P. aeruginosa cultures grown with and without PQS.
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., containing SYBR Green)
-
Gene-specific primers for target genes and a housekeeping gene (for normalization)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from bacterial cultures using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
qPCR Reaction Setup: Prepare the qPCR reactions by mixing the cDNA template, gene-specific forward and reverse primers, and qPCR master mix. Set up reactions for each target gene and the housekeeping gene in triplicate for each condition (with and without PQS).
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence of the SYBR Green dye, which intercalates with double-stranded DNA, in real-time as the DNA is amplified.
-
Data Analysis: Determine the cycle threshold (Ct) value for each reaction. The Ct value is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Relative Quantification: Calculate the relative fold change in gene expression using the ΔΔCt method. This involves normalizing the Ct values of the target genes to the Ct value of the housekeeping gene and then comparing the normalized values between the PQS-treated and untreated samples.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Cooperation and cheating in Pseudomonas aeruginosa: the roles of the las, rhl and pqs quorum-sensing systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Regulation of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Creation of stable Pseudomonas aeruginosa promoter–reporter fusion mutants using linear plasmid DNA transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pseudomonas aeruginosa quinolone signal (PQS) has an iron-chelating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The PqsE-RhlR Interaction Regulates RhlR DNA Binding to Control Virulence Factor Production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallization and preliminary crystal structure analysis of the ligand-binding domain of PqsR (MvfR), the Pseudomonas quinolone signal (PQS) responsive quorum-sensing transcription factor of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Analyze ChIP-Seq Data: From Data Preprocessing to Downstream Analysis - CD Genomics [cd-genomics.com]
Navigating the Attenuation of Pseudomonas aeruginosa Virulence: A Comparative Guide to In Vivo Efficacy of PQS Quorum Sensing Inhibitors
For Immediate Release
In the persistent battle against antibiotic resistance, targeting bacterial communication systems, known as quorum sensing (QS), has emerged as a promising anti-virulence strategy. This guide offers a comparative analysis of the in vivo efficacy of inhibitors targeting the Pseudomonas aeruginosa quinolone signal (PQS) pathway, a critical regulator of virulence and biofilm formation. The data presented herein is intended for researchers, scientists, and drug development professionals dedicated to advancing novel anti-infective therapies.
The PQS system, centered around the transcriptional regulator PqsR (also known as MvfR) and its signaling molecule 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), controls the expression of numerous virulence factors, making it an attractive target for disarming the pathogen without exerting direct bactericidal pressure that can lead to resistance.[1][2] This guide summarizes key findings from preclinical studies on various classes of PQS inhibitors, including PqsR antagonists, PQS biosynthesis inhibitors, and enzyme-based quenching agents.
Comparative Efficacy of PQS Pathway Inhibitors In Vivo
The following table summarizes the in vivo performance of notable inhibitors of the 2-nonyl-3-hydroxy-4-quinolone signaling pathway, providing a quantitative comparison of their effects in various animal models of Pseudomonas aeruginosa infection.
| Inhibitor Class | Compound Name | Target | Animal Model | Dosing Regimen | Key Efficacy Metrics | Reference |
| PqsR Antagonist | M64 (a benzamide-benzimidazole) | PqsR | Murine acute lung infection & persistent subcutaneous infection | Not specified | Reduced bacterial burden in both acute and persistent infection models. | [3][4] |
| PqsR Antagonist | Clofoctol | PqsR | Galleria mellonella (larvae) | Not specified | Increased survival rates of infected larvae. | [3] |
| PqsR Antagonist | Compound 4 | PqsR | Murine lung infection | Not specified | Demonstrated significant target engagement in the lungs. | [3] |
| PqsR Inverse Agonist | Pyrimidine-based scaffold (e.g., Compound 24) | PqsR | Murine neutropenic thigh infection | Not specified | Synergized with tobramycin (B1681333) to reduce bacterial load. | [5] |
| PqsR Antagonist | Carboxamide derivative of 6-nitro-HHQ | PqsR | Animal infection model (unspecified) | Not specified | Reduced mortality. | [6] |
| Natural Product | Harmine (β-carboline alkaloid) | PqsR, LasR, RhlR | C. elegans & Murine infection | Not specified | Enhanced survival in both models. | |
| Natural Product | Baicalin | PqsR | C. elegans infection | Not specified | Extended the median lethal time (LT50) from 24 to 96 hours. | [3] |
| Enzyme-based | HQD from S. bingchenggensis | PQS (degradation) | Galleria mellonella (larvae) | Co-injection with bacteria | Delayed mortality of infected larvae. | [7] |
Experimental Methodologies
The assessment of in vivo efficacy for PQS inhibitors relies on established and reproducible animal infection models. The protocols detailed below are representative of the methodologies cited in the accompanying data.
Murine Acute Lung Infection Model
This model is crucial for evaluating therapies against pneumonia, a common manifestation of severe P. aeruginosa infections.
-
Animal Strain: Typically, BALB/c or C57BL/6 mice are used, aged 6-8 weeks.
-
Immunosuppression (if applicable): To establish a robust infection, mice may be rendered neutropenic by intraperitoneal injection of cyclophosphamide.[5]
-
Infection: Mice are anesthetized and intranasally or intratracheally inoculated with a suspension of a pathogenic P. aeruginosa strain (e.g., PA14 or PAO1) at a predetermined lethal or sub-lethal dose (e.g., 1-5 x 10^6 CFU).[2]
-
Treatment: The PQS inhibitor is administered at various time points post-infection. Routes of administration can include intraperitoneal (i.p.), intravenous (i.v.), or intranasal/pulmonary delivery, depending on the compound's properties.[3][8]
-
Efficacy Assessment:
-
Survival: Animals are monitored for a defined period (e.g., 7 days), and survival rates are recorded.
-
Bacterial Burden: At specific time points, animals are euthanized, and lungs are harvested, homogenized, and plated for colony-forming unit (CFU) enumeration to determine the bacterial load.
-
Histopathology: Lung tissues may be fixed, sectioned, and stained (e.g., with H&E) to assess the degree of inflammation and tissue damage.[2]
-
Murine Burn and Wound Infection Model
This model simulates infections in burn patients, where P. aeruginosa is a major threat.
-
Animal Strain: Mice (e.g., Swiss Webster) are typically used.
-
Wounding: Under anesthesia, a non-lethal full-thickness thermal burn or an excisional wound is created on the dorsum of the mouse.[9]
-
Infection: A suspension of P. aeruginosa is topically applied to the wound site.
-
Treatment: The inhibitor can be administered systemically (e.g., i.p.) or topically directly to the wound.
-
Efficacy Assessment:
-
Bacterial Load: Wound tissue is excised at various time points, homogenized, and plated for CFU counts.
-
Systemic Dissemination: Spleen and liver can be harvested to assess the systemic spread of the infection.
-
Wound Healing: The rate of wound closure and macroscopic signs of infection are monitored.
-
Galleria mellonella (Wax Moth Larvae) Infection Model
This invertebrate model serves as a valuable initial screening tool due to its cost-effectiveness, ethical advantages, and correlation with murine models for innate immunity studies.
-
Infection: A precise volume of P. aeruginosa suspension is injected into the hemocoel of the larvae.
-
Treatment: The inhibitor is typically co-injected with the bacterial suspension or administered in a separate injection.[3]
-
Efficacy Assessment:
-
Survival: Larvae are incubated at 37°C, and survival is monitored over 48-72 hours. Survival is often assessed by larval motility and pigmentation (melanization is a sign of immune response and stress).
-
Visualizing the Strategy: Targeting the PQS Pathway
The diagrams below illustrate the PQS quorum sensing pathway and a generalized workflow for the in vivo evaluation of its inhibitors.
Caption: The PQS quorum sensing pathway in P. aeruginosa and key inhibitor targets.
Caption: Generalized workflow for evaluating the in vivo efficacy of PQS inhibitors.
References
- 1. Exploring Marine natural products as potential Quorum sensing inhibitors by targeting the PqsR in Pseudomonas aeruginosa: Virtual screening assisted structural dynamics study | PLOS One [journals.plos.org]
- 2. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]
- 5. Towards Translation of PqsR Inverse Agonists: From In Vitro Efficacy Optimization to In Vivo Proof‐of‐Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
Confirming the Role of C9-PQS in Phenotypic Modulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the C9-PQS molecule's role in specific phenotypes, contrasting its performance with the well-characterized Pseudomonas aeruginosa quorum sensing (QS) molecule, PQS (2-heptyl-3-hydroxy-4-quinolone). The data presented herein is supported by experimental findings to aid in the evaluation of C9-PQS as a potential therapeutic target or biomarker.
Comparative Performance Data
The following tables summarize the quantitative data on the biological activities of C9-PQS in comparison to PQS and other relevant molecules.
Table 1: Antifungal Activity against Aspergillus fumigatus
| Compound | Concentration (µg/mL) | Target Strain | Phenotype Assessed | Inhibition (%) / Effect | Significance (p-value) |
| C9-PQS | 12.5 | 10AF | Growth on agar (B569324) | Significant Inhibition | < 0.001 |
| PQS | 12.5 | 10AF | Growth on agar | Significant Inhibition (Equal to C9-PQS) | < 0.001 |
| C9-PQS | 1.56 | 10AF (Hypoxic) | Biofilm Metabolism | Significant Inhibition | < 0.001 |
| PQS | 1.56 | 10AF (Hypoxic) | Biofilm Metabolism | Significant Inhibition (Greater than C9-PQS) | < 0.001 |
| C9-PQS | 0.2 | 10AF | Biofilm Metabolism | Inhibitory | Not specified |
| C1-PQS | 12.5 | 10AF | Growth on agar | No Significant Inhibition | > 0.05 |
| C3-PQS | 12.5 | 10AF | Growth on agar | Significant Inhibition | < 0.01 |
| C5-PQS | 12.5 | 10AF | Growth on agar | Significant Inhibition | < 0.05 |
Data synthesized from Molecular Modifications of the Pseudomonas Quinolone Signal in the Intermicrobial Competition with Aspergillus.[1]
Table 2: Antibacterial Activity against Staphylococcus aureus
| Compound Class/Congener | Concentration | Target Strain | Phenotype Assessed | Effect |
| Quazolinones (QZNs) | Varies (µM) | RN6390B | Planktonic Growth | Bactericidal (subset of QZNs) |
| HHQ & 3NH2-PQS | Not specified | Not specified | Growth | Suppression in iron-restricted environment |
| PQS | Not specified | Not specified | Growth | No direct antimicrobial activity demonstrated |
Information based on studies of PQS quorum-sensing system inhibitors and related molecules.[2]
Experimental Protocols
Aspergillus fumigatus Biofilm Inhibition Assay
This protocol is adapted from methodologies used to assess the impact of quinolones on fungal biofilms.
a. Fungal Culture Preparation:
-
Aspergillus fumigatus (e.g., strain 10AF or Af293) is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 37°C for 5-7 days to allow for sporulation.
-
Conidia are harvested by flooding the plate with sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80 and gently scraping the surface.
-
The resulting suspension is filtered through sterile gauze to remove hyphal fragments.
-
Conidia are washed twice with sterile PBS by centrifugation and resuspended in RPMI 1640 medium buffered with MOPS to a final concentration of 1 x 10^5 conidia/mL.
b. Biofilm Formation and Treatment:
-
100 µL of the conidial suspension is added to the wells of a 96-well microtiter plate.
-
Test compounds (C9-PQS, PQS, etc.), dissolved in a suitable solvent (e.g., DMSO), are added to the wells at the desired final concentrations. Appropriate solvent controls are included.
-
The plate is incubated at 37°C for 24 hours to allow for biofilm formation.
c. Quantification of Biofilm Metabolism (XTT Assay):
-
After incubation, the medium is carefully removed, and the biofilms are washed with PBS to remove non-adherent cells.
-
An XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution, prepared according to the manufacturer's instructions with menadione, is added to each well.
-
The plate is incubated in the dark at 37°C for 1-3 hours.
-
The colorimetric change, indicative of metabolic activity, is measured using a microplate reader at 490 nm.
-
The percentage of inhibition is calculated relative to the solvent control.
Antibacterial Activity Assay (Broth Microdilution for MIC Determination)
This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
a. Bacterial Culture Preparation:
-
Staphylococcus aureus is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C with shaking.
-
The overnight culture is diluted to achieve a standardized inoculum, typically corresponding to a 0.5 McFarland standard.
b. Assay Setup:
-
The test compound (e.g., C9-PQS) is serially diluted in a 96-well microtiter plate containing fresh broth.
-
The standardized bacterial inoculum is added to each well.
-
Positive (bacteria only) and negative (broth only) controls are included.
c. Incubation and Reading:
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Quantification of C9-PQS in Sputum from Cystic Fibrosis Patients (LC-MS/MS)
This protocol outlines a general workflow for the detection and quantification of alkylquinolones in clinical samples.
a. Sample Preparation:
-
Sputum samples are collected from patients and stored at -80°C until analysis.
-
Thawed sputum is homogenized and may be treated with a mucolytic agent like dithiothreitol (B142953) (DTT) to reduce viscosity.
-
An internal standard (e.g., a deuterated analogue of an alkylquinolone) is added to the homogenized sputum.
b. Liquid-Liquid Extraction:
-
The sample is extracted with an organic solvent, such as acidified ethyl acetate.
-
The mixture is vortexed and then centrifuged to separate the organic and aqueous phases.
-
The organic phase, containing the quinolones, is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The dried extract is reconstituted in a suitable solvent (e.g., methanol) for analysis.
c. LC-MS/MS Analysis:
-
The reconstituted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).
-
The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for C9-PQS and the internal standard for sensitive and specific quantification.
-
A standard curve is generated using known concentrations of purified C9-PQS to quantify its amount in the sputum samples.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biosynthesis of C9-PQS and a typical experimental workflow for its analysis.
Caption: Biosynthesis pathway of PQS and its C9-congener, C9-PQS.
Caption: Workflow for assessing fungal biofilm inhibition by C9-PQS.
Caption: Simplified regulatory cascade for PQS/C9-PQS synthesis.
References
- 1. Molecular Modifications of the Pseudomonas Quinolone Signal in the Intermicrobial Competition with Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pseudomonas aeruginosa PQS quorum-sensing system inhibitor with anti-staphylococcal activity sensitizes polymicrobial biofilms to tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of C9-PQS and Its Analogs on Diverse Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of 2-nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS), a quorum sensing molecule from Pseudomonas aeruginosa, and its analogs on various bacterial strains. While direct comparative studies on C9-PQS across a wide range of bacteria are limited, this document synthesizes available data on C9-PQS and structurally related compounds to offer insights into their potential as antibacterial and anti-biofilm agents.
Executive Summary
C9-PQS is a key signaling molecule in the Pseudomonas aeruginosa quorum sensing (QS) network, primarily acting as an agonist for the PqsR (MvfR) transcriptional regulator. Its effects are most pronounced in P. aeruginosa, where it governs the expression of virulence factors and biofilm formation. Data on its direct antibacterial effects against a broad spectrum of bacteria is scarce. However, synthetic analogs, particularly quinazolinones (QZNs), have demonstrated significant antibacterial activity, especially against Gram-positive bacteria such as Staphylococcus aureus, while showing limited growth inhibition against Gram-negative bacteria like Escherichia coli and P. aeruginosa itself. This suggests a potential for developing selective antibacterial agents based on the C9-PQS scaffold.
Data Presentation
Table 1: Comparative Effects of C9-PQS and Related Analogs on Various Microorganisms
| Compound/Analog | Target Organism | Effect | Quantitative Data | Citation |
| C9-PQS | Pseudomonas aeruginosa | PqsR agonist, induces virulence factor and biofilm formation. | - | [1][2] |
| Aspergillus fumigatus | Inhibits biofilm metabolism and growth. | Inhibitory at 0.2 µg/mL; increased activity ≥1.56 µg/mL. | [3] | |
| Enterococcus faecalis | Co-culture reduces C9-PQS production by P. aeruginosa. | 2-8 fold reduction in C9-PQS signature. | [4][5] | |
| Quinazolinone (QZN) Analogs (e.g., 3-C3NH2-7Cl-C9-QZN) | Staphylococcus aureus (MSSA & MRSA) | Bactericidal, inhibits biofilm formation, damages established biofilms. | MIC: 6.25 µM (2.3 µg/mL). | |
| Staphylococcus epidermidis | Bactericidal. | - | ||
| Streptococcus pyogenes | Growth inhibition. | - | ||
| Clostridioides difficile | Growth inhibition. | - | ||
| Pseudomonas aeruginosa | PqsR antagonist, perturbs biofilm development, no growth inhibition. | PqsR IC50: 15 µM. | ||
| Escherichia coli | No growth inhibition. | - |
Signaling Pathways and Mechanisms of Action
Pseudomonas aeruginosa PqsR Signaling Pathway
In P. aeruginosa, C9-PQS functions as a signaling molecule within the pqs quorum sensing system. It binds to the transcriptional regulator PqsR (also known as MvfR), activating it. The activated PqsR-C9-PQS complex then binds to the promoter of the pqsABCDE operon, leading to the increased production of 2-alkyl-4(1H)-quinolones (AQs), including C9-PQS itself, in a positive feedback loop. This signaling cascade ultimately regulates the expression of numerous virulence factors, such as pyocyanin (B1662382) and elastase, and is crucial for biofilm maturation.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa alkyl quinolone response is dampened by Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudomonas aeruginosa Alkyl Quinolone Response is dampened by Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]
- 7. Crystal violet assay [bio-protocol.org]
- 8. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
Validating C9-PQS as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of targeting the Pseudomonas aeruginosa quorum sensing (QS) molecule 2-nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS) and its receptor, PqsR, as a therapeutic strategy. The performance is compared with alternative anti-pseudomonal approaches, supported by experimental data.
Introduction to C9-PQS and the PQS Quorum Sensing System
Pseudomonas aeruginosa is an opportunistic human pathogen notorious for its intrinsic and acquired resistance to antibiotics.[1] Its ability to cause persistent infections is largely dependent on a sophisticated cell-to-cell communication system known as quorum sensing (QS).[2] The QS network in P. aeruginosa is comprised of three main interconnected systems: las, rhl, and pqs.[3]
The pqs system utilizes alkyl-quinolone (AQ) signal molecules, including the Pseudomonas quinolone signal (PQS) and its C9 congener, C9-PQS.[4] These molecules bind to and activate the transcriptional regulator PqsR (also known as MvfR), a key player in the regulation of virulence factors and biofilm formation.[3][5] Activation of PqsR initiates a positive feedback loop, autoinducing the expression of the pqsABCDE operon responsible for AQ biosynthesis.[5] Given its central role in pathogenicity, the PqsR receptor has emerged as a promising target for the development of novel anti-virulence therapies.[4]
Data Presentation: Performance Comparison of Therapeutic Strategies
The following tables summarize quantitative data comparing the efficacy of targeting the PQS system with alternative therapeutic approaches.
Table 1: In Vitro Efficacy of PqsR Inhibitors
| Compound/Inhibitor | Target | Assay | IC50 | Reference |
| Compound 40 | PqsR | P. aeruginosa PAO1-L bioreporter | 0.25 ± 0.12 µM | [6] |
| PqsR | P. aeruginosa PA14 bioreporter | 0.34 ± 0.03 µM | [6] | |
| Compound 61 | PqsR | P. aeruginosa PpqsA promoter inhibition | 1 µM | [7] |
| PqsR Ligand Binding Domain | Isothermal Titration Calorimetry (Kd) | 10 nM | [7] | |
| M64 | PqsR | Pyocyanin (B1662382) Production Inhibition | ~5 µM | [8] |
| 3-NH2-7-Cl-C9-QZN | PqsR | PqsR activity in ΔpqsA mutant | 5 µM | [5] |
| A new generation QSI | PqsR | PqsR reporter-gene | 11 nM | [9] |
| PqsR | Pyocyanin Production Inhibition | 200 nM | [9] |
Table 2: Comparative Efficacy of Different Anti-Pseudomonal Strategies
| Therapeutic Strategy | Target/Mechanism | Key Efficacy Metric | Result | Reference |
| PqsR Inhibition (Compound 24) | PqsR | Reduction of HHQ and PQS in PA14 | Concentration-dependent suppression | [10] |
| LasR Inhibition (Baicalin) | LasR | Increased LT50 in C. elegans | Extended from 24 to 96 hours | [4] |
| RhlR Inhibition (SAM analogs) | RhlI (AHL synthesis) | Inhibition of RhlI activity | Potent inhibition | [2] |
| Biofilm Disruption (Psoralen) | LasR, RhlR, PqsR | Biofilm reduction | Significant reduction | [4] |
| Combination Therapy (Ceftolozane/tazobactam) | Cell wall synthesis | 30-day mortality in ICU patients with Pa-BSI | Adjusted HR = 0.27 (protective) | [11] |
| Combination Therapy (Piperacillin/tazobactam) | Cell wall synthesis | 30-day mortality in ICU patients with Pa-BSI | Not significantly protective after adjustment | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of PQS system inhibitors are provided below.
PqsR Inhibition Assay using a Reporter Strain
This protocol is adapted from methodologies used to assess the potency of novel PqsR antagonists.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PqsR activation.
Materials:
-
P. aeruginosa reporter strain (e.g., PAO1-L containing a pqsA-lux fusion)
-
Luria-Bertani (LB) broth
-
Test compounds dissolved in DMSO
-
96-well microtiter plates (black, clear bottom)
-
Luminometer
Procedure:
-
Grow the P. aeruginosa reporter strain overnight in LB broth at 37°C with shaking.
-
Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth.
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
Add the test compounds at various concentrations (typically a serial dilution). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v). Include a vehicle control (DMSO only) and a positive control (a known PqsR inhibitor, if available).
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
Measure the luminescence (in relative light units, RLU) and the optical density at 600 nm (OD600) for each well.
-
Normalize the luminescence by dividing the RLU by the OD600 to account for any effects on bacterial growth.
-
Plot the normalized luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Pyocyanin Production Assay
This protocol is based on methods to quantify the reduction of the P. aeruginosa virulence factor pyocyanin.[7][12]
Objective: To quantify the inhibition of pyocyanin production by a test compound.
Materials:
-
P. aeruginosa strain (e.g., PAO1 or PA14)
-
LB broth
-
Test compounds dissolved in DMSO
-
0.2 M HCl
-
Spectrophotometer
Procedure:
-
Grow P. aeruginosa overnight in LB broth at 37°C with shaking.
-
Inoculate fresh LB broth containing different concentrations of the test compound with the overnight culture to a starting OD600 of 0.05.
-
Incubate the cultures for 24 hours at 37°C with shaking.
-
Centrifuge 5 mL of each culture at 4,500 x g for 10 minutes.
-
Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex vigorously for 1 minute to extract the pyocyanin (blue pigment) into the chloroform layer.
-
Centrifuge at 4,500 x g for 5 minutes to separate the phases.
-
Carefully transfer the lower chloroform layer to a new tube.
-
Add 1.5 mL of 0.2 M HCl to the chloroform extract and vortex to re-extract the pyocyanin into the acidic aqueous phase (turns pink).
-
Centrifuge at 4,500 x g for 5 minutes.
-
Measure the absorbance of the upper pink layer at 520 nm (A520).
-
Calculate the pyocyanin concentration (µg/mL) by multiplying the A520 by 17.072.
-
Normalize the pyocyanin concentration to the final OD600 of the bacterial culture.
Biofilm Inhibition Assay
This protocol utilizes the crystal violet staining method to quantify biofilm formation.[13]
Objective: To assess the ability of a test compound to inhibit P. aeruginosa biofilm formation.
Materials:
-
P. aeruginosa strain
-
LB broth
-
Test compounds dissolved in DMSO
-
96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Plate reader
Procedure:
-
Grow P. aeruginosa overnight in LB broth.
-
Dilute the culture to an OD600 of 0.05 in fresh LB broth.
-
Add 200 µL of the diluted culture to each well of a 96-well plate containing various concentrations of the test compound.
-
Incubate the plate statically (without shaking) at 37°C for 24-48 hours.
-
Carefully discard the planktonic (free-floating) culture from each well and gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air-dry the plate for 30 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells three times with PBS.
-
Air-dry the plate completely.
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
Mandatory Visualizations
Pseudomonas aeruginosa PQS Signaling Pathway
Caption: The PQS quorum sensing pathway in P. aeruginosa.
Drug Discovery Workflow for PqsR Inhibitors
References
- 1. Anti-Pseudomonas aeruginosa Vaccines and Therapies: An Assessment of Clinical Trials | MDPI [mdpi.com]
- 2. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]
- 9. A New PqsR Inverse Agonist Potentiates Tobramycin Efficacy to Eradicate Pseudomonas aeruginosa Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Towards Translation of PqsR Inverse Agonists: From In Vitro Efficacy Optimization to In Vivo Proof‐of‐Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antipseudomonal cephalosporins versus piperacillin/tazobactam or carbapenems for the definitive antibiotic treatment of Pseudomonas aeruginosa bacteraemia: new kids on the ICU block? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Comparative Analysis of Differential Gene Expression in Response to C9-PQS vs. PQS: A Review of Available Data
A direct comparative transcriptomic analysis of the differential gene expression profiles in response to 2-nonyl-3-hydroxy-4-quinolone (C9-PQS) versus its more studied counterpart, the Pseudomonas quinolone signal (PQS), is not available in the current scientific literature. While both are recognized as important quorum sensing molecules in Pseudomonas aeruginosa, research has predominantly focused on the broader PQS system, leaving a knowledge gap in the specific regulatory role of C9-PQS at a global transcriptomic level.
This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a summary of the known biological activities of both molecules, the established role of the PQS signaling pathway in gene regulation, and a generalized experimental framework that could be employed for a direct comparative analysis.
Introduction to PQS and C9-PQS
The Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4(1H)-quinolone, is a well-characterized quorum-sensing molecule in the opportunistic human pathogen Pseudomonas aeruginosa. It plays a crucial role in regulating the expression of a wide array of virulence factors and is involved in iron acquisition and biofilm formation.[1] C9-PQS, which has a nine-carbon alkyl side chain instead of the seven-carbon chain of PQS, is a naturally produced analog.[2] Studies have shown that both molecules can exert significant biological effects, though their impacts can differ. For instance, in the context of intermicrobial competition with Aspergillus fumigatus, both PQS and C9-PQS demonstrated significant inhibitory effects on fungal growth and biofilm formation.[3] Depending on the concentration and specific conditions, their inhibitory potencies were found to be comparable or to differ, suggesting that the length of the alkyl side chain can influence biological activity.[3]
The PQS Signaling Pathway and its Impact on Gene Expression
The PQS signaling system is a central regulatory hub in P. aeruginosa. The synthesis of PQS and its precursor, 2-heptyl-4-quinolone (HHQ), is encoded by the pqsABCDE operon. The final conversion of HHQ to PQS is catalyzed by the monooxygenase PqsH. PQS, in turn, can bind to the transcriptional regulator PqsR (also known as MvfR), which controls the expression of the pqs operon and other virulence-related genes, creating a positive feedback loop.[4]
Transcriptomic studies, typically employing microarray or RNA-sequencing (RNA-Seq) technologies, have been instrumental in defining the PQS regulon. These studies often compare wild-type P. aeruginosa with mutants incapable of producing alkyl-quinolones (AQs), such as ΔpqsA or ΔpqsH strains. These analyses have revealed that the PQS system regulates hundreds of genes, including those involved in the production of virulence factors like pyocyanin, elastase, and rhamnolipids, as well as genes related to iron homeostasis and stress responses.[5]
Below is a generalized diagram of the PQS signaling pathway.
Comparative Performance Data: C9-PQS vs. PQS
As no direct comparative transcriptomic data is available, this section presents a summary of the comparative biological activity of C9-PQS and PQS on Aspergillus fumigatus biofilms, which implies differential cellular responses.
| Compound | Concentration | Target Strain | Effect on Biofilm Metabolism | Significance (p-value vs. control) | Reference |
| PQS | 1.56 µg/mL | A. fumigatus 10AF | Significant Inhibition | p < 0.001 | [3] |
| C9-PQS | 1.56 µg/mL | A. fumigatus 10AF | Significant Inhibition | p < 0.001 | [3] |
| PQS | 1.56 µg/mL | A. fumigatus Af293 | Significant Inhibition | p < 0.001 | [3] |
| C9-PQS | 1.56 µg/mL | A. fumigatus Af293 | Significant Inhibition | p < 0.001 | [3] |
| PQS | 12.5 µg/mL | A. fumigatus 10AF | Significant Inhibition | p < 0.001 | [3] |
| C9-PQS | 12.5 µg/mL | A. fumigatus 10AF | Significant Inhibition | p < 0.05 | [3] |
Note: The study also showed that in a hypoxic environment at 1.56 µg/mL, PQS was more inhibitory than C9-PQS against A. fumigatus 10AF (p<0.05), while their inhibitory effects were not significantly different against A. fumigatus Af293.[3]
Proposed Experimental Protocol for Comparative Transcriptomic Analysis
To directly compare the gene expression profiles in response to C9-PQS versus PQS, a well-controlled RNA-Seq experiment would be required. Below is a generalized protocol that could serve as a template for such a study.
1. Strain and Culture Conditions:
-
Use a P. aeruginosa strain deficient in the production of all AQs, such as a ΔpqsA mutant, to eliminate the background of endogenously produced signals.
-
Grow the bacterial cultures in a defined minimal medium to mid-logarithmic or early stationary phase.
2. Treatment:
-
Aliquot the culture into three treatment groups:
-
Vehicle control (e.g., DMSO or ethanol, the solvent for PQS and C9-PQS).
-
PQS at a final concentration known to elicit a transcriptomic response.
-
C9-PQS at the same final concentration as PQS.
-
-
Incubate the treated cultures for a defined period (e.g., 30-60 minutes) to capture the primary transcriptional response.
3. RNA Extraction and Library Preparation:
-
Harvest bacterial cells and stabilize RNA using a commercial reagent.
-
Extract total RNA using a standardized kit, including a DNase treatment step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Prepare sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit.
4. RNA Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform quality control on the raw sequencing reads and trim adapter sequences.
-
Align the processed reads to the P. aeruginosa reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Perform differential gene expression analysis between the treatment groups (C9-PQS vs. control, PQS vs. control, and C9-PQS vs. PQS).
-
Identify genes with a statistically significant change in expression (e.g., fold change > 2 and adjusted p-value < 0.05).
-
Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the sets of differentially expressed genes to identify the biological processes and pathways affected by each compound.
Below is a conceptual workflow for this proposed experiment.
Conclusion
While C9-PQS is a recognized and important analog of PQS in Pseudomonas aeruginosa, a direct, genome-wide comparison of their effects on gene expression is a clear gap in the current understanding of the PQS quorum sensing system. The differential biological activities observed in studies on other organisms suggest that such a comparative transcriptomic analysis would likely reveal both overlapping and distinct regulons for these two signal molecules. The experimental framework provided here offers a roadmap for future research that will be critical for a complete understanding of the nuances of alkyl-quinolone signaling and for the development of targeted anti-virulence strategies.
References
- 1. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyl-Quinolones derivatives as potential biomarkers for Pseudomonas aeruginosa infection chronicity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Modifications of the Pseudomonas Quinolone Signal in the Intermicrobial Competition with Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the Genome-Wide Contributions of Specific 2-Alkyl-4-Quinolones and PqsE to Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
comparing the biofilm architecture induced by different 2-alkyl-4-quinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biofilm architecture induced by different 2-alkyl-4-quinolone (AQ) molecules in Pseudomonas aeruginosa. The information presented is based on experimental data from peer-reviewed scientific literature, offering insights into the distinct roles of these signaling molecules in biofilm formation and development.
Introduction to 2-Alkyl-4-Quinolones and Biofilm Formation
2-Alkyl-4-quinolones are a class of quorum-sensing signal molecules crucial for cell-to-cell communication in Pseudomonas aeruginosa. This communication network, known as the pqs system, regulates the expression of numerous virulence factors and is a key determinant of biofilm architecture. The three most studied AQs are 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), its precursor 2-heptyl-4-quinolone (HHQ), and 2-heptyl-4-hydroxyquinoline N-oxide (HQNO). Each of these molecules plays a distinct role in shaping the biofilm matrix, leading to variations in its structural integrity and composition. Understanding these differences is critical for the development of targeted anti-biofilm therapies.
Comparative Analysis of Biofilm Architecture
While direct quantitative comparative studies measuring the architectural parameters of biofilms induced by individual AQs are not extensively available, the known functions of PQS, HHQ, and HQNO allow for a reasoned comparison. A pqsA mutant, incapable of producing any AQs, typically forms a thin and unstructured biofilm.[1] Supplementing this mutant with individual AQs reveals their specific contributions to biofilm architecture.
Table 1: Comparison of Biofilm Architectural Parameters Induced by Different 2-Alkyl-4-Quinolones
| Parameter | Control (pqsA mutant) | + HHQ | + PQS | + HQNO |
| Biofilm Biomass | Low | Moderate | High | Moderate to High |
| Average Thickness | Low | Moderate | High | Moderate |
| Structural Complexity | Low (flat, unstructured) | Moderate (some microcolonies) | High (well-developed microcolonies and channels) | Moderate (dense, but less structured) |
| eDNA Content | Low | Moderate | High | Very High |
| Polysaccharide Content (Psl/Pel) | Low | Moderate | High | Low to Moderate |
Signaling Pathways and Their Impact on Biofilm Architecture
The distinct effects of PQS, HHQ, and HQNO on biofilm architecture are a direct consequence of their different roles in cellular signaling and physiology.
PQS and HHQ Signaling
Both PQS and its precursor, HHQ, function as signaling molecules that activate the transcriptional regulator PqsR.[1][2] However, their regulatory outputs differ significantly.
-
HHQ: Primarily acts as a precursor to PQS and induces the expression of the pqsABCDE operon through PqsR activation, creating a positive feedback loop for AQ synthesis.[3][4][5] Its direct impact on other virulence genes is less pronounced than that of PQS.
-
PQS: Exhibits a much broader regulatory influence. It strongly activates PqsR to control a large regulon of virulence genes.[3][4][5] Furthermore, PQS has PqsR-independent functions, including iron chelation and the induction of membrane vesicle formation, which are important for biofilm structure and function.[6]
The activation of PqsR by PQS leads to the upregulation of genes involved in the production of extracellular matrix components, such as the Pel and Psl polysaccharides, and promotes the formation of a mature, structured biofilm.[7]
HQNO's Role in Biofilm Formation
In contrast to PQS and HHQ, HQNO does not act as a traditional quorum-sensing signal molecule.[1][3][4][5] Instead, it functions as a potent inhibitor of the cytochrome bc1 complex in the electron transport chain.[1] This inhibition leads to respiratory stress, cell death, and autolysis, resulting in the release of large amounts of extracellular DNA (eDNA).[8][9] eDNA is a critical component of the P. aeruginosa biofilm matrix, acting as a structural scaffold that interacts with other matrix components like the Psl polysaccharide to form a fibrous network.[10]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to assess the impact of AQs on biofilm architecture.
Biofilm Formation Assay using Crystal Violet
This method is used to quantify the total biofilm biomass.
Workflow Diagram
Protocol
-
Inoculation: Grow overnight cultures of the P. aeruginosa pqsA mutant. Dilute the cultures to a starting OD600 of approximately 0.05 in fresh growth medium.
-
Supplementation: Add the desired concentration of HHQ, PQS, or HQNO (typically dissolved in a suitable solvent like DMSO) to the appropriate wells of a 96-well microtiter plate. Include a solvent-only control.
-
Incubation: Add the diluted bacterial culture to the wells and incubate the plate under static conditions at 37°C for 24 to 48 hours.
-
Washing: Carefully discard the culture medium and gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.
-
Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Architecture Analysis
CLSM allows for the three-dimensional visualization and quantitative analysis of biofilm structure.
Protocol
-
Biofilm Growth: Grow biofilms of the pqsA mutant with and without AQ supplementation on a suitable surface for microscopy, such as glass-bottom dishes or flow cells.
-
Staining: Stain the biofilms with fluorescent dyes. For example, use SYTO 9 to stain all bacterial cells (green) and propidium (B1200493) iodide to stain dead cells (red). eDNA can be stained with DAPI (blue) and polysaccharides with a specific lectin conjugate (e.g., FITC-conjugated Psl-specific lectin).
-
Imaging: Acquire z-stack images of the biofilms using a confocal laser scanning microscope.
-
Image Analysis: Analyze the 3D image stacks using software such as COMSTAT or ImageJ to quantify architectural parameters like biomass, average thickness, maximum thickness, and surface roughness.
Conclusion
The 2-alkyl-4-quinolones PQS, HHQ, and HQNO each contribute uniquely to the architecture of Pseudomonas aeruginosa biofilms. PQS, as a primary signaling molecule, promotes the development of mature, highly structured biofilms. HHQ's role is more indirect, primarily as a precursor to PQS. HQNO, through its cytotoxic activity, enhances biofilm formation by increasing the availability of eDNA, a key structural component of the matrix. These distinct mechanisms underscore the complexity of biofilm development and highlight potential targets for novel anti-biofilm strategies. Further research involving direct, quantitative comparisons of biofilm architecture induced by these molecules will provide a more complete understanding of their roles in P. aeruginosa pathogenicity.
References
- 1. Disruption of the Pseudomonas aeruginosa Tat system perturbs PQS-dependent quorum sensing and biofilm maturation through lack of the Rieske cytochrome bc1 sub-unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pseudomonas aeruginosa Displays Multiple Phenotypes during Development as a Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudomonas biofilm matrix composition and niche biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The exopolysaccharide Psl-eDNA interaction enables the formation of a biofilm skeleton in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating C9-PQS-Dependent Virulence in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the virulence mediated by the Pseudomonas aeruginosa quorum-sensing (QS) signal, 2-nonyl-3-hydroxy-4-quinolone (C9-PQS), in the context of other QS systems. Due to a lack of direct in vivo comparative studies on C9-PQS, this guide draws comparisons from studies on the closely related and more extensively studied 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS or C7-PQS) and the broader PQS system. The guide is intended to inform research and development of novel anti-virulence therapies targeting the PQS pathway.
The PQS Quorum-Sensing System: A Key Regulator of Virulence
Pseudomonas aeruginosa employs a complex network of QS systems to coordinate the expression of virulence factors. Among these, the PQS system plays a pivotal role.[1] This system, governed by the transcriptional regulator PqsR (also known as MvfR), controls the production of numerous virulence factors, including pyocyanin, elastase, and rhamnolipids, and is crucial for biofilm formation.[2][3] The PQS system itself produces a variety of 2-alkyl-4-quinolones (AQs), with PQS (C7-PQS) and its precursor, 2-heptyl-4-quinolone (HHQ), being the most studied signal molecules.[2] Another key congener is C9-PQS, which differs from PQS by the length of its alkyl side chain.[4][5]
The PQS system is intricately linked with the las and rhl QS systems, forming a hierarchical regulatory network that fine-tunes virulence gene expression in response to bacterial population density and environmental cues.[6][7] Strains with mutations in the PQS pathway have been shown to be avirulent in experimental animal infections, highlighting the potential of this system as a therapeutic target.[8]
Comparative Virulence Data in Animal Models
Direct comparative studies examining the virulence of P. aeruginosa strains exclusively producing C9-PQS versus those producing C7-PQS or relying on other QS systems in animal models are currently limited. However, extensive research on mutants with defects in the overall PQS system provides strong evidence of its importance in pathogenesis. The following tables summarize quantitative data from studies using various animal models to assess the virulence of PQS-deficient mutants compared to wild-type strains.
| Animal Model | Strain Comparison | Key Virulence Metric | Outcome | Reference |
| Murine Burn Wound | Wild-type PA14 vs. pqsA mutant | % Mortality | Wild-type: 100% lethal; pqsA mutant: significantly reduced virulence | [9] |
| Murine Burn Wound | Wild-type vs. pqsH mutant | % Mortality | pqsH mutant was as virulent as wild-type | [9] |
| Murine Cutaneous Abscess | Wild-type vs. ΔlasR mutant | Bacterial load, tissue damage | ΔlasR mutant showed higher bacterial loads and more severe tissue damage | [10][11] |
| Galleria mellonella (Wax Moth Larvae) | Wild-type PA14 vs. various virulence gene mutants | LD50 | Wild-type LD50: ~1 bacterium; mutants: LD50 up to 70,000 bacteria | [12] |
| Galleria mellonella | Wild-type PAO1 treated with PQS dioxygenase vs. untreated | % Survival | Treatment with PQS dioxygenase increased larval survival | [2] |
| Animal Model | Inoculum for ~50% Mortality (LD50) | Time to Morbidity/Mortality | Reference |
| Murine Open Wound Infection | 2.5 x 10^6 CFU | 48 - 96 hours | [13] |
| Murine Back Burn Infection | 2.5 x 10^5 CFU | 24 - 72 hours | [13] |
| Murine Acute Lung Infection | 5 x 10^6 CFU | 24 - 48 hours | [13] |
| Leukopenic Mouse Model | < 20 bacteria | 46 - 59 hours | [14] |
In Vitro Comparative Activity of PQS Congeners
While in vivo comparative data for C9-PQS is scarce, in vitro studies offer insights into its relative biological activity. A study comparing the effects of various PQS congeners on the growth of the fungus Aspergillus fumigatus provides a basis for comparing their potency.
| PQS Congener | Concentration | % Inhibition of Aspergillus fumigatus (Strain 10AF) | Reference |
| C1-PQS | 12.5 µg/mL | Not significant | [4][5] |
| C3-PQS | 12.5 µg/mL | Significant (p < 0.01) | [4][5] |
| C5-PQS | 12.5 µg/mL | Significant (p < 0.05) | [4][5] |
| C7-PQS | 12.5 µg/mL | Highly significant (p < 0.001) | [4][5] |
| C9-PQS | 12.5 µg/mL | Significant (p < 0.05) | [4][5] |
These in vitro findings suggest that the length of the alkyl side chain influences the biological activity of PQS molecules, with C7-PQS demonstrating the most potent inhibitory effect in this specific assay.[4][5]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions of the PQS system and the experimental procedures used to validate virulence, the following diagrams are provided.
Caption: The interconnected quorum-sensing pathways in P. aeruginosa.
Caption: Workflow for a murine acute lung infection model.
Caption: Workflow for a murine burn wound infection model.
Detailed Experimental Protocols
Murine Acute Pneumonia Model
This model is used to assess bacterial colonization in the lungs and the host's response to the infection.
1. Bacterial Inoculum Preparation:
-
Streak the desired P. aeruginosa strain (e.g., wild-type, C9-PQS-dependent mutant, or other QS mutants) on an appropriate agar (B569324) plate and incubate overnight at 37°C.
-
Inoculate a single colony into Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.
-
Subculture the overnight culture in fresh LB broth and grow to the mid-logarithmic phase (OD600 of ~0.6-0.8).
-
Harvest the bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 5 x 10^7 CFU/mL for an inoculum of 5 x 10^6 CFU in 100 µL).
2. Animal Infection:
-
Anesthetize mice (e.g., 6-8 week old BALB/c) using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Once anesthetized, gently instill 50-100 µL of the bacterial suspension into the nares of the mouse.
-
Allow the mice to recover in a clean, warm cage.
3. Virulence Assessment:
-
Monitor the mice for signs of illness, morbidity, and mortality at regular intervals for a predetermined period (e.g., 48-72 hours).
-
For bacterial load determination, euthanize a subset of mice at specific time points post-infection.
-
Aseptically remove the lungs and homogenize them in sterile PBS.
-
Perform serial dilutions of the lung homogenates and plate on appropriate agar to enumerate the colony-forming units (CFU) per gram of tissue.
Murine Burn Wound Infection Model
This model simulates a common clinical scenario where P. aeruginosa infects burn injuries.
1. Animal Preparation:
-
Anesthetize the mouse and shave a small area on the dorsal surface.
2. Burn Induction:
-
Induce a non-lethal, full-thickness burn on the shaved area using a heated instrument or by brief exposure to a hot surface (e.g., a brass block heated to 100°C for 5-10 seconds).
3. Bacterial Inoculation:
-
Immediately after the burn, apply a defined volume (e.g., 10 µL) of the prepared bacterial suspension (e.g., 2.5 x 10^6 CFU) directly onto the surface of the burn eschar.
4. Post-Infection Care and Monitoring:
-
House the mice individually in sterile cages.
-
Monitor the animals daily for signs of systemic infection, wound progression, and mortality.
5. Virulence Assessment:
-
At designated time points, euthanize the mice.
-
Excise the burn wound tissue for quantitative bacteriology (CFU/gram of tissue) and histopathological analysis to assess tissue damage and inflammatory cell infiltration.
Zebrafish Embryo Infection Model
This high-throughput model is useful for rapid screening of virulence and the efficacy of anti-virulence compounds.
1. Embryo Preparation:
-
Collect zebrafish embryos and maintain them in E3 medium.
-
At 48 hours post-fertilization (hpf), dechorionate the embryos if necessary.
-
Anesthetize the embryos in tricaine (B183219) solution.
2. Infection Procedure (Microinjection):
-
Prepare the bacterial inoculum as described for the murine models, but at a higher concentration suitable for microinjection.
-
Using a microinjection apparatus, inject a small volume (e.g., 1-2 nL) of the bacterial suspension into a specific site, such as the yolk sac or the circulation.
3. Incubation and Monitoring:
-
Transfer the infected embryos to fresh E3 medium in a multi-well plate.
-
Incubate at 28-30°C and monitor for survival and signs of infection (e.g., edema, tissue necrosis) at regular intervals using a stereomicroscope.
4. Data Analysis:
-
Record the number of surviving embryos at each time point.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the virulence of different bacterial strains.
Conclusion and Future Directions
The validation of C9-PQS-dependent virulence in animal models is a critical step in the development of targeted anti-QS therapies. While direct comparative data for C9-PQS in vivo remains an area for future investigation, the existing body of research on the broader PQS system unequivocally demonstrates its central role in P. aeruginosa pathogenesis. The experimental models and protocols detailed in this guide provide a robust framework for conducting such comparative studies. Future research should focus on constructing isogenic P. aeruginosa strains that produce specific PQS congeners, such as C9-PQS, to definitively elucidate their individual contributions to virulence in various infection models. This will enable a more precise evaluation of inhibitors designed to target specific components of the PQS signaling pathway, ultimately advancing the development of novel strategies to combat multidrug-resistant P. aeruginosa infections.
References
- 1. Animal Models for Pseudomonas aeruginosa Quorum Sensing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme-Mediated Quenching of the Pseudomonas Quinolone Signal (PQS): A Comparison between Naturally Occurring and Engineered PQS-Cleaving Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperation and cheating in Pseudomonas aeruginosa: the roles of the las, rhl and pqs quorum-sensing systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Modifications of the Pseudomonas Quinolone Signal in the Intermicrobial Competition with Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Rhl Quorum-Sensing System Is at the Top of the Regulatory Hierarchy under Phosphate-Limiting Conditions in Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing P. aeruginosa virulence through novel target inhibition | Levesque Lab [rclevesque.ibis.ulaval.ca]
- 9. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Pseudomonas aeruginosa lasR-deficient mutant contributes to bacterial virulence through enhancing the PhoB-mediated pathway in response to host environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positive Correlation between Virulence of Pseudomonas aeruginosa Mutants in Mice and Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models for Pseudomonas aeruginosa Quorum Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple model for the study of Pseudomonas aeruginosa infections in leukopenic mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Regulation of AHL and PQS Quorum Sensing Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intricate cross-regulation between the N-acyl-homoserine lactone (AHL) and the Pseudomonas quinolone signal (PQS) quorum sensing (QS) systems, primarily in the model organism Pseudomonas aeruginosa. The content is supported by experimental data to elucidate the hierarchical and interdependent nature of these signaling networks, which are critical for controlling virulence and biofilm formation.
Introduction to AHL and PQS Signaling
Pseudomonas aeruginosa, a versatile opportunistic pathogen, employs multiple QS systems to coordinate gene expression in a cell-density-dependent manner. Among the most studied are the AHL-based las and rhl systems, and the quinolone-based pqs system. The interplay between these pathways forms a complex regulatory network that fine-tunes the expression of a vast array of virulence factors. Understanding this cross-regulation is paramount for the development of novel anti-virulence strategies.
The las system, considered the master regulator, is composed of the LasI synthase that produces the AHL signal N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the transcriptional regulator LasR. The rhl system consists of the RhlI synthase, which synthesizes N-butanoyl-L-homoserine lactone (C4-HSL), and its cognate regulator RhlR. The pqs system utilizes 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) as its primary signal molecule, which is synthesized by the products of the pqsA-E and pqsH genes and is recognized by the transcriptional regulator PqsR (also known as MvfR).
Hierarchical and Interconnected Regulation
Experimental evidence has established a hierarchical relationship where the las system typically sits (B43327) at the top, positively regulating both the rhl and pqs systems.[1][2][3] In turn, the rhl and pqs systems exhibit a more complex interplay, with the rhl system generally repressing the pqs system, while the pqs system can positively influence the rhl system.[1][4][5] This intricate network allows for precise temporal control over the expression of virulence genes.
Quantitative Comparison of Cross-Regulation Effects
The following tables summarize the qualitative and, where available, quantitative effects of mutations in one QS system on the others. This data is compiled from various studies and highlights the key regulatory interactions.
Table 1: Effect of AHL System Mutations on PQS System Gene Expression and Phenotypes
| Mutant Strain | Effect on pqsA expression | Effect on PQS Production | Effect on Pyocyanin (B1662382) Production |
| ΔlasI / ΔlasR | Strongly Decreased | Strongly Decreased | Strongly Decreased |
| ΔrhlI / ΔrhlR | Increased | Increased | Variably Affected |
Table 2: Effect of PQS System Mutations on AHL System Gene Expression and Phenotypes
| Mutant Strain | Effect on rhlI expression | Effect on C4-HSL Production | Effect on Rhamnolipid Production |
| ΔpqsA | Decreased | Decreased | Decreased |
| ΔpqsE | Strongly Decreased | Decreased | Strongly Decreased |
| ΔpqsR | Decreased | Decreased | Decreased |
Table 3: Summary of Key Regulatory Interactions
| Regulatory System | Target System | Nature of Regulation | Key Mediator(s) |
| Las | Rhl | Positive | LasR |
| Las | Pqs | Positive | LasR |
| Rhl | Pqs | Negative | RhlR |
| Pqs | Rhl | Positive | PqsE |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the cross-regulation between the AHL and PQS signaling pathways and a general experimental workflow for their investigation.
Caption: Cross-regulation of Las, Rhl, and PQS pathways.
Caption: Experimental workflow for studying QS cross-regulation.
Detailed Experimental Protocols
Quantification of Pyocyanin Production
Pyocyanin is a blue-green phenazine (B1670421) pigment whose production is co-regulated by the rhl and pqs systems. Its quantification serves as a reliable readout for the activity of these pathways.
Protocol:
-
Culture P. aeruginosa strains in a suitable medium (e.g., LB broth) overnight at 37°C with shaking.
-
Centrifuge the cultures to pellet the cells and collect the supernatant.
-
Extract pyocyanin from the supernatant by adding chloroform (B151607) at a 3:2 ratio (e.g., 3 mL chloroform to 2 mL supernatant).[6]
-
Vortex vigorously to transfer the blue pyocyanin pigment to the chloroform phase.
-
Separate the phases by centrifugation and carefully collect the lower blue chloroform layer.
-
Re-extract the pyocyanin from the chloroform into an acidic solution by adding 0.2 M HCl at a 1:1 ratio. The solution will turn pink.
-
Measure the absorbance of the pink (acidified) solution at 520 nm using a spectrophotometer.[7][8]
-
Calculate the concentration of pyocyanin using the molar extinction coefficient of 17.072 µg/mL.[4]
Quantification of Rhamnolipid Production
Rhamnolipids are biosurfactants primarily controlled by the rhl system, but also influenced by the pqs system. The orcinol (B57675) method is a common colorimetric assay for their quantification.
Protocol:
-
Grow P. aeruginosa cultures and collect the cell-free supernatant as described for the pyocyanin assay.
-
Extract rhamnolipids from the supernatant using twice the volume of diethyl ether.
-
Evaporate the diethyl ether to obtain the rhamnolipid-containing residue.
-
Resuspend the residue in a known volume of water.
-
Prepare the orcinol reagent: 0.19% (w/v) orcinol in 53% (v/v) sulfuric acid.[9]
-
To 100 µL of the resuspended rhamnolipid sample, add 900 µL of the orcinol reagent.[9]
-
Heat the mixture at 80°C for 30 minutes. A yellowish-orange to reddish-brown color will develop.
-
Cool the samples to room temperature and measure the absorbance at 421 nm.[9][10]
-
Quantify the rhamnolipid concentration by comparing the absorbance to a standard curve prepared with known concentrations of L-rhamnose.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is a sensitive technique to quantify the transcript levels of QS regulatory and target genes, providing direct evidence of cross-regulation at the transcriptional level.
Protocol:
-
Grow bacterial cultures to the desired growth phase and harvest the cells by centrifugation.
-
Extract total RNA from the bacterial pellets using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Perform real-time PCR using the synthesized cDNA as a template, gene-specific primers for the target genes (lasI, lasR, rhlI, rhlR, pqsA, pqsR, etc.), and a suitable housekeeping gene for normalization (e.g., proC or 16S rRNA).[11][12]
-
Use a fluorescent dye such as SYBR Green to detect the amplification of PCR products in real-time.
-
Calculate the relative fold change in gene expression between mutant and wild-type strains using the ΔΔCt method.[5]
Conclusion
The cross-regulation between AHL and PQS signaling pathways in P. aeruginosa is a highly integrated and hierarchical network. The las system acts as the primary activator, initiating the cascade that leads to the activation of the rhl and pqs systems. The subsequent interplay between the rhl and pqs systems, involving both positive and negative feedback loops, allows for a sophisticated and fine-tuned control of virulence factor production and other cooperative behaviors. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate this complex regulatory network, which is a crucial step towards the development of effective anti-virulence therapies targeting quorum sensing.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutation of Pseudomonas aeruginosa lasI/rhlI diminishes its cytotoxicity, oxidative stress, inflammation, and apoptosis on THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quorum-sensing synthase mutations re-calibrate autoinducer concentrations in clinical isolates of Pseudomonas aeruginosa to enhance pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the RhlR-PqsE complex from Pseudomonas aeruginosa reveals mechanistic insights into quorum sensing transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] The hierarchy quorum sensing network in Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Genetic and Transcriptomic Characteristics of RhlR-Dependent Quorum Sensing in Cystic Fibrosis Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Assessing the Specificity of C9-PQS Receptor Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding specificity of the C9-PQS receptor, primarily the Pseudomonas aeruginosa transcriptional regulator PqsR (also known as MvfR). As a key regulator of virulence in this opportunistic pathogen, understanding the specific interactions of PqsR with its native ligands, including the C9-congener of the Pseudomonas Quinolone Signal (PQS), is critical for the development of novel anti-virulence therapeutics. This document outlines the known binding partners of PQS and its analogs, presents available quantitative binding data, details common experimental protocols for assessing binding specificity, and provides visual diagrams of the relevant signaling pathway and experimental workflows.
C9-PQS and its Primary Receptor: PqsR (MvfR)
The quorum sensing (QS) system in P. aeruginosa is a complex network that regulates the expression of numerous virulence factors.[1][2][3] A key component of this network is the alkyl-quinolone (AQ) signaling pathway, which utilizes molecules like 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor 2-heptyl-4(1H)-quinolone (HHQ).[4] PqsR, a LysR-type transcriptional regulator, is the primary receptor for these AQ signals.[5][6][7] Upon binding to its cognate ligands, PqsR activates the expression of the pqsABCDE operon, leading to a positive feedback loop in AQ biosynthesis.[8][9]
While PQS (a C7-congener) is the most studied ligand, P. aeruginosa produces a variety of AQs with different alkyl chain lengths.[10] Notably, the C9 congeners, 2-nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS) and 2-nonyl-4(1H)-quinolone (NHQ), are also highly active and potent activators of PqsR.[8][10] The structural specificity of the PQS molecule is critical for its function, with nearly every part of the molecule contributing to its signaling activity.[11]
Alternative Binding Partners and Ligand Promiscuity
While PqsR is the principal receptor for PQS and its congeners, recent evidence suggests that these signaling molecules may have multiple binding partners within the cell, indicating a degree of ligand promiscuity.[1][2][5] This has significant implications for understanding the full spectrum of their biological activities and for the development of targeted inhibitors.
Identified alternative binding partners for PQS include:
-
MexG: A component of the RND-type efflux pump, MexG, has been identified as a PQS binding partner. This interaction suggests a role for PQS in modulating efflux pump activity, which could contribute to antibiotic resistance.[5][6]
-
RhlR: Photoaffinity probe studies have provided evidence that PQS can bind to RhlR, a key transcriptional regulator in the separate rhl quorum sensing system.[12] This interaction represents a potential point of crosstalk between the pqs and rhl QS circuits at the protein-ligand level.[12]
-
Iron Chelation: PQS is a potent iron chelator, and this activity is independent of PqsR binding.[1][2][13] The PQS-iron complex can be involved in iron acquisition and may interact with outer membrane proteins.[1][2]
The existence of these alternative binding partners underscores the importance of assessing the specificity of any potential PqsR-targeted therapeutic.
Quantitative Analysis of Receptor Binding Specificity
The following table summarizes the known relative affinities and activities of various ligands for PqsR. Direct quantitative binding data (e.g., Kd values) for C9-PQS is not extensively reported in the literature, but relative potency can be inferred from activity assays.
| Ligand | Receptor/Target | Relative Binding/Activity | Experimental Method | Reference(s) |
| PQS (C7) | PqsR | High affinity ligand; ~100-fold more active than HHQ | Whole-cell assays | [2] |
| HHQ (C7) | PqsR | Lower affinity ligand compared to PQS | Whole-cell assays | [2] |
| C9-PQS | PqsR | Highly active, comparable to PQS | Whole-cell assays, growth inhibition assays | [8][11] |
| NHQ (C9) | PqsR | Highly active agonist | Crystallography, whole-cell assays | [8] |
| C1, C3, C5, C11 PQS Congeners | PqsR | Weak activity compared to C7 and C9 congeners | Whole-cell assays | [8] |
| PQS | MexG | Direct binding confirmed | in vitro binding assays | [5][6] |
| PQS | RhlR | Putative binding partner | Photoaffinity labeling | [12] |
Experimental Protocols for Assessing Binding Specificity
Several biophysical and biochemical techniques are commonly employed to determine the specificity and affinity of ligand-receptor interactions.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[14][15][16][17] One binding partner (the ligand, e.g., PqsR) is immobilized on the sensor surface, and the other (the analyte, e.g., C9-PQS or other potential binders) is flowed over the surface. The binding and dissociation are measured, allowing for the determination of kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd).[16]
Methodology:
-
Immobilization: The purified receptor protein (e.g., PqsR ligand-binding domain) is covalently coupled to a sensor chip.
-
Binding Analysis: A series of concentrations of the analyte (e.g., C9-PQS) are injected over the sensor surface. The change in the SPR signal (measured in Resonance Units, RU) is recorded over time to generate sensorgrams.
-
Kinetic Analysis: The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the on-rate (kon) and off-rate (koff).
-
Affinity Determination: The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
Specificity Assessment: The same procedure is repeated with other potential ligands or binding partners to compare their binding kinetics and affinities to the immobilized receptor. Competitive binding assays can also be performed where a known binder is competed with the test compound.[18]
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a receptor.[19][20][21] It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[19][20]
Methodology:
-
Sample Preparation: The purified receptor protein is placed in the sample cell of the calorimeter, and the ligand is loaded into the injection syringe. Both are in identical buffer solutions to minimize heats of dilution.
-
Titration: A series of small injections of the ligand are made into the sample cell containing the receptor. The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of binding.
-
Specificity Comparison: The experiment is repeated with different ligands to directly compare their binding affinities and thermodynamic signatures with the receptor.
Competitive Binding Assays
Principle: These assays measure the ability of a test compound (e.g., C9-PQS) to displace a known labeled or unlabeled ligand that binds to the target receptor. The concentration of the test compound that inhibits 50% of the binding of the known ligand (IC50) is determined, which can then be used to calculate the inhibitory constant (Ki).
Methodology (example using a fluorescently labeled ligand):
-
Incubation: The receptor protein is incubated with a fluorescently labeled ligand of known affinity in the presence of varying concentrations of the unlabeled test compound.
-
Detection: The amount of bound fluorescent ligand is measured using a suitable detection method (e.g., fluorescence polarization or FRET).
-
Data Analysis: The data is plotted as the percentage of bound fluorescent ligand versus the concentration of the test compound. The IC50 value is determined from this curve.
-
Ki Calculation: The IC50 value is converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the labeled ligand.
-
Specificity Profiling: The assay is performed with a panel of different unlabeled ligands to determine their relative potencies in displacing the labeled ligand.
Visualizing the PQS Signaling Pathway and Experimental Workflows
To further clarify the biological context and experimental approaches, the following diagrams are provided.
Caption: The PQS signaling pathway in P. aeruginosa.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Caption: Logical relationship in a competitive binding assay.
References
- 1. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 2. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. journals.asm.org [journals.asm.org]
- 8. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alkyl-Quinolones derivatives as potential biomarkers for Pseudomonas aeruginosa infection chronicity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Modifications of the Pseudomonas Quinolone Signal in the Intermicrobial Competition with Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of new quorum sensing autoinducer binding partners in Pseudomonas aeruginosa using photoaffinity probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nicoyalife.com [nicoyalife.com]
- 19. edepot.wur.nl [edepot.wur.nl]
- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 21. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating RT-qPCR Results for PQS-Regulated Genes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) results for genes regulated by the Pseudomonas aeruginosa Quinolone Signal (PQS) system. While the focus is on the broader PQS system due to the availability of experimental data, the principles and protocols outlined here are directly applicable to the study of specific variants like C9-PQS.
Data Presentation: PQS-Regulated Gene Expression
The following table summarizes representative quantitative data from studies on PQS-regulated gene expression in Pseudomonas aeruginosa. This data, while not specific to C9-PQS, illustrates the expected outcomes of RT-qPCR validation for key genes within the PQS signaling pathway.
| Gene | Function | Fold Change (PQS Mutant vs. Wild Type) | p-value | Validation Method |
| pqsA | Anthranilate-CoA ligase (PQS biosynthesis) | Down-regulated | <0.05 | RT-qPCR |
| pqsH | Monooxygenase (HHQ to PQS conversion) | Down-regulated | <0.05 | RT-qPCR |
| pqsR (mvfR) | Transcriptional regulator of PQS system | Down-regulated | <0.05 | RT-qPCR |
| phnA | Part of anthranilate degradation pathway, linked to PQS synthesis | Down-regulated | <0.05 | RT-qPCR |
| rhlA | Rhamnosyltransferase chain A (rhamnolipid biosynthesis) | Down-regulated | <0.05 | RT-qPCR |
Disclaimer: The fold change values presented are illustrative and may vary depending on the specific experimental conditions, bacterial strains, and the nature of the mutation in the PQS system. The data reflects the general trend of down-regulation of these genes in the absence of a functional PQS system.
Experimental Protocols
Accurate and reproducible RT-qPCR results hinge on meticulous experimental design and execution. Below are detailed methodologies for the key experiments involved in validating the expression of PQS-regulated genes.
RNA Extraction and Quality Control
-
Bacterial Culture: Grow Pseudomonas aeruginosa strains (e.g., wild-type and a PQS mutant) in an appropriate medium (e.g., Luria-Bertani broth) to the desired growth phase (typically late logarithmic or early stationary phase, where PQS signaling is most active).
-
RNA Isolation: Isolate total RNA from bacterial pellets using a commercially available RNA extraction kit with a protocol optimized for Gram-negative bacteria. Include a DNase I treatment step to eliminate contaminating genomic DNA.
-
RNA Quantification: Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
RNA Integrity Assessment: Verify the integrity of the RNA by assessing the 23S and 16S ribosomal RNA bands using agarose (B213101) gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 7 is generally considered suitable for RT-qPCR.
cDNA Synthesis
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit. A typical reaction includes:
-
1 µg of total RNA
-
Random hexamers or gene-specific primers
-
Reverse transcriptase enzyme
-
dNTPs
-
RNase inhibitor
-
-
Incubation: Perform the reverse transcription reaction according to the manufacturer's instructions, typically involving an initial denaturation step followed by an annealing and extension phase.
-
No-RT Control: Include a "no reverse transcriptase" control for each RNA sample to check for genomic DNA contamination in the subsequent qPCR step.
Quantitative Real-Time PCR (qPCR)
-
Primer Design and Validation:
-
Design primers specific to the target genes (pqsA, pqsH, etc.) and a validated reference gene (e.g., rpoD, gyrB). Primers should typically amplify a product of 70-150 base pairs.
-
Validate primer efficiency by performing a standard curve analysis using a serial dilution of cDNA. The amplification efficiency should be between 90% and 110%.
-
Confirm the specificity of the primers by melt curve analysis, which should show a single peak, and by running the PCR product on an agarose gel to verify the amplicon size.
-
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture, which typically includes:
-
cDNA template
-
Forward and reverse primers
-
SYBR Green or a probe-based master mix
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a standard cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
Melt curve analysis
-
-
Controls: Include the following controls in each run:
-
No-template control (NTC) to check for contamination.
-
No-RT control to confirm the absence of genomic DNA amplification.
-
Data Analysis
-
Quantification Cycle (Cq) Values: Determine the Cq (or Ct) value for each reaction, which is the cycle number at which the fluorescence signal crosses a set threshold.
-
Relative Quantification: Calculate the relative expression of the target genes using the ΔΔCq method.
-
Normalization to Reference Gene: For each sample, calculate the ΔCq by subtracting the Cq of the reference gene from the Cq of the target gene (ΔCq = Cqtarget - Cqreference).
-
Normalization to Control Group: Calculate the ΔΔCq by subtracting the average ΔCq of the control group (e.g., wild-type) from the ΔCq of the experimental group (e.g., PQS mutant) (ΔΔCq = ΔCqexperimental - ΔCqcontrol).
-
Fold Change Calculation: The fold change in gene expression is calculated as 2-ΔΔCq.
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) on the replicate ΔCq values to determine the significance of the observed expression changes. A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualizations
PQS Signaling Pathway in Pseudomonas aeruginosa
A Comparative Guide to the Immunomodulatory Effects of C9-PQS and PQS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known and potential immunomodulatory effects of 2-nonyl-3-hydroxy-4-quinolone (C9-PQS) and its well-studied analog, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS). While extensive research has elucidated the multifaceted immunomodulatory activities of PQS, a quorum-sensing molecule from Pseudomonas aeruginosa, data on C9-PQS remains limited. This guide synthesizes the available experimental data for PQS and offers a comparative perspective on C9-PQS based on structural similarities and findings from related research.
Executive Summary
PQS is a well-documented immunomodulator that can suppress pro-inflammatory responses, inhibit T-cell proliferation, and modulate macrophage polarization, primarily through the inhibition of the NF-κB signaling pathway.[1][2][3][4] Information regarding the direct immunomodulatory effects of C9-PQS is currently scarce in scientific literature. However, studies on the structure-activity relationship of 2-alkyl-4-quinolones suggest that the length of the alkyl chain can influence biological activity.[5][6] It is plausible that C9-PQS, with its longer alkyl chain, may exhibit similar, yet potentially quantitatively different, immunomodulatory properties compared to PQS.
Quantitative Data on Immunomodulatory Effects
The following table summarizes the reported effects of PQS on various immune parameters. Due to the lack of direct experimental data, the effects of C9-PQS are largely extrapolated and should be considered hypothetical pending further research.
| Immune Parameter | PQS Effect | C9-PQS (Predicted Effect) | Key Findings & Citations |
| Cytokine Production | |||
| IL-1β | Inhibition | Likely Inhibition | PQS has been shown to inhibit the expression of IL-1β in macrophages.[7] |
| IL-6 | Inhibition/Induction | Likely Similar | PQS can inhibit IL-6 gene expression in murine macrophages but has also been reported to increase gene expression of pro-inflammatory cytokines, including IL-6, in human macrophages under certain conditions.[1][7] |
| TNF-α | Inhibition/Induction | Likely Similar | PQS generally inhibits TNF-α release, but at higher concentrations (>10 μM), it can induce its liberation from human peripheral blood mononuclear cells (hPBMCs).[6] |
| IL-2 | Inhibition | Likely Inhibition | PQS inhibits cell proliferation without affecting IL-2 release when T-cells are activated via the T-cell receptor and CD28, but inhibits both upon mitogen stimulation.[8][9] |
| IL-12 | Inhibition | Likely Inhibition | PQS hinders the generation of IL-12 from LPS-stimulated bone marrow-derived dendritic cells.[10] |
| T-Cell Proliferation | Inhibition | Likely Inhibition | PQS inhibits T-cell proliferation in response to various stimuli.[8][9] |
| Macrophage Polarization | Modulates M1/M2 Phenotype | Likely Similar | PQS can reduce murine macrophage polarization.[7][11] |
| NF-κB Signaling | Inhibition | Likely Inhibition | PQS down-regulates host innate immune systems by hindering the nuclear transcription factor-κB (NF-κB) signaling pathway.[1][2][4] |
Signaling Pathways and Mechanisms of Action
The primary mechanism through which PQS exerts its immunomodulatory effects is the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses. By suppressing NF-κB activation, PQS can downregulate the expression of numerous pro-inflammatory genes.
Experimental Protocols
In Vitro Macrophage Stimulation and Cytokine Measurement
This protocol describes a general workflow for assessing the effects of C9-PQS and PQS on cytokine production by macrophages.
Detailed Steps:
-
Cell Culture: Culture human monocytic THP-1 cells and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA). Alternatively, isolate primary human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages.
-
Stimulation: Seed the differentiated macrophages in 96-well plates. Pre-treat the cells with varying concentrations of PQS or C9-PQS for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) to induce an inflammatory response. Include appropriate controls (unstimulated cells, LPS-only, vehicle control).
-
Incubation: Incubate the plates for a predetermined time (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatant using specific Enzyme-Linked Immunosorbent Assays (ELISAs) or a multiplex bead-based immunoassay (e.g., Luminex).
NF-κB Activation Assay (Immunofluorescence)
This protocol outlines a method to visualize and quantify the nuclear translocation of the NF-κB p65 subunit, a key indicator of NF-κB activation.
Detailed Steps:
-
Cell Seeding: Seed macrophages on sterile glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat the cells with PQS or C9-PQS and/or LPS as described in the cytokine measurement protocol.
-
Fixation and Permeabilization: After the desired incubation time, fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate the cells with a primary antibody against the NF-κB p65 subunit. Follow this with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize them using a fluorescence microscope. Capture images and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Conclusion and Future Directions
PQS is a significant immunomodulatory molecule produced by P. aeruginosa with predominantly immunosuppressive effects on the host's innate and adaptive immune responses. The primary mechanism of action involves the inhibition of the pro-inflammatory NF-κB signaling pathway.
The immunomodulatory properties of C9-PQS, a structurally similar analog, remain largely uninvestigated. Based on the principle of structure-activity relationships, it is hypothesized that C9-PQS will exhibit a comparable immunomodulatory profile to PQS. However, the difference in the alkyl chain length may influence its potency and specificity. Further experimental studies are imperative to validate these predictions and to fully characterize the immunomodulatory effects of C9-PQS. Such research will be crucial for understanding the broader impact of 2-alkyl-4-quinolones on host-pathogen interactions and for the potential development of novel immunomodulatory therapeutics.
References
- 1. HHQ and PQS, two Pseudomonas aeruginosa quorum-sensing molecules, down-regulate the innate immune responses through the nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]
- 3. Modulation of Host Biology by Pseudomonas aeruginosa Quorum Sensing Signal Molecules: Messengers or Traitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Modifications of the Pseudomonas Quinolone Signal in the Intermicrobial Competition with Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lerner.ccf.org [lerner.ccf.org]
- 8. Macrophage polarization induced by quinolone antibiotics at environmental residue level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for localized macrophage stimulation with small-molecule TLR agonist via fluidic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-nonyl-3-hydroxy-4-quinolone
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of 2-nonyl-3-hydroxy-4-quinolone, a quorum-sensing signal molecule also known as PQS.
Important Note: This information is based on general best practices for hazardous chemical waste disposal. Before proceeding, you must consult the official Safety Data Sheet (SDS) provided by your supplier for this compound, as it will contain specific handling and disposal instructions.[1][2][3] Always adhere to your institution's Environmental Health and Safety (EHS) guidelines.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below. This information is crucial for the correct identification and segregation of the chemical waste.
| Property | Value |
| CAS Number | 1259944-03-0 |
| Molecular Formula | C₁₈H₂₅NO₂ |
| Appearance | Solid |
| Storage Temperature | -20°C |
| Solubility | Soluble in DMF (15 mg/ml) and Ethanol (5 mg/ml) |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
Identify: All materials that have come into contact with this compound must be considered hazardous waste. This includes unused or expired neat compounds, solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated labware (e.g., pipette tips, vials, and flasks).
-
Segregate: Do not mix this compound waste with other waste streams, such as non-hazardous trash, sharps, or biological waste. It should be collected in a designated hazardous chemical waste container.
2. Waste Collection and Storage:
-
Container: Use a chemically resistant, leak-proof container with a secure screw-top lid for collecting this compound waste. The original product container, if empty and clean, can be used, or a new, appropriately labeled container provided by your institution's EHS department.
-
Labeling: Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
Any associated hazards (e.g., "Toxic," "Irritant" - consult the SDS for specific hazard pictograms)
-
-
Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory. The storage area should be away from heat sources and incompatible materials.
3. Disposal Procedure:
-
Contact EHS: Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.
Experimental Workflow for Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-nonyl-3-hydroxy-4-quinolone
Essential Safety and Handling: 2-nonyl-3-hydroxy-4-quinolone
This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on best practices for managing potentially hazardous chemical powders and related quinolone compounds, ensuring the safety of researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The product information from suppliers indicates that this material should be considered hazardous until more information is available.[1] Therefore, the following guidelines are based on a precautionary approach to handling potent chemical compounds in powder form. Always consult the complete Safety Data Sheet provided by your supplier before use.[1]
Personal Protective Equipment (PPE) Recommendations
Due to the potential hazards associated with this compound, a comprehensive PPE strategy is essential to minimize exposure. This includes protection for the skin, eyes, and respiratory system.
| PPE Category | Item | Specification/Standard | Rationale |
| Hand Protection | Gloves | Powder-free nitrile or neoprene gloves.[2][3] Consider double-gloving.[4] | Prevents dermal absorption. Powder-free gloves are recommended to avoid contamination of the work area.[4] Double gloving is recommended when working in a Biological Safety Cabinet (BSC) to prevent the transfer of contamination.[4] |
| Body Protection | Lab Coat/Gown | Disposable, long-sleeved gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene).[3] | Protects skin from splashes or spills.[5] Cloth lab coats are not recommended as they can absorb chemicals.[3] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[4][7] | Provides protection against splashes to the face and eyes.[4] |
| Respiratory Protection | Respirator | An N100, R100, or P100 disposable filtering facepiece respirator, or a higher level of protection based on a risk assessment.[2] | Minimizes the risk of inhaling airborne particles, especially when handling the powder outside of a contained system. |
| Additional Protection | Head and Shoe Covers | Disposable head, hair, and shoe covers.[3][4] | Reduces the risk of contamination of personal clothing and the laboratory environment.[4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to ensure safety. The following step-by-step plan outlines the procedures from preparation to disposal.
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles.[5][8]
-
Pre-weighing: If possible, purchase pre-weighed amounts of the compound to minimize handling of the powder.[5][8]
-
Surface Protection: Cover the work surface with absorbent bench paper before beginning.[5]
-
Gather Materials: Ensure all necessary PPE and handling equipment (e.g., spatulas, weigh boats, waste containers) are readily available.[6]
2. Donning PPE:
-
Put on shoe covers and head/hair covers.
-
Don the disposable gown, ensuring it is fully fastened.
-
Put on the first pair of nitrile gloves.
-
Don the respirator, ensuring a proper fit.
-
Put on safety goggles and a face shield.
-
Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.[4]
3. Handling the Compound:
-
Weighing: Use an enclosed balance if available.[5] Use a spatula or scoopula to transfer the solid reagent; do not touch the chemical with your hands.[6]
-
Solution Preparation: If preparing a solution, add the solvent to the powder slowly and carefully within the fume hood. Keep containers closed as much as possible.[5]
-
Avoid Inhalation: Never smell chemicals.[6][9] Work in a well-ventilated area, preferably a fume hood, to prevent the release of toxic vapors or dust.[6][8]
-
Hand Hygiene: Keep hands away from the face, eyes, and mouth while working with the chemical.[6]
4. Doffing PPE:
-
Remove the outer pair of gloves and dispose of them in a designated waste container.
-
Remove the face shield and goggles.
-
Remove the gown by rolling it away from the body and dispose of it.
-
Remove shoe and head covers.
-
Remove the respirator.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water after removing all PPE.[6][9]
Disposal Plan
Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All excess solid this compound and solutions should be disposed of in appropriately labeled hazardous waste containers.[6][9] Do not pour chemical waste into sink drains.[6]
-
Contaminated PPE: All disposable PPE (gloves, gown, shoe covers, head covers, respirator) should be placed in a designated, sealed waste bag for hazardous materials.
-
Glassware: Contaminated glassware should be decontaminated with an appropriate solvent before washing or disposed of as hazardous waste.
Procedural Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. pppmag.com [pppmag.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. cdc.gov [cdc.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
